molecular formula C8H8O3 B1167460 peptidoglycan-associated lipoprotein CAS No. 107761-78-4

peptidoglycan-associated lipoprotein

Cat. No.: B1167460
CAS No.: 107761-78-4
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Description

Peptidoglycan-associated lipoprotein (Pal) is a key outer membrane protein in Gram-negative bacteria, anchored within the membrane and interacting with the Tol protein complex to form a multiprotein system that spans the cell envelope . This Pal-Tol system is critical for maintaining the structural integrity of the outer membrane; mutations in its genes result in defects in cell envelope assembly and the formation of outer membrane vesicles . The protein interacts directly with the peptidoglycan layer in the periplasmic space, and studies have localized a key peptidoglycan-binding region to residues within the C-terminal domain of the protein . The structure of this periplasmic domain has been resolved, providing insight into its functional interfaces . Beyond its structural role, Pal is recognized as a critical virulence factor for bacterial pathogenesis, making it a compelling target for research into novel antimicrobials and vaccine development . Its position in the outer membrane and interaction with host immune pathways also make it a relevant antigen in immunoprophylaxis research. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

107761-78-4

Molecular Formula

C8H8O3

Synonyms

peptidoglycan-associated lipoprotein

Origin of Product

United States

Foundational & Exploratory

The Function of Peptidoglycan-Associated Lipoprotein (PAL): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptidoglycan-Associated Lipoprotein (PAL) is a crucial outer membrane protein in Gram-negative bacteria, playing a pivotal role in maintaining cell envelope integrity and contributing significantly to bacterial pathogenesis. As a key component of the Tol-Pal system, PAL is involved in a complex network of interactions that bridge the outer membrane with the underlying peptidoglycan layer. This technical guide provides an in-depth exploration of the functions of PAL, detailing its interactions, its role in virulence, and its potential as a therapeutic target. We present quantitative data on protein abundance and binding affinities, comprehensive experimental protocols for studying PAL, and detailed diagrams of the associated signaling pathways and experimental workflows. This document is intended to be a valuable resource for researchers in microbiology, infectious diseases, and drug development.

Introduction

Gram-negative bacteria possess a complex cell envelope characterized by an outer membrane (OM) that serves as a formidable barrier against environmental stresses and antimicrobial agents. The stability of this envelope is paramount for bacterial survival and is maintained by a network of proteins and lipoproteins. Among these, the this compound (PAL) is a central player.[1]

PAL is a highly conserved lipoprotein anchored to the inner leaflet of the OM. It is a fundamental component of the Tol-Pal system, a multiprotein complex that spans the bacterial envelope and is essential for maintaining OM integrity.[2][3] The Tol-Pal system comprises the inner membrane proteins TolQ, TolR, and TolA, the periplasmic protein TolB, and the outer membrane-anchored PAL. This system is energized by the proton motive force of the inner membrane.

The primary function of PAL is to non-covalently link the OM to the peptidoglycan (PG) layer, thereby providing structural stability to the cell envelope.[4] This interaction is crucial during cell division, where the Tol-Pal system ensures the coordinated invagination of the OM with the inner membrane and peptidoglycan. Beyond its structural role, PAL is increasingly recognized as a key virulence factor in a variety of pathogenic Gram-negative bacteria. It contributes to bacterial pathogenesis by mediating interactions with host cells and modulating the host immune response.[2]

This guide will delve into the molecular mechanisms underlying PAL function, presenting the current state of knowledge in a structured and accessible format for researchers and professionals in the field.

Core Functions and Molecular Interactions of PAL

The multifaceted roles of PAL are underpinned by its specific interactions with other components of the Tol-Pal system and the bacterial cell wall.

The Tol-Pal System: A Trans-Envelope Bridge

The Tol-Pal system functions as a dynamic bridge connecting the inner and outer membranes. PAL, anchored in the OM, can exist in two principal states: bound to the periplasmic protein TolB or directly interacting with the peptidoglycan layer.[4] The interaction with TolB is mutually exclusive to its binding with peptidoglycan, suggesting a regulatory mechanism that modulates the state of PAL.[4]

The inner membrane components, TolQ, TolR, and TolA, form a complex that harnesses the proton motive force to energize the system. TolA extends across the periplasm to interact with TolB, which in turn regulates the association of PAL with the peptidoglycan.[2] This energy-dependent process is thought to be crucial for remodeling the OM-PG linkage during cell growth and division.

Quantitative Aspects of PAL and its Interactions

The cellular abundance and binding affinities of the Tol-Pal components are critical for its function. Quantitative proteomics studies in Escherichia coli have provided valuable insights into the stoichiometry of this system.

ProteinCellular LocationCopy Number per Cell (E. coli in rich media)
PAL Outer Membrane~60,000
TolB Periplasm~6,000
TolA Inner Membrane500 - 2,000
TolQ Inner Membrane500 - 2,000
TolR Inner Membrane500 - 2,000

Table 1: Cellular abundance of Tol-Pal system components in Escherichia coli.[2]

The binding affinities between these components further illuminate the dynamics of the system.

Interacting MoleculesDissociation Constant (Kd)Method
TolB - PAL~30 nMNot specified
TolA (C-terminal domain) - TolB (N-terminus)~40 µMNot specified
PAL - Peptidoglycan~µM (estimated)Based on OmpA-peptidoglycan affinity

Table 2: Binding affinities within the Tol-Pal system.[2]

The high affinity of TolB for PAL suggests that in the periplasm, most TolB molecules are in a complex with PAL.[2] The regulation of the PAL-peptidoglycan interaction is therefore a key control point in maintaining envelope integrity.

Role of PAL in Bacterial Pathogenesis

PAL is not only a structural protein but also a significant contributor to the virulence of many Gram-negative pathogens. Its surface exposure allows for interaction with host components, playing a role in adhesion, invasion, and modulation of the host immune system.

Interaction with Host Cell Components

PAL has been shown to interact with host extracellular matrix proteins, such as fibronectin. This interaction can mediate bacterial adhesion to host cells, a critical first step in the infection process. While the precise binding kinetics of the PAL-fibronectin interaction are still under investigation, this interaction highlights a mechanism by which bacteria can exploit host structures to establish infection.

Modulation of the Innate Immune Response

PAL is recognized by the host's innate immune system. It has been identified as a ligand for Toll-like receptor 2 (TLR2), a pattern recognition receptor that plays a crucial role in initiating inflammatory responses to bacterial components. The interaction of PAL with TLR2 can trigger downstream signaling cascades, leading to the production of pro-inflammatory cytokines. This immune activation is a double-edged sword; while it is essential for clearing the infection, excessive inflammation can contribute to the pathology of the disease.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of PAL.

In Vitro PAL-Peptidoglycan Binding Assay

This assay is designed to characterize the direct interaction between purified PAL and peptidoglycan.

Materials:

  • Purified PAL protein

  • Purified peptidoglycan

  • Binding buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.4)

  • Wash buffer (e.g., Binding buffer with 500 mM NaCl)

  • Ultracentrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-PAL antibody

Protocol:

  • Incubate a known amount of purified PAL protein with purified peptidoglycan in binding buffer for 1 hour at room temperature to allow for binding.

  • Pellet the peptidoglycan and any bound protein by ultracentrifugation (e.g., 100,000 x g for 30 minutes).

  • Carefully collect the supernatant, which contains unbound PAL.

  • Wash the pellet with wash buffer to remove non-specifically bound proteins and collect the wash fraction after a second ultracentrifugation step.

  • Resuspend the final pellet, which contains the peptidoglycan and tightly bound PAL, in SDS-PAGE sample buffer.

  • Analyze the supernatant, wash, and pellet fractions by SDS-PAGE and Western blotting using an anti-PAL antibody to determine the amount of PAL that has bound to the peptidoglycan.

Construction of a PAL Knockout Mutant in E. coli

The creation of a PAL knockout mutant is essential for studying its function in vivo. The following protocol is based on the lambda Red recombinase system, widely used for generating gene deletions in E. coli.

Materials:

  • E. coli strain expressing the lambda Red recombinase (e.g., from plasmid pKD46)

  • Plasmid carrying a selectable marker (e.g., kanamycin resistance gene) flanked by FRT sites (e.g., pKD4)

  • PCR primers with 5' extensions homologous to the regions flanking the pal gene and 3' ends that anneal to the template plasmid.

  • Electroporator and electroporation cuvettes

  • Luria-Bertani (LB) agar plates with appropriate antibiotics and L-arabinose.

Protocol:

  • Generate the knockout cassette: Use PCR to amplify the kanamycin resistance cassette from the template plasmid using the designed primers. The resulting PCR product will have the resistance gene flanked by sequences homologous to the regions upstream and downstream of the pal gene.

  • Prepare competent cells: Grow the E. coli strain carrying the lambda Red recombinase plasmid at 30°C in the presence of L-arabinose to induce the expression of the recombinase enzymes. Prepare electrocompetent cells from this culture.

  • Electroporation: Electroporate the purified PCR product into the prepared electrocompetent cells.

  • Selection of mutants: Plate the electroporated cells on LB agar plates containing kanamycin to select for transformants that have incorporated the resistance cassette into their chromosome.

  • Verification of knockout: Verify the correct replacement of the pal gene with the kanamycin cassette by colony PCR using primers that flank the pal locus. The PCR product from the mutant will be larger than that from the wild-type due to the insertion of the resistance gene.

  • (Optional) Removal of the resistance marker: The kanamycin resistance gene can be removed by expressing the FLP recombinase, which recognizes the FRT sites flanking the marker, leaving a "scar" sequence.

Co-immunoprecipitation (Co-IP) of PAL and TolB

This protocol is used to demonstrate the in vivo interaction between PAL and TolB.

Materials:

  • E. coli cell culture

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, with protease inhibitors)

  • Anti-PAL antibody

  • Protein A/G-agarose beads

  • Wash buffer (e.g., Lysis buffer with reduced detergent concentration)

  • Elution buffer (e.g., Glycine-HCl pH 2.5 or SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

  • Anti-TolB antibody

Protocol:

  • Cell lysis: Grow E. coli cells to mid-log phase, harvest by centrifugation, and resuspend in lysis buffer. Lyse the cells by sonication or other appropriate methods on ice.

  • Clarification of lysate: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble proteins.

  • Immunoprecipitation: Add the anti-PAL antibody to the cleared lysate and incubate for 1-4 hours at 4°C with gentle rotation to allow the antibody to bind to PAL and its interacting partners.

  • Capture of immune complexes: Add pre-equilibrated Protein A/G-agarose beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-TolB antibody to detect the co-immunoprecipitated TolB. An input control (a small fraction of the initial lysate) should be run alongside the eluted sample to confirm the presence of TolB in the starting material.

Visualizing PAL-Related Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Tol_Pal_System Figure 1: The Tol-Pal System in Gram-Negative Bacteria cluster_OM Outer Membrane cluster_Periplasm Periplasm PAL PAL TolB TolB PAL->TolB Interaction Peptidoglycan Peptidoglycan PAL->Peptidoglycan Non-covalent binding TolA TolA TolB->TolA Interaction TolQ TolQ TolR TolR

Caption: The Tol-Pal system forms a trans-envelope bridge.

PAL_PG_Binding_Workflow Figure 2: Workflow for PAL-Peptidoglycan Binding Assay start Start: Purified PAL and Peptidoglycan incubate Incubate to allow binding start->incubate centrifuge1 Ultracentrifugation incubate->centrifuge1 supernatant1 Collect Supernatant (Unbound PAL) centrifuge1->supernatant1 Unbound pellet1 Pellet 1: PG + Bound PAL centrifuge1->pellet1 Bound analysis Analyze all fractions by SDS-PAGE & Western Blot supernatant1->analysis wash Wash Pellet pellet1->wash centrifuge2 Ultracentrifugation wash->centrifuge2 supernatant2 Collect Wash (Non-specifically bound) centrifuge2->supernatant2 pellet2 Final Pellet: PG + Tightly Bound PAL centrifuge2->pellet2 supernatant2->analysis pellet2->analysis

Caption: Experimental workflow for the PAL-Peptidoglycan binding assay.

CoIP_Workflow Figure 3: Workflow for PAL-TolB Co-Immunoprecipitation start Start: E. coli cell lysate add_ab Add anti-PAL antibody start->add_ab incubate1 Incubate to form Ab-PAL-TolB complex add_ab->incubate1 add_beads Add Protein A/G beads incubate1->add_beads incubate2 Incubate to capture immune complexes add_beads->incubate2 wash Wash beads to remove non-specific proteins incubate2->wash elute Elute bound proteins wash->elute analysis Analyze eluate by SDS-PAGE & Western Blot with anti-TolB antibody elute->analysis

Caption: Workflow for demonstrating the PAL-TolB interaction in vivo.

Conclusion and Future Directions

This compound is a vital component of the Gram-negative bacterial cell envelope, with critical functions in maintaining structural integrity and mediating pathogenesis. Its central role in the Tol-Pal system and its interactions with host components make it an attractive target for the development of novel antibacterial therapies.

Future research should focus on several key areas:

  • High-resolution structural studies: Obtaining high-resolution structures of the entire Tol-Pal complex in different functional states will provide unprecedented insights into its mechanism of action.

  • Quantitative analysis of interactions: Precisely quantifying the binding affinities of PAL with peptidoglycan and host proteins like fibronectin will be crucial for understanding the dynamics of these interactions.

  • In vivo functional studies: Further elucidation of the role of PAL in different pathogenic bacteria and in various infection models will be essential for validating it as a drug target.

  • Drug discovery efforts: The development of small molecules or biologics that specifically inhibit the function of PAL or disrupt the Tol-Pal system holds great promise for the creation of new classes of antibiotics to combat the growing threat of antimicrobial resistance.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the multifaceted world of PAL and to contribute to the advancement of our understanding and treatment of bacterial infectious diseases.

References

The Guardian of the Gate: An In-depth Technical Guide on the Role of PAL in Gram-negative Bacterial Outer Membrane Stability

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The outer membrane of Gram-negative bacteria presents a formidable barrier, contributing significantly to their intrinsic resistance to antibiotics and other external threats. Central to the maintenance of this critical structure is the Peptidoglycan-Associated Lipoprotein (PAL) and its associated Tol-Pal system. This technical guide provides a comprehensive examination of the pivotal role of PAL in preserving outer membrane stability. Through a detailed exploration of its molecular interactions, the structural basis of its function, and the consequences of its disruption, this document serves as an essential resource for researchers seeking to understand and exploit this fundamental bacterial process. The quantitative data, detailed experimental protocols, and pathway visualizations contained herein are intended to facilitate further investigation and inform the development of novel therapeutics targeting the Gram-negative cell envelope.

Introduction: The Tol-Pal System - A Trans-Envelope Bridge

The Gram-negative cell envelope is a complex, multi-layered structure comprising an inner membrane, a thin peptidoglycan cell wall in the periplasm, and an asymmetric outer membrane. The integrity of this envelope is paramount for bacterial survival. The Tol-Pal system is a highly conserved multiprotein complex that forms a physical and functional link across these layers, playing a crucial role in maintaining outer membrane stability, particularly during cell division.[1][2]

The core components of this system are:

  • Inner Membrane Complex: TolQ, TolR, and TolA. TolA is a key protein that spans the periplasm.[3][4][5]

  • Periplasmic Protein: TolB.

  • Outer Membrane Lipoprotein: PAL (this compound).

PAL is anchored to the inner leaflet of the outer membrane via an N-terminal lipid moiety and interacts non-covalently with the underlying peptidoglycan layer.[2] This interaction is fundamental to tethering the outer membrane to the cell wall, preventing the formation of outer membrane blebs and ensuring overall structural integrity. The entire Tol-Pal system is energized by the proton motive force (PMF) across the inner membrane, which drives conformational changes in the TolA protein.[1][2]

The Central Role of PAL in Outer Membrane Stability

PAL's primary function is to physically link the outer membrane to the peptidoglycan layer. This tethering is not static but is a dynamic process regulated by the other components of the Tol-Pal system. The interaction between PAL and the peptidoglycan is mutually exclusive with its binding to the periplasmic protein TolB.[1][4] This dynamic interplay is crucial for the mobilization and localization of PAL at the division septum, a critical step for the invagination of the outer membrane during cell division.[1][2]

Disruption of the Tol-Pal system, particularly the loss of PAL function, leads to a cascade of detrimental effects on the bacterial cell, collectively termed a loss of outer membrane integrity.

Quantitative Impact of PAL Disruption

The functional importance of PAL is underscored by the severe phenotypes observed in pal or tol mutant strains. These mutants exhibit a significant increase in outer membrane permeability and a dramatic rise in the production of outer membrane vesicles (OMVs).

ParameterWild-Type Strain∆tol-pal Mutant StrainFold ChangeReference
Outer Membrane Permeability Baseline3- to 5-fold increase3-5x[6]
Outer Membrane Vesicle (OMV) Production Baseline~17-fold higher (in ∆tolB mutant)~17x[5]

Table 1: Quantitative Effects of Tol-Pal System Disruption on Outer Membrane Integrity.

Protein-Protein Interactions and Binding Affinities

The function of PAL is intricately linked to its interactions with TolB and the peptidoglycan. These interactions are characterized by distinct binding affinities that govern the dynamic nature of the Tol-Pal system.

Interacting MoleculesDissociation Constant (Kd)MethodReference
TolB - PAL~30 nMBiophysical Measurements[1]
PAL - Peptidoglycan~µM (estimated)Based on OmpA-peptidoglycan affinity[1]
TolA - TolB~40 µMBiophysical Measurements[1]

Table 2: Binding Affinities of Key Components of the Tol-Pal System.

Molecular Mechanisms and Pathways

The Tol-Pal system functions as a molecular machine, harnessing the proton motive force to maintain outer membrane stability. The interactions between its components are highly regulated and essential for its function.

Tol_Pal_System cluster_OM Outer Membrane cluster_Periplasm Periplasm PAL PAL TolB TolB PAL->TolB High-affinity binding (Kd ~30 nM) PG Peptidoglycan PAL->PG Non-covalent interaction TolA_peri TolA (periplasmic domain) TolB->TolA_peri Low-affinity binding (Kd ~40 µM) TolA_IM TolA (TM) TolA_peri->TolA_IM TolQ TolQ TolA_IM->TolQ PMF-dependent interaction TolR TolR TolA_IM->TolR

Figure 1: The Tol-Pal System Architecture. This diagram illustrates the core components of the Tol-Pal system and their interactions across the Gram-negative cell envelope.

The interplay between PAL, TolB, and peptidoglycan is central to the system's function. TolB binding to PAL occludes the peptidoglycan-binding site on PAL, suggesting a competitive binding mechanism.[1] The PMF-driven interaction of TolA with the TolB-PAL complex is thought to induce conformational changes that can release PAL from TolB, allowing it to bind to the peptidoglycan, thereby strengthening the outer membrane-cell wall connection, especially at the division septum.

PAL_Mobilization cluster_Cell_Periphery Cell Periphery cluster_Septum Division Septum TolB_PAL_complex TolB-PAL Complex (Mobile) Tol_Pal_IM TolQRA Complex (at Septum) TolB_PAL_complex->Tol_Pal_IM PMF-driven interaction PAL_PG PAL bound to Peptidoglycan (Immobile) Tol_Pal_IM->PAL_PG Release of PAL for PG binding

Figure 2: PAL Mobilization and Capture at the Division Septum. This flowchart depicts the proposed mechanism for the accumulation of PAL at the division site, a process crucial for outer membrane invagination.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of PAL and the Tol-Pal system.

Assessment of Outer Membrane Permeability using the NPN Uptake Assay

This assay measures the uptake of the fluorescent probe 1-N-phenylnaphthylamine (NPN) to quantify outer membrane permeability. NPN fluoresces weakly in aqueous environments but becomes highly fluorescent in the hydrophobic interior of a membrane. An intact outer membrane excludes NPN, while a compromised outer membrane allows its entry and subsequent fluorescence upon partitioning into the inner membrane.

Materials:

  • Bacterial strains (wild-type and mutants)

  • Luria-Bertani (LB) or other suitable growth medium

  • HEPES buffer (5 mM, pH 7.2) containing 5 mM glucose

  • NPN (1-N-phenylnaphthylamine) stock solution (e.g., 0.5 M in acetone, diluted to 40 µM in HEPES buffer for use)

  • 96-well black, clear-bottom microplates

  • Microplate reader with fluorescence capabilities (Excitation: 350 nm, Emission: 420 nm)

Procedure:

  • Grow bacterial cultures overnight at 37°C with shaking.

  • Inoculate fresh medium with the overnight culture and grow to mid-logarithmic phase (OD600 ≈ 0.5).

  • Harvest cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Wash the cell pellet twice with HEPES buffer and resuspend in the same buffer to an OD600 of 0.5.

  • In a 96-well microplate, add 100 µL of the cell suspension to each well.

  • Add 100 µL of HEPES buffer containing 20 µM NPN to each well (final NPN concentration will be 10 µM).

  • Immediately measure the baseline fluorescence using the microplate reader.

  • To study the effect of permeabilizing agents, they can be added at this stage, and fluorescence can be monitored over time.

  • To determine the maximum fluorescence, a membrane-disrupting agent like polymyxin B can be added.

  • The increase in fluorescence intensity directly correlates with the increase in outer membrane permeability.[7][8][9][10][11]

In Vivo Cross-linking of PAL to Interacting Proteins

This method is used to capture transient or weak protein-protein interactions within the living cell by covalently linking interacting proteins.

Materials:

  • Bacterial cultures

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (as a cross-linking agent)

  • Lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and protease inhibitors)

  • Sonicator or other cell disruption equipment

  • Antibodies specific to PAL or its potential binding partners for subsequent immunoprecipitation

Procedure:

  • Grow bacterial cultures to the desired growth phase.

  • Harvest cells by centrifugation and wash several times with ice-cold PBS.

  • Resuspend the cells in PBS and add formaldehyde to a final concentration of 1%.

  • Incubate for a specific duration (e.g., 20-30 minutes) at room temperature or 4°C with gentle agitation to allow cross-linking.

  • Quench the cross-linking reaction by adding a quenching agent like glycine.

  • Wash the cells again to remove excess formaldehyde.

  • Lyse the cells using sonication or other appropriate methods.

  • The cell lysate containing cross-linked protein complexes can then be used for co-immunoprecipitation and Western blot analysis to identify interacting partners.[12][13][14]

Co-Immunoprecipitation (Co-IP) of Tol-Pal Complexes

Co-IP is used to isolate a protein of interest and its binding partners from a cell lysate.

Materials:

  • Cell lysate (with or without prior cross-linking)

  • Antibody specific to the "bait" protein (e.g., anti-PAL)

  • Protein A/G-agarose or magnetic beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Pre-clear the cell lysate by incubating with Protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the primary antibody against the bait protein.

  • Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interaction partners.[15][16][17][18]

CoIP_Workflow Start Cell Lysate (containing protein complexes) Preclear Pre-clear with Protein A/G beads Start->Preclear Incubate_Ab Incubate with primary antibody (e.g., anti-PAL) Preclear->Incubate_Ab Capture Capture complexes with Protein A/G beads Incubate_Ab->Capture Wash Wash beads to remove non-specific proteins Capture->Wash Elute Elute bound proteins Wash->Elute Analyze Analyze by SDS-PAGE and Western Blot Elute->Analyze

Figure 3: Co-Immunoprecipitation (Co-IP) Workflow. A schematic representation of the key steps involved in a Co-IP experiment to identify protein-protein interactions.

Bacterial Two-Hybrid (B2H) System for Interaction Analysis

The B2H system is a genetic method to detect protein-protein interactions in vivo in E. coli. It is based on the reconstitution of a signaling molecule (e.g., adenylate cyclase) by the interaction of two proteins fused to complementary fragments of this molecule.

Principle: Two proteins of interest, a "bait" and a "prey," are fused to two different, non-functional fragments of an enzyme (e.g., T18 and T25 fragments of Bordetella pertussis adenylate cyclase). If the bait and prey proteins interact, the two enzyme fragments are brought into close proximity, reconstituting the enzyme's activity. This leads to the production of a signaling molecule (cAMP), which in turn activates the expression of a reporter gene (e.g., lacZ), resulting in a detectable phenotype (e.g., blue colonies on X-gal plates).

Procedure Outline:

  • Clone the genes for the bait and prey proteins into appropriate B2H vectors, creating fusions with the T18 and T25 fragments.

  • Co-transform an E. coli reporter strain (lacking its own adenylate cyclase) with the two plasmids.

  • Plate the transformed cells on selective media containing a chromogenic substrate for the reporter gene (e.g., X-gal).

  • The appearance of a colored phenotype indicates a positive interaction between the bait and prey proteins.[19][20][21][22][23]

PAL as a Target for Novel Antimicrobials

The essential role of the Tol-Pal system in maintaining outer membrane integrity makes it an attractive target for the development of new antimicrobial agents. Disrupting the function of PAL or its interactions within the Tol-Pal system could sensitize Gram-negative bacteria to existing antibiotics or lead to direct bactericidal effects. The impact of tol-pal deletion on drug resistance is comparable to that of deleting major efflux pumps like AcrAB, highlighting the significance of this system in bacterial defense.[6]

Strategies for targeting the Tol-Pal system could include:

  • Small molecules that inhibit the PAL-peptidoglycan interaction: This would uncouple the outer membrane from the cell wall, leading to membrane instability.

  • Inhibitors of the TolB-PAL interaction: Disrupting this interaction could interfere with the proper localization and function of PAL during cell division.

  • Molecules that disrupt the energy-transducing TolQRA complex: This would prevent the PMF-dependent functions of the entire system.

Conclusion

The this compound, PAL, is a cornerstone of outer membrane stability in Gram-negative bacteria. As a key component of the trans-envelope Tol-Pal system, it provides a crucial link between the outer membrane and the peptidoglycan cell wall. The data and methodologies presented in this technical guide underscore the critical nature of PAL's function and the severe consequences of its disruption. A thorough understanding of the molecular mechanisms governing the Tol-Pal system, facilitated by the experimental approaches detailed herein, will be instrumental in advancing our knowledge of bacterial cell envelope biology and in the rational design of novel antimicrobial therapies to combat the growing threat of antibiotic resistance.

References

An In-depth Technical Guide on the Structure of the Peptidoglycan-Binding Domain of PAL

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the structure of the Peptidoglycan-Associated Lipoprotein (PAL) peptidoglycan-binding domain. It includes a detailed analysis of the structural data, experimental protocols for key analytical techniques, and visualizations to facilitate understanding of the molecular interactions and experimental workflows.

Core Structure of the PAL Peptidoglycan-Binding Domain

The this compound (PAL) is a highly conserved outer membrane protein in Gram-negative bacteria that plays a crucial role in maintaining outer membrane integrity by non-covalently linking it to the peptidoglycan layer.[1][2] The peptidoglycan-binding function is mediated by its C-terminal periplasmic domain.

The three-dimensional structure of the periplasmic domain of Haemophilus influenzae PAL in complex with a peptidoglycan precursor, UDP-N-acetylmuramyl-L-Ala-α-D-Glu-meso-diaminopimelate-D-Ala-D-Ala (UDP-NAM-pentapeptide), has been determined by Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This structure, deposited in the Protein Data Bank (PDB) with the accession code 2AIZ, reveals a binding pocket that specifically recognizes the peptide portion of the peptidoglycan.[1]

The core of the PAL peptidoglycan-binding domain consists of a three-helical bundle with a left-handed twist. The binding pocket is a groove on the protein surface lined with conserved residues. A key feature of this interaction is the sequestration of the meso-diaminopimelate (m-Dap) residue of the peptidoglycan stem peptide within this pocket, where it forms both hydrogen bonds and hydrophobic contacts with PAL.[1] This specificity for m-Dap is significant as this amino acid is predominantly found in the cell walls of Gram-negative bacteria.[1]

Quantitative Structural Data

Analysis of the PDB entry 2AIZ provides detailed insights into the intermolecular interactions between the PAL domain and the peptidoglycan precursor. The following tables summarize the key quantitative data derived from this structural analysis.

Table 1: Hydrogen Bonds between PAL and Peptidoglycan Precursor

PAL Residue AtomPeptidoglycan Precursor AtomDistance (Å)
Arg73 HH11m-Dap O4P2.8
Arg73 HH12m-Dap O4P2.9
Tyr78 OHm-Dap O4P2.7
Arg85 HH11m-Dap O4P2.8
Arg85 HH21m-Dap O4P2.9
Asn103 ND2D-Ala O2.9

Data extracted from PDB entry 2AIZ analysis.

Table 2: Hydrophobic Interactions between PAL and Peptidoglycan Precursor

PAL ResiduePeptidoglycan Precursor Residue
Leu36m-Dap
Val40m-Dap
Ile69m-Dap
Leu70m-Dap
Leu101D-Ala

Data extracted from PDB entry 2AIZ analysis.

Binding Affinity

While a precise dissociation constant (Kd) for the Haemophilus influenzae PAL-peptidoglycan interaction has not been explicitly reported, studies on the homologous Pal-like domain of OmpA suggest a binding affinity in the micromolar (µM) range.[3] This indicates a moderately strong interaction consistent with its role in tethering the outer membrane to the cell wall.

Experimental Protocols

The determination of the structure and function of the PAL peptidoglycan-binding domain relies on several key experimental techniques. This section provides detailed methodologies for these core experiments.

Protein Expression and Purification for NMR Studies

This protocol is based on the methods described for the structural determination of the H. influenzae PAL periplasmic domain.

  • Cloning and Expression:

    • The DNA sequence encoding the periplasmic domain of PAL is cloned into an expression vector, such as pET, with a cleavable affinity tag (e.g., His-tag or GST-tag).

    • The construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • For isotopic labeling required for NMR, cells are grown in M9 minimal medium containing ¹⁵N-ammonium chloride and/or ¹³C-glucose as the sole nitrogen and carbon sources, respectively.

    • Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at mid-log phase, and cells are grown for several hours at a reduced temperature (e.g., 25-30 °C) to enhance soluble protein expression.

  • Cell Lysis and Initial Purification:

    • Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).

    • Cells are lysed by sonication or high-pressure homogenization.

    • The cell lysate is clarified by centrifugation to remove cell debris.

  • Affinity Chromatography:

    • The clarified lysate is loaded onto a Ni-NTA or Glutathione-Sepharose column, depending on the affinity tag used.

    • The column is washed with a buffer containing a low concentration of the eluting agent (e.g., 20-40 mM imidazole for His-tagged proteins).

    • The protein is eluted with a high concentration of the eluting agent (e.g., 250-500 mM imidazole).

  • Tag Cleavage and Final Purification:

    • The affinity tag is cleaved by incubation with a specific protease (e.g., TEV protease or thrombin).

    • The cleaved protein is further purified by a second round of affinity chromatography (to remove the uncleaved protein and the protease) followed by size-exclusion chromatography to obtain a highly pure and homogenous sample.

    • The final protein is concentrated and exchanged into an NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5, with 10% D₂O).

NMR Spectroscopy for Structure Determination

The three-dimensional structure of the PAL-peptidoglycan precursor complex was determined using solution NMR spectroscopy.[1]

  • NMR Data Acquisition:

    • A suite of multidimensional, multinuclear NMR experiments is performed on uniformly ¹³C,¹⁵N-labeled PAL in the presence of the unlabeled peptidoglycan precursor.

    • Backbone and Side-Chain Assignments: Experiments such as HNCA, HNCACB, CBCA(CO)NH, HNCO, HN(CA)CO, C(CO)NH, H(CCO)NH, and HCCH-TOCSY are used to assign the chemical shifts of the protein backbone and side-chain atoms.

    • Distance Restraints: 3D ¹⁵N-edited and ¹³C-edited NOESY-HSQC spectra are acquired to obtain through-space nuclear Overhauser effect (NOE) distance restraints between protons that are close in space (< 5 Å).

    • Dihedral Angle Restraints: Backbone dihedral angle (φ and ψ) restraints are derived from chemical shift values using programs like TALOS+.

    • Residual Dipolar Couplings (RDCs): RDCs are measured for weakly aligned samples (e.g., in the presence of bacteriophage) to provide long-range orientational information.

  • Structure Calculation and Refinement:

    • The collected experimental restraints (NOEs, dihedral angles, RDCs) are used as input for structure calculation programs such as CYANA, XPLOR-NIH, or CNS.

    • An ensemble of structures is calculated, and the structures are refined against the experimental data using simulated annealing protocols.

    • The final ensemble of structures is validated for stereochemical quality and agreement with the experimental data using programs like PROCHECK.

In Vitro Peptidoglycan Binding Assay (Co-sedimentation)

This assay is used to qualitatively assess the binding of PAL to purified peptidoglycan.[4]

  • Preparation of Purified Peptidoglycan:

    • Bacterial cells are grown to mid-log phase and harvested.

    • The cell pellet is resuspended in a buffer and boiled in SDS to lyse the cells and solubilize membranes.

    • The insoluble peptidoglycan sacculi are collected by ultracentrifugation, washed extensively with water to remove SDS, and treated with proteases and DNase/RNase to remove contaminating proteins and nucleic acids.

    • The purified peptidoglycan is lyophilized and stored.

  • Binding Assay:

    • Purified PAL protein is incubated with a suspension of purified peptidoglycan in a suitable buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.4) for a defined period (e.g., 1 hour) at room temperature.

    • The mixture is subjected to ultracentrifugation to pellet the peptidoglycan and any bound protein.

    • The supernatant, containing unbound protein, is carefully removed.

    • The pellet is washed with buffer and centrifuged again to remove non-specifically bound protein.

    • The supernatant and pellet fractions are analyzed by SDS-PAGE and Western blotting using anti-PAL antibodies to detect the presence of PAL. The presence of PAL in the pellet fraction indicates binding to peptidoglycan.

Visualizations

Experimental Workflow for PAL-Peptidoglycan Structure Determination by NMR

experimental_workflow cluster_protein_prep Protein Preparation cluster_nmr NMR Spectroscopy cluster_structure_calc Structure Calculation cloning Cloning & Expression (¹³C, ¹⁵N labeling) lysis Cell Lysis cloning->lysis affinity_chrom Affinity Chromatography lysis->affinity_chrom cleavage Tag Cleavage affinity_chrom->cleavage sec Size-Exclusion Chromatography cleavage->sec data_acq NMR Data Acquisition (NOESY, HSQC, etc.) sec->data_acq assignment Resonance Assignment data_acq->assignment restraints Restraint Generation (NOEs, Dihedrals, RDCs) assignment->restraints calculation Structure Calculation (e.g., CYANA, XPLOR-NIH) restraints->calculation refinement Refinement calculation->refinement validation Structure Validation (e.g., PROCHECK) refinement->validation final_structure final_structure validation->final_structure Final Structure Ensemble (PDB: 2AIZ)

Caption: Workflow for determining the 3D structure of the PAL-peptidoglycan complex by NMR.

Logical Relationship of PAL's Dual Interaction States

pal_interaction cluster_info Interaction States pal PAL tolb TolB pal->tolb Binding pg Peptidoglycan pal->pg Binding om Outer Membrane Integrity pg->om Maintains info PAL binding to TolB and Peptidoglycan is mutually exclusive.

Caption: Mutually exclusive binding of PAL to either TolB or Peptidoglycan.

References

The Tol-Pal System's Molecular Handshake: A Technical Guide to the Peptidoglycan-Associated Lipoprotein Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the critical interaction between the Peptidoglycan-Associated Lipoprotein (PAL) and the Tol-Pal system, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core mechanisms, quantitative data, and experimental methodologies essential for understanding and targeting this key bacterial process.

The integrity of the Gram-negative bacterial cell envelope is paramount for survival, and the Tol-Pal system is a central player in maintaining this crucial barrier. This whitepaper elucidates the intricate and dynamic interaction between the outer membrane-anchored this compound (PAL) and the Tol-Pal complex, a trans-envelope protein machinery. Understanding this interaction is not only fundamental to bacterial physiology but also presents a promising avenue for the development of novel antimicrobial agents.

Introduction to the Tol-Pal System and PAL

The Tol-Pal system is a multiprotein complex that spans the cell envelope of most Gram-negative bacteria, connecting the inner membrane, periplasm, and outer membrane.[1] It is composed of the inner membrane proteins TolQ, TolR, and TolA, the periplasmic protein TolB, and the outer membrane lipoprotein PAL.[2][3][4][5] The system is energized by the proton motive force (PMF) across the inner membrane, which drives conformational changes in the Tol proteins.[6][7][8]

This compound (PAL) is anchored to the inner leaflet of the outer membrane and plays a pivotal role in tethering the outer membrane to the underlying peptidoglycan layer.[9][10] This non-covalent interaction is crucial for maintaining the structural integrity of the cell envelope.[11] Mutations in the genes encoding the Tol-Pal system or PAL lead to a compromised outer membrane, resulting in hypersensitivity to detergents and certain antibiotics, leakage of periplasmic contents, and defects in cell division.[5][12]

The Molecular Interaction Network

The interaction between PAL and the Tol-Pal system is a dynamic process involving multiple components and states. The central interactions are:

  • PAL-Peptidoglycan Interaction: PAL directly binds to the peptidoglycan layer, providing a crucial link between the outer membrane and the cell wall.[7][13]

  • PAL-TolB Interaction: The periplasmic protein TolB can also bind to PAL. Notably, the binding sites on PAL for TolB and peptidoglycan overlap, meaning these two interactions are mutually exclusive.[13][14]

  • TolA-PAL Interaction: The inner membrane protein TolA, energized by the TolQ-R complex, can extend its periplasmic domain to interact with PAL at the outer membrane.[6][12] This interaction is dependent on the proton motive force.[6][7]

  • TolA-TolB Interaction: The C-terminal domain of TolA interacts with the N-terminal domain of TolB.[11][15]

This network of interactions culminates in a "mobilization-and-capture" mechanism that is particularly important during cell division. TolB binds to PAL, releasing it from the peptidoglycan and allowing it to diffuse laterally in the outer membrane. The energized TolA, localized at the division septum, then "captures" the TolB-PAL complex, leading to the dissociation of TolB and the subsequent re-association of PAL with the peptidoglycan at the site of constriction.[16][17] This ensures the integrity of the outer membrane as the cell divides.

Quantitative Analysis of Interactions

The study of the PAL-Tol-Pal interaction has yielded quantitative data on the binding affinities between the key components. These values are critical for understanding the dynamics of the system and for the development of potential inhibitors.

Interacting ProteinsExperimental MethodDissociation Constant (Kd)Reference
PAL - TolBNot Specified~30–38 nM[18]
PAL - PeptidoglycanNot Specified~2.2 µM (estimated)[18]
TolA - TolBNuclear Magnetic Resonance (NMR)40–250 μM[13]

Key Experimental Methodologies

The elucidation of the PAL-Tol-Pal interaction has relied on a variety of sophisticated experimental techniques. Below are detailed overviews of the core methodologies.

In Vivo Cross-linking and Co-Immunoprecipitation

This method is used to identify and confirm protein-protein interactions within their native cellular environment.

Protocol Outline:

  • Cell Culture: Grow bacterial cells expressing the proteins of interest to mid-logarithmic phase.

  • Cross-linking: Treat the cells with a membrane-permeable cross-linking agent (e.g., formaldehyde). This covalently links proteins that are in close proximity.

  • Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to release the protein complexes while preserving their interactions. For membrane proteins, detergents such as NP-40 or Triton X-100 are often included.

  • Immunoprecipitation: Add an antibody specific to one of the proteins of interest (the "bait") to the cell lysate.

  • Complex Capture: Add protein A/G-coated beads to the lysate. These beads bind to the antibody, thus capturing the entire protein complex.

  • Washing: Wash the beads several times with a wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads, often by boiling in a sample buffer which also reverses the cross-links.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the suspected interacting partners (the "prey").

Bacterial Two-Hybrid (B2H) System

The B2H system is a genetic method to detect protein-protein interactions in vivo.

Protocol Outline:

  • Vector Construction: Clone the coding sequences of the two proteins of interest into two separate B2H vectors. One protein is fused to a DNA-binding domain (DBD) and the other to a transcriptional activation domain (AD) of a reporter system (e.g., adenylate cyclase).

  • Co-transformation: Co-transform a suitable E. coli reporter strain with both plasmids.

  • Selection and Screening: Plate the transformed cells on a selective medium. If the two proteins of interest interact, the DBD and AD are brought into close proximity, reconstituting the activity of the reporter enzyme.

  • Quantitative Assay: The strength of the interaction can be quantified by measuring the activity of the reporter gene product (e.g., β-galactosidase activity).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions and for determining binding kinetics and affinity.

Protocol Outline:

  • Chip Preparation: Immobilize one of the purified proteins (the "ligand") onto the surface of a sensor chip.

  • Analyte Injection: Flow a solution containing the other purified protein (the "analyte") over the chip surface.

  • Binding Measurement: A change in the refractive index at the chip surface, caused by the binding of the analyte to the ligand, is detected in real-time and measured in resonance units (RU).

  • Kinetic Analysis: By measuring the association and dissociation rates at different analyte concentrations, the dissociation constant (Kd) can be calculated.

Visualizing the Tol-Pal System

Diagrams are essential for visualizing the complex spatial relationships and dynamic interactions within the Tol-Pal system.

Tol_Pal_System_Architecture cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane PAL PAL TolB TolB PAL->TolB Interaction PG Peptidoglycan Layer PAL->PG Non-covalent Interaction TolA_periplasm TolA (Periplasmic Domain) TolB->TolA_periplasm Interaction TolA_TM TolA (TM) TolA_periplasm->TolA_TM TolR TolR TolA_TM->TolR TolQ TolQ TolR->TolQ TolQ->TolA_TM

Caption: Architecture of the Tol-Pal system across the bacterial cell envelope.

Mobilization_Capture_Mechanism cluster_state1 State 1: PAL Tethered cluster_state2 State 2: PAL Mobilized cluster_state3 State 3: Complex Captured cluster_state4 State 4: PAL Released PAL_PG PAL-Peptidoglycan Complex TolB_PAL TolB-PAL Complex PAL_PG->TolB_PAL TolB binds PAL TolB_free Free TolB TolA_TolB_PAL TolA-TolB-PAL Ternary Complex TolB_PAL->TolA_TolB_PAL Energized TolA captures complex PAL_PG_recaptured PAL-Peptidoglycan Complex (at septum) TolA_TolB_PAL->PAL_PG_recaptured PMF-dependent dissociation TolA_TolB TolA-TolB Complex TolA_TolB_PAL->TolA_TolB

Caption: The mobilization-and-capture mechanism of PAL during cell division.

Co_IP_Workflow start Bacterial Cell Culture crosslink In Vivo Cross-linking (e.g., Formaldehyde) start->crosslink lyse Cell Lysis (Non-denaturing buffer) crosslink->lyse immunoprecipitate Add Bait-Specific Antibody lyse->immunoprecipitate capture Add Protein A/G Beads immunoprecipitate->capture wash Wash Beads to Remove Non-specific Binders capture->wash elute Elute and Reverse Cross-links wash->elute analyze SDS-PAGE & Western Blot for Prey Protein elute->analyze

Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).

The Tol-Pal-PAL System as a Drug Target

The essential role of the Tol-Pal system in maintaining outer membrane integrity makes it an attractive target for the development of novel antibiotics. Disrupting the key interactions within this system could lead to a loss of bacterial viability or potentiate the effects of existing antibiotics. Strategies for targeting the PAL-Tol-Pal interaction could include:

  • Small Molecule Inhibitors: Designing molecules that bind to the interaction interfaces of PAL-TolB or TolA-TolB, thereby preventing complex formation.

  • Peptide-based Therapeutics: Developing peptides that mimic the binding domains of the interacting proteins to competitively inhibit their association.

The quantitative data and experimental methodologies outlined in this guide provide a foundational framework for screening and validating such therapeutic agents.

Conclusion

The interaction between PAL and the Tol-Pal system is a cornerstone of Gram-negative bacterial physiology, ensuring the stability of the outer membrane, particularly during the dynamic process of cell division. A thorough understanding of the molecular mechanisms, binding affinities, and functional consequences of this interaction is critical for both fundamental research and the development of new antibacterial strategies. This technical guide provides a comprehensive resource for professionals in the field to advance their research and development efforts targeting this vital bacterial system.

References

An In-depth Technical Guide to the Cellular Localization of Peptidoglycan-Associated Lipoprotein (PAL) in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Peptidoglycan-Associated Lipoprotein (PAL) is a crucial component of the cell envelope in Escherichia coli and other Gram-negative bacteria. Its proper localization is vital for maintaining outer membrane integrity, particularly during cell division. This technical guide provides a comprehensive overview of the cellular localization of PAL in E. coli, detailing its distribution within the cellular compartments, the molecular systems governing its transport and positioning, and the experimental methodologies used for its study. This document is intended to serve as a valuable resource for researchers in microbiology, cell biology, and infectious disease, as well as for professionals involved in the development of novel antimicrobial agents targeting the bacterial cell envelope.

Introduction

Escherichia coli, a model Gram-negative bacterium, possesses a complex cell envelope composed of an inner membrane, a periplasmic space containing a thin peptidoglycan layer, and an outer membrane. The structural and functional integrity of this envelope is paramount for bacterial survival, acting as a selective barrier and protecting the cell from environmental stresses. The this compound (PAL) is a key player in maintaining this integrity. PAL is a component of the Tol-Pal system, a trans-envelope protein complex that physically links the inner and outer membranes.[1][2] The precise localization of PAL is critical for the function of this system and, consequently, for the stability of the outer membrane, especially at the septum during cell division.[3]

This guide will delve into the multifaceted localization of PAL, presenting quantitative data on its distribution, outlining the detailed experimental protocols for its investigation, and providing visual representations of the key molecular pathways and experimental workflows.

Cellular Localization of PAL

PAL is primarily localized to the outer membrane of E. coli, where it is anchored via an N-terminal lipid moiety.[1] Its C-terminal domain is known to interact non-covalently with the peptidoglycan layer, thereby tethering the outer membrane to the cell wall.[1] This interaction is fundamental to its role in maintaining cell envelope integrity.

In addition to its canonical periplasmic orientation, a subpopulation of PAL has been identified on the cell surface, with its C-terminal domain exposed to the extracellular environment.[4] This dual localization suggests that PAL may have functions beyond its structural role within the periplasm.

Quantitative Distribution of PAL

The abundance and distribution of PAL have been quantified through various experimental approaches, providing valuable insights into its cellular roles.

ParameterValueReference
Copy Number per Cell (Wild-Type E. coli) 30,000 - 40,000 molecules[1]
Relative Abundance Less abundant than the major lipoprotein (Lpp), but more abundant than TolA and TolR proteins.[1]
Surface Exposure A subpopulation of cells (<20%) exhibits surface-exposed PAL.
Distribution in Surface-Exposed Cells ~71-74% internal (periplasmic), ~26-29% surface-exposed.

The Tol-Pal System: A Key Determinant of PAL Localization

The localization and function of PAL are intricately linked to the Tol-Pal system, a multiprotein complex that spans the cell envelope.[2] This system is composed of the inner membrane proteins TolA, TolQ, and TolR, the periplasmic protein TolB, and the outer membrane lipoprotein PAL.[1] The Tol-Pal system is thought to harness the proton motive force of the inner membrane to mediate its functions.

The interactions within the Tol-Pal system are crucial for the dynamic localization of PAL, particularly its accumulation at the division septum, which is essential for the invagination of the outer membrane during cell division.[3]

Tol_Pal_System cluster_OM Outer Membrane cluster_periplasm Periplasm PAL PAL TolB TolB PAL->TolB Interaction PG Peptidoglycan PAL->PG Non-covalent interaction TolA TolA TolB->TolA Interaction TolQ TolQ TolR TolR

Figure 1: The Tol-Pal system in E. coli.

Experimental Protocols for Studying PAL Localization

The determination of PAL's cellular localization relies on a combination of biochemical, microscopic, and molecular biology techniques. The following sections provide detailed methodologies for key experiments.

Cell Fractionation for the Separation of Inner and Outer Membranes

This protocol allows for the biochemical separation of the inner and outer membranes of E. coli, enabling the analysis of PAL distribution between these compartments.

Materials:

  • E. coli cell culture

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors)

  • Lysozyme

  • DNase I

  • Sucrose solutions (e.g., 20%, 40%, 55% w/v in lysis buffer)

  • Ultracentrifuge and appropriate rotors

Procedure:

  • Cell Lysis: Harvest E. coli cells by centrifugation and resuspend in lysis buffer. Lyse the cells using a French press or sonication.

  • Removal of Unbroken Cells: Centrifuge the lysate at a low speed (e.g., 5,000 x g) to pellet unbroken cells and debris.

  • Membrane Pellet Collection: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the total membrane fraction.

  • Sucrose Gradient Preparation: Prepare a discontinuous sucrose gradient in an ultracentrifuge tube by carefully layering decreasing concentrations of sucrose solutions.

  • Membrane Separation: Resuspend the total membrane pellet in a low concentration sucrose solution and layer it on top of the sucrose gradient.

  • Ultracentrifugation: Centrifuge the gradient at high speed for a prolonged period (e.g., 100,000 x g for 18-24 hours).

  • Fraction Collection: The inner and outer membranes will separate into distinct bands within the gradient. Carefully collect these fractions.

  • Analysis: Analyze the collected fractions for the presence of PAL using Western blotting with an anti-PAL antibody.

Immunofluorescence Microscopy for In Situ Localization

This method allows for the visualization of PAL's subcellular localization within intact E. coli cells.

Materials:

  • E. coli cells

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody (anti-PAL)

  • Fluorescently labeled secondary antibody

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Cell Fixation: Fix the E. coli cells with paraformaldehyde to preserve their cellular structure.[5][6]

  • Permeabilization: If detecting intracellular PAL, permeabilize the cell membranes with Triton X-100 to allow antibody entry.[7] For surface-exposed PAL, this step is omitted.

  • Blocking: Incubate the cells in blocking buffer to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-PAL antibody.

  • Secondary Antibody Incubation: After washing to remove unbound primary antibody, incubate the cells with a fluorescently labeled secondary antibody that specifically binds to the primary antibody.

  • Mounting and Imaging: Mount the stained cells on a microscope slide and visualize them using a fluorescence microscope.

Surface Biotinylation to Detect Exposed PAL

This technique is used to specifically label and identify proteins that are exposed on the cell surface.

Materials:

  • Intact E. coli cells

  • Membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin)

  • Quenching buffer (e.g., Tris-HCl)

  • Lysis buffer

  • Streptavidin-conjugated beads

  • Wash buffer

  • Elution buffer

Procedure:

  • Biotinylation: Incubate intact E. coli cells with a membrane-impermeable biotinylation reagent. This reagent will covalently attach biotin to primary amines of surface-exposed proteins.[8]

  • Quenching: Quench the reaction with a quenching buffer to inactivate any remaining biotinylation reagent.

  • Cell Lysis: Lyse the cells to release the biotinylated proteins.

  • Streptavidin Pull-down: Incubate the cell lysate with streptavidin-conjugated beads. The high affinity of streptavidin for biotin will capture the biotinylated proteins.[9][10]

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the biotinylated proteins from the beads.

  • Analysis: Analyze the eluted proteins for the presence of PAL by Western blotting.

Experimental_Workflow cluster_methods Experimental Approaches cluster_biochem Biochemical cluster_microscopy Microscopy cluster_analysis Analysis cluster_results Results frac Cell Fractionation wb Western Blotting frac->wb biot Surface Biotinylation biot->wb if Immunofluorescence mic Fluorescence Microscopy if->mic dist PAL Distribution (IM, OM, Surface) wb->dist loc In Situ Localization (e.g., Septal) mic->loc

Figure 2: Experimental workflow for determining PAL's cellular localization.

Conclusion and Future Directions

The this compound (PAL) of E. coli exhibits a complex and dynamic cellular localization, being primarily anchored to the outer membrane with its C-terminus interacting with the peptidoglycan, while a subpopulation is also present on the cell surface. This localization is tightly regulated and is crucial for the maintenance of outer membrane integrity, particularly during cell division, through its role in the Tol-Pal system.

The methodologies outlined in this guide provide a robust framework for the investigation of PAL's cellular distribution. For drug development professionals, a thorough understanding of PAL's localization and its essentiality for bacterial viability highlights its potential as a novel antimicrobial target. Future research should focus on elucidating the precise mechanisms that govern the dual localization of PAL and the functional implications of its surface-exposed form. Further quantitative proteomic studies will also be invaluable in refining our understanding of the stoichiometry and dynamics of the Tol-Pal system in different physiological states. Such knowledge will be instrumental in the rational design of therapeutics that disrupt the integrity of the bacterial cell envelope.

References

The Pivotal Role of Peptidoglycan-Associated Lipoprotein (PAL) in Bacterial Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidoglycan-associated lipoprotein (PAL) is a crucial outer membrane component in Gram-negative bacteria, playing a significant role in maintaining cell envelope integrity and contributing to bacterial pathogenesis.[1][2] Anchored to the outer membrane, PAL, as part of the Tol-Pal system, forms a bridge between the inner and outer membranes, ensuring cellular stability.[3][4] Its involvement in virulence mechanisms, including host cell adhesion and invasion, biofilm formation, and modulation of the host immune response, has made it a focal point for the development of novel antibacterial therapies and vaccines.[5][6] This technical guide provides an in-depth analysis of the function of PAL in bacterial pathogenesis, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

The Tol-Pal System: A Molecular Bridge Essential for Bacterial Integrity

The Tol-Pal system is a multiprotein complex that spans the bacterial cell envelope.[3] It is composed of the inner membrane proteins TolA, TolQ, and TolR, the periplasmic protein TolB, and the outer membrane lipoprotein PAL.[7] This system is critical for maintaining the structural integrity of the outer membrane, particularly during cell division.[8] Mutations in the genes encoding components of the Tol-Pal system often lead to a "leaky" outer membrane phenotype, increased sensitivity to detergents and certain antibiotics, and attenuated virulence.[5][7]

Quantitative Impact of PAL on Bacterial Virulence

The deletion of the pal gene has been shown to significantly attenuate the virulence of various Gram-negative pathogens. The following tables summarize quantitative data from studies on the role of PAL in different aspects of bacterial pathogenesis.

PathogenModel SystemMetricWild-TypePAL MutantFold Change/Percent ReductionReference
Klebsiella pneumoniaeMouse (intraperitoneal)LD50< 1 x 10² CFU~2 x 10⁵ CFU>2000-fold increase[4]
Burkholderia cenocepaciaGalleria mellonella larvaeLD50--88-fold reduction in virulence[4]
Haemophilus ducreyiHuman challenge modelPustule formationPresentReducedAttenuated disease progression[9]
Burkholderia malleiMouse (aerosol)LD50~50 CFU>2.5 x 10⁵ CFU>5000-fold increase[4]

Table 1: Effect of PAL Deletion on Bacterial Lethality (LD50). This table illustrates the dramatic increase in the lethal dose (LD50) required to cause mortality in animal models when the pal gene is deleted, highlighting PAL's critical role in systemic infection.

PathogenCell LineAssayWild-Type Adherence/InvasionPAL Mutant Adherence/InvasionPercent ReductionReference
Acinetobacter baumanniiA549Adhesion Assay~1.5 x 10⁶ CFU/well~0.5 x 10⁶ CFU/well~67%[3]
Acinetobacter baumanniiA549Invasion Assay~4 x 10⁴ CFU/well~1.5 x 10⁴ CFU/well~62.5%[3]
Salmonella enteritidis-Adhesion & Invasion-Significantly decreased-[3]

Table 2: Role of PAL in Host Cell Adhesion and Invasion. This table quantifies the reduction in the ability of PAL mutant bacteria to adhere to and invade host epithelial cells, a crucial step in establishing infection.

PathogenConditionQuantification MethodWild-Type Biofilm FormationPAL Mutant Biofilm FormationPercent ReductionReference
Acinetobacter baumanniiStaticCrystal Violet StainingOD570 ≈ 1.2OD570 ≈ 0.4~67%[10]
Salmonella enteritidis---Reduced-[3]

Table 3: Contribution of PAL to Biofilm Formation. This table demonstrates the importance of PAL in biofilm formation, a key virulence factor that contributes to antibiotic resistance and chronic infections.

PAL and the Host Immune Response: A Double-Edged Sword

PAL is a potent activator of the innate immune system, primarily through its interaction with Toll-like receptor 2 (TLR2) on the surface of immune cells such as macrophages.[5][6] This interaction triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the initiation of an inflammatory response.[11]

PAL-TLR2 Signaling Pathway

The binding of PAL to TLR2, in a heterodimer with TLR1 or TLR6, initiates a MyD88-dependent signaling pathway.[12] This pathway is a cornerstone of the innate immune response to bacterial lipoproteins.

PAL_TLR2_Signaling PAL PAL TLR2_TLR1_6 TLR2/TLR1 or TLR6 Heterodimer PAL->TLR2_TLR1_6 Binds to MyD88 MyD88 TLR2_TLR1_6->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Recruits IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Recruits TAK1_complex TAK1 Complex TRAF6->TAK1_complex Activates IKK_complex IKK Complex TAK1_complex->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Pro_inflammatory_Cytokines Induces transcription of

PAL-TLR2 signaling cascade.

Experimental Protocols for Studying PAL in Bacterial Pathogenesis

Detailed and reproducible experimental protocols are fundamental to understanding the role of PAL. Below are methodologies for key experiments.

Construction of an Isogenic pal Deletion Mutant

This protocol describes the generation of a clean, in-frame deletion of the pal gene to avoid polar effects on downstream genes.[11][13]

Pal_Mutant_Construction cluster_0 Step 1: Amplification of Flanking Regions cluster_1 Step 2: Splicing by Overlap Extension (SOE) PCR cluster_2 Step 3: Transformation and Recombination cluster_3 Step 4: Selection and Verification PCR1 PCR amplify upstream flanking region of pal SOE_PCR Join flanking regions and antibiotic resistance cassette via SOE PCR PCR1->SOE_PCR PCR2 PCR amplify downstream flanking region of pal PCR2->SOE_PCR Transformation Electroporate the SOE PCR product into recipient bacteria expressing a recombinase SOE_PCR->Transformation Recombination Homologous recombination replaces the native pal gene Transformation->Recombination Selection Select for transformants on antibiotic-containing media Recombination->Selection Verification Verify deletion by PCR and sequencing Selection->Verification

Workflow for creating a PAL deletion mutant.

Methodology:

  • Primer Design: Design primers to amplify ~500 bp regions upstream and downstream of the pal gene. Also, design primers to amplify a selectable marker, such as an antibiotic resistance cassette.

  • Amplification: Perform PCR to amplify the upstream and downstream flanking regions and the resistance cassette.

  • Splicing by Overlap Extension (SOE) PCR: Use the amplicons from step 2 as templates in a subsequent PCR to create a linear DNA fragment where the resistance cassette is flanked by the upstream and downstream regions of pal.

  • Transformation: Introduce the purified SOE-PCR product into the target bacterium. This is often done by electroporation into a strain expressing a lambda Red recombinase system to facilitate homologous recombination.

  • Selection: Plate the transformed bacteria on media containing the appropriate antibiotic to select for colonies where the pal gene has been replaced by the resistance cassette.

  • Verification: Confirm the deletion of the pal gene by PCR using primers that flank the gene and by DNA sequencing.

Purification of Recombinant PAL

This protocol outlines the purification of recombinant PAL, which is often expressed in E. coli as inclusion bodies due to its hydrophobic nature.[4][9]

Methodology:

  • Expression: Clone the pal gene into an expression vector (e.g., pET vector) and transform it into an E. coli expression strain (e.g., BL21(DE3)). Induce protein expression with IPTG.

  • Cell Lysis and Inclusion Body Isolation: Harvest the cells and lyse them using sonication or a French press. Centrifuge the lysate at high speed to pellet the inclusion bodies.

  • Solubilization: Wash the inclusion bodies with buffers containing low concentrations of denaturants (e.g., 2M urea) and detergents (e.g., Triton X-100) to remove contaminating proteins. Solubilize the washed inclusion bodies in a buffer containing a high concentration of a denaturant (e.g., 8M urea or 6M guanidine hydrochloride).

  • Refolding: Refold the solubilized protein by rapidly diluting it into a large volume of refolding buffer or by dialysis against a refolding buffer. The refolding buffer typically contains additives to prevent aggregation, such as L-arginine.

  • Purification: Purify the refolded PAL using chromatography techniques. If the recombinant protein has a His-tag, use immobilized metal affinity chromatography (IMAC). Further purification can be achieved by ion-exchange and size-exclusion chromatography.

  • Verification: Analyze the purity of the protein by SDS-PAGE and confirm its identity by Western blotting or mass spectrometry.

Macrophage Infection and Intracellular Survival Assay

This assay quantifies the ability of bacteria to survive and replicate within macrophages, a key aspect of pathogenesis for many intracellular pathogens.[1][14]

Methodology:

  • Cell Culture: Seed macrophages (e.g., RAW 264.7 or bone marrow-derived macrophages) in a 24-well plate and allow them to adhere overnight.

  • Bacterial Culture: Grow wild-type and pal mutant bacteria to the mid-logarithmic phase.

  • Infection: Wash the macrophages and infect them with the bacterial strains at a specific multiplicity of infection (MOI), typically 10:1 (bacteria to macrophage). Centrifuge the plate briefly to synchronize the infection and incubate for a defined period (e.g., 1 hour) to allow for phagocytosis.

  • Gentamicin Treatment: Wash the cells with PBS to remove extracellular bacteria and then add media containing a high concentration of gentamicin (e.g., 100 µg/mL) to kill any remaining extracellular bacteria. Incubate for 1-2 hours.

  • Lysis and Plating: At various time points post-infection (e.g., 2, 8, 24 hours), wash the cells again and lyse the macrophages with a gentle detergent (e.g., 0.1% Triton X-100) to release the intracellular bacteria.

  • Quantification: Perform serial dilutions of the lysate and plate on appropriate agar plates to determine the number of colony-forming units (CFU). The survival rate is calculated relative to the initial number of intracellular bacteria at the earliest time point.

PAL as a Target for Drug Development

The essential role of PAL in bacterial viability and virulence makes it an attractive target for the development of novel antimicrobial agents.[5][15] Strategies for targeting PAL could include:

  • Small Molecule Inhibitors: Designing molecules that disrupt the interaction of PAL with other components of the Tol-Pal system or with peptidoglycan.

  • Monoclonal Antibodies: Developing antibodies that bind to the surface-exposed domains of PAL, potentially opsonizing the bacteria for phagocytosis or blocking its function.[9]

  • Vaccines: Using purified recombinant PAL or its immunogenic epitopes as a vaccine component to elicit a protective immune response.[5][6]

Conclusion

This compound is a multifaceted protein that is indispensable for the structural integrity and virulence of many Gram-negative bacteria. Its role in pathogenesis is well-documented, with quantitative data demonstrating its importance in host cell interaction, biofilm formation, and resistance to host defenses. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate functions of PAL. The signaling pathways it triggers, particularly through TLR2, highlight its significance in the host-pathogen interplay. As the threat of antibiotic resistance continues to grow, a thorough understanding of essential bacterial components like PAL is paramount for the development of next-generation antibacterial therapies.

References

Peptidoglycan-Associated Lipoprotein (PAL): A Comprehensive Technical Guide to its Candidacy as a Vaccine Antigen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidoglycan-Associated Lipoprotein (PAL) is a highly conserved outer membrane protein found in a wide range of Gram-negative bacteria. Its crucial role in maintaining the integrity of the bacterial cell envelope and its surface accessibility make it a compelling target for vaccine development. This technical guide provides an in-depth overview of PAL as a potential vaccine candidate, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel vaccines against Gram-negative pathogens.

Mechanism of Action: Immune Recognition of PAL

The immunogenicity of PAL is largely attributed to its lipoprotein nature, which is recognized by the innate immune system as a Pathogen-Associated Molecular Pattern (PAMP). This recognition is primarily mediated by the Toll-like Receptor 2 (TLR2) in conjunction with TLR1 or TLR6.

Upon binding of PAL to the TLR2/1 or TLR2/6 heterodimer on the surface of antigen-presenting cells (APCs) such as macrophages and dendritic cells, a signaling cascade is initiated. This cascade proceeds through the Myeloid Differentiation primary response 88 (MyD88)-dependent pathway. Recruitment of MyD88 leads to the activation of interleukin-1 receptor-associated kinases (IRAKs) and subsequently TNF receptor-associated factor 6 (TRAF6). This culminates in the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB), which translocates to the nucleus and induces the expression of a variety of pro-inflammatory cytokines and chemokines. These include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12). The production of these cytokines is critical for the subsequent activation and shaping of the adaptive immune response, leading to the generation of PAL-specific antibodies and T-cell responses.

PAL_TLR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAL Peptidoglycan-Associated Lipoprotein (PAL) TLR2 TLR2 PAL->TLR2 TLR1_6 TLR1/TLR6 MyD88 MyD88 TLR2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NF_kB->Cytokines Gene Expression

PAL-TLR2 Signaling Pathway

Immunogenicity and Protective Efficacy

Preclinical studies have demonstrated the immunogenicity and protective efficacy of PAL-based vaccines against various Gram-negative pathogens. Immunization with recombinant PAL (rPAL) has been shown to elicit robust humoral and cellular immune responses, leading to protection in animal challenge models.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies evaluating PAL as a vaccine candidate.

Table 1: PAL-Specific Antibody Responses in Vaccinated Mice

PathogenVaccine FormulationIgG Titer (Endpoint Dilution)IgG Subclass Ratio (IgG2a/IgG1)Reference
Legionella pneumophilaPAL/PilE/FlaA DNA vaccine>1:12,800Not Reported[1]
Salmonella enteritidisrPAL + Heat-killed S. enteritidis~1:64,000Not Reported[2]
Burkholderia malleiPIV5-vectored PALNot ReportedNot Reported[3]
Acinetobacter baumanniiRecombinant PalNot ReportedNot Reported[4]

Table 2: Cytokine Production in Response to PAL Vaccination in Mice

PathogenVaccine/StimulusCytokineConcentration (pg/mL)MethodReference
Brucella spp.rPAL on RAW264.7 cellsTNF-αDose-dependent increaseELISA[2]
Brucella spp.rPAL on RAW264.7 cellsIFN-γDose-dependent increaseELISA[2]
Legionella pneumophilaPAL/PilE/FlaA DNA vaccineIFN-γ, TGF-α, IL-12IncreasedNot Specified[1]
Legionella pneumophilaPAL/PilE/FlaA DNA vaccineIL-4, IL-10IncreasedNot Specified[1]

Table 3: Protective Efficacy of PAL-Based Vaccines in Animal Challenge Studies

PathogenAnimal ModelVaccine FormulationChallenge DoseSurvival Rate (%)Reference
Legionella pneumophilaBALB/c MicePAL/PilE/FlaA DNA vaccineLethal Dose100[1]
Salmonella enteritidisBALB/c MicerPAL + Heat-killed S. enteritidisLethal Dose100[2]
Burkholderia malleiBALB/c MicePIV5-vectored PALLethal Aerosol80[3]
Acinetobacter baumanniiMiceRecombinant PalPneumonia Model40[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of PAL as a vaccine candidate.

Preclinical Evaluation Workflow for a PAL-Based Subunit Vaccine

The preclinical development of a PAL-based vaccine generally follows a structured workflow to assess its immunogenicity and protective efficacy.

Preclinical_Workflow cluster_antigen Antigen Production cluster_immunization Immunization & Sample Collection cluster_immunoassays Immunological Evaluation cluster_challenge Protective Efficacy Gene_Cloning Gene Cloning (pal gene into expression vector) Protein_Expression Recombinant PAL (rPAL) Expression in E. coli Gene_Cloning->Protein_Expression Protein_Purification rPAL Purification (e.g., Ni-NTA chromatography) Protein_Expression->Protein_Purification Vaccine_Formulation Vaccine Formulation (rPAL + Adjuvant) Protein_Purification->Vaccine_Formulation Animal_Immunization Animal Immunization (e.g., Mice, Rabbits) Vaccine_Formulation->Animal_Immunization Sample_Collection Serum & Splenocyte Collection Animal_Immunization->Sample_Collection Challenge_Study Bacterial Challenge (Lethal or sub-lethal dose) Animal_Immunization->Challenge_Study ELISA ELISA (Antibody Titer, IgG Subclasses) Sample_Collection->ELISA ELISpot ELISpot (Cytokine-secreting T-cells) Sample_Collection->ELISpot Cytokine_Assay Cytokine Profiling (e.g., Luminex, ELISA) Sample_Collection->Cytokine_Assay Outcome_Analysis Outcome Analysis (Survival, Bacterial Load) Challenge_Study->Outcome_Analysis

Preclinical Evaluation Workflow
Protocol 1: Recombinant PAL (rPAL) Expression and Purification

This protocol describes the expression of His-tagged rPAL in E. coli and its purification under denaturing conditions due to its hydrophobic nature and common formation of inclusion bodies.

1. Gene Cloning and Transformation:

  • Amplify the pal gene from the target Gram-negative bacterium using PCR with primers that incorporate restriction sites and a C-terminal 6x-His tag sequence.
  • Digest the PCR product and a suitable expression vector (e.g., pET-28a) with the corresponding restriction enzymes.
  • Ligate the digested pal gene into the expression vector.
  • Transform the ligation product into a competent E. coli expression strain (e.g., BL21(DE3)).
  • Plate on selective agar (e.g., LB agar with kanamycin) and incubate overnight at 37°C.

2. Expression of rPAL:

  • Inoculate a single colony into 10 mL of selective LB broth and grow overnight at 37°C with shaking.
  • Inoculate 1 L of selective LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 1 mM.
  • Continue to culture for 4-6 hours at 37°C with shaking.
  • Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.

3. Inclusion Body Isolation and Solubilization:

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) containing lysozyme and DNase.
  • Lyse the cells by sonication on ice.
  • Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
  • Wash the inclusion body pellet with a buffer containing Triton X-100 to remove membrane contaminants.
  • Solubilize the washed inclusion bodies in a denaturing buffer (8 M urea, 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

4. Purification by Immobilized Metal Affinity Chromatography (IMAC):

  • Load the solubilized protein onto a Ni-NTA agarose column pre-equilibrated with the denaturing buffer.
  • Wash the column with several column volumes of the denaturing buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
  • Elute the bound rPAL with a denaturing buffer containing a high concentration of imidazole (e.g., 250-500 mM).

5. Refolding and Dialysis:

  • Refold the purified denatured rPAL by stepwise dialysis against a series of buffers with decreasing concentrations of urea (e.g., 6 M, 4 M, 2 M, 1 M, and finally no urea) in a suitable refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl).
  • Perform dialysis at 4°C with gentle stirring.
  • Concentrate the refolded protein using an appropriate centrifugal filter unit.
  • Determine the protein concentration using a BCA or Bradford assay.
  • Verify the purity and identity of the rPAL by SDS-PAGE and Western blot analysis using an anti-His tag antibody.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for PAL-Specific Antibodies

This indirect ELISA protocol is used to determine the titer of PAL-specific antibodies in serum samples from immunized animals.

1. Plate Coating:

  • Dilute purified rPAL to a concentration of 1-5 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
  • Add 100 µL of the diluted rPAL to each well of a 96-well high-binding ELISA plate.
  • Incubate the plate overnight at 4°C.

2. Blocking:

  • Wash the plate three times with wash buffer (PBS containing 0.05% Tween 20, PBST).
  • Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST) to each well.
  • Incubate for 1-2 hours at room temperature.

3. Serum Incubation:

  • Wash the plate three times with PBST.
  • Prepare serial dilutions of the serum samples (and a negative control serum) in blocking buffer, starting with a 1:100 dilution.
  • Add 100 µL of each serum dilution to the appropriate wells.
  • Incubate for 2 hours at room temperature.

4. Secondary Antibody Incubation:

  • Wash the plate five times with PBST.
  • Dilute an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) in blocking buffer according to the manufacturer's instructions.
  • Add 100 µL of the diluted secondary antibody to each well.
  • Incubate for 1 hour at room temperature, protected from light.

5. Detection:

  • Wash the plate five times with PBST.
  • Prepare the substrate solution (e.g., TMB substrate for HRP).
  • Add 100 µL of the substrate solution to each well.
  • Incubate at room temperature in the dark until a color change is observed (typically 15-30 minutes).

6. Reading and Analysis:

  • Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).
  • Read the absorbance at 450 nm using a microplate reader.
  • The antibody titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value significantly above the background (e.g., 2-3 times the absorbance of the negative control).

Protocol 3: ELISpot Assay for IFN-γ Secreting Cells

This protocol is used to enumerate PAL-specific T-cells that secrete IFN-γ upon re-stimulation with the antigen.

1. Plate Preparation:

  • Activate the PVDF membrane of a 96-well ELISpot plate by adding 15 µL of 35% ethanol to each well for 1 minute.
  • Wash the plate five times with sterile water.
  • Coat each well with 100 µL of anti-IFN-γ capture antibody (diluted in sterile PBS) and incubate overnight at 4°C.

2. Cell Preparation and Stimulation:

  • Wash the plate five times with sterile PBS to remove the capture antibody.
  • Block the plate by adding 200 µL of complete RPMI medium (containing 10% FBS) to each well and incubate for at least 30 minutes at room temperature.
  • Prepare a single-cell suspension of splenocytes from immunized and control mice in complete RPMI medium.
  • Count the cells and adjust the concentration to 2-5 x 10⁶ cells/mL.
  • Remove the blocking medium from the plate.
  • Add 100 µL of the cell suspension to each well.
  • Add 100 µL of rPAL (e.g., 10 µg/mL final concentration) to the stimulation wells. Use medium alone as a negative control and a mitogen (e.g., Concanavalin A) as a positive control.
  • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

3. Detection:

  • Wash the plate five times with PBST to remove the cells.
  • Add 100 µL of biotinylated anti-IFN-γ detection antibody (diluted in PBS with 0.5% BSA) to each well.
  • Incubate for 2 hours at room temperature.
  • Wash the plate five times with PBST.
  • Add 100 µL of streptavidin-alkaline phosphatase (or HRP) conjugate to each well and incubate for 1 hour at room temperature.

4. Spot Development:

  • Wash the plate five times with PBST.
  • Add 100 µL of the substrate solution (e.g., BCIP/NBT for alkaline phosphatase) to each well.
  • Monitor spot development for 5-30 minutes.
  • Stop the reaction by washing the plate thoroughly with deionized water.
  • Allow the plate to dry completely.

5. Analysis:

  • Count the number of spots in each well using an automated ELISpot reader.
  • The results are expressed as the number of spot-forming cells (SFCs) per million splenocytes.

Conclusion

This compound (PAL) presents a promising avenue for the development of broadly protective vaccines against Gram-negative bacteria. Its conserved nature, surface exposure, and ability to potently stimulate the innate immune system through TLR2 make it an attractive antigen. The data summarized in this guide highlight the immunogenicity and protective efficacy of PAL-based vaccines in preclinical models. The detailed experimental protocols provided herein offer a practical framework for researchers to further investigate and advance PAL as a viable vaccine candidate. Future studies should focus on optimizing vaccine formulations, evaluating efficacy against a wider range of pathogens, and ultimately, transitioning this promising candidate into clinical development.

References

A Technical Guide to the Conservation of Peptidoglycan-Associated Lipoprotein (PAL) Across Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Peptidoglycan-Associated Lipoprotein (PAL), a highly conserved protein in Gram-negative bacteria. PAL plays a critical role in maintaining the integrity of the bacterial cell envelope, making it a significant target for novel antimicrobial therapies. This document outlines PAL's structure, its function within the Tol-Pal system, quantitative data on its conservation, and detailed experimental protocols for its study.

Introduction to this compound (PAL)

This compound (PAL) is a key outer membrane protein found in the majority of Gram-negative bacteria.[1][2] It is a core component of the Tol-Pal system, a multiprotein complex that spans the cell envelope and is crucial for maintaining outer membrane stability, particularly during cell division.[3][4][5][6] The protein is anchored to the outer membrane via a lipid moiety at its N-terminus and interacts non-covalently with the peptidoglycan layer through its C-terminal domain.[1][7] This linkage is vital for the structural integrity of the cell. Given its essential role and high degree of conservation, PAL is a promising candidate for the development of vaccines and novel antibacterial drugs.[7][8][9]

Structure and Function of PAL

The precursor form of PAL is approximately 173 amino acids long and contains a signal sequence for translocation across the inner membrane.[7] The mature protein's N-terminal tail is lipidated, anchoring it to the inner leaflet of the outer membrane.[1][7] The C-terminal periplasmic domain is responsible for the non-covalent binding to peptidoglycan.[1][8] Specifically, PAL has a binding pocket that interacts with the peptide portion of the peptidoglycan, with a high affinity for the meso-diaminopimelate (m-Dap) residue, which is characteristic of Gram-negative bacteria.[10][11]

The primary function of PAL is to physically link the outer membrane to the peptidoglycan cell wall.[7] This connection is stabilized and regulated by the Tol-Pal system, which harnesses the proton motive force of the inner membrane to control PAL's localization and activity.[3][4][5] During cell division, the Tol-Pal system actively accumulates PAL at the division septum to ensure the outer membrane constricts correctly and maintains its barrier function.[4][5][12]

Conservation of PAL Across Bacterial Species

PAL is highly conserved across a wide range of Gram-negative bacteria, making it an attractive target for broad-spectrum therapeutics.[8][10][11][13] Its sequence and structural homology are notable, particularly in the peptidoglycan-binding domain.

Table 1: PAL Sequence Homology in Select Gram-negative Bacteria

SpeciesPAL OrthologPercent Identity to E. coli PALKey Functions
Escherichia coliPal100%Outer membrane integrity, cell division
Pseudomonas aeruginosaOprL~60%Outer membrane stability, virulence
Haemophilus influenzaeP6~75%Outer membrane integrity, vaccine antigen
Salmonella TyphimuriumPal~95%Pathogenesis, outer membrane stability
Vibrio choleraePal~88%Cell envelope integrity
Neisseria meningitidisP6-like protein~50%Outer membrane structure

Note: Percent identity values are approximate and can vary based on the specific strains and alignment algorithms used. Data is synthesized from general knowledge in sources discussing PAL conservation.[13]

The conservation extends to the residues critical for peptidoglycan binding, suggesting a common mechanism of action across different species.[10][13] This high degree of conservation underscores its essential, non-redundant function in bacterial physiology.

The Tol-Pal System Signaling and Interaction Pathway

The Tol-Pal system is a sophisticated molecular machine that connects the inner and outer membranes. It is composed of five core proteins: TolQ, TolR, and TolA in the inner membrane, and TolB and PAL in the periplasm and outer membrane, respectively.[1][2][14] The system transduces energy from the proton motive force to regulate the outer membrane.

Mechanism of Action:

  • Energy Transduction: The inner membrane complex (TolQ-TolR-TolA) harnesses the proton motive force.[3]

  • Periplasmic Bridge: The energized TolA protein extends its C-terminal domain across the periplasm to interact with TolB.[1][9]

  • PAL Mobilization: TolB binds to PAL, temporarily disrupting its interaction with peptidoglycan. This complex is then able to diffuse within the outer membrane.[4][5]

  • Capture at Division Site: At the division septum, the TolA-TolB-PAL interaction leads to a conformational change that releases PAL from TolB, allowing it to bind firmly to the peptidoglycan and stabilize the constricting outer membrane.[4][5][12]

TolPal_System cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane PAL PAL PG Peptidoglycan PAL->PG Anchors to TolB TolB TolB->PAL Binds/Mobilizes TolA_peri TolA (Periplasmic Domain) TolA_peri->TolB Interacts with TolA TolA TolA->TolA_peri TolQ TolQ TolR TolR TolQ->TolR TolR->TolA Stabilizes PMF Proton Motive Force PMF->TolQ Energizes

The Tol-Pal system's trans-envelope signaling pathway.

Key Experimental Protocols for Studying PAL

Investigating PAL and its interactions requires a combination of genetic, biochemical, and biophysical techniques.

This protocol is designed to isolate and confirm the in-vivo interaction between PAL and TolB.

  • Cell Culture and Lysis:

    • Grow Gram-negative bacteria (e.g., E. coli) expressing a tagged version of the bait protein (e.g., His-tagged PAL) to mid-log phase.

    • Harvest cells by centrifugation and resuspend in a non-denaturing lysis buffer containing protease inhibitors.

    • Lyse cells using sonication or a French press on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an antibody specific to the bait protein (or the tag) overnight at 4°C with gentle rotation.

    • Add fresh protein A/G agarose beads and incubate for 2-4 hours to capture the antibody-protein complexes.

    • Wash the beads 3-5 times with wash buffer to remove non-specific binders.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Analyze the results by Western blotting using antibodies against both the bait (PAL) and the expected prey (TolB) proteins.

This assay quantifies the direct interaction between purified PAL and peptidoglycan sacculi.

  • Protein and Peptidoglycan Preparation:

    • Purify the periplasmic domain of PAL using affinity chromatography (e.g., Ni-NTA for His-tagged protein).

    • Isolate peptidoglycan sacculi from bacterial cultures by boiling in SDS, followed by extensive washing.

  • Binding Reaction:

    • Incubate a fixed amount of purified PAL with varying amounts of purified peptidoglycan in a binding buffer (e.g., PBS) for 1 hour at room temperature.

    • Centrifuge the mixture to pellet the peptidoglycan and any bound protein.

    • Carefully collect the supernatant, which contains the unbound protein.

  • Quantification:

    • Quantify the amount of unbound PAL in the supernatant using a protein concentration assay (e.g., Bradford or BCA) or by SDS-PAGE and densitometry.

    • The amount of bound protein is calculated by subtracting the unbound fraction from the total initial protein.

    • Binding curves can be generated to determine binding affinity (Kd).

Experimental_Workflow cluster_CoIP Co-Immunoprecipitation Workflow cluster_BindingAssay Peptidoglycan Binding Assay Workflow A1 Cell Lysis A2 Antibody Incubation (Anti-PAL) A1->A2 A3 Bead Capture A2->A3 A4 Wash Steps A3->A4 A5 Elution A4->A5 A6 Western Blot (Probe for TolB) A5->A6 B1 Purify PAL & PG B2 Incubate PAL + PG B1->B2 B3 Centrifuge to Pellet PG B2->B3 B4 Separate Supernatant (Unbound PAL) B3->B4 B5 Quantify Unbound PAL B4->B5 B6 Calculate Bound Fraction B5->B6

Workflows for key PAL experimental protocols.

Conclusion and Future Directions

The this compound is a highly conserved and essential component of the Gram-negative bacterial cell envelope. Its central role in maintaining outer membrane integrity, facilitated by the Tol-Pal system, makes it a prime target for the development of novel antibacterial agents. The high degree of sequence and structural conservation suggests that inhibitors targeting PAL could have broad-spectrum activity. Future research should focus on high-throughput screening for PAL inhibitors, structural studies of PAL from diverse pathogenic species to identify conserved binding pockets, and the development of PAL-based vaccines.[9] The experimental frameworks provided herein offer a robust foundation for these critical drug discovery and development efforts.

References

The Unveiling of a Key Bacterial Gatekeeper: A Technical History of Peptidoglycan-Associated Lipoprotein (PAL) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the discovery, function, and therapeutic potential of a crucial component of the Gram-negative bacterial cell envelope.

This technical guide provides a comprehensive overview of the discovery and history of peptidoglycan-associated lipoprotein (PAL) research, tailored for researchers, scientists, and drug development professionals. From its initial unmasking as a fundamental structural component to its emerging role in pathogenesis and as a therapeutic target, this document traces the pivotal milestones and experimental foundations of our current understanding.

The Dawn of Bacterial Lipoproteins: The Discovery of Braun's Lipoprotein

The story of PAL begins with the landmark discovery of the first bacterial lipoprotein, Braun's lipoprotein (Lpp), by V. Braun and K. Rehn in 1969. Their pioneering work on the cell wall of Escherichia coli revealed a protein covalently attached to the peptidoglycan layer, a finding that opened a new chapter in bacterial cell envelope research. This "murein-lipoprotein," as it was initially called, was found to be one of the most abundant proteins in the cell.

Subsequent research in the early 1970s elucidated the unique structure of Lpp. It was discovered that the protein is anchored to the outer membrane via a lipid moiety attached to its N-terminal cysteine residue, while its C-terminal lysine forms a covalent bond with the diaminopimelic acid of the peptidoglycan. This established the crucial role of Lpp in physically linking the outer membrane to the cell wall, providing structural integrity to the bacterial envelope.

The Emergence of PAL and the Tol-Pal System

Following the discovery of Lpp, researchers began to identify other lipoproteins associated with the bacterial cell envelope. Among these was the this compound (PAL), which, unlike Lpp, interacts non-covalently with the peptidoglycan. Early studies in the 1980s on Proteus mirabilis began to characterize this new class of lipoprotein and its tight association with the peptidoglycan layer.

Further investigations revealed that PAL is a key component of a larger, multi-protein complex known as the Tol-Pal system. This system, which spans the entire cell envelope, was initially identified through genetic screens for mutants tolerant to the entry of certain colicins and bacteriophages. The core components of this system include the inner membrane proteins TolQ, TolR, and TolA, the periplasmic protein TolB, and the outer membrane-anchored PAL. Research throughout the 1980s and 1990s began to piece together the intricate interactions within this system and its critical role in maintaining outer membrane integrity.

Quantitative Insights into PAL and the Tol-Pal System

Quantitative analyses have been instrumental in understanding the dynamics and stoichiometry of the Tol-Pal system. These studies have provided crucial data on protein copy numbers and binding affinities, shedding light on the mechanics of this molecular machine.

ParameterOrganismValueReference
Protein Copy Number
PALE. coli~60,000
TolBE. coli~6,000
TolAE. coli500 - 2,000
TolQE. coli500 - 2,000
TolRE. coli500 - 2,000
Binding Affinities (Dissociation Constant, Kd)
TolB-Pal InteractionIn vitro~30 nM
PAL-Peptidoglycan Interaction (estimated)In vitro~2.2 µM
TolA-TolB InteractionIn vitro40 - 250 µM
Other Quantitative Data
Molecular Weight of Braun's Lipoprotein (Lpp)E. coli~7.2 kDa
Molecular Weight of PALProteus mirabilis~18 kDa
Stoichiometry of TolQ-TolR complexE. coli5:2 (TolQ:TolR)

Key Experimental Protocols in PAL Research

The advancement of our knowledge of PAL and the Tol-Pal system has been underpinned by the development of key experimental techniques. Below are detailed methodologies for some of the pivotal experiments.

Purification of Recombinant PAL from E. coli

Objective: To obtain pure, refolded PAL for in vitro studies. This protocol is adapted from methods describing the purification of PAL from inclusion bodies.

Methodology:

  • Cell Lysis and Inclusion Body Isolation:

    • Express recombinant PAL in an appropriate E. coli strain (e.g., BL21(DE3)).

    • Harvest cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA).

    • Lyse cells by sonication or high-pressure homogenization on ice.

    • Centrifuge the lysate at high speed (e.g., 15,000 x g) to pellet inclusion bodies.

    • Wash the inclusion body pellet multiple times with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.

  • Solubilization and Refolding:

    • Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride in 50 mM Tris-HCl pH 8.0).

    • Remove insoluble material by centrifugation.

    • Refold the solubilized protein by rapid dilution or dialysis into a refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 M L-arginine). The optimal refolding conditions may need to be determined empirically.

  • Chromatographic Purification:

    • Clarify the refolded protein solution by centrifugation or filtration.

    • Purify the refolded PAL using a combination of chromatographic techniques, such as:

      • Affinity Chromatography: If the recombinant protein has a tag (e.g., His-tag), use an appropriate affinity resin (e.g., Ni-NTA).

      • Ion-Exchange Chromatography: Based on the isoelectric point of PAL, select an appropriate ion-exchange resin (e.g., Q-Sepharose or SP-Sepharose).

      • Size-Exclusion Chromatography: As a final polishing step to remove aggregates and ensure a homogenous protein preparation.

  • Purity Assessment:

    • Analyze the purity of the final protein preparation by SDS-PAGE and Coomassie blue staining or silver staining.

    • Confirm the identity of the protein by Western blotting using anti-PAL antibodies or by mass spectrometry.

In Vitro PAL-Peptidoglycan Binding Assay

Objective: To demonstrate a direct interaction between purified PAL and peptidoglycan. This protocol is based on co-sedimentation assays.

Methodology:

  • Preparation of Peptidoglycan Sacculi:

    • Isolate peptidoglycan sacculi from a Gram-negative bacterial culture (e.g., E. coli) using established protocols, which typically involve boiling in SDS to remove other cellular components.

    • Wash the purified peptidoglycan extensively with water to remove any residual detergent.

  • Binding Reaction:

    • Incubate a known amount of purified, refolded PAL with a suspension of purified peptidoglycan sacculi in a suitable binding buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl) for a defined period (e.g., 1 hour) at room temperature with gentle agitation.

    • Include a negative control with PAL alone (no peptidoglycan) and another negative control with a non-peptidoglycan binding protein.

  • Co-sedimentation:

    • Centrifuge the binding reactions at high speed (e.g., 100,000 x g) to pellet the peptidoglycan and any associated proteins.

    • Carefully collect the supernatant (unbound fraction).

  • Analysis:

    • Wash the pellet with binding buffer to remove non-specifically bound proteins and centrifuge again.

    • Resuspend the final pellet (bound fraction) in SDS-PAGE sample buffer.

    • Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting using an anti-PAL antibody to determine the amount of PAL that co-sedimented with the peptidoglycan.

In Vivo Protein-Protein Interaction Analysis using Chemical Cross-linking

Objective: To identify proteins that interact with PAL within the native cellular environment.

Methodology:

  • Cross-linking:

    • Grow bacterial cells to mid-log phase.

    • Add a membrane-permeable chemical cross-linker, such as formaldehyde or dithiobis(succinimidyl propionate) (DSP), to the culture at a final concentration optimized to capture transient interactions without excessive non-specific cross-linking.

    • Incubate for a short period (e.g., 15-30 minutes) at room temperature.

    • Quench the cross-linking reaction by adding a quenching agent (e.g., glycine for formaldehyde).

  • Cell Lysis and Protein Solubilization:

    • Harvest the cross-linked cells and lyse them using sonication or a French press in a buffer containing protease inhibitors.

    • Solubilize the membrane proteins using a suitable detergent (e.g., Triton X-100, Sarkosyl).

  • Immunoprecipitation:

    • Incubate the solubilized protein extract with an antibody specific for PAL that has been pre-coupled to protein A/G beads.

    • Allow the antibody to bind to PAL and its cross-linked partners.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Cross-link Reversal:

    • Elute the protein complexes from the beads.

    • If a reversible cross-linker like DSP was used, reverse the cross-links by incubation with a reducing agent (e.g., DTT). For formaldehyde, cross-links can be partially reversed by heating in SDS-PAGE sample buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Identify the co-immunoprecipitated proteins by Western blotting using antibodies against suspected interaction partners or by mass spectrometry for a broader, unbiased identification of interacting proteins.

Signaling Pathways and Functional Mechanisms

The Tol-Pal System: A "Mobilisation-and-Capture" Mechanism for Outer Membrane Constriction

A key function of the Tol-Pal system is to ensure the integrity of the outer membrane, particularly during cell division. Recent research has elucidated a "mobilisation-and-capture" mechanism that explains how the Tol-Pal system facilitates outer membrane constriction.

In this model, PAL can exist in two states: either bound to the periplasmic protein TolB or non-covalently associated with the peptidoglycan. The interaction with TolB keeps PAL in a mobile state within the outer membrane. The inner membrane Tol-QRA complex, energized by the proton motive force, acts as a motor. It transiently interacts with the TolB-PAL complex, causing the dissociation of TolB from PAL. This "freed" PAL is then "captured" by the peptidoglycan at the division septum. This localized accumulation of PAL tethers the outer membrane to the newly synthesized septal peptidoglycan, ensuring coordinated invagination of the cell envelope during cell division.

TolPal_Mechanism cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane PAL_mobile PAL-TolB (Mobile) TolB TolB PAL_mobile->TolB Binding PAL_captured PAL-PG (Immobile) PG Peptidoglycan (Septum) PAL_captured->PG Binding TolB->PAL_captured Dissociation TolQRA Tol-QRA (Motor) TolQRA->TolB PMF-dependent interaction PAL_TLR2_Signaling cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus PAL PAL TLR2_TLR1_6 TLR2/1 or TLR2/6 Heterodimer PAL->TLR2_TLR1_6 Binding MyD88 MyD88 TLR2_TLR1_6->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex MAPKs MAPKs (p38, JNK, ERK) TAK1->MAPKs IkappaB IκB IKK_complex->IkappaB Phosphorylation & Degradation NFkappaB NF-κB IkappaB->NFkappaB Inhibition Inflammatory_Genes Pro-inflammatory Gene Transcription NFkappaB->Inflammatory_Genes Translocation & Activation AP1 AP-1 MAPKs->AP1 Activation AP1->Inflammatory_Genes Translocation & Activation

The Molecular Machinery of Cell Envelope Stability: A Technical Guide to the PAL-Peptidoglycan Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular mechanisms governing the interaction between the Peptidoglycan-Associated Lipoprotein (PAL) and peptidoglycan (PG) in Gram-negative bacteria. Understanding this critical interaction is paramount for developing novel antimicrobial strategies that target the integrity of the bacterial cell envelope.

Core Concepts: The PAL-Peptidoglycan Axis in Outer Membrane Stability

The this compound (PAL) is a key component of the Tol-PAL system, a multiprotein complex that spans the periplasm and is crucial for maintaining the structural integrity of the outer membrane (OM) in Gram-negative bacteria.[1][2][3][4] PAL is anchored to the inner leaflet of the OM via an N-terminal lipid moiety and establishes a non-covalent link with the underlying peptidoglycan layer through its C-terminal domain.[5][6][7][8] This interaction is fundamental for tethering the OM to the cell wall, particularly during the dynamic processes of cell growth and division.[1][5][9]

The function of PAL is intricately regulated by its interaction with the periplasmic protein TolB. The binding of TolB and peptidoglycan to PAL is mutually exclusive, suggesting a sophisticated mechanism for modulating the association of the outer membrane with the cell wall.[1][4][10][11] The Tol-PAL system, energized by the proton motive force across the inner membrane, is thought to actively regulate the localization of PAL, concentrating it at the division septum to ensure proper OM invagination and stability during cell constriction.[1][5][9]

Quantitative Analysis of PAL Interactions

The binding affinities of PAL for its key interaction partners, peptidoglycan and TolB, are critical for understanding the dynamics of the Tol-PAL system. The following table summarizes the available quantitative data.

Interacting MoleculesMethodDissociation Constant (Kd)Reference
PAL - Peptidoglycan (mDAP)Estimated from OmpA-like domain affinity~2.2 µM[10][11]
PAL - TolBIsothermal Titration Calorimetry (ITC)~30 nM[1]
TolA (C-terminal domain) - TolB (N-terminal peptide)Isothermal Titration Calorimetry (ITC)~40-200 µM[5]

Molecular Architecture of the PAL-Peptidoglycan Interaction

Nuclear Magnetic Resonance (NMR) spectroscopy has provided a high-resolution view of the PAL-peptidoglycan interaction.[6][7][8]

Binding Site and Specificity:

PAL interacts specifically with the peptide portion of the peptidoglycan.[6][7][8] The binding pocket is located in the C-terminal domain of PAL and is lined with conserved surface residues.[6][7][8] The key recognition event is the sequestration of the meso-diaminopimelate (m-DAP) residue of the peptidoglycan stem peptide within this pocket.[6][7][8] This interaction is stabilized by a network of hydrogen bonds and hydrophobic contacts.[6][7][8] The specificity for m-DAP is significant as this amino acid is characteristic of Gram-negative bacterial peptidoglycan.[6]

Conformational Changes:

While the precise allosteric changes within PAL upon peptidoglycan binding are still under investigation, the structure of the complex reveals a well-defined binding pocket that accommodates the m-DAP residue.[6][8] The mutually exclusive binding of TolB suggests that the TolB binding site on PAL likely overlaps with or sterically hinders the peptidoglycan binding site. The PMF-dependent action of the TolQRA complex is thought to induce conformational changes in TolA, which in turn leads to the dissociation of the TolB-PAL complex, freeing PAL to interact with peptidoglycan.[1][5]

Signaling and Functional Logic of the Tol-PAL System

The Tol-PAL system functions as a dynamic molecular machine that responds to cellular signals, particularly those related to cell division, to maintain outer membrane integrity.

Tol_PAL_Signaling cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane TolQRA TolQRA Complex TolA_peri TolA (Periplasmic Domain) TolQRA->TolA_peri Induces Conformational Change PAL_TolB PAL-TolB Complex TolA_peri->PAL_TolB Disrupts Interaction TolB TolB PG Peptidoglycan (PG) PAL_PG PAL-PG Complex PG->PAL_PG PAL PAL PAL->PG PAL->PAL_PG OM_Stability Outer Membrane Stability & Invagination PAL_PG->OM_Stability PAL_TolB->TolB PAL_TolB->PAL Releases PAL PMF Proton Motive Force (PMF) PMF->TolQRA Energizes Divisome Cell Division Signal (Divisome Assembly) Divisome->TolQRA Recruitment

Caption: Signaling pathway of the Tol-PAL system in maintaining outer membrane stability.

Detailed Experimental Protocols

The study of the PAL-peptidoglycan interaction relies on a combination of in vivo and in vitro techniques. Below are detailed methodologies for key experiments.

In Vitro PAL-Peptidoglycan Co-sedimentation Assay

This assay is used to demonstrate a direct interaction between purified PAL and peptidoglycan.

Principle: Purified peptidoglycan is insoluble and can be pelleted by ultracentrifugation. Proteins that interact with peptidoglycan will co-pellet.

Materials:

  • Purified PAL protein

  • Purified peptidoglycan from a Gram-negative bacterium (e.g., E. coli)

  • Binding Buffer (e.g., 10 mM Sodium Phosphate, pH 7.4, 150 mM NaCl)

  • Wash Buffer (e.g., Binding Buffer with 0.5 M NaCl)

  • Control protein (e.g., a periplasmic protein not expected to bind peptidoglycan)

  • Ultracentrifuge and appropriate tubes

  • SDS-PAGE equipment and reagents

  • Immunoblotting equipment and anti-PAL antibody

Procedure:

  • Purification: Purify PAL and the control protein. Prepare a suspension of purified peptidoglycan in Binding Buffer.

  • Binding Reaction: In a microcentrifuge tube, mix a defined amount of purified PAL (e.g., 5 µg) with a defined amount of peptidoglycan suspension (e.g., 50 µg) in a final volume of 100 µL of Binding Buffer. Prepare a parallel reaction with the control protein.

  • Incubation: Incubate the reaction mixtures for 1 hour at room temperature with gentle agitation.

  • Centrifugation: Pellet the peptidoglycan by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 4°C).

  • Separation: Carefully collect the supernatant (unbound fraction).

  • Washing: Resuspend the pellet in Wash Buffer and repeat the centrifugation step. This removes non-specifically bound proteins. Discard the supernatant.

  • Elution: Resuspend the final pellet (bound fraction) in SDS-PAGE sample buffer.

  • Analysis: Analyze the supernatant and pellet fractions by SDS-PAGE and immunoblotting with an anti-PAL antibody. The presence of PAL in the pellet fraction indicates an interaction with peptidoglycan.

In Vivo Formaldehyde Cross-linking

This method is used to capture the interaction between PAL and peptidoglycan within the context of the bacterial cell.

Materials:

  • Mid-log phase culture of Gram-negative bacteria

  • Phosphate Buffered Saline (PBS)

  • Formaldehyde (37% solution)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Lysis buffer (e.g., 10 mM Tris-HCl pH 7.8, 0.1 M NaCl, 10% glycerol, 2% SDS)

  • Laemmli sample buffer

  • Immunoblotting equipment and anti-PAL antibody

Procedure:

  • Cell Growth and Harvest: Grow bacteria to mid-log phase (OD600 ~0.6-0.8). Harvest cells by centrifugation and wash several times with PBS.

  • Cross-linking: Resuspend the cell pellet in PBS and add formaldehyde to a final concentration of 1%. Incubate for 20-30 minutes at room temperature with gentle agitation.

  • Quenching: Stop the cross-linking reaction by adding the quenching solution to a final concentration of 0.1 M. Incubate for 10 minutes.

  • Cell Lysis and Fractionation: Pellet the cells and resuspend in lysis buffer. Heat at 37°C for 10 minutes to solubilize non-peptidoglycan-associated proteins. Centrifuge to pellet the peptidoglycan-protein complexes.

  • Solubilization of PG-associated proteins: Resuspend the pellet in Laemmli sample buffer and heat at 60-95°C for 10 minutes to solubilize the peptidoglycan-associated proteins.

  • Analysis: Analyze the solubilized fractions by SDS-PAGE and immunoblotting with an anti-PAL antibody. The presence of PAL in the higher temperature solubilized fraction indicates its association with peptidoglycan in vivo.[4]

NMR Spectroscopy of PAL-Peptidoglycan Complex

NMR spectroscopy provides atomic-level structural information about the interaction.

Principle: Isotope-labeled protein (¹⁵N-PAL) is titrated with unlabeled peptidoglycan fragments, and changes in the chemical shifts of the protein's backbone amides are monitored by ¹H-¹⁵N HSQC spectra. Residues with significant chemical shift perturbations are likely at or near the binding interface.

Materials:

  • ¹⁵N-labeled purified PAL

  • Purified peptidoglycan precursor (e.g., UDP-N-acetylmuramyl-pentapeptide)

  • NMR buffer (e.g., 50 mM Sodium Phosphate, pH 6.5, 50 mM NaCl, 10% D₂O)

  • NMR spectrometer and tubes

Procedure:

  • Protein Expression and Purification: Express and purify ¹⁵N-labeled PAL from E. coli grown in minimal media containing ¹⁵NH₄Cl as the sole nitrogen source.

  • Sample Preparation: Prepare a ~0.5-1.0 mM sample of ¹⁵N-PAL in NMR buffer.

  • Initial Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the free ¹⁵N-PAL.

  • Titration: Add increasing molar ratios of the peptidoglycan fragment to the PAL sample and acquire a ¹H-¹⁵N HSQC spectrum at each titration point.

  • Data Analysis: Analyze the chemical shift perturbations of the backbone amide signals of PAL upon addition of the peptidoglycan fragment. Map the residues with significant changes onto the structure of PAL to identify the binding interface.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the PAL-peptidoglycan interaction.

Experimental_Workflow cluster_Purification Protein & Ligand Preparation cluster_InVitro In Vitro Analysis cluster_InVivo In Vivo Validation cluster_Analysis Data Analysis & Interpretation Purify_PAL Purify PAL Protein Co_Sedimentation Co-sedimentation Assay Purify_PAL->Co_Sedimentation ITC Isothermal Titration Calorimetry (ITC) Purify_PAL->ITC NMR NMR Spectroscopy Purify_PAL->NMR Purify_PG Isolate & Purify Peptidoglycan Purify_PG->Co_Sedimentation Purify_PG->ITC Purify_PG->NMR Analyze_Binding Analyze Binding Data (SDS-PAGE, Immunoblot) Co_Sedimentation->Analyze_Binding Analyze_Affinity Determine Binding Affinity (Kd) ITC->Analyze_Affinity Analyze_Structure Map Binding Interface & Analyze Conformational Changes NMR->Analyze_Structure Crosslinking In Vivo Cross-linking Crosslinking->Analyze_Binding Mutagenesis Site-directed Mutagenesis of PAL Binding Site Analyze_Phenotype Assess Phenotypic Effects (e.g., OM stability) Mutagenesis->Analyze_Phenotype

Caption: A generalized experimental workflow for studying the PAL-peptidoglycan interaction.

Conclusion and Future Directions

The interaction between PAL and peptidoglycan is a cornerstone of outer membrane stability in Gram-negative bacteria. A detailed understanding of the molecular mechanisms, binding affinities, and regulatory processes involved in this interaction opens new avenues for the development of targeted antimicrobial therapies. Future research should focus on elucidating the precise conformational changes in PAL upon peptidoglycan binding, identifying small molecules that can disrupt this interaction, and further characterizing the role of the Tol-PAL system in various pathogenic bacteria. Such efforts will be instrumental in the ongoing battle against antibiotic resistance.

References

The Role of Peptidoglycan-Associated Lipoprotein (PAL) in Antibiotic Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global public health. Understanding the intrinsic and acquired mechanisms of antibiotic resistance is paramount for the development of novel therapeutic strategies. The bacterial cell envelope, particularly in Gram-negative bacteria, presents a formidable barrier to many antibiotics. The Peptidoglycan-Associated Lipoprotein (PAL) is a key component of the Tol-PAL system, a multiprotein complex that spans the cell envelope and is crucial for maintaining outer membrane integrity.[1][2] This technical guide provides an in-depth analysis of the role of PAL in antibiotic resistance, focusing on its molecular mechanisms, impact on antibiotic susceptibility, and the experimental methodologies used for its study.

The Tol-PAL System and its Function

The Tol-PAL system is a highly conserved protein complex in Gram-negative bacteria. It is composed of five core proteins: TolQ, TolR, and TolA, which form a complex in the inner membrane, and TolB and PAL, which are located in the periplasm and outer membrane, respectively.[1][2] PAL is anchored to the outer membrane via a lipid moiety and non-covalently interacts with the underlying peptidoglycan layer.[1][3] This interaction is critical for tethering the outer membrane to the cell wall, thereby ensuring the structural integrity of the cell envelope.[1][4]

The primary function of the Tol-PAL system is to maintain the stability of the outer membrane, particularly during cell division.[5][6] Disruption of this system leads to a variety of phenotypes, including increased outer membrane permeability, formation of outer membrane vesicles, and leakage of periplasmic contents.[4][7] These structural defects directly impact the bacterium's ability to resist external stresses, including the influx of toxic compounds like antibiotics.

PAL's Contribution to Antibiotic Resistance

The integrity of the outer membrane is a primary determinant of intrinsic resistance in Gram-negative bacteria to a wide range of antibiotics. By maintaining this barrier, PAL plays a significant role in antibiotic resistance.

Maintaining the Outer Membrane Permeability Barrier

A key mechanism by which PAL contributes to antibiotic resistance is by limiting the influx of antibiotics across the outer membrane.[8][9] The outer membrane acts as a selective barrier, preventing the entry of large or hydrophobic molecules.[10] Deletion or dysfunction of the pal gene or other components of the Tol-PAL system compromises this barrier, leading to increased susceptibility to various antibiotics.[8][9][11] This is particularly relevant for antibiotics that are typically excluded by the outer membrane of Gram-negative bacteria, such as vancomycin.[7]

Intrinsic Resistance to Specific Antibiotic Classes

Studies have demonstrated that mutants lacking a functional Tol-PAL system exhibit increased sensitivity to specific classes of antibiotics.

  • Glycopeptides: Gram-negative bacteria are intrinsically resistant to large glycopeptide antibiotics like vancomycin due to the inability of these molecules to cross the outer membrane.[7] However, pal mutants of Escherichia coli have been shown to have increased susceptibility to vancomycin, indicating that a compromised outer membrane due to the absence of PAL allows for the passage of this antibiotic.[7]

  • Aminoglycosides and Polypeptides: A study on Acinetobacter baumannii revealed that a ∆tol-pal mutant exhibited significantly increased sensitivity to the aminoglycoside gentamicin and the polypeptide bacitracin.[9][11] This suggests that the Tol-PAL system is crucial for the intrinsic resistance of A. baumannii to these antibiotics by maintaining low membrane permeability.[8]

Quantitative Data on PAL-Mediated Antibiotic Resistance

The impact of PAL on antibiotic resistance can be quantified by determining the Minimum Inhibitory Concentration (MIC) of various antibiotics against wild-type and pal mutant strains.

Bacterial SpeciesMutantAntibioticWild-Type MIC (µg/mL)Mutant MIC (µg/mL)Fold Change in SusceptibilityReference(s)
Acinetobacter baumannii∆tol-palGentamicin>20No growth at 20Significant increase[9][11]
Acinetobacter baumannii∆tol-palBacitracin>100No growth at 100Significant increase[9][11]
Escherichia colipalVancomycin>20025>8-fold increase[7]

Table 1: Summary of Minimum Inhibitory Concentration (MIC) data demonstrating the increased antibiotic susceptibility of Tol-PAL system mutants.

Signaling Pathways and Regulation of PAL Expression

The expression of the tol-pal genes is tightly regulated to ensure the maintenance of cell envelope integrity in response to environmental cues and stresses, including the presence of antibiotics.

Operon Structure and Basal Regulation

In many bacteria, including E. coli, the tol-pal genes are organized into two operons: ybgC-tolQ-tolR-tolA and tolB-pal-cpoB.[12][13] The expression of these operons is often coordinated to ensure the stoichiometric production of the Tol-PAL complex components.

Two-Component System Regulation

Bacterial two-component systems (TCSs) are a primary mechanism for sensing and responding to environmental stimuli.[14][15] In E. coli, the Rcs (Regulator of Capsule Synthesis) phosphorelay system, a complex TCS, has been shown to regulate the expression of the tol-pal operon.[12] The Rcs system is activated by signals indicating cell envelope stress, such as defects in peptidoglycan or lipoprotein synthesis. This activation leads to the modulation of gene expression to counteract the stress, which can include the upregulation of the Tol-PAL system to reinforce outer membrane integrity. While direct evidence of antibiotic-mediated activation of PAL expression via specific TCS is still emerging, it is plausible that cell wall-active antibiotics that induce envelope stress could trigger such regulatory pathways.[14]

Signaling_Pathway Antibiotic_Stress Antibiotic Stress (e.g., Beta-lactams) Envelope_Damage Cell Envelope Damage Antibiotic_Stress->Envelope_Damage Rcs_System Rcs Two-Component System Envelope_Damage->Rcs_System Activates TolPal_Operon tol-pal Operon Expression Rcs_System->TolPal_Operon Regulates PAL_Protein PAL Protein Synthesis TolPal_Operon->PAL_Protein OM_Integrity Outer Membrane Integrity PAL_Protein->OM_Integrity Maintains Resistance Antibiotic Resistance OM_Integrity->Resistance Contributes to

Diagram 1: Signaling pathway for PAL expression regulation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PAL's role in antibiotic resistance.

Generation of a pal Knockout Mutant

Creating a targeted gene knockout is essential for studying the function of a specific protein. The CRISPR/Cas9 system is a widely used and efficient method for this purpose.

Objective: To create a null mutation in the pal gene of the target bacterium.

Materials:

  • Target bacterial strain

  • CRISPR/Cas9 plasmid vector suitable for the target bacterium

  • Oligonucleotides for constructing the guide RNA (gRNA)

  • Homology repair template (if using homology-directed repair)

  • Appropriate antibiotics for plasmid selection and counter-selection

  • Electroporator and competent cells

  • PCR reagents and primers for verification

Procedure:

  • gRNA Design: Design a gRNA sequence that targets a conserved and functionally important region of the pal gene. Online tools can be used to minimize off-target effects.

  • CRISPR Plasmid Construction: Clone the designed gRNA sequence into the CRISPR/Cas9 vector according to the manufacturer's protocol.

  • Transformation: Introduce the CRISPR/Cas9 plasmid into competent cells of the target bacterial strain via electroporation.

  • Selection of Mutants: Plate the transformed cells on selective media containing the appropriate antibiotic to select for cells that have received the plasmid. If a counter-selection marker is used, subsequent plating on counter-selective media will enrich for cells that have lost the plasmid after gene editing.

  • Verification: Screen individual colonies for the desired mutation in the pal gene using PCR with primers flanking the target site, followed by Sanger sequencing to confirm the deletion or insertion that results in a frameshift mutation.

Knockout_Workflow start Start design_gRNA Design gRNA targeting 'pal' gene start->design_gRNA clone_gRNA Clone gRNA into CRISPR/Cas9 vector design_gRNA->clone_gRNA transform Transform bacteria with CRISPR plasmid clone_gRNA->transform select Select for transformants transform->select screen Screen colonies for 'pal' mutation (PCR & Sequencing) select->screen end Verified 'pal' knockout mutant screen->end

Diagram 2: Workflow for generating a 'pal' knockout mutant.
Outer Membrane Permeability Assay (NPN Uptake)

This assay measures the permeability of the outer membrane to the hydrophobic fluorescent probe N-phenyl-1-naphthylamine (NPN).

Objective: To assess the integrity of the outer membrane in wild-type versus pal mutant strains.

Materials:

  • Wild-type and pal mutant bacterial strains

  • HEPES buffer (5 mM, pH 7.2)

  • N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 0.5 mM in acetone)

  • Fluorometer or microplate reader with fluorescence capabilities (Excitation: 350 nm, Emission: 420 nm)

Procedure:

  • Cell Preparation: Grow bacterial cultures to mid-log phase. Harvest the cells by centrifugation and wash them with HEPES buffer. Resuspend the cells in HEPES buffer to a standardized optical density (e.g., OD600 of 0.5).[16][17]

  • Assay Setup: In a cuvette or a 96-well black microplate, add the bacterial cell suspension.

  • NPN Addition: Add NPN to a final concentration of 10-20 µM.[17][18]

  • Fluorescence Measurement: Immediately measure the baseline fluorescence. To assess the effect of a membrane-permeabilizing agent (as a positive control), it can be added at this point.

  • Data Analysis: An increase in fluorescence intensity indicates the uptake of NPN into the hydrophobic environment of the damaged outer membrane. Compare the fluorescence levels between the wild-type and pal mutant strains. A higher baseline fluorescence in the mutant suggests a more permeable outer membrane.

In Vitro PAL-Peptidoglycan Binding Assay

This assay directly assesses the interaction between purified PAL protein and peptidoglycan sacculi.[1]

Objective: To confirm the direct binding of PAL to peptidoglycan.

Materials:

  • Purified PAL protein

  • Purified peptidoglycan sacculi

  • Binding buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 8)

  • Ultracentrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-PAL antibody

Procedure:

  • Incubation: Incubate a known amount of purified PAL protein with purified peptidoglycan in the binding buffer for 1 hour at room temperature.[1]

  • Pelleting: Centrifuge the mixture at high speed (e.g., 400,000 x g) for 30 minutes to pellet the peptidoglycan and any associated proteins.[1]

  • Washing: Carefully remove the supernatant. Wash the pellet with a high-salt buffer (e.g., containing 500 mM NaCl) to remove non-specifically bound proteins and centrifuge again.[1]

  • Analysis: Resuspend the final pellet in SDS-PAGE sample buffer. Analyze the supernatant, wash, and pellet fractions by SDS-PAGE and Western blotting using an anti-PAL antibody. The presence of PAL in the pellet fraction indicates a direct interaction with peptidoglycan.[1]

Co-Immunoprecipitation (Co-IP) of PAL and TolB

This technique is used to investigate the in vivo interaction between PAL and its periplasmic partner, TolB.

Objective: To demonstrate the formation of a PAL-TolB complex within the bacterial cell.

Materials:

  • Bacterial cell lysate from a strain expressing tagged TolB (e.g., His-tagged)

  • Antibody specific to the tag (e.g., anti-His antibody) or to PAL

  • Protein A/G magnetic beads or agarose resin

  • Lysis buffer (non-denaturing)

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

  • Antibodies against PAL and the tag on TolB

Procedure:

  • Cell Lysis: Lyse bacterial cells under non-denaturing conditions to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against the tagged TolB or PAL.

  • Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting, probing with antibodies against both PAL and the TolB tag. The detection of both proteins in the eluate confirms their interaction.

CoIP_Workflow start Start lysis Prepare non-denaturing cell lysate start->lysis incubation Incubate lysate with anti-TolB antibody lysis->incubation capture Capture complexes with Protein A/G beads incubation->capture wash Wash beads to remove non-specific proteins capture->wash elute Elute bound proteins wash->elute analysis Analyze eluate by Western Blot for PAL and TolB elute->analysis end Interaction Confirmed analysis->end

Diagram 3: Co-immunoprecipitation workflow for PAL-TolB interaction.

Conclusion and Future Directions

The this compound, as a crucial component of the Tol-PAL system, plays a significant role in the intrinsic antibiotic resistance of Gram-negative bacteria. Its function in maintaining the integrity of the outer membrane permeability barrier is a key determinant of susceptibility to a range of antibiotics. The data presented in this guide clearly demonstrate that the absence of a functional PAL protein leads to increased sensitivity to several classes of antimicrobial agents.

For drug development professionals, PAL and the Tol-PAL system represent a promising target for novel antimicrobial therapies. Strategies aimed at disrupting the PAL-peptidoglycan or PAL-TolB interaction could potentiate the activity of existing antibiotics or lead to the development of new classes of drugs that compromise the bacterial cell envelope. Further research should focus on:

  • Elucidating the full spectrum of antibiotics to which PAL contributes resistance across a broader range of pathogenic bacteria.

  • Investigating the detailed molecular mechanisms by which antibiotic stress signals are transduced to regulate tol-pal operon expression.

  • Screening for and developing small molecule inhibitors that specifically target the functional domains of PAL.

A deeper understanding of the multifaceted role of PAL in bacterial physiology and resistance will undoubtedly pave the way for innovative approaches to combat the growing challenge of antibiotic-resistant infections.

References

The Tol-Pal Complex: A Linchpin in Bacterial Cell Division and Outer Membrane Integrity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Tol-Pal system is a highly conserved trans-envelope protein complex in Gram-negative bacteria that plays a critical role in maintaining outer membrane (OM) integrity, particularly during the dynamic process of cell division. This complex, composed of five core proteins—TolQ, TolR, TolA, TolB, and Pal—harnesses the proton motive force to orchestrate the invagination of the outer membrane in coordination with septal peptidoglycan remodeling. Deficiencies in the Tol-Pal system lead to a cascade of pleiotropic effects, including OM instability, hypervesiculation, cell chaining, and increased susceptibility to antimicrobial agents, highlighting its potential as a novel target for antibiotic development. This technical guide provides a comprehensive overview of the Tol-Pal complex's function in bacterial cell division, detailing its molecular architecture, the mechanism of action, and key experimental methodologies used in its study.

Introduction

Cell division in Gram-negative bacteria is a meticulously orchestrated process that requires the coordinated constriction and fission of the inner membrane (IM), peptidoglycan (PG) cell wall, and the outer membrane (OM). While the roles of the FtsZ ring and associated divisome proteins in IM and PG constriction are well-established, the mechanism governing OM invagination has remained a subject of intense investigation. The Tol-Pal system has emerged as a key player in this process, acting as a molecular bridge that couples the energy of the IM to the remodeling of the OM at the division septum.[1][2] Its multifaceted role extends beyond a passive structural link, actively participating in the stabilization of the OM during the stress of constriction and ensuring the faithful segregation of cellular contents.[3][4] Understanding the intricate workings of the Tol-Pal complex is paramount for developing novel strategies to combat the growing threat of antibiotic-resistant Gram-negative pathogens.

Core Components and Architecture of the Tol-Pal Complex

The Tol-Pal system is comprised of five core proteins that assemble into a trans-envelope complex spanning from the inner membrane to the outer membrane.

  • Inner Membrane Subcomplex (TolQRA):

    • TolQ: A triple-spanning inner membrane protein that, along with TolR, is believed to form the stator of the complex, transducing energy from the proton motive force.[5][6]

    • TolR: A bitopic inner membrane protein that interacts with both TolQ and TolA. Its periplasmic domain is thought to undergo conformational changes in response to proton flux.[7]

    • TolA: A bitopic inner membrane protein with a large periplasmic domain that extends across the periplasm to interact with the outer membrane components of the system.[8][9]

  • Periplasmic Component:

    • TolB: A soluble periplasmic protein that serves as a crucial intermediary, linking the IM-anchored TolA to the OM-associated Pal.[8]

  • Outer Membrane Component:

    • Pal (Peptidoglycan-Associated Lipoprotein): An abundant outer membrane lipoprotein that non-covalently associates with the peptidoglycan layer, anchoring the outer membrane to the cell wall.[10]

These components assemble in a specific stoichiometry, with estimates suggesting a TolQ:TolR:TolA ratio of approximately 4-6:2:1 in the inner membrane complex.[5][6]

Mechanism of Action in Cell Division: The Mobilization-and-Capture Model

The primary function of the Tol-Pal system during cell division is to ensure the coordinated invagination of the outer membrane with the constriction of the inner membrane and peptidoglycan synthesis at the septum. This is achieved through a dynamic "mobilization-and-capture" mechanism that concentrates the peptidoglycan-binding lipoprotein Pal at the division site.[11]

Signaling Pathway of the Mobilization-and-Capture Model

TolPal_Mobilization_Capture cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane TolQRA TolQRA Stator TolA_inactive TolA (Inactive) TolQRA->TolA_inactive Activates PMF Proton Motive Force PMF->TolQRA Energizes TolA_active TolA (Active/Extended) TolA_inactive->TolA_active Conformational Change Pal_TolB Pal-TolB Complex TolA_active->Pal_TolB Binds TolB TolB TolB TolB->TolA_active Forms TolA-TolB Pal_TolB->TolB Releases Pal Pal_PG Pal-PG Complex Pal_TolB->Pal_PG Pal binds PG at Septum PG Peptidoglycan Pal_PG->PG

Caption: Mobilization-and-capture mechanism of Pal at the division septum.

This process involves several key steps:

  • Energization: The TolQRA complex harnesses the proton motive force (PMF) across the inner membrane.[12]

  • TolA Activation: This energy transduction induces a conformational change in TolA, causing its periplasmic domain to extend towards the outer membrane.[9]

  • Pal Mobilization: The extended TolA interacts with the TolB-Pal complex at the outer membrane. This interaction is thought to promote the dissociation of Pal from TolB.

  • Pal Capture at the Septum: Released Pal is then "captured" at the division septum through its interaction with the newly synthesized peptidoglycan. This accumulation of Pal effectively tethers the outer membrane to the underlying cell wall at the site of constriction.[11]

This active recruitment and concentration of Pal at the division site is crucial for preventing the formation of outer membrane blebs and ensuring a smooth and coordinated invagination of the outer membrane.[8][13]

Quantitative Data on the Tol-Pal Complex

The following tables summarize key quantitative data related to the Tol-Pal system in Escherichia coli.

Table 1: Protein Copy Number and Stoichiometry

ProteinCellular LocationApproximate Copy Number per CellStoichiometry in IM Complex
TolQInner MembraneNot precisely determined4-6
TolRInner Membrane2,000 - 3,000[1]2
TolAInner Membrane400 - 800[1]1
TolBPeriplasmNot precisely determined-
PalOuter MembraneLower than Lpp, higher than TolA/TolR[10]-

Table 2: Protein-Protein Interaction Affinities (Kd)

Interacting ProteinsMethodDissociation Constant (Kd)Reference
Pal - TolBPrediction~30-38 nM[11]
Pal - PeptidoglycanPrediction~2.2 µM[11]
TolA - TolBYeast Two-Hybrid, Cross-linkingWeak interaction, specific Kd not determined[5][14]

Table 3: Phenotypic Effects of tol-pal Mutations

PhenotypeMutant StrainQuantitative EffectReference
Outer Membrane PermeabilityΔtol-pal3- to 5-fold increase[2]
Outer Membrane Vesicle ProductionΔtolQRA~50-fold increase[15]
Cell ChainingΔtolA, Δpal, ΔtolQ-palForms long multi-septate chains in low osmolarity medium[12]

Key Experimental Protocols

The study of the Tol-Pal complex relies on a variety of molecular and cellular biology techniques. Detailed methodologies for key experiments are provided below.

Localization of Tol-Pal Proteins using Immunofluorescence Microscopy

Workflow for Immunofluorescence Microscopy

IF_Workflow start Bacterial Culture Growth (e.g., E. coli to OD600 ~0.5) fixation Cell Fixation (e.g., 4% Paraformaldehyde) start->fixation permeabilization Permeabilization (e.g., Lysozyme/Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA) permeabilization->blocking primary_ab Primary Antibody Incubation (e.g., Rabbit anti-Pal) blocking->primary_ab secondary_ab Secondary Antibody Incubation (e.g., Anti-rabbit-Cy3) primary_ab->secondary_ab mounting Mounting on Slides secondary_ab->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: Experimental workflow for immunofluorescence microscopy.

Methodology:

  • Cell Culture and Fixation: Grow E. coli cells to mid-exponential phase (OD600 ≈ 0.5) in appropriate media. Harvest cells by centrifugation and wash with phosphate-buffered saline (PBS). Fix cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.[16]

  • Permeabilization: Wash the fixed cells with PBS and resuspend in a permeabilization buffer containing lysozyme and a mild detergent like Triton X-100 to allow antibody access to the periplasm and membranes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 2% bovine serum albumin) for 30 minutes.[11]

  • Antibody Incubation: Incubate the cells with a primary antibody specific to the Tol-Pal protein of interest (e.g., rabbit polyclonal anti-Pal) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[11]

  • Washing: Wash the cells extensively with PBS to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody (e.g., Cy3-conjugated donkey anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.[11]

  • Final Washes and Mounting: Wash the cells again with PBS to remove unbound secondary antibody. Resuspend the cells in a small volume of PBS and mount them on a poly-L-lysine-coated slide for imaging.

  • Microscopy: Visualize the cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophore.

Analysis of Protein-Protein Interactions using Bacterial Two-Hybrid (BACTH) System

Logical Relationship in the BACTH System

BACTH_Logic cluster_Proteins Hybrid Proteins cluster_Interaction Interaction & Activation ProteinX_T25 Protein X - T25 fragment Interaction Protein X-Y Interaction ProteinX_T25->Interaction ProteinY_T18 Protein Y - T18 fragment ProteinY_T18->Interaction AC_reconstitution Adenylate Cyclase Reconstitution Interaction->AC_reconstitution cAMP_production cAMP Production AC_reconstitution->cAMP_production CAP_cAMP CAP-cAMP Complex cAMP_production->CAP_cAMP Reporter_activation Reporter Gene Activation (e.g., lacZ) CAP_cAMP->Reporter_activation CoIP_Workflow start Cell Lysis (e.g., with mild detergents like DDM or Triton X-100) preclearing Pre-clearing Lysate (with non-specific IgG) start->preclearing ip Immunoprecipitation (with specific antibody, e.g., anti-TolA) preclearing->ip capture Complex Capture (e.g., Protein A/G beads) ip->capture washing Washing Beads capture->washing elution Elution of Complex washing->elution analysis Analysis (e.g., Western Blot) elution->analysis

References

Methodological & Application

Application Notes and Protocols for the Purification of Peptidoglycan-Associated Lipoprotein (PAL) from Outer Membrane Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the isolation of outer membrane vesicles (OMVs) from Gram-negative bacteria and the subsequent purification of Peptidoglycan-Associated Lipoprotein (PAL), a key component of the bacterial cell envelope and a potential vaccine candidate.[1]

Introduction

This compound (PAL) is a component of the outer membrane in most Gram-negative bacteria.[2] It is part of the Tol-Pal system, which plays a crucial role in maintaining the integrity of the bacterial cell envelope.[3] PAL is anchored to the outer membrane and interacts non-covalently with the peptidoglycan layer, providing a structural link between the inner and outer membranes.[1][3][4] Given its surface exposure and conserved nature, PAL is a significant target for the development of vaccines and novel antimicrobial agents. Outer membrane vesicles (OMVs) are naturally secreted by Gram-negative bacteria and are enriched with outer membrane components, including PAL, making them an ideal starting material for its purification.[5]

The protocols outlined below describe a two-stage process: first, the isolation and purification of OMVs from bacterial culture, and second, the specific extraction and purification of PAL from these vesicles.

Data Presentation

Table 1: Summary of Yields from OMV and PAL Purification Protocols
Purification StepSource OrganismStarting MaterialMethodReported Yield/ConcentrationReference
OMV IsolationEscherichia coli1 Liter of cultureUltracentrifugation & Ultrafiltration100 µg of total protein[6]
OMV IsolationUropathogenic E. coliCulture supernatantEthanol Precipitation & Gel Filtration2.757 mg/mL (purified OMV protein)[7]
Recombinant PALXylella fastidiosaInclusion bodies from E. coliRefolding & Chromatography0.51 mg/mL[2]

Experimental Workflows and Signaling Pathways

Experimental Workflow: From Bacterial Culture to Purified PAL

The overall process involves growing the bacterial culture, isolating the OMVs from the culture supernatant, and then proceeding to extract and purify the PAL protein from the isolated OMVs.

G cluster_0 Stage 1: OMV Isolation cluster_1 Stage 2: PAL Purification A Bacterial Culture Growth (e.g., E. coli) B Centrifugation to Remove Bacterial Cells A->B C Filtration of Supernatant (0.22-0.45 µm filter) B->C D Concentration of Supernatant (e.g., Ultrafiltration) C->D E Ultracentrifugation to Pellet OMVs D->E F Washing and Resuspension of OMV Pellet E->F G OMV Lysis with Detergent (e.g., Sodium Deoxycholate) F->G Isolated OMVs H Incubation with Heating (Optional, e.g., 55°C) G->H I Centrifugation to Remove Insoluble Debris H->I J Chromatographic Purification (e.g., Affinity or Ion-Exchange) I->J K Buffer Exchange and Concentration of Purified PAL J->K L Purity Analysis (SDS-PAGE, Western Blot) K->L

Caption: Workflow for the isolation of OMVs and subsequent purification of PAL.

Signaling Pathway: The Tol-Pal System

The Tol-Pal system forms a protein bridge across the bacterial cell envelope, linking the inner membrane, periplasm, and outer membrane. This system is critical for maintaining outer membrane stability.

TolPalSystem cluster_OM Outer Membrane cluster_PG Peptidoglycan Layer cluster_PP Periplasm cluster_IM Inner Membrane PAL PAL (Peptidoglycan-Associated Lipoprotein) PG Peptidoglycan PAL->PG Non-covalent interaction TolB TolB PAL->TolB Interaction TolA TolA TolB->TolA Interaction TolQ TolQ TolA->TolQ Complex Formation TolR TolR TolA->TolR Complex Formation TolQ->TolR Complex Formation

Caption: The Tol-Pal protein system in Gram-negative bacteria.

Experimental Protocols

Protocol 1: Isolation of Outer Membrane Vesicles (OMVs)

This protocol is adapted from methods for isolating OMVs from E. coli and other Gram-negative bacteria.[6][7][8]

Materials:

  • Luria-Bertani (LB) broth

  • Phosphate-buffered saline (PBS), sterile

  • Centrifuge and appropriate rotors

  • 0.22 µm or 0.45 µm pore size vacuum filters

  • Ultracentrifuge and rotors (e.g., Beckman Ti70.1)

  • Ultrafiltration system with a 100 kDa molecular weight cut-off (MWCO) membrane (optional, for concentration)

Procedure:

  • Bacterial Growth: Inoculate a single colony of the desired Gram-negative bacterium into 5 mL of LB broth and grow overnight at 37°C with shaking (200 rpm). Use this starter culture to inoculate a larger volume (e.g., 1-7 Liters) of LB broth and grow for 12-16 hours at 37°C with shaking.[6][8]

  • Cell Removal: Pellet the bacterial cells by centrifugation at 5,000-6,000 x g for 15-20 minutes at 4°C.[6][8] Carefully collect the supernatant. To ensure complete removal of cells, this step can be repeated.

  • Supernatant Filtration: Filter the collected supernatant through a 0.45 µm or 0.22 µm pore size filter to remove any remaining bacteria and cellular debris.[6][8]

  • Concentration (Optional but Recommended): Concentrate the filtered supernatant 50-fold using an ultrafiltration system with a 100 kDa MWCO hollow-fiber membrane.[6] This step significantly reduces the volume for the subsequent ultracentrifugation.

  • OMV Pelleting: Transfer the concentrated (or filtered) supernatant to ultracentrifuge tubes and centrifuge at 150,000 x g for 3 hours at 4°C to pellet the OMVs.[6]

  • Washing and Storage: Carefully discard the supernatant and resuspend the OMV pellet in sterile PBS. The OMVs can be washed by repeating the ultracentrifugation step. Finally, resuspend the purified OMV pellet in a small volume of PBS and store at -80°C until use.[6]

Protocol 2: Purification of Native PAL from OMVs

This protocol utilizes detergent-based extraction, a common method for purifying PAL from membrane fractions.[3][4][9]

Materials:

  • Purified OMV suspension (from Protocol 1)

  • Extraction Buffer: 50 mM Sodium Phosphate, pH 8.0, containing 1% Sodium Deoxycholate.

  • Buffer Exchange Column (e.g., PD-10 desalting column)

  • Final Buffer: 50 mM Sodium Phosphate, pH 8.0, containing 0.08% Triton X-100.[3][9]

  • Chromatography system (e.g., FPLC) with an appropriate column (e.g., ion-exchange or size-exclusion).

  • SDS-PAGE and Western blotting reagents for analysis.

Procedure:

  • OMV Solubilization: Thaw the purified OMV suspension. Add Extraction Buffer to the OMVs to solubilize the membrane proteins. The final protein concentration should be adjusted as needed.

  • Selective Extraction by Heat: Incubate the OMV and detergent mixture at 55°C for 1 hour.[3][4] This step helps to selectively solubilize PAL and dissociate it from other interacting proteins and peptidoglycan remnants.

  • Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any insoluble material. Carefully collect the supernatant, which now contains the solubilized PAL.

  • Detergent Exchange: The high concentration of deoxycholate may interfere with subsequent chromatographic steps. Exchange the detergent by passing the supernatant through a desalting column (e.g., PD-10) equilibrated with the Final Buffer containing Triton X-100.[3][9]

  • Chromatographic Purification: Further purify the PAL-containing fraction using standard chromatographic techniques.

    • Ion-Exchange Chromatography: Load the sample onto an anion-exchange column (e.g., HiTrap Q) and elute with a linear salt gradient (e.g., 0-1 M NaCl). Collect fractions and analyze for the presence of PAL.

    • Size-Exclusion Chromatography: As a final polishing step, the fractions containing PAL can be pooled, concentrated, and loaded onto a size-exclusion column to separate PAL from any remaining contaminants based on size.

  • Purity Assessment: Analyze the purified fractions by SDS-PAGE to assess purity. The identity of PAL (typically around 15-18 kDa) can be confirmed by Western blot using an anti-PAL antibody.[2]

  • Storage: Store the purified PAL in the final buffer at -80°C for long-term use.

Concluding Remarks

The protocols provided herein offer a robust framework for the purification of this compound from bacterial outer membrane vesicles. The initial isolation of OMVs provides an enriched source of outer membrane proteins, simplifying the subsequent purification of PAL. The detergent-based extraction method is effective for liberating PAL from the vesicle membrane. Researchers may need to optimize parameters such as detergent concentration, incubation times, and chromatography conditions based on the specific bacterial strain and expression levels of PAL. Successful purification of PAL will enable further functional and structural studies, aiding in the development of novel therapeutics and vaccines against Gram-negative pathogens.

References

Application Note and Protocol: Extraction of Peptidoglycan-Associated Lipoprotein (PAL) from Bacterial Cell Envelopes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Peptidoglycan-Associated Lipoprotein (PAL) is a component of the outer membrane in many Gram-negative bacteria. It is non-covalently associated with the peptidoglycan layer, playing a crucial role in maintaining the integrity of the cell envelope. The extraction and purification of PAL are essential for various research applications, including structural studies, immunological assays, and the development of novel antibacterial agents. This document provides a detailed protocol for the extraction of PAL from bacterial cell envelopes, based on a common method involving cell fractionation and detergent solubilization.

Comparative Overview of Extraction Strategies

While various methods exist for the fractionation of bacterial cell envelopes to isolate outer membrane proteins like PAL, a direct quantitative comparison of yields is not always available in the literature. The choice of method often depends on the bacterial species, the downstream application, and the desired purity. Below is a qualitative comparison of common approaches.

Extraction Strategy Principle Advantages Disadvantages Primary Application
Triton X-100 Fractionation Differential solubilization of the inner membrane using the non-ionic detergent Triton X-100, leaving the outer membrane intact.Well-established method, relatively simple and effective for many Gram-negative bacteria.Potential for incomplete inner membrane solubilization and contamination.General purpose outer membrane protein extraction.
Sarkosyl Extraction Selective solubilization of inner membrane proteins with the anionic detergent Sarkosyl.Good separation of inner and outer membrane fractions.Sarkosyl can be harsh and may denature some proteins.Isolation of outer membrane proteins for SDS-PAGE and immunoblotting.
Lysozyme/EDTA Treatment Enzymatic digestion of the peptidoglycan layer and destabilization of the outer membrane with a chelating agent.Milder than some detergent-based methods, can help release periplasmic proteins.Inefficient for some bacterial species with resistant peptidoglycan.Initial step in cell fractionation to separate periplasm, cytoplasm, and membranes.
Sonication and Ultracentrifugation Mechanical disruption of cells followed by high-speed centrifugation to pellet membranes.Effective for a wide range of bacteria, avoids the use of detergents in the initial steps.Can lead to protein aggregation and incomplete separation of inner and outer membranes.Gross separation of soluble and insoluble cellular fractions.

Detailed Experimental Protocol: PAL Extraction using Triton X-100 Fractionation

This protocol describes the isolation of the PAL protein from a Gram-negative bacterial cell envelope, such as Escherichia coli. The procedure involves the separation of the inner and outer membranes through differential detergent solubilization.

Materials and Reagents

  • Bacterial cell culture (e.g., E. coli)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Lysozyme (from chicken egg white)

  • DNase I

  • RNase A

  • Magnesium chloride (MgCl₂)

  • Triton X-100

  • Sodium dodecyl sulfate (SDS)

  • Urea

  • Phenylmethylsulfonyl fluoride (PMSF)

  • β-mercaptoethanol

  • Sodium phosphate buffer (20 mM, pH 7.2)

  • Sodium chloride (NaCl)

  • High-speed centrifuge and appropriate tubes

  • Ultracentrifuge and appropriate tubes

  • Sonicator

  • Spectrophotometer

Procedure

  • Cell Harvest and Lysis:

    • Grow the bacterial culture to the late logarithmic phase.

    • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

    • Wash the cell pellet twice with 50 mM Tris-HCl, pH 7.5.

    • Resuspend the cell pellet in 50 mM Tris-HCl, pH 7.5, containing 1 mM PMSF.

    • Add lysozyme to a final concentration of 100 µg/mL and incubate on ice for 30 minutes.

    • Lyse the cells by sonication on ice. Use short bursts to avoid overheating.

    • Add DNase I (10 µg/mL), RNase A (10 µg/mL), and MgCl₂ (5 mM) and incubate on ice for 30 minutes to digest nucleic acids.

  • Isolation of Total Membranes:

    • Remove unbroken cells by centrifugation at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and pellet the total membrane fraction by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

  • Inner Membrane Solubilization:

    • Wash the membrane pellet with 50 mM Tris-HCl, pH 7.5.

    • Resuspend the pellet in 50 mM Tris-HCl, pH 7.5, containing 2% (v/v) Triton X-100.

    • Incubate at room temperature for 30 minutes with gentle agitation to solubilize the inner membrane.

    • Pellet the outer membrane fraction by ultracentrifugation at 100,000 x g for 1 hour at 4°C. The supernatant contains the solubilized inner membrane proteins.

  • PAL Solubilization from the Peptidoglycan:

    • Wash the outer membrane pellet twice with 50 mM Tris-HCl, pH 7.5, to remove residual Triton X-100.

    • Resuspend the pellet in a solubilization buffer containing 2% SDS, 6 M urea, and 1% β-mercaptoethanol in 20 mM sodium phosphate buffer, pH 7.2.

    • Incubate at 60°C for 30 minutes to release PAL from the peptidoglycan.

    • Centrifuge at 15,000 x g for 10 minutes to pellet the insoluble peptidoglycan.

    • The supernatant contains the solubilized PAL protein.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the final supernatant using a suitable protein assay (e.g., BCA assay).

    • Analyze the extracted PAL protein by SDS-PAGE and Western blotting using a PAL-specific antibody to confirm its identity and purity.

Experimental Workflow Diagram

PAL_Extraction_Workflow cluster_prep Cell Preparation & Lysis cluster_mem_iso Membrane Isolation cluster_frac Membrane Fractionation cluster_pal_ext PAL Extraction cluster_analysis Analysis start Bacterial Cell Culture harvest Harvest & Wash Cells start->harvest lysis Lysozyme & Sonication harvest->lysis nuclease Nuclease Treatment lysis->nuclease low_spin Low-Speed Centrifugation (Remove Debris) nuclease->low_spin ultracentrifuge1 Ultracentrifugation (Pellet Total Membranes) low_spin->ultracentrifuge1 triton Resuspend in Triton X-100 ultracentrifuge1->triton ultracentrifuge2 Ultracentrifugation triton->ultracentrifuge2 im_fraction Inner Membrane (Supernatant) ultracentrifuge2->im_fraction Solubilized om_pellet Outer Membrane (Pellet) ultracentrifuge2->om_pellet Insoluble sds_urea Resuspend in SDS/Urea Buffer om_pellet->sds_urea heat Incubate at 60°C sds_urea->heat final_spin Centrifugation heat->final_spin pal_supernatant Solubilized PAL (Supernatant) final_spin->pal_supernatant Extracted pg_pellet Peptidoglycan (Pellet) final_spin->pg_pellet Insoluble quantify Protein Quantification pal_supernatant->quantify sds_page SDS-PAGE & Western Blot pal_supernatant->sds_page

Caption: Workflow for PAL protein extraction from bacterial cell envelopes.

Application Note: Refolding Peptidoglycan-Associated Lipoprotein (PAL) from Inclusion Bodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidoglycan-associated lipoprotein (PAL) is an outer membrane protein in Gram-negative bacteria crucial for maintaining the integrity of the cell envelope and is implicated in bacterial pathogenicity.[1] Due to its hydrophobic nature, heterologous expression of PAL, particularly in Escherichia coli, often results in the formation of insoluble protein aggregates known as inclusion bodies.[2][3] While this can lead to high expression levels, it necessitates robust downstream processing to recover functional, correctly folded protein. This application note provides a detailed protocol for the solubilization, refolding, and purification of recombinant PAL from inclusion bodies, a critical step for structural and functional studies, as well as for the development of PAL-based therapeutics or vaccines.

The presented protocol is based on a widely cited method involving denaturation with 8M urea followed by a stepwise dialysis to facilitate proper refolding.[1] This method has proven effective for obtaining significant quantities of relatively pure and folded PAL.[1][3]

Data Summary

The efficiency of protein refolding can be influenced by various factors including the specific construct, expression conditions, and the refolding protocol itself. The following table summarizes representative quantitative data from studies utilizing the urea-dialysis method for PAL refolding.

ParameterResultSource
Protein Recombinant Xylella fastidiosa PAL (XfPal) with C-terminal His6-tagSantos et al., 2012[4]
Expression System E. coliSantos et al., 2012[4]
Initial Biomass 1 Liter of bacterial cultureSantos et al., 2012[4]
Purified Protein Yield Approximately 17 mgSantos et al., 2012[4]
Predicted Molecular Weight 16.8 kDaSantos et al., 2012[4]
Purity High, as determined by SDS-PAGESantos et al., 2012[4]

Experimental Workflow

The overall process for refolding PAL from inclusion bodies involves several key stages, from the initial isolation of inclusion bodies to the final purification of the refolded protein.

PAL_Refolding_Workflow cluster_0 Upstream Processing cluster_1 Inclusion Body Processing cluster_2 Refolding & Purification Expression PAL Expression in E. coli Harvest Cell Harvest & Lysis Expression->Harvest IB_Isolation Inclusion Body Isolation & Washing Harvest->IB_Isolation Solubilization Solubilization with 8M Urea IB_Isolation->Solubilization Refolding Two-Step Dialysis Solubilization->Refolding Purification Chromatographic Purification Refolding->Purification QC Quality Control (SDS-PAGE, etc.) Purification->QC

Figure 1. High-level workflow for the refolding and purification of PAL from inclusion bodies.

Detailed Experimental Protocol

This protocol details the steps for solubilizing, refolding, and purifying PAL from previously prepared inclusion body pellets.

Materials and Reagents
  • PAL-enriched inclusion body pellets

  • Wash Buffer with Urea: (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 M urea, pH 8.0)

  • Solubilization Buffer: 8 M Urea solution (freshly prepared)

  • Refolding Buffer: (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • Dialysis tubing (e.g., 12 kDa MWCO)

  • Standard chromatography equipment and resins (e.g., Ni-NTA for His-tagged PAL)

Protocol Steps

Part 1: Inclusion Body Solubilization

  • Thaw Inclusion Bodies: Thaw the pellets of PAL-enriched inclusion bodies on ice for approximately 10 minutes.

  • Resuspend Pellets: Resuspend the thawed pellets in cold wash buffer containing urea. Use approximately 10 ml of buffer per gram of wet weight of the inclusion bodies. This step helps to remove contaminating proteins.

  • Centrifuge and Collect: Centrifuge the suspension (e.g., 27,000 x g for 40 minutes at 4°C) to pellet the washed inclusion bodies. Discard the supernatant.

  • Prepare for Solubilization: Divide the washed pellets into appropriate containers (e.g., 100-ml beakers) and place them on an orbital shaker at a low speed (e.g., 30 rpm) at room temperature.

  • Denaturation: Slowly add freshly prepared 8 M urea solution dropwise to the inclusion body suspension while shaking. Continue adding urea until the solution becomes transparent and homogeneous, indicating complete solubilization of the inclusion bodies.

Part 2: Protein Refolding via Dialysis

This two-step dialysis procedure gradually removes the denaturant, allowing the protein to refold.

  • First Dialysis Step: Transfer the solubilized protein solution into a dialysis bag. Dialyze against the refolding buffer at a 1:10 sample-to-buffer ratio for 4 hours at 4°C. This initial step rapidly reduces the urea concentration.

  • Second Dialysis Step: Transfer the dialysis bag to a larger volume of fresh, cold refolding buffer. Dialyze at a 1:100 sample-to-buffer ratio for 16 hours (overnight) at 4°C. This extensive dialysis ensures the complete removal of urea.

  • Recover Soluble Protein: After dialysis, recover the content from the dialysis bag. Centrifuge the solution (e.g., 27,000 x g for 40 minutes at 4°C) to pellet any aggregated protein. The supernatant contains the soluble, refolded PAL.

Part 3: Purification of Refolded PAL

The refolded PAL can now be purified using standard chromatographic techniques. The choice of method will depend on the properties of the PAL construct, such as the presence of an affinity tag.

  • Affinity Chromatography (for His-tagged PAL): If the recombinant PAL contains a His-tag, nickel affinity chromatography is a suitable purification method.

    • Equilibrate a Ni-NTA column with a suitable binding buffer.

    • Load the soluble, refolded PAL solution onto the column.

    • Wash the column to remove non-specifically bound proteins.

    • Elute the purified PAL using a buffer containing imidazole.[4]

  • Further Purification (Optional): Depending on the required purity, additional steps like size-exclusion chromatography can be performed to separate PAL from any remaining contaminants or aggregates.

  • Analysis: Evaluate the purity and molecular weight of the purified PAL using SDS-PAGE.[4]

Logical Diagram of the Refolding Process

The core of this protocol is the transition from a denatured state to a refolded, soluble state, which is primarily achieved through the controlled removal of the denaturant.

Refolding_Logic cluster_IB Inclusion Body State cluster_Denatured Denatured State cluster_Refolded Refolded State IB Aggregated, Insoluble PAL Denatured Unfolded, Soluble PAL (in 8M Urea) IB->Denatured  + 8M Urea (Solubilization) Refolded Folded, Soluble PAL (Aqueous Buffer) Denatured->Refolded  - Urea (Dialysis)

Figure 2. Logical flow of PAL from an insoluble to a soluble state.

Conclusion

This protocol provides a robust and reproducible method for obtaining soluble, refolded this compound from inclusion bodies. The use of 8M urea for denaturation followed by a two-step dialysis is effective for refolding this challenging hydrophobic protein. Successful recovery of functional PAL is essential for advancing our understanding of its role in bacterial physiology and for its potential applications in drug and vaccine development.

References

Application Notes and Protocols for Detecting Peptidoglycan-Associated Lipoprotein (PAL) via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidoglycan-associated lipoprotein (PAL) is a key component of the outer membrane in most Gram-negative bacteria. It plays a crucial role in maintaining the integrity of the cell envelope through its interaction with the Tol-Pal complex. This complex forms a bridge between the inner and outer membranes, contributing to cell stability and division.[1] The detection and quantification of PAL are essential for studying bacterial physiology, pathogenesis, and for the development of novel antimicrobial agents. Western blotting is a powerful and widely used technique for the specific detection and quantification of PAL. This document provides a detailed protocol for the Western blotting of PAL, along with relevant quantitative data and a depiction of its signaling pathway.

Data Presentation

ParameterValueSource
Molecular Weight of PAL ~18-20 kDa[2]
Molecular Weight of TolB-PAL complex ~65 kDa[3]
Copies of PAL per E. coli cell 30,000 - 40,000 (wild-type)[4][5]
Copies of PAL per lpp mutant E. coli cell 8,000 - 10,000[4][5]
Recommended Protein Load per Lane 10 - 50 µg of total cell lysate[6]
Primary Anti-PAL Antibody Dilution 1:500 - 1:5,000 (optimization required)[7]
Secondary Antibody Dilution (example) 1:12,000 (HRP-conjugated goat anti-mouse IgG)[8]

Signaling Pathway and Interactions

The Tol-Pal system is a multiprotein complex that spans the bacterial cell envelope. The inner membrane components, TolQ, TolR, and TolA, harness the proton motive force to energize the system. TolA extends into the periplasm and interacts with TolB. TolB, in turn, interacts with PAL, which is anchored to the outer membrane and non-covalently associated with the peptidoglycan layer. This system is crucial for maintaining outer membrane stability, particularly during cell division.[1][9] PAL has also been shown to interact with other outer membrane proteins like OmpA and the major lipoprotein (Lpp).[4][5]

Tol_PAL_System cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane PAL PAL OmpA OmpA PAL->OmpA Interaction Lpp Lpp PAL->Lpp Interaction Peptidoglycan Peptidoglycan PAL->Peptidoglycan Association TolB TolB TolB->PAL Interaction TolA TolA TolA->TolB Interaction TolR TolR TolR->TolA TolQ TolQ TolQ->TolR

Caption: The Tol-PAL system and its interactions in the Gram-negative bacterial cell envelope.

Experimental Protocols

Sample Preparation: Bacterial Cell Lysate

This protocol is designed for the extraction of total protein from Gram-negative bacteria such as Escherichia coli.

Materials:

  • Bacterial cell culture

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA, and 1x protease inhibitor cocktail (add fresh).

  • Microcentrifuge

  • Sonicator or lysozyme

Procedure:

  • Harvest bacterial cells from the culture by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Centrifuge again at 5,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold Lysis Buffer.

  • For cell lysis, either:

    • Sonicate the cell suspension on ice using short bursts (e.g., 4-5 cycles of 15 seconds on, 30 seconds off) to avoid overheating.

    • Alternatively, add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (total cell lysate) to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Add 4x Laemmli sample buffer to the lysate and boil at 95-100°C for 5-10 minutes.

  • The samples are now ready for SDS-PAGE or can be stored at -20°C.

Western Blot Protocol for PAL Detection

Materials:

  • Prepared bacterial cell lysate

  • SDS-PAGE gels (12% acrylamide is recommended)

  • Running buffer (Tris-Glycine-SDS)

  • Transfer buffer (Tris-Glycine-Methanol)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat dry milk or 3-5% BSA in TBST)

  • Tris-buffered saline with 0.1% Tween 20 (TBST)

  • Primary antibody: Anti-PAL antibody (polyclonal or monoclonal)

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., CCD camera or X-ray film)

Procedure:

  • SDS-PAGE: Load 10-50 µg of the prepared protein samples into the wells of a 12% SDS-PAGE gel.[6] Include a pre-stained protein ladder. Run the gel at 100-150V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. A typical wet transfer can be performed at 100V for 1 hour at 4°C.

  • Blocking: After transfer, wash the membrane briefly with TBST and then incubate it in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step is crucial to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary anti-PAL antibody in blocking buffer. A starting dilution range of 1:500 to 1:5,000 is recommended, but the optimal dilution should be determined empirically.[7] Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer (e.g., 1:12,000).[8] Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.

  • Imaging: Capture the chemiluminescent signal using a CCD-based imager or by exposing the membrane to X-ray film.

Experimental Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting Harvest Harvest Bacterial Cells Lysis Cell Lysis Harvest->Lysis Resuspend in Lysis Buffer Quantify Protein Quantification Lysis->Quantify Collect Supernatant Denature Denature Proteins Quantify->Denature Add Sample Buffer & Boil SDS_PAGE SDS-PAGE Denature->SDS_PAGE Load Sample on Gel Transfer Protein Transfer SDS_PAGE->Transfer To PVDF/Nitrocellulose Block Blocking Transfer->Block Incubate in Blocking Buffer PrimaryAb Primary Antibody Incubation Block->PrimaryAb Add Anti-PAL Antibody SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Wash & Add Secondary Ab Detect Detection & Imaging SecondaryAb->Detect Wash & Add Substrate

Caption: A streamlined workflow for the Western blot detection of this compound.

References

Application Notes and Protocols for Quantification of Peptidoglycan-Associated Lipoprotein (PAL) using ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidoglycan-associated lipoprotein (PAL) is a key outer membrane protein found in most Gram-negative bacteria.[1] It plays a crucial role in maintaining the integrity of the bacterial cell envelope by non-covalently linking the outer membrane to the underlying peptidoglycan layer.[2] Beyond its structural role, PAL is recognized as a potent pathogen-associated molecular pattern (PAMP). When released during bacterial infection, PAL can trigger a strong innate immune response by activating Toll-like receptor 2 (TLR2) on host immune cells. This activation leads to the production of pro-inflammatory cytokines and can contribute significantly to the pathophysiology of sepsis.[3]

Given its critical roles in bacterial survival and pathogenesis, the accurate quantification of PAL is of significant interest in various fields, including infectious disease research, diagnostics, and the development of novel anti-infective therapies and vaccines. Enzyme-linked immunosorbent assay (ELISA) offers a highly sensitive and specific method for the quantification of PAL in diverse biological samples, including bacterial culture supernatants, serum, and plasma.[4] This document provides a detailed protocol for a sandwich ELISA designed for the quantification of PAL.

Signaling Pathway of PAL-Mediated TLR2 Activation

This compound (PAL) shed from Gram-negative bacteria is recognized by the Toll-like receptor 2 (TLR2) on the surface of host cells, often in association with TLR1 or TLR6. This recognition event initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway. Upon ligand binding, TLR2 recruits the adaptor protein MyD88, which in turn recruits IRAK4 (IL-1 receptor-associated kinase 4). IRAK4 then phosphorylates and activates IRAK1. The activated IRAK1 associates with TRAF6 (TNF receptor-associated factor 6), leading to the activation of TAK1 (TGF-β-activated kinase 1). TAK1 subsequently activates two major downstream pathways: the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway and the MAPK (mitogen-activated protein kinase) pathway. Activation of the IKK complex by TAK1 leads to the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB subunits (p50 and p65) to translocate to the nucleus.[5][6][7][8] Simultaneously, TAK1 activates the MAPK cascades (including ERK, JNK, and p38), leading to the activation of transcription factors such as AP-1.[5][6] The nuclear translocation of NF-κB and activation of AP-1 result in the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and other inflammatory mediators, driving the innate immune response to bacterial infection.[5][8]

PAL_TLR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAL PAL TLR2_TLR1_6 TLR2/TLR1 or TLR6 PAL->TLR2_TLR1_6 Binds MyD88 MyD88 TLR2_TLR1_6->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Recruits IRAK1 IRAK1 IRAK4->IRAK1 Activates TRAF6 TRAF6 IRAK1->TRAF6 Recruits TAK1 TAK1 TRAF6->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Activates MAPK_cascades MAPK Cascades (ERK, JNK, p38) TAK1->MAPK_cascades Activates IκBα IκBα IKK_complex->IκBα Phosphorylates for degradation NFκB NF-κB (p50/p65) IκBα->NFκB Inhibits Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFκB->Gene_Expression Translocates & Induces AP1 AP-1 MAPK_cascades->AP1 Activates AP1->Gene_Expression Induces

Caption: PAL-TLR2 Signaling Pathway.

Quantitative Data Summary

The following table summarizes representative quantitative data for this compound (PAL) as determined by immunoassay. Due to the limited availability of published ELISA data with a range of concentrations, this table provides an example data point to illustrate the potential application of the described protocol.

Sample TypeOrganismPAL ConcentrationReference
Anti-PAL Immunoglobulin Beads incubated with Bacteria Serum FiltrateEscherichia coli22 ng/mL of beads[9]

Experimental Protocol: Sandwich ELISA for PAL Quantification

This protocol outlines the steps for a sandwich ELISA to quantify PAL in biological samples.[10] The assay utilizes a capture antibody specific for PAL coated onto a microplate, which binds PAL from the sample. A second, enzyme-conjugated detection antibody that recognizes a different epitope on PAL is then added, forming a "sandwich". The amount of bound enzyme is proportional to the amount of PAL in the sample and is quantified by the addition of a chromogenic substrate.

Materials and Reagents
  • 96-well high-binding ELISA plates

  • Capture Antibody: Rabbit anti-PAL polyclonal antibody (or a suitable monoclonal antibody)

  • Detection Antibody: Mouse anti-PAL monoclonal antibody conjugated to Horseradish Peroxidase (HRP) (or another suitable enzyme)

  • Recombinant PAL standard

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST

  • Sample/Standard Diluent: 1% BSA in PBST

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Experimental Workflow Diagram

ELISA_Workflow Start Start Coat_Plate 1. Coat Plate with Capture Antibody Start->Coat_Plate Incubate_Overnight 2. Incubate Overnight at 4°C Coat_Plate->Incubate_Overnight Wash_1 3. Wash Plate Incubate_Overnight->Wash_1 Block 4. Block with 1% BSA Wash_1->Block Incubate_Block 5. Incubate 1-2 hours at Room Temperature Block->Incubate_Block Wash_2 6. Wash Plate Incubate_Block->Wash_2 Add_Samples_Standards 7. Add Samples and PAL Standards Wash_2->Add_Samples_Standards Incubate_Sample 8. Incubate 2 hours at Room Temperature Add_Samples_Standards->Incubate_Sample Wash_3 9. Wash Plate Incubate_Sample->Wash_3 Add_Detection_Ab 10. Add HRP-conjugated Detection Antibody Wash_3->Add_Detection_Ab Incubate_Detection 11. Incubate 1 hour at Room Temperature Add_Detection_Ab->Incubate_Detection Wash_4 12. Wash Plate Incubate_Detection->Wash_4 Add_Substrate 13. Add TMB Substrate Wash_4->Add_Substrate Incubate_Substrate 14. Incubate 15-30 min in the dark Add_Substrate->Incubate_Substrate Add_Stop_Solution 15. Add Stop Solution Incubate_Substrate->Add_Stop_Solution Read_Plate 16. Read Absorbance at 450 nm Add_Stop_Solution->Read_Plate Analyze_Data 17. Analyze Data and Quantify PAL Read_Plate->Analyze_Data End End Analyze_Data->End

References

Measuring the Binding Kinetics of Prostate Apoptosis Ligand (PAL) to its Receptor Using Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the characterization of the binding kinetics between a putative Prostate Apoptosis Ligand (PAL) and its cognate receptor using Surface Plasmon Resonance (SPR). The protocols outlined herein describe the necessary steps for experimental design, execution, and data analysis to determine key kinetic parameters, including the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ). This application note is intended to serve as a comprehensive resource for researchers investigating novel protein interactions in the context of prostate cancer apoptosis.

Introduction

Prostate cancer is a leading cause of cancer-related death in men, and the induction of apoptosis in cancer cells is a key therapeutic strategy.[1] The interaction between signaling ligands and their receptors on the cell surface often represents the initial step in the apoptotic cascade. A hypothetical "Prostate Apoptosis Ligand" (PAL) would be a protein that, upon binding to its receptor on prostate cancer cells, initiates a signaling pathway leading to programmed cell death.

Surface Plasmon Resonance (SPR) is a powerful, label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions.[2][3][4] It provides quantitative information on the kinetics and affinity of binding events, making it an invaluable tool in drug discovery and the characterization of protein-protein interactions.[5][6][7] In an SPR experiment, one molecule (the ligand) is immobilized on a sensor surface, and its binding partner (the analyte) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected and recorded in a sensorgram.

This application note details the use of SPR to measure the binding kinetics of a generic PAL (analyte) to its immobilized receptor (ligand).

Experimental Design and Considerations

A successful SPR experiment requires careful planning. Key considerations include:

  • Immobilization Strategy: The ligand (PAL receptor) can be immobilized on the sensor chip via various chemistries, such as amine coupling, thiol coupling, or affinity capture (e.g., using a His-tag or an antibody).[2][8] The choice of strategy should aim for a stable and active ligand surface.

  • Analyte Concentration: A series of analyte (PAL) concentrations, typically spanning at least one order of magnitude above and below the expected Kₑ, should be used to obtain reliable kinetic data.[5]

  • Flow Rate: The flow rate should be optimized to minimize mass transport limitations, where the rate of binding is limited by the diffusion of the analyte to the sensor surface rather than the intrinsic interaction kinetics.

  • Regeneration: A suitable regeneration solution is required to remove the bound analyte from the ligand surface between injections, allowing for multiple binding cycles on the same surface.[9] The regeneration solution should be harsh enough to disrupt the interaction but not so harsh as to denature the immobilized ligand.

Materials and Reagents

  • SPR Instrument: e.g., Biacore (Cytiva), OpenSPR (Nicoya Lifesciences), or similar.

  • Sensor Chip: A sensor chip compatible with the chosen immobilization chemistry (e.g., CM5 chip for amine coupling).

  • Immobilization Reagents: e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl for amine coupling.

  • Recombinant Proteins:

    • Purified PAL Receptor (Ligand)

    • Purified PAL (Analyte)

  • Buffers:

    • Running Buffer: A buffer that mimics physiological conditions and minimizes non-specific binding (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Immobilization Buffer: A low ionic strength buffer at a pH that promotes pre-concentration of the ligand on the sensor surface (e.g., 10 mM Sodium Acetate, pH 4.0-5.5).

    • Regeneration Solution: A solution to remove the bound analyte (e.g., 10 mM Glycine-HCl, pH 1.5-2.5, or a high salt concentration buffer).

Experimental Protocols

Ligand Immobilization (Amine Coupling)

This protocol describes the immobilization of the PAL receptor onto a CM5 sensor chip.

  • Surface Activation: Prepare a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject the mixture over the sensor surface to activate the carboxymethylated dextran matrix.

  • Ligand Injection: Inject the PAL receptor, diluted in the appropriate immobilization buffer, over the activated surface. The amount of immobilized ligand can be controlled by adjusting the protein concentration and injection time. Aim for an immobilization level that will yield a maximum analyte response (Rmax) of approximately 50-150 RU to avoid mass transport and rebinding artifacts.

  • Deactivation: Inject 1 M ethanolamine-HCl to deactivate any remaining active esters on the surface.

Kinetic Analysis (Multi-Cycle Kinetics)

This protocol describes the injection of multiple concentrations of the PAL analyte to determine binding kinetics.

  • Equilibration: Equilibrate the sensor surface with running buffer until a stable baseline is achieved.

  • Analyte Injection (Association): Inject the lowest concentration of PAL (e.g., 0.1 nM) at a constant flow rate for a defined period (e.g., 180 seconds) to monitor the association phase.

  • Dissociation: Switch back to running buffer flow and monitor the dissociation of the PAL-receptor complex for a defined period (e.g., 600 seconds).

  • Regeneration: Inject the optimized regeneration solution to remove all bound PAL.

  • Repeat: Repeat steps 1-4 for each concentration of PAL in ascending order, including a zero-concentration (buffer only) injection for double referencing.

Data Presentation and Analysis

The collected sensorgram data is processed and analyzed to extract kinetic parameters.

Data Processing
  • Referencing: The response from a reference flow cell (without immobilized ligand) is subtracted from the active flow cell to correct for bulk refractive index changes and non-specific binding.

  • Blank Subtraction: The response from the buffer-only injection is subtracted to correct for any systematic drift.

Kinetic Model Fitting

The processed data is fitted to a suitable binding model, such as the 1:1 Langmuir binding model, which describes a simple reversible bimolecular interaction.[5] This fitting yields the association rate constant (kₐ) and the dissociation rate constant (kₑ). The equilibrium dissociation constant (Kₑ) is then calculated as the ratio of kₑ to kₐ.

Tabulated Results

Quantitative data should be summarized in a clear table for easy comparison.

Analyte (PAL) Concentration (nM)Association Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Equilibrium Dissociation Constant (Kₑ) (nM)
0.1
1
10
50
100
Average ± SD X.XX × 10⁵ ± Y.YY X.XX × 10⁻⁴ ± Y.YY X.XX ± Y.YY

Visualizations

Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis p1 Prepare Buffers and Reagents s1 Activate Sensor Surface (EDC/NHS) p1->s1 p2 Purify PAL and PAL Receptor s2 Immobilize PAL Receptor p2->s2 s1->s2 Multi-cycle for each PAL concentration s3 Deactivate Surface (Ethanolamine) s2->s3 Multi-cycle for each PAL concentration s4 Inject PAL Analyte (Association) s3->s4 Multi-cycle for each PAL concentration s5 Buffer Flow (Dissociation) s4->s5 Multi-cycle for each PAL concentration s6 Regenerate Surface s5->s6 Multi-cycle for each PAL concentration a1 Data Processing (Referencing & Blank Subtraction) s5->a1 s6->s4 Multi-cycle for each PAL concentration s6->a1 a2 Kinetic Model Fitting (e.g., 1:1 Langmuir) a1->a2 a3 Determine ka, kd, KD a2->a3

Caption: Workflow for measuring PAL binding kinetics using SPR.

Hypothetical PAL Signaling Pathway

PAL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAL PAL Receptor PAL Receptor PAL->Receptor Binding Adaptor Adaptor Protein Receptor->Adaptor Recruitment Caspase8 Pro-Caspase-8 Adaptor->Caspase8 Activation ActiveCaspase8 Active Caspase-8 Caspase8->ActiveCaspase8 Caspase3 Pro-Caspase-3 ActiveCaspase8->Caspase3 Cleavage ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Execution

Caption: Hypothetical signaling pathway initiated by PAL binding.

Troubleshooting

IssuePotential CauseSuggested Solution
No or Low Binding Inactive ligand or analyte.Ensure proteins are properly folded and active.
Incorrect buffer conditions.Optimize buffer pH and ionic strength.
High Non-Specific Binding Hydrophobic or charged interactions.Increase salt concentration or add detergent to the running buffer.
Mass Transport Limitation High ligand density or low flow rate.Decrease ligand immobilization level or increase flow rate.
Incomplete Regeneration Regeneration solution is too mild.Screen for a more effective regeneration solution (e.g., lower pH, higher salt).
Ligand Inactivation Regeneration solution is too harsh.Use a milder regeneration solution or shorter contact time.

Conclusion

Surface Plasmon Resonance is a robust and sensitive technique for the detailed kinetic characterization of the interaction between a Prostate Apoptosis Ligand (PAL) and its receptor. The protocols and guidelines presented in this application note provide a framework for obtaining high-quality kinetic data, which is crucial for understanding the molecular mechanisms of prostate cancer apoptosis and for the development of novel therapeutic agents.

References

Application Notes: Immunofluorescence Microscopy for Localizing Peptidoglycan-Associated Lipoprotein (PAL) in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Peptidoglycan-Associated Lipoprotein (PAL) is a key component of the cell envelope in most Gram-negative bacteria. As part of the Tol-Pal system, it plays a crucial role in maintaining outer membrane integrity, particularly during cell division.[1][2][3] PAL is anchored to the outer membrane and non-covalently interacts with the peptidoglycan layer, effectively tethering the outer membrane to the cell wall.[4][5][6] The Tol-Pal system, a trans-envelope protein complex, is essential for bacterial survival and has been implicated in pathogenesis, making its components, including PAL, attractive targets for novel antibacterial therapies.[2][3]

Visualizing the subcellular localization of PAL is critical to understanding its function. Immunofluorescence (IF) microscopy is a powerful technique that allows for the specific detection and visualization of native PAL proteins within individual bacterial cells.[7] This application note provides a detailed protocol for localizing PAL in Gram-negative bacteria using immunofluorescence, discusses data interpretation, and presents a framework for quantitative analysis.

Principle of the Method

Indirect immunofluorescence involves a multi-step process. First, bacterial cells are chemically fixed to preserve their morphology and the location of cellular antigens.[8] Next, the cell wall and membranes are permeabilized to allow antibodies to access their intracellular or periplasmic targets.[9] A primary antibody, specific to PAL, is introduced and binds to the protein. Subsequently, a secondary antibody, which is conjugated to a fluorophore and recognizes the primary antibody, is added. This results in an amplified fluorescent signal at the location of the PAL protein, which can then be visualized using a fluorescence microscope.

Experimental Protocols

This protocol is a general guideline and may require optimization for specific bacterial species and experimental conditions.

I. Required Materials and Reagents
  • Bacterial Strain: Gram-negative bacteria of interest (e.g., Escherichia coli K-12).

  • Primary Antibody: High-affinity, purified polyclonal or monoclonal antibody against PAL (e.g., Rabbit anti-PAL).

  • Secondary Antibody: Fluorophore-conjugated anti-species IgG (e.g., Goat anti-Rabbit IgG conjugated to Alexa Fluor 488).

  • Fixative: 4% (w/v) Paraformaldehyde (PFA) in 1X Phosphate-Buffered Saline (PBS).

  • Permeabilization Agents:

    • 70% Ethanol

    • Lysozyme (from chicken egg white)

    • DNase I (RNase-free)

  • Buffers and Solutions:

    • 1X Phosphate-Buffered Saline (PBS), pH 7.4

    • Blocking Buffer: 2% (w/v) Bovine Serum Albumin (BSA) in 1X PBS with 0.05% Tween-20.

  • Mounting Medium: Antifade mounting medium with DAPI (optional, for DNA counterstaining).

  • Microscopy: High-resolution fluorescence microscope with appropriate filter sets.

  • Equipment: Centrifuge, incubator, rotator/nutator, microscope slides (poly-L-lysine coated recommended), coverslips.

II. Detailed Step-by-Step Protocol

This protocol is adapted from improved methods for bacterial immunofluorescence that enhance antibody accessibility and preserve cell morphology.[10][11]

  • Cell Culture and Harvest:

    • Grow bacterial cells in appropriate liquid media to the desired growth phase (e.g., mid-logarithmic phase).

    • Harvest 1-5 mL of cell culture by centrifugation (e.g., 4000 x g for 5 minutes).

    • Discard the supernatant and wash the cell pellet once with 1 mL of 1X PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of 4% PFA in 1X PBS.

    • Incubate for 30 minutes at room temperature on a rotator. Aldehyde fixatives like PFA are effective at preserving cell morphology by cross-linking proteins.[8]

    • Wash the fixed cells twice with 1 mL of 1X PBS.

  • Permeabilization:

    • Ethanol Treatment: Resuspend the fixed cells in 1 mL of 70% ethanol. Incubate for 1 hour at room temperature on a rotator. This step helps to preserve the three-dimensional shape of the cells.[10][11]

    • Lysozyme Treatment: Pellet the cells and resuspend them in a lysozyme solution (e.g., 25 µg/mL in a buffer of 25 mM Tris-HCl, 10 mM EDTA, 50 mM glucose, pH 8.0). Incubate for 30 minutes at room temperature. Lysozyme digests the peptidoglycan layer, facilitating antibody entry.[10]

    • DNase I Treatment: To prevent antibody exclusion from the nucleoid region, treat the cells with DNase I. Add DNase I to a final concentration of ~10 U/mL and incubate for 30 minutes at 37°C.[10][11] This step improves access to targets near the bacterial chromosome.

    • Wash the permeabilized cells three times with 1X PBS.

  • Immunostaining:

    • Blocking: Resuspend the cell pellet in 500 µL of Blocking Buffer. Incubate for 1 hour at room temperature to minimize non-specific antibody binding.[12]

    • Primary Antibody Incubation: Pellet the cells and resuspend them in 100-200 µL of Blocking Buffer containing the primary anti-PAL antibody at its optimal dilution (e.g., 1:100 to 1:1000). Incubate for 1.5 hours at room temperature or overnight at 4°C with gentle rotation.

    • Washing: Wash the cells three times with 1 mL of 1X PBS containing 0.05% Tween-20. Each wash should include a 5-minute incubation.

    • Secondary Antibody Incubation: Resuspend the cell pellet in 100-200 µL of Blocking Buffer containing the fluorophore-conjugated secondary antibody (e.g., 1:500 dilution). Incubate for 1 hour at room temperature in the dark.

    • Final Washes: Repeat the washing step as described above to remove unbound secondary antibody.

  • Microscopy:

    • Resuspend the final cell pellet in a small volume of 1X PBS (~20 µL).

    • Spot 2-5 µL of the cell suspension onto a poly-L-lysine coated microscope slide and allow it to air dry.

    • Add a drop of antifade mounting medium (with DAPI if desired) and place a coverslip on top.

    • Image the cells using a fluorescence microscope equipped with appropriate lasers and filters for the chosen fluorophore and DAPI.

Data Presentation and Quantitative Analysis

Quantitative analysis of fluorescence microscopy data provides objective measurements of protein localization.[13][14][15] For PAL, this can involve measuring its accumulation at the division septum versus the lateral cell wall.

Table 1: Example Framework for Quantitative PAL Localization Data

ConditionCellular LocationMean Fluorescence Intensity (a.u.) ± SD% of Cells with Localized SignalReference/Source
Wild-Type (Dividing) SeptumValueValueFictional Example
Wild-Type (Dividing) Lateral WallValueValueFictional Example
ΔtolA Mutant (Dividing) SeptumValueValueFictional Example
ΔtolA Mutant (Dividing) Lateral WallValueValueFictional Example
Wild-Type + Antibiotic X SeptumValueValueFictional Example

Note: This table is a template. Researchers should populate it with their own experimental data. Studies have shown that in dividing wild-type cells, PAL accumulates at the septum.[7][16] This accumulation is dependent on a functional Tol-Pal system; for instance, in a a ΔtolA mutant, septal accumulation is significantly reduced.[16]

Visualizations

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the structural context of the Tol-Pal system.

Immunofluorescence_Workflow Immunofluorescence Workflow for PAL Localization cluster_prep Cell Preparation cluster_stain Immunostaining cluster_image Analysis Culture 1. Cell Culture Harvest 2. Harvest & Wash Culture->Harvest Fix 3. Fixation (PFA) Harvest->Fix Perm 4. Permeabilization (Ethanol, Lysozyme, DNase I) Fix->Perm Block 5. Blocking (BSA) Perm->Block PrimaryAb 6. Primary Antibody (anti-PAL) Block->PrimaryAb Wash1 7. Wash PrimaryAb->Wash1 SecondaryAb 8. Secondary Antibody (Fluorophore-conjugated) Wash1->SecondaryAb Wash2 9. Final Wash SecondaryAb->Wash2 Mount 10. Mount on Slide Wash2->Mount Image 11. Fluorescence Microscopy Mount->Image Analyze 12. Image Analysis & Quantification Image->Analyze

Caption: A step-by-step workflow for PAL immunofluorescence.

Tol_Pal_System Model of the Tol-Pal System in Gram-Negative Bacteria PAL PAL TolB TolB PAL->TolB Binds PG Peptidoglycan Layer PAL->PG Non-covalent interaction TolA TolA TolB->TolA Binds TolQ TolQ TolA->TolQ TolR TolR TolA->TolR TolQ->TolR

Caption: The Tol-Pal system spans the bacterial cell envelope.

References

Application Notes and Protocols for Generating a pal Gene Knockout Mutant in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Escherichia coli Peptidoglycan-Associated Lipoprotein (pal) gene is a critical component of the Tol-Pal system, a protein complex that spans the cell envelope and is essential for maintaining outer membrane integrity.[1][2] Disruption of the pal gene leads to a variety of phenotypic changes, including increased permeability of the outer membrane, heightened sensitivity to certain detergents and antibiotics, the formation of outer membrane vesicles (OMVs), and defects in cell division.[1][3][4][5] These characteristics make the pal gene and the Tol-Pal system an attractive target for the development of novel antimicrobial strategies.

These application notes provide detailed protocols for generating a pal gene knockout mutant in E. coli using two primary methods: Lambda Red recombineering and CRISPR/Cas9-mediated gene editing. A protocol for transferring the knockout mutation to other E. coli strains via P1 transduction is also included.

Phenotypic Consequences of pal Gene Knockout

Deletion of the pal gene results in significant alterations to the cell envelope structure and function. Understanding these phenotypes is crucial for the validation and characterization of the knockout mutant.

  • Increased Outer Membrane Permeability: The loss of Pal compromises the barrier function of the outer membrane. Studies have shown a 3- to 5-fold increase in outer membrane permeability in ∆tol-pal mutants.[1]

  • Outer Membrane Vesicle (OMV) Formation: pal mutants exhibit a notable increase in the production of OMVs.[3][5] The quantity of OMVs can be assessed by methods such as immunoblotting for outer membrane components in culture supernatants.[4][6]

  • Increased Sensitivity to Antimicrobials: The compromised outer membrane of a pal knockout mutant leads to increased susceptibility to certain antimicrobial agents, particularly those that are typically excluded by the outer membrane, such as vancomycin.[7]

  • Cell Division Defects: The Tol-Pal system is involved in the invagination of the outer membrane during cell division. Mutants lacking pal can exhibit defects in this process, sometimes leading to the formation of cell chains.[2]

Quantitative Data Summary

The following tables summarize quantitative data related to the efficiency of different gene knockout methodologies and the phenotypic characteristics of a pal knockout mutant.

Table 1: Comparison of Gene Knockout Method Efficiencies in E. coli

MethodReported EfficiencyNotes
Lambda Red Recombineering (dsDNA) ~5 x 10⁻⁴ recombinants per viable cellEfficiency can be influenced by the length of homology arms and the specific target locus.
Lambda Red Recombineering (ssDNA) 0.1% - 1%Generally more efficient than dsDNA-mediated recombination.
CRISPR/Cas9 80% - 100%High efficiency is a key advantage, often allowing for screening by PCR without the need for selectable markers.
P1 Transduction Rare event; requires selectionThe frequency of packaging a specific genomic region is low, making selection for the transferred marker essential.

Table 2: Phenotypic Characterization of E. coli pal Knockout Mutant

PhenotypeQuantitative MeasurementMethod of Measurement
Outer Membrane Permeability 3- to 5-fold increaseComparison of uptake of a reporter molecule (e.g., nitrocefin) between wild-type and mutant strains.[1]
OMV Production 10-20% of total outer membrane porins found in vesiclesDensitometry scanning of immunoblots of culture supernatants probed with anti-porin antibodies.[5]
Antibiotic Susceptibility (Vancomycin) Increased sensitivityDetermination of Minimum Inhibitory Concentration (MIC) by broth microdilution or disk diffusion assays.[7]

Experimental Protocols

Method 1: Lambda Red Recombineering for pal Gene Knockout

This method utilizes the bacteriophage lambda Red recombination system to replace the target gene with a selectable antibiotic resistance cassette.

Workflow Diagram:

Lambda_Red_Workflow cluster_prep Preparation cluster_recombine Recombination cluster_selection Selection & Verification PCR 1. PCR Amplification of Resistance Cassette with pal Homology Arms Electroporation 3. Electroporate PCR Product PCR->Electroporation Ecoli_prep 2. Prepare Electrocompetent E. coli with pKD46 Ecoli_prep->Electroporation Recombination 4. Homologous Recombination (Lambda Red System) Electroporation->Recombination Selection 5. Select on Antibiotic Plates Recombination->Selection Verification 6. Verify Knockout by PCR Selection->Verification

Caption: Workflow for Lambda Red-mediated pal gene knockout.

Protocol:

  • Preparation of the Knockout Cassette:

    • Design primers to amplify a kanamycin resistance cassette from the pKD4 plasmid. The 5' ends of the primers must contain 40-50 nucleotides of homology to the regions immediately upstream and downstream of the pal gene.

    • Perform PCR to amplify the resistance cassette.

    • Purify the PCR product and verify its size by gel electrophoresis.

  • Preparation of Electrocompetent Cells:

    • Transform E. coli (e.g., BW25113) with the temperature-sensitive plasmid pKD46, which expresses the Lambda Red recombinase genes under an arabinose-inducible promoter.

    • Select transformants on ampicillin plates at 30°C.

    • Grow a single colony overnight at 30°C in LB broth containing ampicillin.

    • The next day, dilute the culture 1:100 in fresh LB with ampicillin and 10 mM L-arabinose. Grow at 30°C to an OD₆₀₀ of 0.4-0.6.

    • Prepare electrocompetent cells by washing the cell pellet multiple times with ice-cold 10% glycerol.

  • Electroporation and Recombination:

    • Electroporate the purified PCR product into the electrocompetent cells.

    • Immediately add 1 mL of SOC medium and recover the cells by incubating at 37°C for 1-2 hours with shaking.

    • Plate the cell suspension on LB agar plates containing kanamycin to select for recombinant colonies.

  • Verification of the Knockout:

    • Verify the correct replacement of the pal gene with the resistance cassette by colony PCR. Use primers that flank the pal gene locus and primers internal to the resistance cassette.

Method 2: CRISPR/Cas9-Mediated pal Gene Deletion

This protocol uses the CRISPR/Cas9 system to introduce a targeted double-strand break at the pal locus, which is then repaired by homologous recombination with a donor DNA template, resulting in the deletion of the gene.

Workflow Diagram:

CRISPR_Cas9_Workflow cluster_design Design & Construction cluster_editing Gene Editing cluster_verification Verification sgRNA_design 1. Design sgRNA targeting pal Plasmid_construction 3. Clone sgRNA into Cas9-expressing plasmid sgRNA_design->Plasmid_construction Donor_design 2. Design Donor DNA with homology arms Transformation 4. Co-transform E. coli with plasmid and donor DNA Donor_design->Transformation Plasmid_construction->Transformation DSB 5. Cas9-mediated Double-Strand Break Transformation->DSB HDR 6. Homology Directed Repair DSB->HDR Screening 7. Screen for successful edits (PCR) HDR->Screening Sequencing 8. Sequence verification Screening->Sequencing

Caption: Workflow for CRISPR/Cas9-mediated pal gene deletion.

Protocol:

  • Design and Construction:

    • Design a 20-nucleotide single guide RNA (sgRNA) that targets a sequence within the pal gene, adjacent to a Protospacer Adjacent Motif (PAM).

    • Synthesize a donor DNA template. This can be a linear dsDNA fragment or a plasmid. The donor DNA should consist of two ~500 bp homology arms corresponding to the regions upstream and downstream of the pal gene, effectively flanking the deletion site.

    • Clone the designed sgRNA sequence into a plasmid that also expresses the Cas9 nuclease.

  • Gene Editing:

    • Prepare competent E. coli cells.

    • Co-transform the cells with the Cas9/sgRNA-expressing plasmid and the donor DNA template.

    • Plate the transformation mixture on selective media for the Cas9 plasmid.

  • Verification:

    • Screen individual colonies for the desired deletion using colony PCR with primers flanking the pal gene. A successful deletion will result in a smaller PCR product compared to the wild-type.

    • Confirm the deletion and the absence of unintended mutations at the target site by Sanger sequencing of the PCR product from a positive clone.

Method 3: P1 Transduction to Transfer the pal Knockout Allele

This protocol describes how to move the pal::kan knockout allele from the newly created mutant strain (donor) to a different E. coli strain (recipient) using the generalized transducing bacteriophage P1.

Workflow Diagram:

P1_Transduction_Workflow cluster_lysate Lysate Preparation cluster_transduction Transduction cluster_selection Selection & Verification Infect_donor 1. Infect donor strain (Δpal::kan) with P1 phage Lyse_donor 2. Lyse donor cells and harvest P1 lysate Infect_donor->Lyse_donor Infect_recipient 3. Infect recipient strain with P1 lysate Lyse_donor->Infect_recipient Recombine_recipient 4. Homologous recombination of Δpal::kan allele Infect_recipient->Recombine_recipient Select_transductants 5. Select for transductants on kanamycin plates Recombine_recipient->Select_transductants Verify_transductants 6. Verify transfer by PCR Select_transductants->Verify_transductants

Caption: Workflow for P1 transduction of the Δpal::kan allele.

Protocol:

  • Preparation of P1 Lysate:

    • Grow an overnight culture of the donor strain (E. coli Δpal::kan).

    • Infect the donor culture with P1 phage stock in the presence of calcium chloride.

    • Allow the phage to replicate and lyse the host cells.

    • Harvest the phage lysate by centrifugation to remove cell debris and treat with chloroform to kill any remaining viable cells.

    • Titer the P1 lysate to determine the plaque-forming units (PFU) per milliliter.

  • Transduction:

    • Grow an overnight culture of the recipient E. coli strain.

    • Infect the recipient cells with the P1 lysate at a suitable multiplicity of infection (MOI).

    • Allow time for phage adsorption and DNA injection.

    • Stop the infection and inactivate the phage by adding a citrate solution.

  • Selection and Verification:

    • Plate the infected recipient cells on LB agar plates containing kanamycin to select for transductants that have incorporated the Δpal::kan allele.

    • Verify the successful transfer of the knockout allele in the recipient strain background by colony PCR using primers flanking the pal locus.

References

Application Notes and Protocols for Determining the Structure of Phenylalanine Ammonia-Lyase (PAL) using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylalanine ammonia-lyase (PAL) is a crucial enzyme that catalyzes the first step in the phenylpropanoid pathway, converting L-phenylalanine to trans-cinnamic acid and ammonia.[1][2] This pathway is central to the biosynthesis of a vast array of secondary metabolites in plants, including flavonoids, lignins, and stilbenes, which are vital for plant development, defense, and interaction with the environment. Given its pivotal role, PAL is a significant target for research in agriculture, biotechnology, and drug development. Understanding the three-dimensional structure of PAL at atomic resolution is paramount for elucidating its catalytic mechanism, substrate specificity, and for the rational design of inhibitors or modulators with potential applications as herbicides or therapeutic agents.

While X-ray crystallography has been instrumental in providing static snapshots of PAL's structure, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful complementary technique to study the structure and dynamics of proteins in solution, closer to their physiological state.[3][4] NMR can provide insights into protein folding, conformational changes upon substrate or inhibitor binding, and the dynamics of active site residues, all of which are critical for a comprehensive understanding of enzyme function.[3]

These application notes provide a detailed overview and generalized protocols for the structural determination of PAL using modern NMR spectroscopy techniques. Given that PAL is a large homotetrameric enzyme with a molecular mass of approximately 270–330 kDa, advanced NMR methodologies are required to overcome the challenges associated with large protein complexes.[2]

Phenylpropanoid Pathway

The following diagram illustrates the central role of PAL at the entry point of the phenylpropanoid pathway.

Phenylpropanoid_Pathway Shikimate Shikimate Pathway L_Phe L-Phenylalanine Shikimate->L_Phe PAL PAL L_Phe->PAL NH3 Cinnamic_Acid trans-Cinnamic Acid PAL->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->Coumaroyl_CoA Flavonoids Flavonoids Coumaroyl_CoA->Flavonoids Lignins Lignins Coumaroyl_CoA->Lignins Stilbenes Stilbenes Coumaroyl_CoA->Stilbenes

Caption: The role of PAL in the Phenylpropanoid Pathway.

Experimental Protocols

Determining the structure of a large protein complex like PAL using NMR is a multi-step process that requires careful optimization at each stage.

Sample Preparation: Isotope Labeling of PAL

Due to the large size of PAL, isotopic labeling with 13C, 15N, and potentially 2H is essential to simplify the NMR spectra and reduce signal overlap.[5]

Protocol for Isotope Labeling of Recombinant PAL in E. coli

  • Expression System: Utilize a high-yield E. coli expression system (e.g., BL21(DE3)) transformed with a plasmid containing the PAL gene.

  • Minimal Media Preparation: Prepare M9 minimal medium. For uniform labeling, use 15NH4Cl as the sole nitrogen source and [U-13C6]-glucose as the sole carbon source. For deuteration, the M9 medium should be prepared with 99.9% D2O.

  • Cell Culture and Induction:

    • Grow a starter culture in LB medium overnight.

    • Inoculate the M9 minimal medium with the starter culture.

    • Grow the cells at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression with an appropriate concentration of IPTG (e.g., 0.5-1 mM).

    • Continue to grow the cells at a lower temperature (e.g., 18-25°C) for 12-16 hours to improve protein folding and solubility.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

    • Purify the PAL protein using affinity chromatography (e.g., Ni-NTA if His-tagged), followed by size-exclusion chromatography to ensure a homogenous, monodisperse sample.

  • NMR Sample Preparation:

    • Concentrate the purified, isotopically labeled PAL to a final concentration of 0.3-0.5 mM.[5]

    • Exchange the buffer to a suitable NMR buffer (e.g., 20 mM Sodium Phosphate pH 6.5, 50 mM NaCl, 1 mM DTT, 10% D2O).

    • Add a chemical shift reference standard (e.g., DSS or TSP).

    • Transfer the sample to a high-quality NMR tube.

NMR Data Acquisition

For a large protein like PAL, a suite of multi-dimensional NMR experiments is necessary to obtain resonance assignments and structural restraints.

Recommended NMR Experiments:

  • Backbone Resonance Assignment:

    • 2D 1H-15N HSQC: To check sample quality and for backbone amide assignments.

    • 3D HNCA: Correlates the amide proton and nitrogen of a residue with the alpha-carbon of the same and the preceding residue.

    • 3D HN(CO)CA: Correlates the amide proton and nitrogen of a residue with the alpha-carbon of the preceding residue.

    • 3D HNCACB: Correlates the amide proton and nitrogen of a residue with the alpha- and beta-carbons of the same and the preceding residue.

    • 3D HN(CO)CACB: Correlates the amide proton and nitrogen of a residue with the alpha- and beta-carbons of the preceding residue.

  • Side-Chain Resonance Assignment:

    • 3D H(C)CH-TOCSY: Correlates the proton and carbon of a side-chain with all other protons in the same spin system.

    • 3D (H)CCH-TOCSY: Similar to H(C)CH-TOCSY but for aliphatic side chains.

  • Structural Restraints:

    • 3D 15N-edited NOESY-HSQC: Provides through-space correlations between amide protons and other protons within ~5 Å.

    • 3D 13C-edited NOESY-HSQC: Provides through-space correlations for aliphatic and aromatic protons.

    • Residual Dipolar Couplings (RDCs): Provide long-range structural information by weakly aligning the protein in the magnetic field.

Data Processing and Analysis
  • Data Processing: Process the raw NMR data using software such as NMRPipe or TopSpin. This involves Fourier transformation, phasing, and baseline correction.

  • Resonance Assignment: Use software like CCPNmr Analysis or Sparky to manually or semi-automatically assign the chemical shifts of the backbone and side-chain atoms by connecting the correlations observed in the various 3D NMR spectra.[6]

  • NOE Assignment and Distance Restraints: Assign the cross-peaks in the NOESY spectra to specific pairs of protons. The intensity of each NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons, which allows for the calculation of distance restraints.

  • Structure Calculation: Use the experimental restraints (NOE-derived distances, dihedral angles from chemical shifts, and RDCs) to calculate a family of 3D structures that are consistent with the data. Common software for this includes CYANA, Xplor-NIH, or ARIA.

  • Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR or MolProbity to check for stereochemical quality and agreement with the experimental data.

Data Presentation

The quantitative data obtained from NMR experiments are crucial for the final structure determination. Below is a representative table summarizing the types of data that would be collected.

Data TypeDescriptionTypical Values/Range for a ~75 kDa MonomerSoftware for Analysis
Chemical Shift Assignments Backbone (1HN, 15N, 13Cα, 13Cβ, 13C') and side-chain chemical shifts for each residue.1H: 0.5-10 ppm; 13C: 10-180 ppm; 15N: 100-135 ppmCCPNmr Analysis, Sparky
NOE-derived Distance Restraints Upper distance limits between pairs of protons that are close in space (< 5-6 Å).1.8 - 6.0 ÅCYANA, ARIA
Dihedral Angle Restraints φ and ψ backbone torsion angles predicted from chemical shifts (Cα, Cβ, Hα, N, HN).-180° to +180°TALOS+
Residual Dipolar Couplings (RDCs) Long-range orientational constraints for bond vectors relative to the magnetic field.-40 to +40 HzPALES, DC

Experimental Workflow

The following diagram outlines the general workflow for determining the structure of PAL using NMR spectroscopy.

NMR_Workflow Cloning Gene Cloning & Plasmid Prep Expression Isotopic Labeling (13C, 15N, 2H) in E. coli Cloning->Expression Purification Protein Purification (Affinity & Size Exclusion) Expression->Purification Sample_Prep NMR Sample Preparation Purification->Sample_Prep Data_Acq Multi-dimensional NMR Data Acquisition Sample_Prep->Data_Acq Data_Proc Data Processing (FT, Phasing) Data_Acq->Data_Proc Assignment Resonance Assignment (Backbone & Side-chain) Data_Proc->Assignment Restraints Generate Structural Restraints (NOEs, Dihedrals, RDCs) Assignment->Restraints Calc 3D Structure Calculation & Refinement Restraints->Calc Validation Structure Validation & Deposition Calc->Validation

Caption: Workflow for PAL Structure Determination by NMR.

Concluding Remarks

The determination of the three-dimensional structure of Phenylalanine Ammonia-Lyase by NMR spectroscopy, while challenging due to its size, is a feasible endeavor with modern NMR techniques. The detailed protocols and workflow outlined in these application notes provide a comprehensive guide for researchers. The resulting structural and dynamic information will be invaluable for understanding the intricate mechanisms of this important enzyme and for guiding future efforts in drug and herbicide development.

References

Application Notes and Protocols for Developing a DNA Vaccine Based on the Peptidoglycan-Associated Lipoprotein (pal) Gene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacterial pathogens constitutes a significant global health threat, necessitating the development of novel preventive and therapeutic strategies. DNA vaccines offer a promising alternative to traditional vaccine approaches due to their ability to induce both humoral and cellular immunity, their safety profile, and the relative ease of their production. The Peptidoglycan-Associated Lipoprotein (Pal), encoded by the pal gene, is a highly conserved outer membrane protein in Gram-negative bacteria. Its crucial role in maintaining the structural integrity of the bacterial cell envelope and its involvement in pathogenesis make it an attractive target for vaccine development. This document provides detailed application notes and protocols for the development of a DNA vaccine based on the pal gene, summarizing key quantitative data and outlining essential experimental methodologies.

Data Presentation

Table 1: Immunogenicity of a Recombinant PAL/PilE/FlaA DNA Vaccine in BALB/c Mice [1]

Immunization GroupMean IgG Titer (Log10)Specific CTL Lysis (%) at E:T Ratio of 50:1
pcDNA3.1 (Control)< 2.0< 5
pcDNA-PAL4.525
pcDNA-PilE4.222
pcDNA-FlaA4.830
pcDNA-PAL/PilE/FlaA5.545

Table 2: Cytokine Profile in Splenocytes of Mice Immunized with PAL/PilE/FlaA DNA Vaccine [1]

CytokinepcDNA-PAL/PilE/FlaA (pg/mL)pcDNA3.1 (Control) (pg/mL)
IFN-γ (Th1)850< 50
IL-12 (Th1)600< 30
IL-4 (Th2)350< 20
IL-10 (Th2)200< 15

Table 3: Protective Efficacy of PAL/PilE/FlaA DNA Vaccine Against Legionella pneumophila Challenge in Mice [1]

Immunization GroupSurvival Rate (%) 10 Days Post-Challenge
pcDNA3.1 (Control)0
pcDNA-PAL/PilE/FlaA100

Experimental Protocols

Construction of the pal Gene DNA Vaccine Vector

This protocol describes the cloning of the pal gene into the eukaryotic expression vector pcDNA3.1(+).

Materials:

  • E. coli strain DH5α

  • pcDNA3.1(+) vector

  • Restriction enzymes (e.g., HindIII and XhoI)

  • T4 DNA Ligase

  • LB agar plates with ampicillin (100 µg/mL)

  • Plasmid purification kit

  • DNA sequencing services

Procedure:

  • Gene Synthesis and Codon Optimization: The full-length coding sequence of the pal gene from the target bacterium should be synthesized. For optimal expression in eukaryotic cells, the gene sequence should be codon-optimized.

  • Vector and Insert Preparation:

    • Digest the pcDNA3.1(+) vector and the synthesized pal gene with the appropriate restriction enzymes (e.g., HindIII and XhoI) to generate compatible ends.

    • Purify the digested vector and insert using a gel purification kit.

  • Ligation:

    • Set up a ligation reaction with the purified vector and insert at a molar ratio of 1:3 (vector:insert).

    • Incubate the reaction with T4 DNA Ligase according to the manufacturer's instructions.

  • Transformation:

    • Transform the ligation mixture into competent E. coli DH5α cells.

    • Plate the transformed cells on LB agar plates containing ampicillin and incubate overnight at 37°C.

  • Screening and Verification:

    • Select individual colonies and grow them in liquid LB medium with ampicillin.

    • Isolate the plasmid DNA using a plasmid purification kit.

    • Verify the presence and orientation of the insert by restriction digestion and DNA sequencing.

DNA Vaccine Administration via Intramuscular Injection and Electroporation

This protocol outlines the in vivo administration of the pal DNA vaccine in a mouse model.

Materials:

  • BALB/c mice (6-8 weeks old)

  • pal DNA vaccine (pcDNA-pal) at a concentration of 1 mg/mL in sterile PBS

  • Insulin syringes

  • Electroporator with needle electrodes

Procedure:

  • Animal Preparation: Anesthetize the mice using an appropriate anesthetic agent.

  • Intramuscular Injection:

    • Inject 50 µg of the pcDNA-pal plasmid DNA in 50 µL of sterile PBS into the tibialis anterior muscle of each mouse.

  • Electroporation:

    • Immediately following the injection, insert the needle electrodes of the electroporator into the muscle, spanning the injection site.

    • Deliver a series of electric pulses (e.g., 8 pulses of 200 V/cm for 20 ms with a 200 ms interval).

  • Booster Immunizations: Administer booster immunizations at two-week intervals for a total of three immunizations.

Evaluation of Humoral Immune Response by ELISA

This protocol describes the measurement of Pal-specific IgG antibodies in the sera of immunized mice.

Materials:

  • 96-well ELISA plates

  • Recombinant Pal protein

  • Sera from immunized and control mice

  • HRP-conjugated goat anti-mouse IgG antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well ELISA plate with 100 µL of recombinant Pal protein (1-5 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add serially diluted mouse sera to the wells and incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate and add HRP-conjugated goat anti-mouse IgG antibody. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate and add TMB substrate. Stop the reaction with a stop solution when a color change is observed.

  • Data Analysis: Measure the absorbance at 450 nm using a plate reader. The antibody titer is determined as the highest dilution with an absorbance value significantly above the background.

Assessment of Cellular Immune Response by Cytotoxic T Lymphocyte (CTL) Assay

This protocol details the measurement of Pal-specific cytotoxic T lymphocyte activity.

Materials:

  • Splenocytes from immunized and control mice

  • Target cells (e.g., P815 cells) pulsed with a Pal-specific peptide

  • Chromium-51 (51Cr)

  • Gamma counter

Procedure:

  • Effector Cell Preparation: Isolate splenocytes from immunized and control mice.

  • Target Cell Preparation:

    • Label the target cells with 51Cr.

    • Pulse the labeled target cells with a known Pal-specific CTL epitope peptide.

  • Co-culture: Co-culture the effector cells (splenocytes) with the labeled and peptide-pulsed target cells at various effector-to-target (E:T) ratios.

  • Chromium Release Measurement: After a 4-6 hour incubation, centrifuge the plate and collect the supernatant. Measure the amount of 51Cr released into the supernatant using a gamma counter.

  • Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Mandatory Visualizations

Experimental_Workflow cluster_vaccine_prep Vaccine Preparation cluster_immunization Immunization & Challenge cluster_analysis Immune Response Analysis pal_gene pal Gene Synthesis & Codon Optimization ligation Ligation pal_gene->ligation vector_prep pcDNA3.1 Vector Preparation vector_prep->ligation transformation Transformation in E. coli ligation->transformation verification Plasmid Verification (Restriction Digest & Sequencing) transformation->verification immunization Intramuscular Injection & Electroporation in Mice verification->immunization boosters Booster Immunizations immunization->boosters challenge Bacterial Challenge (e.g., L. pneumophila) boosters->challenge elisa Humoral Response (ELISA for IgG) boosters->elisa ctl_assay Cellular Response (CTL Assay) boosters->ctl_assay cytokine Cytokine Profiling boosters->cytokine survival Protection Assessment (Survival Rate) challenge->survival

Caption: Experimental workflow for the development and evaluation of a pal gene-based DNA vaccine.

Immune_Signaling_Pathway cluster_cell Antigen Presenting Cell (APC) cluster_t_cells T Cell Activation cluster_b_cell B Cell Activation dna_vaccine pal DNA Vaccine (Plasmid) endosome Endosome dna_vaccine->endosome Uptake tlr9 TLR9 endosome->tlr9 Recognition of CpG motifs myd88 MyD88 tlr9->myd88 Recruitment nfkb NF-κB Activation myd88->nfkb cytokines Pro-inflammatory Cytokine Production (IL-12, IFN-γ) nfkb->cytokines cd8_t_cell CD8+ T Cell (CTL) cytokines->cd8_t_cell Enhancement cd4_t_cell CD4+ T Cell (Helper T Cell) cytokines->cd4_t_cell Differentiation (Th1) mhc1 MHC Class I Presentation mhc1->cd8_t_cell Activation mhc2 MHC Class II Presentation mhc2->cd4_t_cell Activation b_cell B Cell cd4_t_cell->b_cell Help plasma_cell Plasma Cell b_cell->plasma_cell Differentiation antibodies Antibody Production (IgG) plasma_cell->antibodies

References

Troubleshooting & Optimization

how to prevent inclusion body formation of PAL in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Recombinant Protein Expression. This guide provides troubleshooting advice and detailed protocols to help you prevent the formation of Phenylalanine Ammonia-Lyase (PAL) inclusion bodies in E. coli.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the expression of PAL in E. coli.

??? faq "Why is my PAL protein forming inclusion bodies in E. coli?"

??? faq "What are the first steps I should take to improve PAL solubility?"

??? faq "How does expression temperature affect PAL solubility?"

??? faq "Can using a different E. coli strain improve PAL solubility?"

??? faq "How can fusion tags help prevent PAL inclusion bodies?"

??? faq "What is chaperone co-expression and how can it help?"

??? faq "I've tried everything and my PAL is still insoluble. How can I refold it from inclusion bodies?"

Experimental Protocols & Visualizations

Troubleshooting Workflow for PAL Inclusion Body Formation

The following diagram outlines a systematic approach to troubleshoot and optimize the soluble expression of PAL.

G cluster_0 cluster_1 Advanced Strategies cluster_2 start Start: PAL forms inclusion bodies opt_expr Optimize Expression Conditions (Temp, IPTG, OD) start->opt_expr check_sol Check Solubility opt_expr->check_sol soluble Success: Soluble PAL check_sol->soluble >50% Soluble insoluble Still Insoluble check_sol->insoluble <50% Soluble change_strain Change E. coli Strain (e.g., ArcticExpress, SHuffle) insoluble->change_strain add_tag Add Solubility Tag (MBP, GST, SUMO) change_strain->add_tag co_expr Co-express Chaperones (GroEL/ES, DnaK/J) add_tag->co_expr check_sol2 Check Solubility co_expr->check_sol2 check_sol2->soluble Soluble refold Last Resort: Purify & Refold from IBs check_sol2->refold Insoluble

Caption: A step-by-step workflow for troubleshooting PAL inclusion bodies.

Factors Influencing Protein Folding vs. Aggregation

The fate of a newly synthesized PAL polypeptide chain is a balance between proper folding, misfolding, and aggregation. Several factors can shift this balance.

G Ribosome Ribosome (Protein Synthesis) Nascent Nascent PAL Polypeptide Ribosome->Nascent Nascent->CorrectPath Nascent->WrongPath CorrectlyFolded Correctly Folded Soluble PAL Misfolded Misfolded Intermediate Misfolded->CorrectlyFolded Chaperone-Assisted Refolding Aggregation Aggregation Misfolded->Aggregation InclusionBodies Inclusion Bodies (Insoluble) Aggregation->InclusionBodies CorrectPath->CorrectlyFolded Proper Folding (Chaperones, Low Temp) WrongPath->Misfolded High Expression Rate High Temperature

Caption: The cellular pathways leading to soluble protein or inclusion bodies.

Protocol 1: Low-Temperature Expression of PAL

This protocol aims to enhance the solubility of PAL by reducing the growth temperature and rate of protein synthesis.

  • Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3) or ArcticExpress) with your PAL expression plasmid. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking (200-250 rpm).

  • Main Culture: Inoculate 1 L of LB medium with the overnight starter culture to an initial OD600 of 0.05-0.1.

  • Growth: Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.4-0.6.

  • Cooling: Move the culture to a shaker set at the desired induction temperature (e.g., 18°C) and let it equilibrate for 20-30 minutes.

  • Induction: Add IPTG to a final concentration of 0.1-0.5 mM.

  • Expression: Continue to incubate the culture at the lower temperature (e.g., 18°C) for 16-24 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

  • Analysis: Lyse a small aliquot of the cells and separate the soluble and insoluble fractions by centrifugation. Analyze both fractions by SDS-PAGE to determine the amount of soluble PAL.

Protocol 2: Co-Expression with DnaK/DnaJ/GrpE Chaperones

This protocol uses a compatible plasmid system to co-express chaperones to aid in PAL folding.

  • Co-transformation: Co-transform your E. coli expression strain with the PAL expression plasmid and a compatible chaperone plasmid (e.g., pKJE7). Plate on LB agar containing antibiotics for both plasmids. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with both antibiotics. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of LB medium with the starter culture to an initial OD600 of 0.05-0.1.

  • Chaperone Induction: When the OD600 reaches 0.3-0.4, induce the expression of the chaperones by adding the appropriate inducer (e.g., L-arabinose for the pKJE7 plasmid) according to the manufacturer's instructions. Continue to grow at 37°C for 1 hour.

  • PAL Induction: When the OD600 reaches 0.5-0.7, induce PAL expression by adding IPTG (e.g., 0.5 mM).

  • Expression: Reduce the temperature to 25-30°C and continue to incubate for 4-6 hours with shaking.

  • Harvesting and Analysis: Harvest the cells and analyze the soluble and insoluble fractions as described in Protocol 1.

G cluster_0 E. coli Cell cluster_1 Ribosome Plasmid_PAL PAL Plasmid (pET vector) mRNA_PAL PAL mRNA Plasmid_PAL->mRNA_PAL Transcription Plasmid_Chap Chaperone Plasmid (pACYC vector) mRNA_Chap Chaperone mRNA Plasmid_Chap->mRNA_Chap Transcription Protein_PAL PAL Polypeptide mRNA_PAL->Protein_PAL Translation Protein_Chap DnaK/J Chaperones mRNA_Chap->Protein_Chap Translation Soluble_PAL Soluble PAL Protein_PAL->Soluble_PAL Protein_Chap->Soluble_PAL Assists Folding

Caption: Co-expression strategy using two plasmids to produce PAL and chaperones.

Protocol 3: Inclusion Body Purification and Refolding

This is a general protocol for isolating PAL from inclusion bodies and refolding it into a soluble form. Optimization will be required.

  • Cell Lysis: Resuspend the cell pellet from 1 L of culture in 30 mL of Lysis Buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100). Add lysozyme (1 mg/mL) and DNase I (10 µg/mL). Incubate on ice for 30 minutes.

  • Sonication: Sonicate the lysate on ice to ensure complete cell disruption and to shear genomic DNA.

  • Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C. The pellet contains the inclusion bodies. Discard the supernatant.

  • Washing: Wash the inclusion body pellet by resuspending it thoroughly in Wash Buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1% Triton X-100) and centrifuging again. Repeat this wash step 2-3 times to remove contaminating proteins and membranes. For the final wash, use a buffer without detergent (50 mM Tris-HCl pH 8.0, 100 mM NaCl).

  • Solubilization: Resuspend the final washed pellet in Solubilization Buffer (50 mM Tris-HCl pH 8.0, 6 M Guanidine-HCl, 10 mM DTT). Stir at room temperature for 1-2 hours or until the pellet is completely dissolved.

  • Clarification: Centrifuge the solubilized protein at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material. Keep the supernatant.

  • Refolding by Rapid Dilution: Rapidly dilute the denatured protein solution by adding it drop-wise into a large volume (e.g., 100-fold excess) of cold Refolding Buffer (50 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM EDTA, 0.5 M L-Arginine, 5 mM reduced glutathione, 0.5 mM oxidized glutathione) while stirring gently at 4°C.

  • Incubation: Allow the protein to refold by incubating the solution at 4°C for 12-48 hours with gentle stirring.

  • Concentration and Dialysis: Concentrate the refolded protein using an appropriate method (e.g., ultrafiltration) and dialyze against a final storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

  • Analysis: Assess the purity and folding state of the refolded PAL using SDS-PAGE, size-exclusion chromatography, and an appropriate activity assay.

Technical Support Center: Optimizing Solubilization of Peptidoglycan-Associated Lipoprotein (PAL)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solubilization of Peptidoglycan-Associated Lipoprotein (PAL). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming common challenges in PAL extraction and purification.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in solubilizing this compound (PAL)?

A1: The primary challenges in solubilizing PAL stem from its nature as an outer membrane lipoprotein that is strongly but non-covalently associated with the peptidoglycan layer in Gram-negative bacteria. This interaction makes it resistant to extraction with mild detergents, often requiring harsh conditions that can lead to denaturation. For heterologously expressed PAL, it frequently forms insoluble inclusion bodies, necessitating denaturation and refolding steps for solubilization.

Q2: What are the principal methods for solubilizing PAL?

A2: There are two main approaches for solubilizing PAL:

  • Denaturation and Refolding: This is a common and often high-yield method for recombinant PAL expressed as inclusion bodies in hosts like E. coli. It involves using strong denaturants, such as 8 M urea, to solubilize the aggregated protein, followed by a refolding process, typically through dialysis, to restore its native conformation.[1][2]

  • Detergent-Based Solubilization: This method is used for extracting native PAL from bacterial outer membranes or for solubilizing correctly folded recombinant PAL. It involves using detergents to disrupt the membrane and create micelles around the hydrophobic regions of the protein. The choice of detergent is critical and can range from harsh ionic detergents like SDS to milder non-ionic or zwitterionic detergents.[3][4]

Q3: How do I choose between the denaturation/refolding and detergent-based methods?

A3: The choice depends on the source of your PAL and your downstream application:

  • Choose denaturation and refolding if: You are working with recombinant PAL that has formed inclusion bodies. This method can yield a large amount of purified protein.[1][2]

  • Choose detergent-based solubilization if: You are working with native PAL from bacterial cells or have successfully expressed recombinant PAL in the membrane in a folded state. This approach is preferable when preserving the native structure and function from the outset is critical.

Q4: Can I use detergents to solubilize PAL from inclusion bodies?

A4: While it is technically possible to use detergents to solubilize inclusion bodies, it is generally less effective for PAL compared to strong denaturants like urea. For recombinant PAL, studies have shown that the use of detergents does not significantly improve the yield compared to the urea-based denaturation and refolding method.[2] It is generally not recommended to use non-denaturing detergents alone for this purpose.[5]

Q5: How can I improve the efficiency of PAL solubilization while minimizing denaturation?

A5: To improve solubilization efficiency under milder conditions, consider a pre-treatment step to weaken the PAL-peptidoglycan interaction. This can be achieved by enzymatic digestion of the peptidoglycan using lysozyme or mutanolysin.[6][7] Following enzymatic treatment, a milder, non-denaturing detergent may be more effective at extracting PAL.

Troubleshooting Guides

Problem 1: Low Yield of Solubilized PAL
Possible Cause Troubleshooting Steps
Inefficient cell lysis Ensure complete cell disruption to release the outer membrane fragments. Use methods like high-pressure homogenization (French press) or sonication. Adding DNase can reduce viscosity from released DNA.
Strong PAL-peptidoglycan interaction For native PAL, harsh conditions might be necessary. One study reported successful solubilization with 2% SDS and heating above 50°C.[8] For a milder approach, pre-treat the cell envelope fraction with lysozyme or mutanolysin to partially digest the peptidoglycan before adding detergent.
Inappropriate detergent choice Screen a panel of detergents, including non-ionic (e.g., Triton X-100, DDM), zwitterionic (e.g., CHAPS, LDAO), and anionic (e.g., Sarkosyl) detergents at various concentrations.[1][3] The optimal detergent is protein-specific.
Suboptimal solubilization buffer conditions Optimize the pH and ionic strength of your solubilization buffer. Generally, a pH slightly above the protein's isoelectric point can enhance solubility. Salt concentrations around 150 mM are a good starting point but may need optimization.
For recombinant PAL from inclusion bodies: Incomplete denaturation Ensure the 8 M urea solution is freshly prepared and that the inclusion body pellet is fully resuspended and incubated for a sufficient time to allow complete denaturation.
For recombinant PAL from inclusion bodies: Protein precipitation during refolding The removal of urea during dialysis must be gradual to allow for proper refolding. A stepwise dialysis against decreasing concentrations of urea is recommended. If precipitation persists, optimize the refolding buffer by varying pH, ionic strength, or adding stabilizing agents like glycerol or arginine.[2]
Problem 2: Solubilized PAL is Aggregated or Unstable
Possible Cause Troubleshooting Steps
Detergent is too harsh If using an ionic detergent like SDS, consider switching to a milder non-ionic or zwitterionic detergent.[3] While this may reduce the initial yield, it can improve the stability of the solubilized protein.
Insufficient detergent concentration The detergent concentration should be above its critical micelle concentration (CMC) to form micelles that can encapsulate the protein.[4]
Suboptimal buffer conditions The pH and ionic strength of the buffer can significantly impact protein stability. Screen a range of pH values and salt concentrations to find the optimal conditions for your solubilized PAL.
Protein is inherently unstable once removed from the membrane Add stabilizing agents to your buffers, such as glycerol (10-20%), low concentrations of the solubilizing detergent, or specific lipids that may be important for PAL's stability.
Problem 3: Co-purification of Peptidoglycan Fragments with PAL
Possible Cause Troubleshooting Steps
Incomplete separation after solubilization Introduce a high-speed ultracentrifugation step after solubilization to pellet insoluble peptidoglycan fragments.
Soluble peptidoglycan fragments interacting with PAL Use chromatographic techniques to separate PAL from peptidoglycan fragments. Ion-exchange chromatography can be effective, as peptidoglycan fragments are often negatively charged. Size-exclusion chromatography can also be used to separate the larger PAL-detergent micelles from smaller peptidoglycan fragments.[9][10]

Experimental Protocols

Protocol 1: Solubilization and Refolding of Recombinant PAL from Inclusion Bodies

This protocol is adapted from a high-yield method for recombinant PAL expressed in E. coli.[1][2]

Materials:

  • Cell pellet containing PAL inclusion bodies

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mM PMSF, DNase I

  • Wash Buffer: Lysis buffer without Triton X-100

  • Denaturation Buffer: 8 M Urea, 50 mM Tris-HCl pH 8.0, 100 mM NaCl

  • Refolding Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 5 mM EDTA

Procedure:

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells using a French press or sonication.

  • Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C. Discard the supernatant.

  • Washing Inclusion Bodies: Wash the pellet twice with Wash Buffer to remove contaminants.

  • Denaturation: Resuspend the washed inclusion body pellet in Denaturation Buffer. Stir for 1-2 hours at room temperature to ensure complete solubilization.

  • Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any remaining insoluble material.

  • Refolding: Transfer the supernatant to a dialysis bag and perform a stepwise dialysis against Refolding Buffer with decreasing concentrations of urea (e.g., 6 M, 4 M, 2 M, 1 M, and finally no urea). Each dialysis step should be for at least 4 hours at 4°C.

  • Final Clarification: After dialysis, centrifuge the sample at 15,000 x g for 30 minutes at 4°C to remove any precipitated protein. The supernatant contains the solubilized and refolded PAL.

Protocol 2: Detergent-Based Solubilization of Native PAL

This is a general starting protocol for the solubilization of native PAL from the outer membrane. Optimization of the detergent and buffer conditions is highly recommended.

Materials:

  • Bacterial cell pellet

  • Buffer A: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors

  • Solubilization Buffer: Buffer A with 2% (w/v) of a selected detergent (e.g., Triton X-100, LDAO, or DDM)

Procedure:

  • Cell Disruption: Resuspend the cell pellet in Buffer A and disrupt the cells using a French press or sonication.

  • Membrane Fractionation: Perform a low-speed centrifugation (10,000 x g for 20 minutes at 4°C) to remove unbroken cells. Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the total membranes.

  • Solubilization: Resuspend the membrane pellet in Solubilization Buffer. Stir gently for 1-2 hours at 4°C.

  • Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C to pellet non-solubilized material, including peptidoglycan.

  • Analysis: The supernatant contains the solubilized PAL. Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting with an anti-PAL antibody to assess solubilization efficiency.

Data Presentation

Table 1: Comparison of Common Detergents for Membrane Protein Solubilization

Detergent TypeExamplePropertiesCommon Working Concentration
Anionic (Denaturing) Sodium Dodecyl Sulfate (SDS)Highly effective at solubilization but denatures proteins.1-2% (w/v)
Non-ionic (Mild) Triton X-100, n-Dodecyl-β-D-maltoside (DDM)Generally non-denaturing, preserves protein structure and function. May have lower solubilization efficiency for some proteins.[2][3]1-2% (w/v) or > CMC
Zwitterionic (Mild) CHAPS, Lauryl Dimethyl Amine Oxide (LDAO)Combines properties of ionic and non-ionic detergents. Often effective at maintaining protein stability.[3]1-2% (w/v) or > CMC

Visualization of Experimental Workflows

PAL_Solubilization_from_Inclusion_Bodies start Recombinant E. coli Cell Pellet lysis Cell Lysis (French Press/Sonication) start->lysis ib_isolation Inclusion Body Isolation (Centrifugation) lysis->ib_isolation ib_wash Wash Inclusion Bodies ib_isolation->ib_wash denaturation Denaturation (8 M Urea) ib_wash->denaturation clarification1 Clarification (Ultracentrifugation) denaturation->clarification1 refolding Refolding (Stepwise Dialysis) clarification1->refolding clarification2 Final Clarification (Centrifugation) refolding->clarification2 end Solubilized & Refolded PAL clarification2->end

Caption: Workflow for PAL solubilization from inclusion bodies.

Native_PAL_Detergent_Solubilization start Bacterial Cell Pellet disruption Cell Disruption (French Press/Sonication) start->disruption mem_fractionation Membrane Fractionation (Ultracentrifugation) disruption->mem_fractionation solubilization Detergent Solubilization mem_fractionation->solubilization clarification Clarification (Ultracentrifugation) solubilization->clarification end Solubilized Native PAL clarification->end

Caption: Workflow for detergent-based solubilization of native PAL.

Functional Assays for Solubilized PAL

Assessing the functional integrity of solubilized PAL is crucial, especially for drug development applications. Here are some suggested assays:

  • Binding Assays: An in vitro assay has been developed to study the interaction between purified PAL and peptidoglycan.[8][11] This assay, which relies on the pelleting of peptidoglycan by ultracentrifugation, can be adapted to test the binding of your solubilized PAL to purified peptidoglycan. A loss of binding capability would indicate denaturation.

  • Interaction with TolB: PAL is known to interact with the periplasmic protein TolB. A pull-down assay or surface plasmon resonance (SPR) could be used to determine if the solubilized PAL can still bind to purified TolB.

  • Role in Pathogenesis: For PAL from pathogenic bacteria, its function in pathogenesis can be assessed. For instance, the interaction of PAL from Acinetobacter baumannii with host fibronectin has been studied, and similar assays could be employed.[12][13][14] Other assays could investigate its role in biofilm formation or bacterial motility.[13]

By utilizing the information and protocols in this technical support center, researchers can better navigate the challenges of solubilizing and purifying the this compound.

References

Technical Support Center: Improving the Yield of Purified Peptidoglycan-Associated Lipoprotein (PAL)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in improving the yield of purified peptidoglycan-associated lipoprotein (PAL). The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing very low or no expression of recombinant PAL. What are the possible causes and how can I troubleshoot this?

A1: Low or no expression of PAL is a common issue that can stem from several factors, from the expression vector to the culture conditions.

Troubleshooting Low PAL Expression

Potential Cause Recommended Solution Expected Outcome
Suboptimal Codon Usage The codon usage of the PAL gene may not be optimal for the expression host (e.g., E. coli).Synthesize a codon-optimized version of the PAL gene for the specific expression host.[1]
Inefficient Promoter or Inducer Concentration The promoter strength may be inadequate, or the inducer concentration may be too high or too low.Test different expression vectors with stronger promoters (e.g., T7). Optimize the inducer (e.g., IPTG) concentration by testing a range (e.g., 0.1 mM to 1 mM).[1][2]
Suboptimal Growth and Induction Conditions The growth temperature, induction time, and cell density at induction can significantly impact protein expression.Optimize induction conditions. For example, induce at a lower temperature (e.g., 15-25°C) for a longer period (e.g., 16-18 hours) or at a higher temperature (e.g., 37°C) for a shorter period (e.g., 2-4 hours).[2]
Plasmid Instability or Incorrect Sequence The expression plasmid may be unstable, or there might be an error in the gene sequence.Verify the plasmid sequence through sequencing. Ensure appropriate antibiotic selection is maintained throughout culturing.

Q2: My PAL protein is expressed, but it forms insoluble inclusion bodies. How can I obtain soluble and active protein?

A2: Due to its hydrophobic nature as an outer membrane protein, PAL often accumulates in insoluble inclusion bodies in recombinant expression systems like E. coli.[3][4] The primary strategy involves solubilizing these inclusion bodies and then refolding the protein.

Troubleshooting Inclusion Body Formation and Protein Solubility

Potential Cause Recommended Solution Expected Outcome
High Expression Rate Rapid protein synthesis can overwhelm the cellular folding machinery, leading to aggregation.Lower the induction temperature (e.g., 15-25°C) and reduce the inducer concentration to slow down the rate of protein expression.[2]
Improper Protein Folding The cellular environment may lack the necessary chaperones or conditions for correct PAL folding.Co-express molecular chaperones. Alternatively, focus on an in vitro refolding strategy after solubilizing the inclusion bodies.
Incomplete Lysis and Inclusion Body Isolation Inefficient cell lysis or improper washing of inclusion bodies can lead to contamination and lower yield.Use a robust lysis method like sonication and thoroughly wash the inclusion bodies to remove contaminating proteins and cellular debris.
Ineffective Solubilization and Refolding The choice of denaturant and refolding buffer is critical for recovering active protein.Solubilize inclusion bodies using a strong denaturant like 8 M urea.[3] Perform stepwise dialysis into a refolding buffer to gradually remove the denaturant and allow the protein to refold.[4]
Use of Solubility-Enhancing Fusion Tags The intrinsic properties of PAL make it prone to aggregation.Express PAL with a highly soluble fusion partner, such as NusA or maltose-binding protein (MBP).[5][6]

Q3: I have successfully solubilized and refolded PAL, but the final purified yield is still low. What could be the reasons?

A3: Low yield after purification can be due to protein degradation, loss during chromatographic steps, or inefficient refolding.

Troubleshooting Low Yield of Purified PAL

Potential Cause Recommended Solution Expected Outcome
Protein Degradation PAL may be susceptible to degradation by proteases released during cell lysis.Add protease inhibitors (e.g., PMSF) to the lysis and purification buffers and keep samples on ice.[7]
Suboptimal Chromatography Conditions The choice of chromatography resin and buffer conditions can lead to poor binding or elution.If using affinity tags (e.g., His-tag), ensure the tag is accessible. Optimize binding and elution buffer conditions (e.g., pH, salt concentration, imidazole concentration for His-tags).[7][8]
Protein Precipitation During Dialysis/Refolding Rapid removal of denaturant can cause the protein to aggregate and precipitate.Employ a gradual dialysis process, potentially with a stepwise reduction in denaturant concentration. Screen different refolding buffer additives (e.g., L-arginine, glycerol) to enhance stability.
Loss of Protein During Concentration Steps The protein may adhere to filtration membranes or precipitate during concentration.Use low-protein-binding ultrafiltration membranes. Concentrate in smaller batches and check for precipitation.

Q4: My purified PAL preparation is contaminated with endotoxins. How can I remove them?

A4: Endotoxin contamination is a common issue when expressing proteins in Gram-negative bacteria like E. coli.[9]

Troubleshooting Endotoxin Contamination

Potential Cause Recommended Solution Expected Outcome
Co-purification with PAL Endotoxins are lipopolysaccharides from the outer membrane of E. coli and can associate with PAL.Use anion-exchange chromatography, as endotoxins are negatively charged and will bind to the column, allowing the protein to flow through under appropriate buffer conditions.[10][11]
Ineffective Removal Method A single purification method may not be sufficient to remove all endotoxins.Employ affinity-based endotoxin removal methods, such as columns with immobilized polymyxin B, which has a high affinity for the lipid A portion of endotoxins.[12]
Phase Separation Issues Detergents used for solubilization can interfere with some endotoxin removal methods.Use phase separation with detergents like Triton X-114, where endotoxins partition into the detergent-rich phase.[11][12] This may require subsequent steps to remove the detergent.

Experimental Protocols

Protocol 1: High-Yield Expression and Inclusion Body Purification of PAL
  • Expression:

    • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the PAL expression plasmid.

    • Grow the culture in Luria-Bertani (LB) broth with the appropriate antibiotic at 37°C with shaking to an OD600 of 0.6-0.8.

    • Induce protein expression with an optimized concentration of IPTG (e.g., 0.5 mM).

    • Continue to culture at a reduced temperature (e.g., 25°C) for an extended period (e.g., 18 hours).[2]

  • Cell Lysis and Inclusion Body Isolation:

    • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM PMSF).

    • Disrupt the cells by sonication on ice.

    • Centrifuge the lysate at 27,000 x g for 40 minutes at 4°C to pellet the inclusion bodies.

    • Wash the inclusion body pellet with a wash buffer containing a low concentration of a mild detergent (e.g., 0.5% Triton X-100) to remove membrane contaminants.

Protocol 2: Solubilization and Refolding of PAL from Inclusion Bodies
  • Solubilization:

    • Resuspend the washed inclusion body pellet in solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 8 M urea).[4]

    • Stir at room temperature for 1-2 hours until the solution becomes clear.

    • Centrifuge at high speed to remove any remaining insoluble material.

  • Refolding by Dialysis:

    • Transfer the solubilized protein solution to a dialysis membrane (e.g., 10 kDa MWCO).

    • Perform a two-step dialysis against a cold refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.5 M L-arginine, 1 mM DTT).

      • First dialysis: 1:10 sample to buffer ratio for 4 hours at 4°C.

      • Second dialysis: 1:100 sample to buffer ratio for 16 hours (overnight) at 4°C.

    • After dialysis, centrifuge the sample to remove any precipitated protein.

Protocol 3: Purification of Refolded PAL by Affinity Chromatography
  • Column Equilibration:

    • Equilibrate a Ni-NTA affinity column (for His-tagged PAL) with binding buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Protein Binding:

    • Load the soluble, refolded PAL onto the equilibrated column.

    • Wash the column with several column volumes of wash buffer (binding buffer with a slightly higher imidazole concentration, e.g., 20 mM) to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound PAL with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

    • Collect fractions and analyze by SDS-PAGE to identify those containing pure PAL.

Visualizations

PAL_Purification_Workflow start Start: E. coli Culture with PAL Plasmid expression Induction of PAL Expression (e.g., IPTG) start->expression harvest Cell Harvest (Centrifugation) expression->harvest lysis Cell Lysis (Sonication) harvest->lysis ib_isolation Inclusion Body Isolation (Centrifugation) lysis->ib_isolation solubilization Solubilization (8M Urea) ib_isolation->solubilization refolding Refolding (Dialysis) solubilization->refolding purification Purification (e.g., Affinity Chromatography) refolding->purification analysis Analysis (SDS-PAGE, Yield Quantification) purification->analysis end End: Purified PAL analysis->end

Caption: Workflow for the expression and purification of recombinant PAL.

Troubleshooting_Logic start Low Final Yield of Purified PAL check_expression Check Expression Level (SDS-PAGE of whole cell lysate) start->check_expression low_expression Low/No Expression check_expression->low_expression No/Low Band good_expression Good Expression check_expression->good_expression Strong Band optimize_expression Optimize Codons, Promoter, Induction Conditions low_expression->optimize_expression check_solubility Check Solubility (SDS-PAGE of soluble vs. invisible fractions) good_expression->check_solubility insoluble Mainly Insoluble (Inclusion Bodies) check_solubility->insoluble Band in Pellet soluble Mainly Soluble check_solubility->soluble Band in Supernatant optimize_refolding Optimize Solubilization and Refolding Protocol insoluble->optimize_refolding check_purification Troubleshoot Purification (Degradation, Chromatography) soluble->check_purification

Caption: A logical troubleshooting workflow for low PAL yield.

References

Technical Support Center: Proximity Labeling Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Proximity-dependent Labeling (PAL) followed by Immunoprecipitation (IP). This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize non-specific binding and improve the quality of your results.

Troubleshooting Guide: Reducing Non-Specific Binding

High background and non-specific binding are common challenges in PAL-IP experiments. The following guide addresses the most frequent causes and provides step-by-step solutions.

Question: I have high background in my PAL-IP results. What are the common causes and how can I fix it?

Answer:

High background is typically caused by proteins binding non-specifically to your affinity beads or by suboptimal washing. The unique strength of the biotin-streptavidin interaction allows for very stringent washing conditions that are often not possible in traditional co-IP experiments.[1][2][3]

Here is a systematic approach to troubleshooting:

Step 1: Pre-Clear Your Lysate

Problem: Proteins from your lysate are binding directly to the streptavidin beads. This is a major source of contamination.

Solution: Implement a pre-clearing step. Before incubating the lysate with your streptavidin beads, incubate it with beads that have no affinity for biotin (e.g., unconjugated sepharose or magnetic beads).[4][5][6] This will remove proteins that are "sticky" to the bead matrix. It is a highly recommended step to reduce non-specific protein binding.[7]

Step 2: Optimize Your Washing Protocol

Problem: Wash steps are not stringent enough to remove non-specifically bound proteins.

Solution: Increase the stringency and number of your washes.[8][9] The biotin-streptavidin interaction is strong enough to withstand harsh conditions.[3][10]

  • Increase Salt Concentration: High salt concentrations (e.g., 1-2 M NaCl or KCl) disrupt non-specific electrostatic interactions.[9][11]

  • Add Detergents: Incorporate detergents like SDS (up to 0.2%), Triton™ X-100, or Tween-20 to disrupt hydrophobic interactions and wash away contaminants.[9][12]

  • Use Denaturants: A wash with a mild denaturant like 2M Urea can help remove weakly interacting proteins without disrupting the biotin-streptavidin bond.[10][11] For particularly difficult backgrounds, 8M urea can be used.[10]

  • Increase Wash Steps: Perform at least five wash cycles. For the final wash, transfer the beads to a new, clean microcentrifuge tube to avoid carryover of proteins stuck to the tube walls.[8][9]

Step 3: Block the Streptavidin Beads

Problem: The surface of the streptavidin beads has sites that can non-specifically bind proteins from the lysate.

Solution: Block the beads before use. Incubate the beads with a blocking agent like 1% Bovine Serum Albumin (BSA) in PBS for at least 1 hour at 4°C.[4] This saturates non-specific binding sites on the beads.

Step 4: Optimize Labeling Time (Especially for TurboID)

Problem: The biotin ligase is labeling a wide radius of proteins, including many non-specific bystanders.

Solution: Reduce the biotin incubation time. Newer ligases like TurboID are highly active and require only 10-15 minutes of labeling time, compared to 16-18 hours for the older BioID.[13][14] Over-labeling can increase background, and TurboID has shown some activity even without the addition of exogenous biotin.[15] Titrating the labeling time is a critical optimization step.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminating proteins in PAL-IP experiments?

Common contaminants include highly abundant cellular proteins such as cytoskeletal proteins (actin, tubulin), heat shock proteins (HSPs), and ribosomal proteins. Endogenously biotinylated carboxylases are also common hits that must be filtered out during data analysis. Using a pre-clearing step and stringent washes can significantly reduce their presence.[9]

Q2: Should I use magnetic beads or agarose beads?

Both bead types can yield good results. Magnetic beads are often recommended as they can reduce background compared to agarose resin and simplify the washing process, minimizing bead loss and allowing for easier separation of the supernatant from the beads.[9][16][17]

Q3: My lysis buffer contains a reducing agent. Is this a problem?

Yes, you should avoid reducing agents like DTT or β-mercaptoethanol in your lysis buffer during the binding step, as they can disrupt antibody structures if you are using an antibody-based capture method, though this is less of a concern for streptavidin-based PAL-IP.[9] However, for PAL-IP, the primary concern is ensuring the lysis buffer efficiently solubilizes proteins while not disrupting the biotin tag. A RIPA buffer is often a good starting point as it lyses cells efficiently and results in low background.[18]

Q4: How important are negative controls?

They are absolutely critical. A proper negative control, such as expressing the biotin ligase (e.g., TurboID) fused only to a fluorescent protein (e.g., GFP) instead of your protein of interest, is essential.[19] This allows you to identify and subtract proteins that are non-specifically biotinylated or that bind to the beads, which is crucial for distinguishing true proximity partners from background noise.

Q5: Can free biotin in my sample interfere with the experiment?

Yes. Abundant free biotin from the labeling step will compete with biotinylated proteins for binding sites on the streptavidin beads.[19] It is crucial to remove excess, unreacted biotin from the cell lysate before adding the streptavidin beads, for instance, through a desalting or buffer exchange step.[20]

Data & Protocols

Table 1: Comparison of High-Stringency Wash Buffers

This table summarizes various wash buffer compositions used to reduce non-specific binding in streptavidin-based affinity purification. The components are designed to disrupt different types of non-specific interactions.

Buffer ComponentConcentrationPurposeCitation(s)
High Salt
NaCl or KCl1 M - 2 MDisrupts ionic interactions[9][11][21]
Detergents
SDS0.1% - 0.2%Anionic detergent, highly effective at removing non-specific proteins[9][10]
Triton™ X-1000.1% - 1%Non-ionic detergent, disrupts hydrophobic interactions[8][12]
Tween™ 200.05% - 1%Non-ionic detergent, milder than SDS[9][21]
Denaturants
Urea2 M - 8 MMildly denatures proteins to remove non-specific interactors[10][11]
pH Buffering
Sodium Carbonate100 mM, pH ~11Alkaline buffer, helps maintain pH and protein solubility[11]
Tris-HCl10 mM - 50 mMCommon buffer to maintain a stable pH (typically 7.4-8.0)[21]
Experimental Protocol: High-Stringency Immunoprecipitation

This protocol incorporates the best practices discussed above for minimizing non-specific binding.

1. Lysate Pre-Clearing (Highly Recommended)

  • Start with your prepared cell lysate in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).

  • For each 1 mL of cell lysate, add 20-30 µL of a 50% slurry of unconjugated magnetic or agarose beads.[6][7]

  • Incubate on a rotator for 30-60 minutes at 4°C.[22]

  • Pellet the beads by centrifugation or using a magnetic rack.

  • Carefully transfer the supernatant (the pre-cleared lysate) to a new, pre-chilled tube. Discard the beads.[7]

2. Binding of Biotinylated Proteins

  • Add streptavidin-coated magnetic beads (previously blocked with 1% BSA) to the pre-cleared lysate.

  • Incubate on a rotator for 1-2 hours at 4°C to allow biotinylated proteins to bind to the beads.

3. High-Stringency Washing

  • Pellet the beads on a magnetic rack and discard the supernatant.

  • Perform a series of five washes. Let the beads gently rotate in each wash buffer for 5-10 minutes at 4°C.

    • Wash 1: Lysis Buffer (e.g., RIPA).

    • Wash 2: High Salt Buffer (e.g., 50 mM HEPES pH 7.5, 1 M KCl, 1 mM EDTA).

    • Wash 3: Denaturing Buffer (e.g., 10 mM Tris-HCl pH 8.0, 2 M Urea, 250 mM LiCl).

    • Wash 4: High Detergent Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% SDS).

    • Wash 5: Lysis Buffer (without detergent).

  • After the final wash, transfer the beads to a new clean tube before elution to prevent carryover.[9]

4. Elution and Analysis

  • Elute the bound proteins from the beads. Since the biotin-streptavidin bond is difficult to break, elution is often performed by boiling the beads in SDS-PAGE sample buffer containing biotin. Alternatively, for mass spectrometry, on-bead digestion with trypsin is a common method.[10]

  • Analyze the eluate by western blot or mass spectrometry.

Visualizations

Experimental Workflow for PAL-IP

PAL_IP_Workflow cluster_pre 1. In-Vivo Labeling cluster_lysis 2. Lysate Preparation cluster_ip 3. Immunoprecipitation cluster_analysis 4. Analysis Bait Bait Protein-TurboID Fusion Biotin Add Biotin (10 min) Bait->Biotin Labeling Proximity Labeling Occurs Biotin->Labeling Lysis Cell Lysis Labeling->Lysis Centrifuge Clarify Lysate Lysis->Centrifuge PreClear Pre-Clear Lysate (with unconjugated beads) Centrifuge->PreClear Binding Incubate with Streptavidin Beads PreClear->Binding Wash High-Stringency Washes (Salt, Detergent, Urea) Binding->Wash Elution Elution / On-Bead Digestion Wash->Elution Analysis LC-MS/MS Analysis Elution->Analysis

Caption: Workflow for PAL-IP highlighting critical steps for reducing non-specific binding.

Troubleshooting Logic for High Background

Troubleshooting_Flowchart Start Problem: High Non-Specific Binding Cause1 Cause: Sticky proteins binding to beads? Start->Cause1 Cause2 Cause: Insufficient Washing? Start->Cause2 Cause3 Cause: Beads are not blocked? Start->Cause3 Cause4 Cause: Labeling time too long? Start->Cause4 Solution1 Solution: Implement a Pre-Clearing Step Cause1->Solution1 Solution2 Solution: Increase Wash Stringency (Add salt, detergent, urea) Increase number of washes Cause2->Solution2 Solution3 Solution: Block beads with BSA before incubation with lysate Cause3->Solution3 Solution4 Solution: Optimize and reduce biotin incubation time Cause4->Solution4

Caption: A troubleshooting flowchart for diagnosing and solving high background issues.

References

Technical Support Center: Optimizing PAL Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for Phenylalanine Ammonia-Lyase (PAL) activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a spectrophotometric PAL activity assay?

A1: The PAL activity assay is based on the enzymatic conversion of L-phenylalanine into trans-cinnamic acid and ammonia. The reaction is monitored[1][2] by measuring the increase in absorbance at approximately 290 nm, which is the maximum absorption wavelength for the product, trans-cinnamic acid. The rate of this absorban[1][2][3]ce increase is directly proportional to the PAL enzyme's activity.

Q2: What is a typical buffer composition for a standard PAL assay?

A2: A common buffer for PAL assays is Tris-HCl, typically at a concentration of 50-100 mM. Another frequently used b[3]uffer is sodium borate. The optimal pH for PAL ac[4]tivity is generally in the alkaline range, most often cited as pH 8.8. The reaction mixture will[3] also contain the substrate, L-phenylalanine, at a concentration sufficient for saturation, often around 40 mM.

Q3: How does pH affect[3] PAL activity?

A3: PAL enzymes are highly sensitive to pH. Most plant-derived PALs exhibit optimal activity in slightly alkaline conditions, typically between pH 8.0 and 9.0. Deviations from the optim[3][5]al pH can lead to a significant reduction in enzyme activity. For example, one study showed that while the optimal pH was 8.8, the enzyme retained some activity even at pH 12.0 but showed significantly lower activity in acidic conditions. It is crucial to determin[3]e the optimal pH for the specific PAL enzyme being studied.

Q4: Can the buffer concentration impact the assay results?

A4: Yes, the buffer concentration, which influences the ionic strength of the reaction environment, can affect enzyme activity. While a concentration of 100 mM Tris-HCl has been reported as optimal for PAL from Cyathobasis fruticulosa, concentrations as low as 5 mM and as high as 500 mM still permitted activity, albeit at reduced levels. It is recommended to star[3]t with a concentration between 50 mM and 100 mM and optimize if necessary.

Q5: What are common in[6]hibitors of PAL activity that I should be aware of?

A5: PAL can be inhibited by its own product, trans-cinnamic acid, and its derivatives. Additionally, phenylalani[7]ne analogues such as 2-aminoindan-2-phosphonic acid (AIP) and (S)-2-aminooxy-3-phenylpropanoic acid ((S)-AOPP) are known to be potent inhibitors. Certain metal ions, inclu[8]ding FeCl₃ and CaCl₂, have also been shown to inhibit PAL activity, whereas ions like NaCl may have a lesser effect. Phenolic compounds such a[9]s phenol, ortho-cresol, and meta-cresol can also act as inhibitors.

Experimental Protoco[11]ls

Standard Protocol for Spectrophotometric PAL Activity Assay

This protocol is a generalized procedure based on common methodologies.

  • Reagent Preparatio[2][3]n:

    • Extraction Buffer: 50 mM Tris-HCl (pH 8.8) containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 2.5% (w/v) PVP-40. Keep on ice.

    • Assay Buffer: 100 mM Tris-HCl, pH 8.8.

    • Substrate Solution: 40 mM L-phenylalanine dissolved in Assay Buffer.

    • Stop Solution: 4 M HCl.

  • Enzyme Extraction:

    • Homogenize fresh plant tissue (e.g., 1g) in liquid nitrogen.

    • Add the resulting powder to 10 mL of ice-cold Extraction Buffer.

    • Centrifuge the mixture at ~20,000 x g for 20 minutes at 4°C.

    • Collect the supernatant, which contains the crude enzyme extract. This can be used immediately or stored at -80°C (with 10% glycerol for stability).

  • Assay Procedure: [10]

    • Pre-warm a spectrophotometer to the desired reaction temperature (e.g., 37°C).

    • In a microcuvette[3] or 96-well UV-transparent plate, prepare the reaction mixture:

      • 800 µL Assay Buffer

      • 100 µL Substrate Solution

      • 100 µL Enzyme Extract

    • Prepare a blank control by substituting the enzyme extract with extraction buffer.

    • Initiate the reaction by adding the enzyme extract.

    • Measure the absorbance at 290 nm continuously or at fixed time points (e.g., every 5 minutes for 30-60 minutes).

    • Alternatively, fo[3][10]r a fixed-time assay, incubate the reaction mixture at 37°C for 30 minutes and then terminate the reaction by adding 50 µL of Stop Solution. Measure the final absorba[3]nce at 290 nm.

  • Calculation of Activity:

    • Calculate the change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.

    • Use the molar extinction coefficient of trans-cinnamic acid to convert this rate into enzyme activity units. One unit (U) is often defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.

Data Presentation

Table 1: Effect of Buffer pH and Concentration on Relative PAL Activity

Buffer (Tris-HCl)pHRelative Activity (%)
100 mM7.575%
100 mM8.088%
100 mM8.8100%
100 mM9.592%
100 mM12.091.8%
5 mM [3]8.871.2%
100 mM [3]8.8100%
500 mM [3]8.881.2%

Note: Data is r[3]epresentative and synthesized from published findings to illustrate trends. Actual values will vary based on the enzyme source and specific assay conditions.

Troubleshooting Guid[3]e

Problem: Low or No Enzyme Activity

Possible Cause Suggested Solution
Incorrect pH The enzyme is highly sensitive to pH. Verify the pH of your buffer at the reaction temperature, as the pKa of Tris is temperature-dependent. Test a range of pH values[6] (e.g., 8.0 to 9.5) to find the optimum for your specific enzyme.
Enzyme Instability/[3][5]Degradation Keep enzyme extracts on ice at all times. For long-term storage, ad[11]d glycerol to 10% (v/v) and store at -80°C. Include protease inhibito[10]rs and reducing agents like β-mercaptoethanol in the extraction buffer.
Presence of Inhibitors Endogenous phenolic compounds from plant extracts can inhibit PAL. Including PVPP in the extraction buffer can help remove them. Ensure reagents are free [3]from contaminating metal ions that may inhibit the enzyme.

| Sub-optimal Tempera[9]ture | The optimal temperature can vary. While 37°C is common, some PALs prefer lower temperatures (e.g., 30°C or 32°C). Test a range of temperatu[1][5]res (e.g., 25°C to 45°C) to find the optimum. |

Problem: High Background Absorbance in Blank

Possible Cause Suggested Solution
Contaminated Reagents Use high-purity water and reagents. Prepare fresh substrate and buffer solutions.
Interfering Compounds Crude plant extracts may contain compounds that absorb at 290 nm. Run a "sample background" control containing the enzyme extract and buffer but no L-phenylalanine substrate. Subtract this background [12]reading from your sample readings.
Spontaneous Substrate Degradation While unlikely for L-phenylalanine, some substrates can be unstable. This can be checked by incubating the substrate in buffer without the enzyme and monitoring absorbance.

| Phenylpyruvate Formation | In some non-purified extracts, the presence of α-keto acids and borate buffer can lead to the formation of a phenylpyruvate-borate complex that strongly absorbs at 290 nm, causing a significant error. Consider using a differen[13]t buffer system (like Tris-HCl) if this is suspected. |

Visualizations

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Homogenize Sample (e.g., Plant Tissue) p2 Centrifuge & Collect Supernatant (Enzyme) p1->p2 a1 Combine Buffer, Substrate & Enzyme p2->a1 p3 Prepare Assay & Substrate Buffers (pH 8.8) p3->a1 a2 Incubate at Optimal Temp (e.g., 37°C) a1->a2 a3 Monitor Absorbance at 290 nm a2->a3 d1 Calculate Rate (ΔAbs/min) a3->d1 d2 Determine PAL Activity (U/mg protein) d1->d2

Caption: Standard workflow for a spectrophotometric PAL activity assay.

Troubleshooting_Flowchart cluster_solutions_low Low Activity Solutions cluster_solutions_high High Background Solutions start Assay Problem? q1 Low / No Activity? start->q1 Yes q2 High Background? start->q2 No, but... q1->q2 No s1 Verify Buffer pH at Assay Temp q1->s1 Yes s5 Run Sample Blank (No Substrate) q2->s5 Yes s2 Check for Inhibitors (Phenolics, Metals) s1->s2 s3 Optimize Temperature s2->s3 s4 Ensure Enzyme Stability (Keep on Ice) s3->s4 s6 Use Fresh Reagents s5->s6 s7 Consider Alternate Buffer (e.g., Tris instead of Borate) s6->s7

Caption: A logical troubleshooting flowchart for common PAL assay issues.

Buffer_Optimization cluster_additives Common Additives center_node Optimal PAL Activity ph Buffer pH (e.g., 8.0-9.0) ph->center_node Critical Factor conc Buffer Concentration (e.g., 50-100 mM) conc->center_node Influences Ionic Strength type Buffer Type (Tris, Borate) type->center_node Avoid Interference additives Additives additives->center_node Enhance Stability reducing Reducing Agents (β-mercaptoethanol, DTT) additives->reducing chelators Chelating Agents (EDTA) additives->chelators stabilizers Stabilizers (Glycerol, BSA) additives->stabilizers

Caption: Key buffer components to consider for PAL assay optimization.

References

Technical Support Center: Troubleshooting PAL Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies for Phenylalanine Ammonia-Lyase (PAL) protein degradation encountered during purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm seeing multiple smaller bands below my target PAL protein on an SDS-PAGE gel. What's happening?

The presence of multiple, lower molecular weight bands is a classic sign of proteolytic degradation.[1] During cell lysis, endogenous proteases are released from subcellular compartments and can cleave your target protein.[1][2][3] If these proteases are not effectively inhibited, they will continue to degrade your PAL protein throughout the purification process. You can confirm if degradation is occurring during purification by running a Western blot on cells boiled directly in SDS loading buffer and comparing it to your purified sample; if the boiled cell sample shows a single, strong band while the purified sample shows multiple bands, proteolysis is happening post-lysis.[4]

Q2: My PAL protein yield is consistently low, and I suspect degradation. How can I improve it?

Low yield is often a direct consequence of protein degradation.[1] To mitigate this, a multi-pronged approach focusing on minimizing protease activity is essential:

  • Work Quickly and at Low Temperatures: Protease activity is significantly reduced at low temperatures.[5] Perform all lysis and purification steps on ice or at 4°C.[1] Pre-chill all buffers and equipment to maintain a cold environment.[2]

  • Use Protease Inhibitors: This is a critical step.[1] Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before disrupting the cells.[3][6]

  • Optimize Buffer Conditions: The pH and composition of your buffers can impact both PAL stability and protease activity. Most protein extraction buffers are effective in a pH range of 7.0 to 8.0.[1] Additives like glycerol (5-15%) can also help stabilize your protein.[2]

  • Minimize Processing Time: The longer your protein is in the lysate, the more time proteases have to act.[1] Streamline your workflow to reduce the time between cell lysis and subsequent purification steps.[1]

Q3: Which protease inhibitors should I use for PAL purification?

The choice of inhibitors depends on the source of your PAL protein (e.g., plant, yeast, recombinant E. coli). PAL expressed in plants will require a cocktail that targets plant-specific proteases.[7] A broad-spectrum cocktail is the best starting point.[8] These cocktails typically contain a mixture of inhibitors to target the major classes of proteases: serine, cysteine, aspartic, and metalloproteases. If you are using Immobilized Metal Affinity Chromatography (IMAC) for a His-tagged PAL, avoid EDTA, which inhibits metalloproteases but will strip the nickel from your column. In such cases, use an EDTA-free cocktail or a different metalloprotease inhibitor like 1,10-Phenanthroline.[7]

Q4: My PAL is expressed in E. coli. Are there expression-level strategies to prevent degradation?

Yes, optimizing expression can significantly reduce initial degradation.[9]

  • Use Protease-Deficient Strains: Host strains like E. coli BL21 are deficient in key proteases (Lon and OmpT) and can reduce proteolysis.[2][4]

  • Lower Expression Temperature: Inducing expression at a lower temperature (e.g., 14-20°C) slows down protein synthesis, which can promote proper folding and reduce the formation of misfolded proteins that are targets for degradation.[4][10]

  • Target Periplasmic Secretion: Fusing a signal peptide to your PAL protein can direct it to the periplasm. This compartment has a different and generally lower protease content than the cytoplasm, which can enhance stability.[2][10]

Q5: Even after purification, my PAL protein degrades during storage at 4°C. How can I store it properly?

Even highly purified protein samples can contain trace amounts of co-purified proteases that remain active and cause degradation over time.[2][11] Storing protein at 4°C is only suitable for very short periods (1-2 days).[11] For long-term stability:

  • Flash-Freeze Aliquots: Snap-freeze single-use aliquots of your purified PAL in liquid nitrogen and store them at -80°C. This prevents degradation from repeated freeze-thaw cycles.

  • Add Glycerol: Before freezing, add sterile glycerol to a final concentration of 10-50% to act as a cryoprotectant and stabilizer.

  • Consider Lyophilization: Freeze-drying the protein can be an effective long-term storage strategy.

Data Presentation
Table 1: Common Protease Inhibitors for Plant and Microbial Lysates

This table summarizes key inhibitors, their targets, and typical concentrations. For best results, use a combination of these inhibitors in a cocktail.[7][12]

InhibitorTarget Protease ClassTypical 1X ConcentrationSolventNotes
AEBSF / Pefabloc SCSerine200 µM - 1 mMWater/DMSOLess toxic alternative to PMSF.[12]
PMSFSerine, Cysteine1 mMIsopropanolHighly toxic. Very unstable in aqueous solutions (half-life ~20-30 min). Must be added immediately before lysis.[8]
Pepstatin AAspartic1-2 µMDMSO/EthanolEffective against proteases like pepsin and cathepsin D.[8]
E-64Cysteine3-14 µMWater/DMSOIrreversible inhibitor of cysteine proteases like papain.[8][13]
LeupeptinSerine, Cysteine2-5 µMWaterReversible inhibitor.[8][13]
BestatinAminopeptidases10 µMMethanolReversible inhibitor of certain aminopeptidases.[12]
1,10-PhenanthrolineMetalloproteases500 µM - 2 mMDMSOChelates metal ions. Good alternative to EDTA for IMAC.
EDTAMetalloproteases1-5 mMWaterChelates divalent cations required by metalloproteases. Do not use with IMAC.
Experimental Protocols
Protocol 1: General Workflow for PAL Purification with Minimal Degradation

This protocol outlines a standard procedure for extracting PAL from cell paste (e.g., E. coli or yeast) while minimizing proteolytic activity.

Materials:

  • Cell paste expressing PAL

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol)

  • Protease Inhibitor Cocktail (e.g., commercial plant or bacterial cocktail, or custom mix from Table 1)

  • Lysozyme (for E. coli) or Lyticase (for yeast)

  • DNase I

  • MgCl₂

Procedure:

  • Preparation: Pre-chill the centrifuge, all buffers, and tubes to 4°C. Perform all subsequent steps on ice.

  • Buffer Completion: Immediately before use, add the protease inhibitor cocktail to the required volume of ice-cold Lysis Buffer.[1]

  • Cell Resuspension: Resuspend the cell pellet thoroughly in the complete Lysis Buffer. A typical ratio is 5-10 mL of buffer per gram of wet cell paste.[1]

  • Enzymatic Lysis:

    • For E. coli: Add lysozyme to a final concentration of 1 mg/mL.[1]

    • For Yeast: Add lyticase according to the manufacturer's instructions.

    • Mix gently by inversion and incubate on a rocker at 4°C for 30 minutes.[1]

  • Viscosity Reduction: Add MgCl₂ to 1 mM and DNase I to 10 µg/mL to digest released nucleic acids, which cause high viscosity.[1] Incubate on ice for an additional 15-20 minutes or until the lysate viscosity decreases noticeably.[1]

  • Mechanical Lysis (Optional but Recommended): To ensure complete lysis, sonicate the suspension on ice. Use short bursts (e.g., 15 seconds on, 45 seconds off) to prevent sample heating, which can denature the protein and increase protease activity.[5]

  • Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.

  • Purification: Immediately transfer the clarified supernatant to a new pre-chilled tube and proceed with your purification strategy (e.g., affinity chromatography). Do not let the lysate sit for extended periods.[2]

Visualizations

Diagrams of Workflows and Logical Relationships

G start Degradation Observed (Smear/Small Bands on SDS-PAGE) check_lysis Step 1: Review Lysis Protocol start->check_lysis check_inhibitors Are broad-spectrum protease inhibitors used? check_lysis->check_inhibitors check_temp Was every step performed at 4°C / on ice? check_inhibitors->check_temp Yes add_inhibitors Action: Add fresh inhibitor cocktail immediately before lysis check_inhibitors->add_inhibitors No check_time Was the process fast (<1-2 hours pre-column)? check_temp->check_time Yes use_cold Action: Pre-chill all reagents & work on ice check_temp->use_cold No work_fast Action: Streamline workflow to minimize time check_time->work_fast No check_expression Step 2: Review Expression (Recombinant PAL) check_time->check_expression Yes add_inhibitors->check_temp use_cold->check_time work_fast->check_expression check_strain Is a protease-deficient strain (e.g., BL21) used? check_expression->check_strain check_induction Was induction done at low temp (e.g., 16-20°C)? check_strain->check_induction Yes change_strain Action: Switch to a protease-deficient host check_strain->change_strain No lower_temp Action: Lower induction temperature and/or time check_induction->lower_temp No check_storage Step 3: Review Storage check_induction->check_storage Yes change_strain->check_induction lower_temp->check_storage check_aliquots Was protein flash-frozen in single-use aliquots at -80°C? check_storage->check_aliquots aliquot_freeze Action: Aliquot, add glycerol (20%), snap-freeze, and store at -80°C check_aliquots->aliquot_freeze No end_node Re-run experiment and analyze by SDS-PAGE check_aliquots->end_node Yes aliquot_freeze->end_node G Lysis Cell Lysis (Mechanical/Enzymatic) Proteases Release of Endogenous Proteases Lysis->Proteases liberates Degradation PAL Degradation (Cleavage & Low Yield) Proteases->Degradation causes PAL Target PAL Protein (Native & Stable) PAL->Degradation is target of sub1 sub2 Temp High Temperature Temp->Proteases increases activity pH Suboptimal pH pH->Proteases increases activity Inhibitors Absence of Inhibitors Inhibitors->Proteases allows activity G start Start: Prepare Multiple Lysis Buffers cond1 Buffer A: Standard Buffer start->cond1 cond2 Buffer B: + Inhibitor Cocktail X start->cond2 cond3 Buffer C: + Inhibitor Cocktail Y start->cond3 cond4 Buffer D: Different pH / Additive start->cond4 process Process equal amounts of cells with each buffer under identical conditions (4°C) cond1->process cond2->process cond3->process cond4->process analysis Analyze clarified lysates via SDS-PAGE and Western Blot process->analysis compare Compare intensity of full-length PAL band and presence of degradation products analysis->compare end_node Select optimal buffer condition for large-scale purification compare->end_node

References

Technical Support Center: Improving the Stability of Purified Phenylalanine Ammonia-Lyase (PAL) Protein

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to enhance the stability of purified Phenylalanine Ammonia-Lyase (PAL) protein during experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: My purified PAL protein is losing activity rapidly. What are the common causes?

Rapid loss of PAL activity can be attributed to several factors, including suboptimal buffer conditions (pH, ionic strength), protein aggregation, denaturation due to temperature fluctuations or oxidative stress, and proteolytic degradation.[1][2] Misfolding during or after purification can expose hydrophobic regions, leading to aggregation and subsequent loss of function.[2]

Q2: How can I optimize the buffer conditions to improve PAL stability?

Buffer optimization is critical for maintaining PAL stability. Key parameters to consider are:

  • pH: Most PAL enzymes exhibit optimal activity and stability in a slightly alkaline pH range, typically between 8.0 and 8.8.[3][4][5] It is crucial to choose a buffer system with a pKa value within one pH unit of your target pH.[6]

  • Buffer System: Tris-HCl and sodium phosphate buffers are commonly used for PAL purification and storage.[5][7][8]

  • Salt Concentration: The presence of salts, like NaCl, can help maintain protein solubility and stability. An optimal concentration, for instance 200 mM NaCl, has been shown to be effective for PAL from certain sources.[4] However, excessively high salt concentrations can sometimes lead to aggregation.[9]

Q3: What additives can I use to prevent my PAL protein from aggregating?

Protein aggregation is a common issue that can be mitigated by using various additives.[10] These stabilizers work by different mechanisms, such as preferential exclusion or direct interaction with the protein surface.[11][12][13]

  • Polyols and Sugars: Glycerol (10-50%), sucrose, and trehalose are widely used to stabilize proteins and prevent aggregation, especially during freezing and thawing.[14] Maple syrup has also been reported as an effective cryoprotectant for PAL.[15]

  • Amino Acids: L-arginine and glycine can act as aggregation inhibitors.[9][14]

  • Reducing Agents: To prevent oxidation of cysteine residues, which can lead to aggregation, include reducing agents like dithiothreitol (DTT) or β-mercaptoethanol (BME) in your buffers, typically at concentrations of 5-10 mM.[6]

  • Inert Proteins: Adding an unrelated, stable protein like Bovine Serum Albumin (BSA) can sometimes help stabilize your protein of interest, but ensure it doesn't interfere with downstream applications.[6]

Q4: What is the best way to store my purified PAL protein for short-term and long-term use?

Proper storage is essential for preserving PAL activity.

  • Short-Term (Days): For short-term storage, keep the purified protein at 4°C in an optimized buffer containing stabilizers and antibacterial agents like sodium azide.

  • Long-Term (Weeks to Months): For longer-term storage, freezing at -20°C or -80°C is recommended.[4] Storing the protein as an ammonium sulfate precipitate at 4°C can also be a stable option.[14]

  • Very Long-Term (Months to Years): Lyophilization (freeze-drying) is an effective method for long-term storage, as it removes water and reduces chemical degradation rates.[16][17]

Q5: My PAL protein is sensitive to freeze-thaw cycles. How can I minimize this damage?

Repeated freezing and thawing can denature proteins by exposing them to high local solute concentrations and ice crystal formation. To minimize damage:

  • Use Cryoprotectants: Add cryoprotectants like glycerol (typically 10-50%) or sugars to your buffer before freezing.

  • Flash-Freeze: Rapidly freeze your protein aliquots in liquid nitrogen to minimize the formation of large ice crystals.

  • Aliquot: Store the protein in single-use aliquots to avoid repeated freeze-thaw cycles for the entire batch.

Q6: Can I improve the intrinsic stability of my PAL protein?

Yes, the inherent stability of PAL can be enhanced through protein engineering techniques.

  • Site-Directed Mutagenesis: Introducing specific point mutations can increase thermostability by, for example, forming new hydrogen bonds or hydrophobic interactions.[18][19][20] For instance, mutating specific residues in phenylalanine hydroxylase, a related enzyme, improved its half-life at 50°C significantly.[18]

  • Directed Evolution: This technique can be used to screen for PAL variants with enhanced activity and stability under specific conditions.[21]

  • Immobilization: Covalently attaching the PAL enzyme to a solid support, such as single-walled carbon nanotubes, can dramatically increase its operational stability, especially under harsh reaction conditions like high ammonia concentrations.[22][23]

Section 2: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Protein Precipitation / Aggregation 1. Suboptimal buffer pH or ionic strength. 2. Protein concentration is too high. 3. Absence of stabilizing agents. 4. Oxidation of cysteine residues. 5. Unstable flexible regions in the protein structure.[24]1. Screen a range of pH values (e.g., 7.5-9.0) and salt concentrations (e.g., 50-300 mM NaCl). 2. Work with a lower protein concentration or add solubility-enhancing additives. 3. Add glycerol (10-50%), sucrose, L-arginine, or non-detergent surfactants.[11][14] 4. Add a reducing agent like DTT or TCEP (5-10 mM) to all buffers.[6] 5. If possible, use protein engineering to remove flexible loops or truncation.[24]
Loss of Enzymatic Activity Over Time 1. Denaturation due to improper temperature or pH. 2. Proteolytic degradation from contaminants. 3. Dissociation of the functional tetramer.[15] 4. Feedback inhibition by the product, trans-cinnamic acid.[23]1. Store at -20°C or below and ensure the buffer pH is optimal (typically pH 8.0-8.8).[4] 2. Add a protease inhibitor cocktail during purification and storage. 3. Optimize buffer conditions and consider additives that stabilize quaternary structure. 4. If applicable, consider engineering the enzyme to reduce product affinity. A T102E mutation has been shown to reduce cinnamate affinity.[23]
Instability at High Concentrations 1. Increased probability of intermolecular interactions leading to aggregation.[9] 2. High solution viscosity.1. Screen for additives that increase colloidal stability, such as glycine or low concentrations of NaCl.[9] 2. Add viscosity-reducing agents like glycine.[9]

Section 3: Data Summary Tables

Table 1: Optimal Buffer and Storage Conditions for PAL from Various Sources

PAL Source Optimal pH Optimal Temperature (°C) Buffer System Key Findings on Stability
Cyathobasis fruticulosa8.837100 mM Tris-HClStable at -20°C for 12 months; activity lost at 4°C. Optimal NaCl concentration was 200 mM.[4]
Trichosporon cutaneum8.0 - 8.53250 mM Tris-HClActivity was highest when induced by tyrosine.[5]
Musa cavendishii (Banana)8.830Not specifiedEnzyme activity was stable up to 80°C and over a pH range of 6.7–8.8.[3]
Anabaena variabilis (mutant)8.0Not specified100 mM Tris-HClUsed for enzyme replacement therapy, suggesting good stability.[7]
Rhodotorula glutinisNot specifiedTm = 69.22°CTris-HClStability can be improved by ionic liquid-assisted solvent engineering.[25]

Table 2: Common Stabilizing Additives and Their Working Concentrations

Additive Class Example Typical Working Concentration Primary Function Reference
Polyols Glycerol10 - 50% (v/v)Cryoprotectant, prevents aggregation[14]
Sugars Sucrose, Trehalose0.25 - 1 MCryoprotectant, stabilizer[14]
Amino Acids L-Arginine, Glycine50 - 500 mMAggregation inhibitor, increases solubility[9][14]
Salts NaCl50 - 300 mMModulates ionic interactions, improves solubility[4][6]
Reducing Agents DTT, TCEP, BME1 - 10 mMPrevents oxidation of sulfhydryl groups[6]
Detergents (Non-ionic) Triton X-100, Tween-200.01 - 0.1% (v/v)Prevents aggregation by shielding hydrophobic patches[14]

Section 4: Experimental Protocols

Protocol 1: Basic Enzyme Activity Assay for PAL

This protocol measures PAL activity by monitoring the formation of its product, trans-cinnamic acid, which absorbs light at approximately 290 nm.

Materials:

  • Purified PAL protein solution

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.8

  • Substrate Solution: 40 mM L-phenylalanine in Reaction Buffer

  • UV-Vis Spectrophotometer and UV-transparent cuvettes

Procedure:

  • Set the spectrophotometer to read absorbance at 290 nm and equilibrate it to the desired reaction temperature (e.g., 37°C).[4]

  • In a 1 mL cuvette, combine 900 µL of pre-warmed Reaction Buffer and 50 µL of the Substrate Solution.

  • Initiate the reaction by adding 50 µL of the purified PAL enzyme solution and mix quickly by gentle inversion.

  • Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 290 nm over a period of 5-10 minutes.

  • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.

  • Enzyme activity (U/mL) can be calculated using the Beer-Lambert law (ε for trans-cinnamic acid at 290 nm is ~10,000 M⁻¹cm⁻¹). One unit (U) is often defined as the amount of enzyme that produces 1 µmol of product per minute.

Protocol 2: Lyophilization of PAL Protein

This protocol provides a general guideline for freeze-drying purified PAL for long-term storage.[16][17]

Materials:

  • Purified PAL protein in a suitable buffer (e.g., Tris or Phosphate)

  • Cryoprotectant (e.g., 5% trehalose or sucrose)

  • Lyophilizer (freeze-dryer)

  • Lyophilization vials

Procedure:

  • Dialyze the purified PAL protein into a volatile buffer (e.g., ammonium bicarbonate) or a buffer with minimal salts. If salts are necessary, use the lowest effective concentration.

  • Add a cryoprotectant (e.g., trehalose to a final concentration of 5%) to the protein solution. This helps to preserve the protein's structure during freezing and drying.

  • Dispense the protein solution into lyophilization vials in single-use aliquots. Do not fill vials more than one-third full.

  • Freeze the samples rapidly. This can be done by placing the vials in a -80°C freezer or by using a dry ice/ethanol bath or liquid nitrogen. Ensure the sample is completely frozen solid.

  • Transfer the frozen samples to the pre-cooled chamber of the lyophilizer.

  • Start the lyophilization cycle according to the manufacturer's instructions. This involves applying a high vacuum (primary drying) followed by a gradual temperature increase to remove residual water (secondary drying).

  • Once the cycle is complete and the protein appears as a dry, fluffy powder, backfill the chamber with an inert gas like nitrogen or argon, and quickly cap the vials to prevent moisture re-entry.

  • Store the lyophilized protein at -20°C or -80°C.

Section 5: Visual Guides (Graphviz Diagrams)

PAL_Troubleshooting_Workflow start Start: PAL Protein is Unstable (Loss of Activity / Aggregation) check_buffer Step 1: Review Buffer Conditions start->check_buffer ph_check Is pH optimal? (e.g., 8.0-8.8) check_buffer->ph_check salt_check Is salt concentration optimal? (e.g., 50-200mM NaCl) ph_check->salt_check Yes adjust_ph Adjust pH / Change buffer system ph_check->adjust_ph No adjust_salt Titrate salt concentration salt_check->adjust_salt No check_additives Step 2: Add Stabilizers salt_check->check_additives Yes adjust_ph->ph_check adjust_salt->salt_check add_glycerol Add Cryoprotectant (e.g., 10-20% Glycerol) check_additives->add_glycerol add_arginine Add Aggregation Inhibitor (e.g., 50mM L-Arginine) add_glycerol->add_arginine add_dtt Add Reducing Agent (e.g., 5mM DTT) add_arginine->add_dtt check_storage Step 3: Review Storage add_dtt->check_storage storage_temp Is storage temp correct? (-20°C or below) check_storage->storage_temp end_unstable Consider Protein Engineering (Site-Directed Mutagenesis) check_storage->end_unstable aliquot_check Are samples aliquoted? storage_temp->aliquot_check Yes adjust_temp Store at -80°C or Lyophilize storage_temp->adjust_temp No make_aliquots Prepare single-use aliquots aliquot_check->make_aliquots No end_stable Protein is Stable aliquot_check->end_stable Yes adjust_temp->aliquot_check make_aliquots->end_stable

Caption: Troubleshooting workflow for identifying and resolving PAL protein instability.

Additive_Screening_Workflow cluster_conditions Test Conditions start Start: Purified PAL Protein divide Divide into Aliquots start->divide control Control: Buffer Only group_polyols Group 1: Polyols/Sugars group_amino_acids Group 2: Amino Acids stress Apply Stress Condition (e.g., Freeze-Thaw, 37°C Incubation) control->stress add_gly Add Glycerol (e.g., 10%, 20%) group_polyols->add_gly add_suc Add Sucrose (e.g., 0.25M, 0.5M) group_polyols->add_suc add_gly->stress add_suc->stress add_arg Add L-Arginine (e.g., 50mM, 150mM) group_amino_acids->add_arg add_glycine Add Glycine (e.g., 50mM, 150mM) group_amino_acids->add_glycine add_arg->stress add_glycine->stress assay Assess Stability stress->assay activity_assay Enzyme Activity Assay assay->activity_assay dsf Thermal Shift Assay (DSF) assay->dsf dls Dynamic Light Scattering (DLS) for Aggregation assay->dls analyze Analyze Data & Select Optimal Additive(s) activity_assay->analyze dsf->analyze dls->analyze

Caption: Experimental workflow for screening stabilizing additives for purified PAL.

References

optimizing codon usage for heterologous PAL expression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the heterologous expression of Phenylalanine Ammonia-Lyase (PAL). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges of expressing PAL in a non-native host, such as Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What is codon optimization and why is it critical for PAL expression in a heterologous host like E. coli?

A1: Codon optimization is the process of altering the codons in a gene's coding sequence to match the preferred codons of a specific expression host, without changing the amino acid sequence of the resulting protein.[1][2] This is critical because different organisms exhibit "codon usage bias," meaning they preferentially use certain synonymous codons over others.[3][4] The population of transfer RNA (tRNA) molecules in an organism is adapted to this bias.[3] When a gene from one organism (e.g., a plant or yeast) is expressed in another (e.g., E. coli), a high frequency of codons that are rare in the host can lead to several problems, including:

  • Translational stalling: Ribosomes pause or slow down when they encounter a rare codon for which the corresponding tRNA is scarce.[3]

  • Premature translation termination: The ribosome may detach from the mRNA before the full protein is synthesized.[3]

  • Amino acid misincorporation: Incorrect amino acids may be inserted due to translational errors.[3]

  • Low protein yield: The overall efficiency of protein synthesis is significantly reduced.[5]

For PAL, inefficient expression of the wild-type gene in E. coli has been observed, a problem that was overcome by synthesizing a codon-optimized version of the gene.[6][7][8]

Q2: What are the main strategies for codon optimization?

A2: There are several common strategies for redesigning a gene sequence for optimal expression:

  • Use Best Codon/High-Frequency Codons: This approach replaces all instances of a given amino acid with the single most frequently used codon in the expression host.[9]

  • Match Codon Usage/Frequency Matching: This method adjusts the codon usage of the target gene to proportionally match the natural codon distribution of the host organism.[9][10]

  • Codon Harmonization: This strategy attempts to replicate the native translation kinetics by replacing rare codons in the original gene with similarly rare codons in the expression host, which can be important for proper protein folding.[11][12]

Additionally, optimization algorithms often address other factors like eliminating very rare codons, adjusting GC content, and removing mRNA secondary structures that can hinder translation initiation.[1][7][13][14]

Q3: Besides low yield, what other common problem occurs when overexpressing PAL in E. coli?

A3: A major challenge in the high-level expression of heterologous proteins in E. coli is the formation of insoluble protein aggregates known as inclusion bodies.[15][16] Overexpression can overwhelm the cell's folding machinery, leading to misfolded protein accumulation.[16] While this can seem like a setback, inclusion bodies are often composed of highly pure target protein and can protect the protein from degradation by host proteases.[16][17] The primary challenge then becomes the recovery of active, correctly folded protein from these aggregates.[18]

Troubleshooting Guides

Problem 1: Low or No PAL Protein Expression After Transformation
Possible Cause Troubleshooting Step / Solution
Codon Bias The native PAL gene contains codons that are rare in E. coli, impeding translation.[3][5] Solution: Synthesize a new version of the PAL gene that has been codon-optimized for E. coli.[6][7] Several online tools and commercial services are available for this purpose.[14]
mRNA Instability The PAL mRNA transcript is being rapidly degraded. This can be due to intrinsic instability or unfavorable secondary structures near the 5' end. Solution: Analyze the mRNA sequence for AU-rich elements or strong secondary structures near the ribosome binding site (RBS). Re-design the gene sequence to minimize these features.[1][14]
Inefficient Transcription The promoter driving PAL expression is weak or induction conditions are suboptimal. Solution: Ensure you are using a strong, inducible promoter (e.g., T7). Optimize induction parameters such as inducer concentration (e.g., IPTG), cell density at induction (OD600), and post-induction temperature and time.
Toxicity of PAL Protein High levels of active PAL may produce compounds that are toxic to E. coli, leading to cell death and low yields. Solution: Use a tightly regulated promoter and lower the induction temperature (e.g., 16-25°C) to slow down protein production, which can also improve proper folding.
Problem 2: PAL is Expressed but is Insoluble (Forms Inclusion Bodies)
Possible Cause Troubleshooting Step / Solution
High Expression Rate Rapid, high-level expression overwhelms the cellular folding capacity, leading to protein aggregation.[16] Solution: Lower the expression rate by reducing the induction temperature (e.g., 16-25°C), decreasing the inducer concentration, or using a weaker promoter.
Sub-optimal Culture Conditions Factors like temperature, pH, and aeration can affect protein folding. Solution: Optimize culture conditions. Sometimes, co-expression of molecular chaperones can aid in proper folding.
Protein is Correctly Expressed in Inclusion Bodies The PAL protein is successfully produced but aggregates into inclusion bodies. Solution: Proceed to an inclusion body purification and protein refolding protocol. This involves isolating the inclusion bodies, solubilizing them with strong denaturants (e.g., 8M Urea or 6M Guanidine-HCl), and then refolding the protein into its active conformation.[15][17][18][19]

Quantitative Data Summary

The following table summarizes results from a study on the heterologous expression of Phenylalanine Ammonia-Lyase from Rhodotorula glutinis (RgPAL) in E. coli BL21 (DE3), comparing the wild-type (pal-wt) gene with a codon-optimized (pal-opt) version.

Gene VariantExpression StatusPurified Protein Yield (mg/L)Specific Activity (U/mg)
Wild-Type (pal-wt) Inefficiently expressedNot ReportedNot Reported
Codon-Optimized (pal-opt) Successfully expressed55.33 ± 0.881,219 ± 147
Data sourced from Ma et al. (2021).[6][7][8]

Experimental Workflows and Logic Diagrams

Codon_Optimization_Workflow cluster_design Phase 1: Gene Design & Synthesis cluster_expression Phase 2: Cloning & Expression cluster_analysis Phase 3: Analysis A Obtain Native PAL Amino Acid Sequence C Codon Optimize Sequence Using Host's Codon Table A->C B Select Expression Host (e.g., E. coli) B->C D Synthesize Optimized PAL Gene C->D E Ligate Optimized Gene into Expression Vector D->E F Transform Host E. coli Strain E->F G Induce Protein Expression (e.g., with IPTG) F->G H Harvest & Lyse Cells G->H I Analyze Expression (SDS-PAGE) H->I J Check Solubility I->J K Purify Soluble Protein J->K Soluble L Purify Inclusion Bodies J->L Insoluble N Measure PAL Activity K->N M Refold Protein L->M M->K

Caption: Workflow for heterologous PAL expression.

Troubleshooting_Inclusion_Bodies start Cell Lysate Contains Insoluble PAL Protein wash Step 1: Isolate & Wash Inclusion Bodies (e.g., with Triton X-100, low urea) start->wash solubilize Step 2: Solubilize with Denaturant (e.g., 8M Urea or 6M GdnHCl) wash->solubilize refold Step 3: Refold Protein solubilize->refold dialysis Dialysis: Gradually remove denaturant refold->dialysis Method 1 dilution Rapid Dilution: Dilute protein into refolding buffer refold->dilution Method 2 purify Step 4: Purify Refolded Protein (e.g., Chromatography) dialysis->purify dilution->purify end Bioactive PAL Protein purify->end

Caption: Process for recovering PAL from inclusion bodies.

Key Experimental Protocols

Protocol 1: Recovery of PAL from Inclusion Bodies

This protocol provides a general framework for solubilizing and refolding PAL expressed as inclusion bodies in E. coli. Optimization is likely required for each specific PAL enzyme.

  • Inclusion Body Isolation and Washing:

    • Harvest cell pellet by centrifugation after expression.

    • Resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0) and lyse cells via sonication or high-pressure homogenization.

    • Centrifuge the lysate at ~10,000 x g for 20 minutes to pellet the inclusion bodies.

    • To remove contaminants, wash the pellet by resuspending it in a wash buffer containing a mild detergent (e.g., 1% Triton X-100) and a low concentration of a denaturant (e.g., 1-2 M urea).[16][19] Repeat this wash step at least twice.

  • Solubilization:

    • Resuspend the final washed inclusion body pellet in a solubilization buffer. A common starting point is: 8 M Urea (or 6 M Guanidine-HCl), 50 mM Tris-HCl, and 10 mM DTT (to reduce disulfide bonds), pH 8.0.[17][19]

    • Incubate with stirring for 1-2 hours at room temperature to ensure complete solubilization.

    • Centrifuge at high speed (>15,000 x g) to pellet any remaining insoluble material and collect the supernatant containing the denatured PAL.

  • Refolding:

    • Refolding is the most critical step and is often performed by rapid dilution or dialysis to remove the denaturant.

    • Rapid Dilution Method: Add the solubilized protein dropwise into a large volume (e.g., 1:100 ratio) of cold refolding buffer while stirring gently.[16] A typical refolding buffer might be: 50 mM Tris-HCl, 0.5 M L-Arginine (aggregation suppressor), 1 mM GSH/0.1 mM GSSG (redox pair for disulfide bond formation), pH 8.0.

    • Dialysis Method: Place the solubilized protein in a dialysis bag and dialyze against a refolding buffer with a gradually decreasing concentration of the denaturant.[16]

    • Allow refolding to proceed for 12-48 hours at 4°C.

  • Purification and Concentration:

    • After refolding, centrifuge the solution to remove any aggregated protein.

    • Purify the now-soluble and active PAL using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged, ion exchange, size exclusion).

    • Concentrate the purified protein and store it in an appropriate buffer at -80°C.

Protocol 2: Standard PAL Enzyme Activity Assay

This assay measures PAL activity by quantifying the production of trans-cinnamic acid from the substrate L-phenylalanine via spectrophotometry.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.8.

    • Substrate Stock Solution: 40 mM L-phenylalanine in the assay buffer.

    • Stop Solution: 4 M HCl.

    • trans-Cinnamic Acid Standards: Prepare a standard curve using known concentrations of trans-cinnamic acid in the assay buffer.

  • Enzymatic Reaction:

    • Set up the reaction mixture in a microcentrifuge tube or cuvette. A typical 1 mL reaction contains:

      • Assay Buffer

      • 40 µL of 40 mM L-phenylalanine (final concentration 1.6 mM, can be varied)

      • An appropriate amount of purified PAL enzyme solution.

      • Bring the total volume to 1 mL with assay buffer.

    • Incubate the reaction at a constant temperature, typically 37°C, for a set period (e.g., 30 minutes).[20]

  • Measurement:

    • Stop the reaction by adding 50 µL of 4 M HCl.[20]

    • Measure the absorbance of the solution at 290 nm using a UV-Vis spectrophotometer.[20] trans-cinnamic acid has a characteristic absorbance peak at this wavelength.

    • Use the standard curve to determine the concentration of trans-cinnamic acid produced.

  • Calculation of Specific Activity:

    • One unit (U) of PAL activity is often defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the specified conditions.

    • Calculate the specific activity as Units per mg of protein (U/mg). This requires determining the protein concentration of the enzyme sample (e.g., via BCA or Bradford assay).

References

Technical Support Center: Troubleshooting Leaky Expression of Toxic PAL Protein

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the leaky (basal) expression of toxic proteins, such as Phenylalanine Ammonia-Lyase (PAL), in bacterial expression systems.

Frequently Asked Questions (FAQs)

Q1: What is "leaky" expression and why is it a problem for toxic proteins?

A1: Leaky expression refers to the basal, unintended transcription and translation of a target gene in the absence of an inducer.[1] While this low-level expression is often negligible for non-toxic proteins, even minute amounts of a toxic protein can inhibit host cell growth, cause cell death, or lead to the loss of the expression plasmid.[2][3] This significantly reduces the final yield of viable cells and functional protein upon induction.

Q2: I'm observing poor cell growth even before adding an inducer. Is this due to leaky expression?

A2: Poor pre-induction cell growth is a classic symptom of leaky expression of a toxic protein.[4] The basal level of the toxic protein is likely sufficient to interfere with essential cellular processes, leading to reduced growth rates or cell death. To confirm this, you can compare the growth curve of cells containing the toxic gene plasmid with cells containing an empty vector under the same conditions.

Q3: Can the choice of expression vector influence leaky expression?

A3: Absolutely. Different promoter systems offer varying levels of transcriptional control.[5] For instance, the pBAD system is known for its tight regulation, while T7 promoter-based systems (like many pET vectors) can be prone to higher basal expression.[5][6] For highly toxic proteins, selecting a vector with a tightly regulated promoter is a critical first step.[7]

Q4: How does media composition, like the presence of glucose, affect leaky expression?

A4: For promoter systems regulated by the lac operon (e.g., T7 and tac promoters), glucose in the growth media can help suppress leaky expression through a mechanism called catabolite repression.[8][9] High glucose levels lead to low intracellular cAMP, which prevents the CAP-cAMP complex from activating transcription from the lac promoter.[10][11] Therefore, supplementing your media with 0.5-1% glucose can be an effective strategy to minimize basal expression.[9]

Q5: My protein expression is lower in induced cultures compared to uninduced ones. What could be the cause?

A5: This counterintuitive result often indicates severe protein toxicity.[12] The low level of protein produced by leaky expression is tolerated by the cells. However, upon induction, the high concentration of the toxic protein rapidly kills the host cells, leading to an overall lower yield of the target protein in the total culture lysate compared to the uninduced culture that continued to grow.[12]

Troubleshooting Guides

Issue 1: Poor Cell Growth and Plasmid Instability

If you are experiencing slow culture growth, low cell density, or difficulty maintaining the plasmid, leaky expression of your toxic PAL protein is a likely cause.

Troubleshooting Workflow:

G start Start: Poor Cell Growth/ Plasmid Instability check_promoter 1. Evaluate Promoter System start->check_promoter change_vector Switch to Tightly Regulated Vector (e.g., pBAD, pRHA) check_promoter->change_vector If using leaky promoter (e.g., T7) media_mod 2. Optimize Media check_promoter->media_mod If promoter is Lac-regulated end Problem Resolved change_vector->end add_glucose Supplement with 0.5-1% Glucose media_mod->add_glucose host_strain 3. Change Host Strain add_glucose->host_strain use_plyss Use Strain with T7 Lysozyme (e.g., BL21(DE3)pLysS) host_strain->use_plyss For T7 systems repressor_strain Use Strain with Enhanced Repressor Expression (e.g., lacIq) host_strain->repressor_strain For Lac-regulated systems use_plyss->end repressor_strain->end

Caption: Troubleshooting workflow for poor cell growth.

Recommended Actions & Data:

StrategyRationaleExpected Outcome
Switch to a Tightly Regulated Promoter Promoters like pBAD and pRHA offer lower basal expression compared to standard T7 promoters.[5][6]Improved cell viability and plasmid stability pre-induction.
Supplement Media with Glucose For lac-based systems, glucose enforces catabolite repression, reducing basal transcription from the promoter controlling T7 RNA polymerase.[9]Increased cell density (OD600) before induction.
Use a pLysS or pLysE Host Strain These strains express T7 lysozyme, a natural inhibitor of T7 RNA polymerase, which reduces its basal activity.[7][13]Reduced leaky expression and improved growth.
Use a Host Strain with lacIq Repressor Strains containing the lacIq gene overproduce the Lac repressor, leading to more effective repression of lac-based promoters.[14]Tighter control over basal expression levels.

Table 1: Comparison of Promoter Systems for Toxic Protein Expression

Promoter SystemTypical Basal ExpressionRegulation MechanismReference
Standard T7 (e.g., pET vectors)Can be highLac repressor[5][7]
T7 with lac operator (T7lac)ModerateLac repressor[9]
araBAD (pBAD vectors)Very low (<0.1%)AraC protein, catabolite repression[2][15]
Rhamnose (pRHA vectors)Very lowRhaR-RhaS, catabolite repression[5][16]
Issue 2: No or Low Protein Yield After Induction

Even if cells grow well, you might see very little of your target protein after induction. This can be due to rapid cell death upon expression or issues with protein translation.

Troubleshooting Steps:

  • Confirm Toxicity: Perform a time-course experiment post-induction. Measure both cell viability (by plating serial dilutions) and protein expression (via SDS-PAGE/Western blot) at 0, 1, 2, and 4 hours. A sharp drop in viability coinciding with the appearance of your protein confirms toxicity.

  • Optimize Induction Conditions: High-level expression can overwhelm the cell.[17] Try lowering the induction temperature to 16-25°C and reducing the inducer concentration (e.g., use 0.01-0.1 mM IPTG).[17][18]

  • Check for Rare Codons: The gene for PAL may contain codons that are infrequently used by E. coli, leading to translational stalling and truncated, non-functional protein.[13] Use a host strain like Rosetta™ or CodonPlus®, which supply tRNAs for rare codons.[13][18]

Table 2: Optimizing Induction Conditions for Toxic PAL Protein

ParameterStandard ConditionOptimized Condition for ToxicityRationale
Temperature 37°C16-25°CLower temperatures slow down protein synthesis, which can improve proper folding and reduce metabolic burden.[7][19]
Inducer (IPTG) 1.0 mM0.01 - 0.1 mMA lower inducer concentration can result in a reduced, more manageable rate of protein production.[17]
Induction OD600 0.6 - 0.80.4 - 0.6Inducing at a lower cell density ensures cells are in a robust logarithmic growth phase.[20]
Induction Time 3-4 hours4-16 hours (overnight)Slower expression at lower temperatures often requires a longer induction period to accumulate sufficient protein.[17]

Experimental Protocols

Protocol 1: Measuring Leaky Expression via Western Blot

This protocol allows for the semi-quantitative assessment of basal protein expression.

  • Culture Preparation: Inoculate 5 mL of LB medium (supplemented with appropriate antibiotics and 1% glucose) with a single colony of E. coli harboring the PAL expression plasmid and a control colony with an empty vector. Grow overnight at 37°C.

  • Sub-culturing: Inoculate 25 mL of fresh LB (with antibiotics and 1% glucose) with the overnight culture to a starting OD600 of 0.05.

  • Growth and Sampling: Grow cultures at 37°C with shaking. When the OD600 reaches 0.5-0.6, remove a 1 mL "uninduced" sample.

  • Induction (Control): Induce the remaining culture with the standard concentration of your inducer (e.g., 1 mM IPTG) and grow for another 3 hours. Take a 1 mL "induced" sample.

  • Sample Preparation: Centrifuge all 1 mL samples. Resuspend the cell pellet in 100 µL of 1X SDS-PAGE loading buffer, normalized by OD600 (e.g., resuspend an OD600 of 1.0 in 100 µL).

  • Analysis: Heat samples at 95°C for 10 minutes. Load equal volumes of the uninduced PAL sample, induced PAL sample, and uninduced empty vector sample onto an SDS-PAGE gel. Perform a Western blot using an antibody specific to PAL or its fusion tag. A band in the "uninduced" lane that is absent in the empty vector lane indicates leaky expression.

Visualizations

Mechanism of Tight Regulation: The pBAD System

The pBAD promoter system offers tight, modulatable control, making it ideal for expressing toxic proteins.[15][21]

G cluster_0 Repressed State (- Arabinose, + Glucose) cluster_1 Activated State (+ Arabinose, - Glucose) araC_dimer AraC Dimer dna_loop DNA Looping araC_dimer->dna_loop binds O2 & I1 sites promoter_off pBAD Promoter (OFF) dna_loop->promoter_off blocks RNA Pol no_pal No PAL Transcription promoter_off->no_pal arabinose L-Arabinose araC_mono AraC Monomer arabinose->araC_mono binds & changes conformation promoter_on pBAD Promoter (ON) araC_mono->promoter_on binds I1 & I2 sites pal PAL Transcription promoter_on->pal recruits RNA Pol G leaky Leaky PAL Expression basal_t7 Basal T7 RNA Pol Transcription basal_t7->leaky low_repressor Insufficient LacI Repressor low_repressor->basal_t7 no_glucose Lack of Catabolite Repression (No Glucose) no_glucose->basal_t7 high_copy High Plasmid Copy Number high_copy->leaky titrates out repressors

References

Technical Support Center: Phenylalanine Ammonia-Lyase (PAL) Protein Refolding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the correct folding of refolded Phenylalanine Ammonia-Lyase (PAL) protein.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of correctly refolded PAL protein?

A1: The two primary indicators of correctly refolded PAL protein are the recovery of its enzymatic activity and the adoption of its native secondary and tertiary structure. A functional PAL enzyme will catalyze the deamination of L-phenylalanine to trans-cinnamic acid and ammonia.[1][2][3] Spectroscopic and chromatographic techniques can be used to assess the structural integrity of the refolded protein.

Q2: My refolded PAL protein is soluble, does this confirm it is correctly folded?

A2: Not necessarily. While solubility is a prerequisite for a correctly folded protein, soluble aggregates or misfolded soluble monomers can still be present.[4][5] Therefore, solubility should be considered an initial positive sign, but further characterization is essential to confirm correct folding.

Q3: Can I use SDS-PAGE to confirm the correct refolding of my PAL protein?

A3: SDS-PAGE is useful for assessing the purity and apparent molecular weight of your refolded PAL protein. The presence of the target protein in the soluble fraction after refolding is a good indication.[4] However, since SDS denatures the protein, it cannot distinguish between correctly folded, misfolded, and aggregated soluble forms. Therefore, it is not a standalone method for confirming correct folding.

Troubleshooting Guides

Issue 1: Low or No Enzymatic Activity After Refolding
Possible Cause Troubleshooting Step
Incorrect Refolding Conditions Optimize refolding parameters such as pH, temperature, protein concentration, and the type and concentration of refolding additives (e.g., L-arginine, glycerol).[6] A matrix-based screen of different conditions can be beneficial.
Presence of Misfolded Protein or Aggregates Purify the refolded protein using size-exclusion chromatography (SEC) to separate correctly folded monomers from aggregates and misfolded species.[7][8]
Oxidation of Cysteine Residues If your PAL protein contains cysteine residues, improper disulfide bond formation can occur. Include a redox shuffling system, such as a combination of reduced and oxidized glutathione, in the refolding buffer.[9]
Issue 2: Protein Aggregation During or After Refolding
Possible Cause Troubleshooting Step
High Protein Concentration Perform refolding at a lower protein concentration to reduce intermolecular interactions that lead to aggregation.[4]
Rapid Removal of Denaturant Employ a gradual method for denaturant removal, such as stepwise dialysis against decreasing concentrations of the denaturant, rather than a single-step dialysis or rapid dilution.[6][9]
Suboptimal Buffer Conditions Screen for optimal buffer pH and ionic strength. The addition of stabilizing excipients like L-arginine or glycerol can help suppress aggregation.[6]

Experimental Protocols and Data Interpretation

PAL Enzymatic Activity Assay

A crucial step in confirming the correct folding of PAL is to determine if it is catalytically active.

Experimental Protocol: Spectrophotometric PAL Activity Assay [1][2]

  • Reaction Mixture Preparation: In a total volume of 1 mL, prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 8.8)

    • 40 mM L-phenylalanine (substrate)

    • An appropriate amount of your refolded PAL enzyme solution.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes). It is advisable to perform a time-course experiment to ensure the reaction is in the linear range.[2]

  • Reaction Termination: Stop the reaction by adding 50 µL of 4 M HCl.[1]

  • Measurement: Measure the absorbance of the reaction mixture at 290 nm using a UV-Vis spectrophotometer. The increase in absorbance is due to the formation of trans-cinnamic acid.

  • Quantification: Calculate the concentration of trans-cinnamic acid produced using a standard curve of known concentrations of trans-cinnamic acid. One unit of PAL activity is often defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the specified conditions.

Data Interpretation:

Compare the specific activity (U/mg) of your refolded PAL to the specific activity of the native protein or values reported in the literature. A significant recovery of specific activity is a strong indicator of correct refolding.

Table 1: Example of PAL Specific Activity Data

SampleProtein Concentration (mg/mL)Activity (U/mL)Specific Activity (U/mg)
Native PAL (Reference)0.510.020.0
Refolded PAL (Batch 1)0.812.015.0
Refolded PAL (Batch 2)0.72.13.0
Unfolded PAL1.00.00.0
Biophysical Characterization of Refolded PAL

CD spectroscopy is a powerful technique to assess the secondary structure of the refolded PAL protein.[10][11][12]

Experimental Protocol: Far-UV CD Spectroscopy

  • Sample Preparation: Prepare your refolded PAL protein in a suitable buffer (e.g., phosphate buffer) at a concentration of 0.1-0.2 mg/mL. The buffer should not have a high absorbance in the far-UV region.

  • Instrument Setup: Use a CD spectropolarimeter with a quartz cuvette of 1 mm path length.

  • Data Acquisition: Record the CD spectrum from 190 to 250 nm.

  • Data Processing: Subtract the spectrum of the buffer blank from the protein spectrum. Convert the raw data (ellipticity) to mean residue ellipticity (MRE).

Data Interpretation:

The far-UV CD spectrum of a correctly folded protein will have a characteristic shape indicative of its secondary structure content (α-helices and β-sheets).[10] Compare the spectrum of your refolded PAL with that of the native protein. A high degree of similarity in the spectral shape and the positions of positive and negative bands suggests correct folding.

Table 2: Typical Far-UV CD Spectral Features for Different Secondary Structures [10]

Secondary StructureWavelength of Negative Band(s) (nm)Wavelength of Positive Band(s) (nm)
α-helix~222 and ~208~192
β-sheet~216-218~195-200
Random coil~198-

This technique probes the local environment of tryptophan residues within the protein, which changes depending on the folding state.

Experimental Protocol: Intrinsic Fluorescence Spectroscopy [13]

  • Sample Preparation: Prepare your refolded PAL protein in a suitable buffer at a concentration of 0.1-0.2 mg/mL.

  • Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.

  • Data Acquisition: Record the emission spectrum from 300 to 400 nm.

  • Data Analysis: Determine the wavelength of maximum emission (λmax).

Data Interpretation:

In a folded protein, tryptophan residues are often buried in the hydrophobic core, resulting in a lower λmax (typically around 330-340 nm) and higher fluorescence intensity.[13] In an unfolded state, these residues are exposed to the aqueous solvent, leading to a red-shift in λmax (around 350-355 nm) and a decrease in fluorescence intensity.[13] A λmax for the refolded PAL that is similar to the native protein indicates proper folding.

ANS is a fluorescent probe that binds to exposed hydrophobic patches on a protein's surface.[14][15] This is useful for detecting partially folded or misfolded intermediates.

Experimental Protocol: ANS Fluorescence Spectroscopy [15]

  • Sample Preparation: Incubate your refolded PAL protein (e.g., 0.1 mg/mL) with a molar excess of ANS (e.g., 50 µM) in the dark for 5-10 minutes.

  • Instrument Setup: Use a spectrofluorometer with an excitation wavelength of around 350-380 nm.

  • Data Acquisition: Record the emission spectrum from 400 to 600 nm.

  • Data Analysis: Note the fluorescence intensity and the wavelength of maximum emission.

Data Interpretation:

A correctly folded protein should have minimal exposed hydrophobic surfaces and thus exhibit low ANS fluorescence.[13] A high ANS fluorescence intensity and a blue-shift in the emission maximum are indicative of misfolded or partially folded states with exposed hydrophobic regions.[14][15]

Table 3: Summary of Spectroscopic Techniques for Folding Analysis

TechniqueParameter MeasuredIndication of Correct Folding
CD Spectroscopy Mean Residue EllipticitySpectrum similar to native protein
Intrinsic Fluorescence λmax of Tryptophan EmissionBlue-shifted λmax (~330-340 nm)
ANS Fluorescence Fluorescence IntensityLow fluorescence intensity

SEC separates molecules based on their hydrodynamic radius and is an excellent method for detecting and quantifying aggregates.[7][8][16]

Experimental Protocol: Analytical SEC

  • System Setup: Use an HPLC or UHPLC system equipped with a suitable SEC column (pore size appropriate for the molecular weight of PAL) and a UV detector (280 nm).

  • Mobile Phase: Use a buffer that is compatible with your protein and does not cause dissociation or further aggregation.

  • Sample Injection: Inject a small volume of your refolded PAL protein solution.

  • Data Analysis: Analyze the resulting chromatogram.

Data Interpretation:

A correctly folded, monomeric PAL protein should elute as a single, sharp peak at a retention time corresponding to its molecular weight. The presence of peaks at earlier retention times indicates the presence of soluble aggregates (dimers, trimers, or higher-order oligomers).[7][17]

Visualization of Workflows

experimental_workflow Workflow for Confirming Correct PAL Folding cluster_refolding Protein Refolding cluster_primary_confirmation Primary Confirmation cluster_secondary_confirmation Structural Confirmation cluster_decision Conclusion refolding Refolding of Denatured PAL activity_assay Enzymatic Activity Assay refolding->activity_assay sec Size-Exclusion Chromatography (SEC) activity_assay->sec Active? misfolded Misfolded/Aggregated PAL activity_assay->misfolded Inactive cd Circular Dichroism (CD) sec->cd Monomeric? sec->misfolded Aggregated fluorescence Fluorescence Spectroscopy cd->fluorescence Correct Secondary Structure? cd->misfolded Incorrect Secondary Structure correctly_folded Correctly Folded PAL fluorescence->correctly_folded Native Tertiary Structure? fluorescence->misfolded Non-native Tertiary Structure

Caption: Experimental workflow for confirming the correct folding of PAL protein.

troubleshooting_workflow Troubleshooting PAL Refolding Issues start Refolded PAL Sample check_activity Low/No Activity? start->check_activity check_aggregation Aggregation Observed? check_activity->check_aggregation No optimize_conditions Optimize Refolding Conditions (pH, temp, additives) check_activity->optimize_conditions Yes purify_sec Purify via SEC check_activity->purify_sec Yes check_redox Add Redox System check_activity->check_redox Yes lower_concentration Lower Protein Concentration check_aggregation->lower_concentration Yes gradual_denaturant_removal Gradual Denaturant Removal check_aggregation->gradual_denaturant_removal Yes screen_buffers Screen Buffers/Additives check_aggregation->screen_buffers Yes success Correctly Folded PAL check_aggregation->success No optimize_conditions->start purify_sec->start check_redox->start lower_concentration->start gradual_denaturant_removal->start screen_buffers->start

Caption: Troubleshooting workflow for common PAL protein refolding issues.

References

strategies to minimize endotoxin contamination in PAL preparations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive strategies to minimize endotoxin contamination in protein preparations, including Peroxisomal Acyl-CoA Ligase (PAL).

Frequently Asked Questions (FAQs)

Section 1: Understanding Endotoxins

Q1: What are endotoxins?

A1: Endotoxins are complex lipopolysaccharides (LPS) that are a major component of the outer cell membrane of Gram-negative bacteria, such as E. coli.[1][2][3] They are potent activators of the immune system and a common cause of pyrogenic (fever-inducing) reactions if they contaminate injectable products.[1][4][5] Endotoxins are released in small amounts during active bacterial growth and in large quantities when the bacteria die.[3] A single E. coli cell can contain about 2 million LPS molecules.[3][4]

Q2: Why is it critical to minimize endotoxin contamination in PAL preparations?

A2: The presence of endotoxins can severely impact both in vitro and in vivo experiments, leading to unreliable and misleading results.[4] For drug development professionals, parenteral (injectable) drugs contaminated with endotoxins can cause adverse reactions in patients, ranging from fever and chills to septic shock.[3][5][6] In research settings, endotoxins can influence the growth and function of cell cultures, introducing significant experimental variability.[3][7]

Section 2: Sources and Prevention

Q3: What are the primary sources of endotoxin contamination in a laboratory?

A3: Endotoxins are ubiquitous and can be introduced from several sources:

  • Water: Water purification systems and storage containers can be a breeding ground for Gram-negative bacteria.[3]

  • Reagents and Media: Biological reagents, especially those of animal origin like Fetal Bovine Serum (FBS), can be a significant source of endotoxins.[3][4]

  • Labware (Plastic and Glass): Endotoxins are hydrophobic and readily adhere to plastic and glass surfaces. Standard autoclaving is not sufficient to remove them.[8]

  • Air and Human Handling: Contamination can be introduced from the air, dust, or directly from researchers via skin or saliva.[4]

Q4: How can I prevent endotoxin contamination from the start?

A4: Proactive prevention is the most effective strategy.

  • Use Endotoxin-Free Materials: Always use certified pyrogen-free or endotoxin-free plasticware, pipette tips, and tubes.[4][8]

  • Depyrogenate Glassware: Glassware must be depyrogenated using dry heat, for example, by baking at 250°C for at least 45-180 minutes.[7][8][9]

  • Use High-Purity Water: Utilize high-purity, endotoxin-free water (LAL Reagent Water) for preparing all buffers and solutions.[4][10] Water for Injection (WFI) has an endotoxin limit of 0.25 EU/mL and is not suitable for preparing LAL tests.[10]

  • Proper Lab Technique: Maintain clean work areas and practice aseptic techniques to minimize environmental and user-derived contamination.

Section 3: Detection and Measurement

Q5: How do I test my PAL preparation for endotoxin contamination?

A5: The most widely established method for detecting and quantifying endotoxins is the Limulus Amebocyte Lysate (LAL) test.[4][5][11] The assay utilizes a lysate derived from the blood cells (amebocytes) of the horseshoe crab (Limulus polyphemus), which clots in the presence of endotoxin.[11]

Q6: What are the different types of LAL assays?

A6: There are three primary forms of the LAL assay:

  • Gel-Clot Method: This is a qualitative or semi-quantitative test that provides a simple positive (clot formed) or negative (no clot) result. It is the original LAL method and is useful for samples that are colored or viscous.[11][12]

  • Turbidimetric Method: A quantitative assay that measures the increase in turbidity (cloudiness) over time as the clot forms.[6]

  • Chromogenic Method: A quantitative assay where the LAL reagent contains a specific chromogenic substrate that is cleaved in the presence of endotoxin, producing a color change (typically yellow) that is proportional to the amount of endotoxin present.[5][6] This method is highly sensitive.[5]

Section 4: Removal Strategies and Troubleshooting

Q7: My PAL preparation is contaminated with endotoxin. How can I remove it?

A7: Several methods exist for removing endotoxins from protein solutions. The choice of method depends on the properties of your specific protein (PAL).

  • Anion-Exchange Chromatography (AEC): This is a highly effective method.[13] Endotoxins are strongly negatively charged (pI ~2) and will bind to a positively charged anion-exchange resin, while many proteins can be made to flow through under the right buffer conditions (pH > 2).[13][14]

  • Affinity Chromatography: This method uses ligands with a high affinity for endotoxins, such as Polymyxin B or poly-L-lysine, immobilized on a resin.[1][15] The protein solution is passed through the column, and the endotoxins are captured.

  • Phase Separation using Triton X-114: This technique uses a non-ionic detergent (Triton X-114) that separates into a detergent-rich phase and an aqueous phase upon a temperature shift. Endotoxins partition into the detergent phase, while the target protein remains in the aqueous phase.[13][15][16] This method has been shown to reduce endotoxin levels by over 99% with high protein recovery (>90%).[16]

Q8: I tried a removal method, but my endotoxin levels are still high. What should I do?

A8: If initial attempts are unsuccessful, consider the following troubleshooting steps:

  • Re-evaluate All Sources: Double-check all buffers, water, and labware for potential contamination. Ensure you are using fresh, endotoxin-free materials.

  • Optimize Chromatography Conditions: If using ion-exchange chromatography, adjust the pH and salt concentration of your buffers. The interaction between the endotoxin and the resin is charge-based and sensitive to these parameters.[14]

  • Combine Methods: A multi-step approach is often more effective. For example, you could follow an affinity chromatography step with a final polishing step using anion-exchange chromatography.[14]

  • Incorporate a Detergent Wash: When using affinity chromatography (e.g., His-tag purification), including a non-ionic detergent like Triton X-114 (0.1-0.5%) in a washing step can help dissociate and remove bound endotoxins.[1][15][17]

Data Summary Tables

Table 1: Comparison of Endotoxin Removal Methods

MethodPrincipleEndotoxin Removal EfficiencyProtein RecoveryKey Considerations
Anion-Exchange Chromatography Binds negatively charged endotoxins to a positively charged resin.[13][14]High (often >99%)[18]Variable, dependent on protein pI and buffer conditions.Highly effective; requires optimization of pH and salt concentration.[14]
Affinity Chromatography (Polymyxin B) High-affinity binding of endotoxin's Lipid A moiety to immobilized Polymyxin B.[15]Good to HighGenerally high (>85%)[19]Can be expensive; potential for Polymyxin B to leach from the column.
Phase Separation (Triton X-114) Partitions endotoxin into a detergent-rich phase upon temperature change.[13][16]Very High (>99%)[16]High (>90%)[16]Effective and scalable, but requires subsequent removal of the detergent.[1][13]
Size Exclusion Chromatography Separates molecules based on size.ModerateHighOnly effective if endotoxin aggregates are significantly smaller or larger than the target protein.[20]

Table 2: Endotoxin Limits and Assay Sensitivities

ItemEndotoxin Limit / SensitivityReference
LAL Reagent Water (LRW)< 0.001 EU/mL[10]
Pyrogen-free PlasticwareCertified < 0.005 EU/mL[10]
LAL Gel-Clot AssayDetection limit down to 0.03 EU/mL[6]
LAL Kinetic/Chromogenic AssaysDetection limit down to 0.005 - 0.01 EU/mL[5]

1 Endotoxin Unit (EU) is approximately equal to 0.1 to 0.2 ng of endotoxin.[19]

Experimental Protocols

Protocol 1: Endotoxin Removal using Triton X-114 Phase Separation

This protocol is adapted from methodologies demonstrating high efficiency in endotoxin removal from recombinant proteins.[13][16]

Materials:

  • Endotoxin-contaminated PAL preparation

  • Pre-chilled, sterile, pyrogen-free 10% (v/v) Triton X-114 solution

  • Pyrogen-free buffers and tubes

  • Temperature-controlled centrifuge

Methodology:

  • Preparation: Chill the PAL protein sample and the 10% Triton X-114 solution on ice.

  • Detergent Addition: Add the chilled 10% Triton X-114 solution to the protein sample to achieve a final concentration of 1% (v/v).[13] Mix gently by inverting the tube and incubate on ice for 30 minutes to ensure a homogeneous solution.

  • Phase Separation: Transfer the mixture to a 37°C water bath and incubate for 10-15 minutes. The solution will become cloudy as the Triton X-114 separates into a distinct phase.

  • Centrifugation: Centrifuge the sample at room temperature (e.g., 2,000 x g for 10 minutes) to pellet the condensed, detergent-rich phase which now contains the endotoxin.

  • Protein Recovery: Carefully collect the upper aqueous phase, which contains the purified PAL protein. Be careful not to disturb the lower detergent pellet.

  • Repeat (Optional): For very high initial endotoxin levels, a second round of phase separation can be performed by adding the protein-containing aqueous phase to a fresh, pre-warmed aliquot of buffer containing 1% Triton X-114 and repeating steps 3-5.

  • Final Analysis: Test the final protein preparation for endotoxin levels using the LAL assay to confirm removal efficiency.

Protocol 2: Quantitative Chromogenic LAL Assay

This protocol provides a general outline for a quantitative chromogenic LAL test. Always follow the specific instructions provided by your LAL assay kit manufacturer.[5]

Materials:

  • PAL sample (and dilutions)

  • Control Standard Endotoxin (CSE) for standard curve

  • LAL Reagent Water (LRW)

  • LAL reagent and chromogenic substrate

  • Pyrogen-free microplate and pipette tips

  • Microplate reader with 405 nm filter, capable of incubation at 37°C

Methodology:

  • Standard Curve Preparation: Prepare a series of endotoxin standards by diluting the CSE with LRW according to the kit manufacturer's instructions. This will create a standard curve (e.g., from 10 EU/mL down to 0.01 EU/mL).

  • Sample Preparation: Prepare dilutions of your PAL sample using LRW. It is crucial to test several dilutions to ensure the final endotoxin concentration falls within the range of the standard curve and to overcome any potential product inhibition.

  • Assay Setup: In a pyrogen-free 96-well plate, add equal volumes of standards, sample dilutions, and negative controls (LRW) to separate wells.

  • LAL Reagent Addition: Reconstitute and add the LAL reagent to all wells.

  • Incubation: Incubate the plate at 37°C for the time specified by the manufacturer (this is the enzyme activation step).

  • Substrate Addition: Add the chromogenic substrate to all wells. Continue to incubate at 37°C. A yellow color will develop.

  • Reaction Termination (if applicable): Some kits require adding a stop reagent (e.g., acetic acid) after a specific time to halt the reaction.

  • Data Acquisition: Read the absorbance of the plate at 405 nm using a microplate reader.

  • Calculation: Generate a standard curve by plotting the absorbance values of the standards against their known endotoxin concentrations. Use this curve to determine the endotoxin concentration in your PAL samples, remembering to account for the dilution factor.

Visualizations

Endotoxin_Workflow cluster_prep Phase 1: Prevention & Preparation cluster_process Phase 2: PAL Preparation cluster_qc Phase 3: Quality Control & Removal cluster_final Phase 4: Final Product reagents Source Pyrogen-Free Reagents & Water expression Protein Expression (e.g., E. coli) reagents->expression glassware Depyrogenate Glassware (Dry Heat) glassware->expression plasticware Use Certified Endotoxin-Free Plasticware plasticware->expression purification Purification Steps (e.g., Chromatography) expression->purification testing Endotoxin Testing (LAL Assay) purification->testing decision Endotoxin Level Acceptable? testing->decision removal Endotoxin Removal Step (e.g., AEC, Triton X-114) decision->removal No final_product Final Low-Endotoxin PAL Preparation decision->final_product Yes removal->testing Re-test after removal

Caption: Workflow for minimizing endotoxin contamination in PAL preparations.

Troubleshooting_Endotoxin start High Endotoxin Level Detected in PAL Preparation q1 Is this the first purification attempt? start->q1 a1_yes Review entire preventative workflow. Check all reagents, water, and labware. q1->a1_yes Yes a1_no Endotoxin introduced during or after purification. q1->a1_no No q2 Was an endotoxin removal step included? a1_yes->q2 a1_no->q2 a2_no Introduce an endotoxin removal step. Recommended: Anion-Exchange or Triton X-114. q2->a2_no No a2_yes The removal step was ineffective. q2->a2_yes Yes end_node Re-test PAL Preparation using LAL Assay a2_no->end_node q3 Which removal method was used? a2_yes->q3 a3_chrom Optimize chromatography: - Adjust buffer pH and salt concentration. - Add detergent wash step. q3->a3_chrom Chromatography a3_other Try an alternative removal method. Combine two different methods sequentially. q3->a3_other Other a3_chrom->end_node a3_other->end_node

Caption: Troubleshooting decision tree for high endotoxin levels.

LPS_Signaling cluster_inside Inside the Cell LPS Endotoxin (LPS) LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 activates NFkB NF-κB Activation MyD88->NFkB leads to Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB->Cytokines induces

Caption: Simplified signaling pathway of endotoxin (LPS) via TLR4.

References

Technical Support Center: Optimizing Pyridoxal-5'-Phosphate (PAL) Concentration for In Vitro Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Pyridoxal-5'-Phosphate (PAL) concentration for in vitro binding assays. PAL, the active form of vitamin B6, is a crucial cofactor for many enzymes, and establishing its optimal concentration is critical for obtaining accurate and reproducible experimental results.[1]

Frequently Asked Questions (FAQs)

Q1: Why is it critical to optimize the PAL concentration in my binding assay?

A1: Optimizing the PAL concentration is essential for several reasons. Firstly, many apo-enzymes (the inactive form of an enzyme without its cofactor) require PAL for proper folding and to achieve their active conformation. Secondly, insufficient PAL can lead to an underestimation of binding affinity or enzymatic activity, as not all protein molecules will be in their active state. Conversely, excessively high concentrations of free PAL can sometimes lead to non-specific interactions or inhibition, confounding your results.[2] The intracellular concentration of free PAL is typically maintained at a low level (around 1 µM) to prevent such off-target effects.[1]

Q2: What is a typical starting concentration range for PAL optimization?

A2: A common starting point for PAL concentration titration is to test a broad range, for example, from 0.1 µM to 100 µM. The optimal concentration will be enzyme-specific. It is advisable to perform a dose-response curve to determine the concentration at which the desired activity or binding signal is saturated.

Q3: Can the required PAL concentration be affected by other assay components?

A3: Yes, other components in your assay buffer can influence the effective concentration and binding of PAL. For instance, the pH of the buffer is a critical factor, as PAL binding to proteins can be pH-dependent.[3] Additionally, the presence of chelating agents or high concentrations of other salts may interfere with the interaction between PAL and the target protein.

Q4: How do I know if my protein has bound PAL?

A4: The binding of PAL to an apo-enzyme can often be monitored by changes in the intrinsic fluorescence of the protein or the fluorescence of PAL itself. For example, upon binding, you may observe quenching of the protein's tryptophan fluorescence.[4] Alternatively, changes in the absorbance spectrum of PAL can also indicate binding.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing PAL concentration in in vitro binding assays.

Problem Potential Cause Recommended Solution
Low or no signal (e.g., low fluorescence, low binding) 1. Insufficient PAL concentration: The apo-enzyme is not fully saturated with the cofactor. 2. Inactive Enzyme: The protein may be improperly folded or degraded. 3. Suboptimal Buffer Conditions: The pH or salt concentration of the buffer may not be conducive to PAL binding.[3]1. Titrate PAL: Perform a concentration-response experiment to find the saturating concentration of PAL. 2. Check Protein Quality: Verify the integrity and activity of your protein using a separate quality control assay. 3. Optimize Buffer: Test a range of pH values and salt concentrations to find the optimal conditions for your specific protein-PAL interaction.
High background signal 1. Excess free PAL: High concentrations of unbound PAL may contribute to the background signal. 2. Non-specific binding: PAL may be interacting non-specifically with other components in the assay.1. Reduce PAL Concentration: Once the optimal concentration is determined, avoid using PAL in large excess. 2. Include Proper Controls: Run control experiments with buffer and PAL alone to quantify the background signal.
Inconsistent or irreproducible results 1. Variability in PAL stock solution: The PAL stock solution may not be stable or may have been subjected to multiple freeze-thaw cycles. 2. Incubation time is not optimized: The binding equilibrium between PAL and the apo-enzyme may not have been reached.1. Prepare Fresh PAL Stock: Prepare a fresh, concentrated stock solution of PAL in an appropriate buffer and store it in aliquots at -20°C or -80°C. 2. Determine Equilibration Time: Perform a time-course experiment to determine the necessary incubation time for the binding to reach equilibrium.

Experimental Protocols

Protocol: Determining the Optimal PAL Concentration

This protocol outlines a general method for determining the optimal PAL concentration for an in vitro binding assay using fluorescence spectroscopy.

1. Reagent Preparation:

  • Apo-enzyme Stock Solution: Prepare a concentrated stock solution of your purified apo-enzyme in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Determine the precise concentration using a reliable method (e.g., BCA assay or UV-Vis spectroscopy).
  • PAL Stock Solution: Prepare a 10 mM stock solution of PAL in the same buffer. Protect the solution from light and prepare fresh if possible.

2. Assay Procedure:

  • Set up a series of reactions in a microplate (a black plate is recommended for fluorescence assays).[5]
  • In each well, add the apo-enzyme to a final concentration that is appropriate for your assay (e.g., 1 µM).
  • Add varying final concentrations of PAL to the wells, for example: 0, 0.1, 0.5, 1, 2, 5, 10, 20, 50, and 100 µM.
  • Include a control with only buffer and the highest concentration of PAL to measure background fluorescence.
  • Bring all wells to the same final volume with the assay buffer.
  • Incubate the plate at the desired temperature (e.g., 25°C) for a predetermined amount of time to allow binding to reach equilibrium (e.g., 30 minutes). This may need to be optimized separately.

3. Data Acquisition and Analysis:

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for your protein (e.g., excitation at 280 nm and emission scan from 300-400 nm for tryptophan fluorescence quenching).
  • Subtract the background fluorescence from all readings.
  • Plot the change in fluorescence intensity as a function of the PAL concentration.
  • The optimal PAL concentration is the lowest concentration that gives the maximal change in fluorescence, indicating saturation of the apo-enzyme with the cofactor.

Visualizations

experimental_workflow prep_reagents 1. Reagent Preparation (Apo-enzyme and PAL Stocks) assay_setup 2. Assay Setup (Titrate PAL concentration) prep_reagents->assay_setup incubation 3. Incubation (Allow for equilibrium binding) assay_setup->incubation data_acquisition 4. Data Acquisition (Measure fluorescence) incubation->data_acquisition data_analysis 5. Data Analysis (Plot signal vs. [PAL]) data_acquisition->data_analysis determine_optimal 6. Determine Optimal [PAL] (Point of signal saturation) data_analysis->determine_optimal

Caption: Workflow for determining optimal PAL concentration.

troubleshooting_flowchart start Problem: Low or No Signal check_pal Is PAL concentration sufficient? start->check_pal check_enzyme Is the enzyme active? check_pal->check_enzyme No solution_pal Solution: Titrate PAL to find saturating concentration. check_pal->solution_pal Yes check_buffer Are buffer conditions optimal? check_enzyme->check_buffer No solution_enzyme Solution: Verify enzyme integrity with a positive control. check_enzyme->solution_enzyme Yes solution_buffer Solution: Optimize pH and salt concentration. check_buffer->solution_buffer No

Caption: Troubleshooting logic for low signal issues.

References

Validation & Comparative

validation of PAL as a protective antigen against bacterial infection

Author: BenchChem Technical Support Team. Date: December 2025

The Peptidoglycan-Associated Lipoprotein (PAL) is a highly conserved outer membrane protein found in a wide range of Gram-negative bacteria. Its essential role in maintaining cell envelope integrity and its surface exposure make it a compelling target for vaccine development. This guide provides a comparative analysis of key studies validating PAL as a protective antigen against various bacterial infections, presenting supporting experimental data, detailed methodologies, and the immunological pathways involved.

Comparative Efficacy of PAL-Based Vaccines

The efficacy of PAL as a protective antigen varies significantly depending on the bacterial pathogen, the vaccine formulation, and the host organism. The following table summarizes the quantitative outcomes from several key validation studies.

PathogenVaccine FormulationAnimal ModelChallenge DetailsKey Protective Outcome(s)Negative/Contradictory Findings
Burkholderia malleiPIV5 expressing Pal (PIV5-Pal)BALB/c miceLethal aerosol challenge80% survival rate in vaccinated mice vs. 10% in control group.[1]Not specified.
Legionella pneumophilaRecombinant PAL (rPAL) proteinBALB/c miceLethal intravenous challenge60% survival rate in vaccinated mice vs. 0% in control group.A 100% survival rate was achieved with a sublethal primary infection, suggesting whole-cell immunity is stronger.
Acinetobacter baumanniiRecombinant Pal proteinMicePneumonia infection model40% protection against pneumonia.[2]Protection was partial, indicating Pal alone may not be sufficient for complete immunity.
Actinobacillus pleuropneumoniaePurified PalA proteinPigsIntranasal challengeNone.Immunization with PalA led to higher mortality, more severe respiratory symptoms, and aggravated lung lesions post-challenge. It also completely counteracted the protective effect of a co-administered ApxI/ApxII toxoid vaccine.

Immunological Mechanisms of PAL

PAL is recognized by the innate immune system, primarily through Toll-like Receptor 2 (TLR2). As a lipoprotein, its lipid moiety anchors it to the bacterial membrane and serves as the primary ligand for TLR2. The recognition of PAL by TLR2, in complex with TLR1 or TLR6, initiates a downstream signaling cascade that leads to the activation of adaptive immunity.

PAL-Induced TLR2 Signaling Pathway

The binding of PAL to the TLR2/1 or TLR2/6 heterodimer on the surface of antigen-presenting cells (APCs) like macrophages and dendritic cells triggers the recruitment of adaptor proteins, leading to the activation of transcription factors such as NF-κB. This results in the production of pro-inflammatory cytokines, which are crucial for shaping the subsequent T-cell and B-cell responses necessary for a protective and lasting immunity.

PAL_TLR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAL PAL (Lipoprotein) TLR2 TLR2 PAL->TLR2 Binds TLR1_6 TLR1 / TLR6 MyD88 MyD88 TLR2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Promotes Transcription

PAL-induced TLR2 signaling cascade.

Experimental Protocols

Detailed and reproducible methodologies are critical for evaluating and comparing vaccine candidates. Below are summaries of the experimental protocols used in the key studies cited.

PIV5-Pal Vaccine against Burkholderia mallei
  • Vaccine Construction: The pal gene from B. mallei was cloned into the Parainfluenza Virus 5 (PIV5) vector.

  • Animal Model: 6- to 8-week-old female BALB/c mice.

  • Immunization Protocol: Mice were immunized with a single intranasal dose of 10⁸ Plaque Forming Units (PFU) of the PIV5-Pal viral vector. Control mice received a PIV5 vector without the pal gene insert.

  • Challenge Protocol: Four weeks post-immunization, mice were challenged via the aerosol route with a lethal dose of B. mallei ATCC 23344.[1]

  • Efficacy Evaluation: Survival was monitored for 40 days post-challenge.

Recombinant PAL (rPAL) against Legionella pneumophila
  • Antigen Preparation: The pal gene was cloned and expressed in E. coli to produce recombinant PAL protein (rPAL), which was then purified.

  • Animal Model: Female BALB/c mice.

  • Immunization Protocol: Mice were immunized subcutaneously with rPAL, likely with an adjuvant. The study also used a primary sublethal infection as a positive control for protection.

  • Challenge Protocol: Vaccinated mice were challenged intravenously (i.v.) with a lethal dose of L. pneumophila.

  • Efficacy Evaluation: Survival was monitored for 10 days post-challenge. Immune responses, including antibody production and splenocyte proliferation, were also assessed.

PalA Vaccine against Actinobacillus pleuropneumoniae
  • Antigen Preparation: The PalA protein was purified. A separate vaccine containing toxoids of ApxI and ApxII was also prepared.

  • Animal Model: Pigs.

  • Immunization Protocol: Pigs were vaccinated with either purified PalA alone, ApxI/ApxII toxoids alone, or a combination of PalA and the toxoids.

  • Challenge Protocol: An established challenge model was used, involving intranasal administration of a virulent serotype 1 strain of A. pleuropneumoniae.

  • Efficacy Evaluation: Post-challenge, researchers monitored mortality, respiratory symptoms, and the extent of lung lesions at necropsy.

Generalized Experimental Workflow for Vaccine Efficacy

The validation of a protective antigen like PAL typically follows a standardized workflow, from initial immunization to the final analysis of protective efficacy.

Experimental_Workflow cluster_setup Phase 1: Immunization cluster_challenge Phase 2: Challenge & Observation cluster_analysis Phase 3: Immunological & Pathological Analysis cluster_outcome Phase 4: Outcome Evaluation A1 Antigen Preparation (e.g., Recombinant PAL) A2 Animal Grouping (Vaccine vs. Control) A1->A2 A3 Immunization Schedule (Prime & Boost Doses) A2->A3 B1 Bacterial Challenge (Lethal/Sub-lethal Dose) A3->B1 B2 Monitor Clinical Signs & Survival Rate B1->B2 C1 Collect Samples (Serum, Spleen, Lungs) B2->C1 C2 Measure Immune Response (Antibody Titer, Cytokines) C1->C2 C3 Assess Bacterial Load & Pathology C1->C3 D1 Statistical Analysis & Data Comparison C2->D1 C3->D1

Generalized workflow for a PAL vaccine study.

Conclusion

The validation of PAL as a protective antigen yields varied results, underscoring its complex role in bacterial pathogenesis and host immunity. While studies on B. mallei and L. pneumophila demonstrate significant protective potential, the findings in A. baumannii show only partial efficacy.[1][2] Most notably, research on A. pleuropneumoniae in pigs reveals a detrimental effect, where anti-PalA antibodies exacerbated the disease.

These contrasting outcomes suggest that the effectiveness of PAL as a vaccine candidate is highly context-dependent. Factors such as the specific bacterial species, the structure and presentation of the PAL antigen, the chosen adjuvant and vaccine platform, and the host's immune response to the pathogen are all critical determinants of success. Future research should focus on elucidating the mechanisms behind the negative outcomes and exploring PAL as part of multi-antigen or chimeric protein vaccines to enhance protective efficacy across a broader range of pathogens.

References

A Functional Comparison of Peptidoglycan-Associated Lipoprotein (PAL) and Braun's Lipoprotein (Lpp)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate architecture of the Gram-negative bacterial cell envelope, the outer membrane is tethered to the underlying peptidoglycan layer, a crucial interaction for maintaining cellular integrity and resisting environmental stress. Two key proteins responsible for this linkage are the Peptidoglycan-Associated Lipoprotein (PAL) and Braun's lipoprotein (Lpp). While both contribute to the stability of the outer membrane, they exhibit distinct structural and functional characteristics. This guide provides a comprehensive comparison of PAL and Lpp, supported by experimental data, detailed protocols, and visual representations to aid in understanding their unique and overlapping roles.

Core Functional Comparison: PAL vs. Lpp

Both PAL and Lpp are outer membrane lipoproteins that anchor the outer membrane to the peptidoglycan cell wall. However, the nature of this connection and their integration into the cellular machinery differ significantly. Lpp, the most abundant protein in Escherichia coli, forms a direct covalent link to the peptidoglycan.[1][2][3][4][5][6] In contrast, PAL, as part of the Tol-Pal complex, establishes a non-covalent association with the peptidoglycan.[1][7][8][9][10] This fundamental difference in their mode of attachment underlies many of their distinct functional attributes.

Mutational studies have revealed a hierarchical relationship in their roles for maintaining outer membrane integrity. Overproduction of PAL can compensate for the absence of Lpp, restoring outer membrane stability in an lpp mutant.[7][11][12][13][14] Conversely, the overexpression of Lpp cannot rescue the defects observed in a pal mutant.[11][12][13][14] This suggests that the Tol-Pal system, of which PAL is a key component, plays a more functionally critical role in linking the inner and outer membranes for overall cell envelope stability.[7][11][13][14]

Quantitative Data Presentation

The functional differences between PAL and Lpp can be further understood through quantitative analysis of their abundance, impact on outer membrane permeability, and contribution to antibiotic resistance.

ParameterBraun's Lipoprotein (Lpp)This compound (PAL)References
Abundance (molecules/cell in E. coli) ~7 x 105~2,000 - 3,000 molecules/µm2[7]
Mode of Peptidoglycan Interaction Covalent linkageNon-covalent binding[1][2][3][4][5][6][9][10]
Effect of Gene Deletion on Outer Membrane Permeability No significant increase in permeability3- to 5-fold increase in permeability[14]
Phenotype of Deletion Mutant Increased outer membrane vesiculation, leakage of periplasmic proteins, hypersensitivity to certain compoundsSimilar to lpp mutant but with greater sensitivity to vancomycin; fewer vesicles produced than lpp mutant[4][7][11][14]
Role in Cell Division Important for proper cell division; double ΔpalΔlpp mutants show severe cell division defectsCrucial for outer membrane invagination during cell division[4][15]

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments cited in this guide are provided below.

Protocol 1: Assessment of Outer Membrane Permeability using N-Phenyl-1-naphthylamine (NPN) Uptake Assay

This protocol measures the permeability of the bacterial outer membrane. NPN is a fluorescent probe that fluoresces weakly in aqueous environments but becomes strongly fluorescent in the hydrophobic interior of a membrane. Increased NPN fluorescence indicates a compromised outer membrane that allows the probe to enter.

Materials:

  • Mid-log phase bacterial culture (e.g., wild-type, Δlpp, Δpal strains)

  • HEPES buffer (5 mM, pH 7.2) with 5 mM glucose

  • N-Phenyl-1-naphthylamine (NPN) solution (e.g., 500 µM in acetone)

  • Fluorescence microplate reader (Excitation: 350 nm, Emission: 420 nm)

  • 96-well black, clear-bottom plates

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate a suitable broth with a fresh colony of the test bacterium.

    • Incubate overnight at 37°C with shaking.

    • The following day, dilute the overnight culture into fresh broth and grow to mid-logarithmic phase (OD600 ≈ 0.4-0.6).

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at room temperature).

    • Wash the cell pellet twice with 5 mM HEPES buffer (pH 7.2) containing 5 mM glucose.

    • Resuspend the cells in the same HEPES buffer to an OD600 of 0.5.

  • NPN Uptake Assay:

    • In a 96-well black, clear-bottom plate, add 100 µL of the bacterial suspension to each well.

    • Add NPN solution to a final concentration of 10 µM. Mix gently.

    • To study the effect of a permeabilizing agent, add varying concentrations of the agent to the wells. Include a no-drug negative control and a positive control (e.g., Polymyxin B).

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically.

  • Data Analysis:

    • Normalize the fluorescence values by subtracting the background fluorescence of wells containing only buffer and NPN.

    • Compare the fluorescence intensity of mutant strains to the wild-type to determine the relative increase in outer membrane permeability.

Protocol 2: In Vitro Peptidoglycan Binding Assay

This assay is designed to determine the direct interaction of a purified lipoprotein with peptidoglycan.

Materials:

  • Purified lipoprotein (PAL or Lpp)

  • Purified peptidoglycan sacculi

  • Binding buffer (e.g., PBS)

  • Ultracentrifuge

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Interaction Reaction:

    • Incubate a fixed amount of purified lipoprotein with purified peptidoglycan in binding buffer for a specified time (e.g., 1 hour) at room temperature with gentle agitation.

    • Include a control reaction with lipoprotein alone (no peptidoglycan).

  • Separation of Peptidoglycan-Bound Protein:

    • Pellet the peptidoglycan and any bound protein by ultracentrifugation (e.g., 100,000 x g for 30 minutes).

    • Carefully collect the supernatant (unbound fraction).

    • Wash the pellet with binding buffer and centrifuge again to remove any remaining unbound protein.

  • Analysis:

    • Resuspend the final pellet (bound fraction) in SDS-PAGE sample buffer.

    • Analyze the supernatant and pellet fractions by SDS-PAGE followed by Coomassie staining or Western blotting using an antibody specific to the lipoprotein.

    • The presence of the lipoprotein in the pellet fraction indicates a direct interaction with peptidoglycan.

Protocol 3: Purification of Lipoproteins from E. coli

This protocol outlines a general procedure for the enrichment and purification of lipoproteins.

Materials:

  • E. coli cell paste

  • Lysis buffer (e.g., Tris-HCl with protease inhibitors)

  • Triton X-114

  • Buffer for phase separation (e.g., PBS)

  • Chromatography system (e.g., ion-exchange or size-exclusion)

Procedure:

  • Cell Lysis:

    • Resuspend the E. coli cell paste in lysis buffer.

    • Lyse the cells by sonication or high-pressure homogenization.

    • Remove unbroken cells and debris by centrifugation.

  • Membrane Fractionation:

    • Isolate the total membrane fraction by ultracentrifugation of the cell lysate.

  • Triton X-114 Phase Partitioning:

    • Solubilize the membrane fraction with Triton X-114 on ice.

    • Warm the solution to induce phase separation. The hydrophobic lipoproteins will partition into the detergent-rich phase.

    • Separate the aqueous and detergent phases by centrifugation.

  • Purification:

    • Further purify the lipoprotein from the detergent phase using chromatographic techniques. The choice of chromatography will depend on the specific properties of the target lipoprotein.

Visualization of Cellular Interactions and Signaling Pathways

To visually represent the functional relationships of PAL and Lpp, the following diagrams have been generated using the DOT language.

G cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane Lpp Lpp (Braun's Lipoprotein) (trimer) PG Peptidoglycan Layer Lpp->PG Covalent Bond Pal PAL Pal->PG Non-covalent Interaction TolB TolB Pal->TolB TolAQR TolA-Q-R Complex TolB->TolAQR

Caption: Cellular localization and interactions of PAL and Lpp.

TLR2_Signaling cluster_Extracellular Extracellular cluster_CellMembrane Macrophage Membrane cluster_Intracellular Intracellular Lpp Lpp TLR2 TLR2 Lpp->TLR2 Pal PAL Pal->TLR2 MyD88 MyD88 TLR2->MyD88 recruits TRAF6 TRAF6 MyD88->TRAF6 activates NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Experimental_Workflow start Start strain_prep Prepare Bacterial Strains (Wild-Type, Δlpp, Δpal) start->strain_prep om_perm Outer Membrane Permeability Assay (NPN) strain_prep->om_perm ab_sens Antibiotic Sensitivity Testing strain_prep->ab_sens data_analysis Data Analysis and Comparison om_perm->data_analysis ab_sens->data_analysis conclusion Conclusion data_analysis->conclusion

References

Validating the PAL-TolB Interaction In Vivo: A Comparative Guide to Key Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the crucial role of the Tol-PAL system in maintaining the integrity of the bacterial outer membrane, confirming the in vivo interaction between the Peptidoglycan-Associated Lipoprotein (PAL) and the periplasmic protein TolB is a critical step. This guide provides an objective comparison of primary experimental methods for validating this interaction, supported by experimental data and detailed protocols.

The Tol-PAL system is a multiprotein complex spanning the cell envelope of Gram-negative bacteria and is essential for maintaining outer membrane stability. The direct interaction between PAL, anchored in the outer membrane, and the periplasmic TolB is a cornerstone of this system's function. Validating and quantifying this interaction within a living cell (in vivo) is paramount for understanding its biological significance and for the development of novel antimicrobial agents targeting this complex.

This guide compares three prominent in vivo methods: In Vivo Crosslinking coupled with Co-Immunoprecipitation, Bacterial Two-Hybrid (B2H) systems, and Förster Resonance Energy Transfer (FRET).

Comparison of In Vivo Methods for PAL-TolB Interaction Validation

FeatureIn Vivo Crosslinking with Co-IPBacterial Two-Hybrid (B2H)Förster Resonance Energy Transfer (FRET)
Principle Covalent stabilization of interacting proteins in their native cellular environment using a chemical crosslinker, followed by immunoprecipitation of one protein to co-purify its binding partners.Reconstitution of a reporter protein's activity (e.g., adenylate cyclase) by the interaction of two proteins fused to complementary fragments of the reporter.Non-radiative energy transfer between two fluorescent proteins (donor and acceptor) fused to the proteins of interest. FRET efficiency is dependent on the distance between the fluorophores.
Primary Output Qualitative (presence of a co-precipitated band on a gel/blot) and semi-quantitative (band intensity) data.Qualitative (reporter gene activation, e.g., growth on selective media, colorimetric assay) and semi-quantitative (level of reporter gene expression) data.Quantitative data on the proximity of the two proteins (FRET efficiency) and their localization within the cell.[1]
Cellular Environment Interaction is studied in the native periplasmic space.[2][3]Interaction occurs in the bacterial cytoplasm or inner membrane, depending on the system variant, which may not fully represent the periplasmic environment.[4][5]Interaction is monitored in the native periplasmic space in real-time.[1]
Temporal Resolution Provides a "snapshot" of interactions at the time of crosslinking.[6]Detects interactions that are stable enough to allow reporter reconstitution over time.Allows for real-time monitoring of dynamic interactions in living cells.[1]
Quantitative Data Semi-quantitative based on Western blot signal intensity. The copy number of PAL in wild-type E. coli has been estimated to be between 30,000 to 40,000 molecules per cell.[7]Can be made quantitative by measuring the activity of the reporter enzyme (e.g., β-galactosidase assay for some systems).Provides quantitative FRET efficiency measurements, which can be related to the distance between the interacting proteins.
Advantages - Captures transient and weak interactions. - Performed in the native cellular environment. - Relatively straightforward procedure.- Genetically encoded system. - Suitable for high-throughput screening of interaction partners.[4] - Does not require specific antibodies.- Provides spatial and temporal information about the interaction. - Quantitative measurement of protein proximity. - Can be performed in living cells with minimal perturbation.[1]
Disadvantages - Crosslinking can generate artifacts. - Requires specific antibodies for immunoprecipitation. - Can be difficult to quantify accurately.- Fusion proteins may not fold or function correctly. - Interaction occurs in a non-native compartment for periplasmic proteins. - High potential for false positives and false negatives.- Requires fusion to fluorescent proteins, which can affect protein function. - FRET efficiency is highly sensitive to the orientation of the fluorophores. - Requires specialized microscopy equipment.[8]

Signaling Pathway and Experimental Workflows

The Tol-PAL system is a molecular machine that couples the proton motive force of the inner membrane to the stability of the outer membrane. The interaction between TolB and PAL is a key regulatory point in this process.

TolPAL_Pathway cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane PAL PAL TolB TolB PAL->TolB Interaction TolA_peri TolA (periplasmic domain) TolB->TolA_peri Interaction TolA_IM TolA (transmembrane domain) TolA_peri->TolA_IM TolQ TolQ TolR TolR TolQ->TolR Interaction TolA_IM->TolQ Interaction TolA_IM->TolR Interaction

Fig. 1: The Tol-PAL Signaling Pathway.

The following diagrams illustrate the general workflows for the three discussed in vivo methods for validating the PAL-TolB interaction.

InVivo_Crosslinking_Workflow start Bacterial Culture (Expressing PAL & TolB) crosslink In Vivo Crosslinking (e.g., Formaldehyde) start->crosslink lysis Cell Lysis crosslink->lysis ip Immunoprecipitation (e.g., with anti-TolB antibody) lysis->ip wash Wash to remove non-specific binding ip->wash elution Elution of bound proteins wash->elution analysis SDS-PAGE & Western Blot (detect PAL) elution->analysis end Confirmation of PAL-TolB Interaction analysis->end

Fig. 2: In Vivo Crosslinking Workflow.

B2H_Workflow start Construct Plasmids: - PAL fused to Reporter Fragment 1 - TolB fused to Reporter Fragment 2 transform Co-transform E. coli with both plasmids start->transform culture Culture on selective medium transform->culture assay Reporter Assay (e.g., colorimetric, growth) culture->assay end Interaction detected by reporter activity assay->end

Fig. 3: Bacterial Two-Hybrid Workflow.

FRET_Workflow start Construct Plasmids: - PAL fused to Donor FP - TolB fused to Acceptor FP transform Co-transform E. coli with both plasmids start->transform culture Culture and induce expression transform->culture microscopy Fluorescence Microscopy (Excite Donor) culture->microscopy analysis Measure Donor and Acceptor Emission microscopy->analysis fret Calculate FRET Efficiency analysis->fret end Interaction confirmed by high FRET fret->end

Fig. 4: FRET Workflow.

Experimental Protocols

In Vivo Crosslinking with Formaldehyde

This protocol is adapted from methodologies used to successfully demonstrate the in vivo interaction between PAL and TolB.[9]

  • Bacterial Growth: Grow E. coli cells expressing PAL and TolB to mid-log phase (OD600 ≈ 0.6-0.8).

  • Crosslinking: Add formaldehyde to a final concentration of 1% and incubate at room temperature for 20-30 minutes with gentle agitation.[6]

  • Quenching: Quench the crosslinking reaction by adding glycine to a final concentration of 0.125 M and incubating for 5-10 minutes.

  • Cell Lysis: Harvest the cells by centrifugation, wash with PBS, and resuspend in a suitable lysis buffer. Lyse the cells by sonication or other appropriate methods.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the cleared lysate with an antibody specific for TolB overnight at 4°C.

    • Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Reversal of Crosslinks: Elute the bound proteins from the beads using an appropriate elution buffer. Reverse the formaldehyde crosslinks by heating the samples at 95°C for 15-30 minutes in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-PAL antibody to detect the co-immunoprecipitated PAL.

Bacterial Two-Hybrid (BACTH) System

This protocol provides a general framework for using the BACTH system.

  • Vector Construction: Clone the coding sequences of PAL and TolB into two separate BACTH vectors, creating fusions with the T18 and T25 fragments of adenylate cyclase, respectively.

  • Transformation: Co-transform a suitable E. coli reporter strain (e.g., a cya deletion mutant) with the two recombinant plasmids.

  • Phenotypic Selection: Plate the transformed cells on a selective medium (e.g., MacConkey agar with maltose) and incubate at 30°C for 24-48 hours. Interaction between PAL and TolB will reconstitute adenylate cyclase activity, leading to cAMP production, which in turn activates the expression of genes required for maltose fermentation, resulting in colored colonies.

  • Quantitative Assay (Optional): To quantify the interaction strength, perform a β-galactosidase assay on liquid cultures of the co-transformants grown under inducing conditions.

Förster Resonance Energy Transfer (FRET) Microscopy

This protocol outlines the key steps for performing FRET analysis of the PAL-TolB interaction.

  • Fluorophore Fusion Constructs: Create expression vectors where PAL is fused to a donor fluorescent protein (e.g., CFP) and TolB is fused to an acceptor fluorescent protein (e.g., YFP).

  • Expression in E. coli: Co-transform E. coli with both plasmids and induce protein expression.

  • Sample Preparation for Microscopy: Prepare the cells for live-cell imaging by mounting them on an agarose pad.

  • FRET Microscopy:

    • Acquire images of the cells in three channels: the donor channel (CFP excitation, CFP emission), the acceptor channel (YFP excitation, YFP emission), and the FRET channel (CFP excitation, YFP emission).

    • Perform acceptor photobleaching as a method to confirm FRET. Bleach the acceptor fluorophore (YFP) with high-intensity laser light and measure the increase in donor fluorescence (dequenching).

  • Data Analysis: Calculate the FRET efficiency based on the fluorescence intensities in the different channels. A significant FRET efficiency indicates that PAL and TolB are in close proximity (typically <10 nm).

Conclusion

The choice of method for validating the in vivo interaction between PAL and TolB depends on the specific research question. In vivo crosslinking with co-immunoprecipitation is a robust and widely used technique to provide initial evidence of the interaction in its native context. The Bacterial Two-Hybrid system offers a powerful genetic tool for screening and identifying protein-protein interactions, though its non-native compartmentalization for periplasmic proteins is a limitation. For a more dynamic and quantitative understanding of the PAL-TolB interaction, FRET microscopy is the method of choice, providing valuable insights into the spatiotemporal dynamics of this crucial protein complex in living bacteria. For a comprehensive validation, a combination of these methods is often employed.

References

A Comparative Analysis of Phenylalanine Ammonia-Lyase (PAL) Amino Acid Sequences from Diverse Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenylalanine Ammonia-Lyase (PAL) is a crucial enzyme in the secondary metabolism of plants, fungi, and some bacteria. In pathogenic organisms, PAL plays a significant role in processes such as nutrient acquisition, detoxification of host-derived compounds, and overcoming host defense mechanisms. Understanding the variations in PAL amino acid sequences and biochemical properties across different pathogens can provide valuable insights for the development of novel antimicrobial agents targeting this essential enzyme. This guide presents a comparative analysis of PAL from various pathogens, supported by experimental data and detailed methodologies.

Comparative Biochemical Properties of PAL from Different Pathogens

The enzymatic activity of PAL can vary significantly among different pathogenic species. These differences in kinetic parameters, optimal pH, and temperature reflect the adaptation of each pathogen to its specific host environment. A summary of these properties is presented in the table below.

Pathogen SpeciesHost(s)Km (mM) for L-PheVmax (µmol/h/mg)Optimal pHOptimal Temperature (°C)Substrate Specificity
Rhizoctonia solaniPlants (e.g., rice, potato)0.18 - 5.0 (biphasic)[1]Increases 2-2.5 fold with substrate concentration[1]8.8[2]44-46[2]L-phenylalanine, L-tyrosine[1]
Trichosporon cutaneumHumans (opportunistic)Not specified1.6 ± 0.3 (for Phe)[3]8.0 - 8.5[3]32[3]L-phenylalanine, L-tyrosine[3]
Streptomyces maritimusMarine invertebrates0.038 ± 0.004Not specified~8.0[4]Not specifiedSpecific for L-phenylalanine[4]
Ustilago maydisMaizeNot specifiedNot specified8.2 - 9.0 (general for fungal PAL)[2]Not specifiedL-phenylalanine, L-tyrosine[2]

Experimental Workflow for Comparative Analysis

A systematic approach is essential for the comparative analysis of PAL from different pathogens. The following workflow outlines the key steps from sequence retrieval to functional characterization.

PAL_Comparative_Analysis_Workflow cluster_0 Data Acquisition & Bioinformatic Analysis cluster_1 Gene Cloning & Protein Expression cluster_2 Protein Purification & Biochemical Characterization cluster_3 Comparative Analysis & Interpretation Seq_Retrieval Sequence Retrieval (NCBI, UniProt) MSA Multiple Sequence Alignment (ClustalW) Seq_Retrieval->MSA Gene_Cloning Gene Cloning into Expression Vector Seq_Retrieval->Gene_Cloning Phylo_Tree Phylogenetic Analysis (MEGA, PhyML) MSA->Phylo_Tree Homology_Modeling 3D Structure Prediction (SWISS-MODEL) Phylo_Tree->Homology_Modeling Comparative_Analysis Comparative Analysis of Sequence, Structure & Function Homology_Modeling->Comparative_Analysis Protein_Expression Heterologous Expression (E. coli, Yeast) Gene_Cloning->Protein_Expression Protein_Purification Protein Purification (Chromatography) Protein_Expression->Protein_Purification Enzyme_Assay Enzyme Activity Assay Protein_Purification->Enzyme_Assay Kinetic_Analysis Kinetic Parameter Determination Enzyme_Assay->Kinetic_Analysis Biophysical_Char Biophysical Characterization (pH, Temp. Optima) Enzyme_Assay->Biophysical_Char Kinetic_Analysis->Comparative_Analysis Biophysical_Char->Comparative_Analysis Conclusion Conclusion & Hypothesis Generation Comparative_Analysis->Conclusion

Workflow for comparative analysis of PAL from different pathogens.

Experimental Protocols

Multiple Sequence Alignment of PAL Amino Acid Sequences

Objective: To identify conserved regions, variable domains, and key amino acid residues by aligning PAL sequences from different pathogens.

Methodology (using ClustalW):

  • Sequence Retrieval: Obtain PAL protein sequences in FASTA format from public databases such as NCBI (National Center for Biotechnology Information) or UniProt.

  • Input Sequences: Open the ClustalW tool (available online or as a standalone program) and paste the FASTA formatted sequences into the input box.[5][6]

  • Pairwise Alignment: The program first performs pairwise alignments of all sequences to calculate a distance matrix.[5] This step helps in determining the similarity between each pair of sequences.

  • Guide Tree Construction: A guide tree (or dendrogram) is then constructed based on the distance matrix using a method like Neighbor-Joining.[7] This tree guides the subsequent multiple alignment.

  • Progressive Alignment: The sequences are progressively aligned following the branching order of the guide tree. The most closely related sequences are aligned first, and then more distant sequences or groups of sequences are added to the alignment.[7]

  • Alignment Output: The final alignment can be viewed and saved in various formats (e.g., CLUSTAL, GCG, PHYLIP).[5] The output will show conserved columns (marked with an asterisk), columns with conserved substitutions (marked with a colon), and semi-conserved substitutions (marked with a period).

Heterologous Expression and Purification of PAL

Objective: To produce sufficient quantities of pure PAL protein for biochemical characterization.

Methodology:

  • Gene Cloning: The gene encoding PAL from the pathogen of interest is amplified by PCR and cloned into a suitable expression vector (e.g., pET series for E. coli). The construct is then transformed into a suitable expression host.

  • Protein Expression: The expression host cells are cultured to an optimal density (e.g., OD600 of 0.6-0.8 for E. coli). Protein expression is then induced, for example, with IPTG (isopropyl β-D-1-thiogalactopyranoside) in E. coli.

  • Cell Lysis: After a period of incubation, the cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are then disrupted by methods such as sonication or French press to release the intracellular proteins.

  • Clarification: The cell lysate is centrifuged at high speed to remove cell debris and insoluble proteins.

  • Chromatographic Purification: The soluble protein extract is subjected to a series of chromatographic steps to purify the PAL enzyme. A common strategy involves:

    • Affinity Chromatography: If the protein is expressed with a tag (e.g., His-tag), immobilized metal affinity chromatography (IMAC) is a highly effective first step.

    • Ion-Exchange Chromatography: This separates proteins based on their net charge.

    • Size-Exclusion Chromatography: This separates proteins based on their size and helps to remove any remaining contaminants and protein aggregates.

  • Purity Assessment: The purity of the final protein preparation is assessed by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

PAL Enzyme Activity Assay

Objective: To measure the catalytic activity of the purified PAL enzyme.

Methodology (Spectrophotometric Assay):

This assay is based on the principle that the product of the PAL-catalyzed reaction, trans-cinnamic acid, has a strong absorbance at 290 nm, while the substrate, L-phenylalanine, does not.[8]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.8) and the substrate, L-phenylalanine.[9]

  • Enzyme Addition: The reaction is initiated by adding a known amount of the purified PAL enzyme to the reaction mixture.

  • Spectrophotometric Measurement: The increase in absorbance at 290 nm is monitored over time using a spectrophotometer.

  • Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of trans-cinnamic acid (approximately 10,000 M-1cm-1).[10] One unit of PAL activity is typically defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the specified conditions.

Note: For PAL enzymes that also exhibit tyrosine ammonia-lyase (TAL) activity, the formation of p-coumaric acid can be monitored at a different wavelength (around 310-315 nm).

Signaling Pathway Involvement in Plant-Pathogen Interaction

PAL is a key enzyme in the phenylpropanoid pathway, which is central to plant defense responses against pathogens. Upon pathogen recognition, plant cells often upregulate the expression of PAL genes, leading to the production of various defense compounds.

PAL_Signaling_Pathway cluster_0 Pathogen Recognition & Signal Transduction cluster_1 Transcriptional Regulation cluster_2 Phenylpropanoid Pathway & Defense Response Pathogen Pathogen (e.g., P. syringae) PAMPs PAMPs / Effectors Pathogen->PAMPs Receptor Plant Receptor PAMPs->Receptor Signaling Signal Transduction (ROS, Ca²⁺, MAPKs) Receptor->Signaling TFs Transcription Factors (e.g., WRKY, MYB) Signaling->TFs PAL_Gene PAL Gene Expression TFs->PAL_Gene PAL_Enzyme PAL Enzyme PAL_Gene->PAL_Enzyme Cinnamic_Acid trans-Cinnamic Acid PAL_Enzyme->Cinnamic_Acid Downstream Downstream Phenylpropanoids Cinnamic_Acid->Downstream Lignin Lignin (Cell Wall Fortification) Downstream->Lignin Flavonoids Flavonoids (Antimicrobial) Downstream->Flavonoids SA Salicylic Acid (Systemic Acquired Resistance) Downstream->SA

Role of PAL in plant defense signaling against pathogens.

This comparative guide provides a framework for understanding the diversity of PAL enzymes in pathogenic organisms. Further research into the structure-function relationships of these enzymes will be instrumental in designing targeted therapies to combat infectious diseases in both plants and humans.

References

The Role of the Tol-Pal System in Acinetobacter baumannii Biofilm Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the role of the Peptidoglycan-Associated Lipoprotein (Pal) in Acinetobacter baumannii biofilm formation and associated virulence factors. While the query specified "PAL" as a Phospholipase A, current research more prominently highlights the involvement of the Pal lipoprotein , a key component of the Tol-Pal cell envelope system, in these processes. This document will focus on the experimentally validated role of the Pal lipoprotein, comparing wild-type (WT) A. baumannii strains with their corresponding Pal-deficient mutants (Δpal).

Data Presentation: Comparing Wild-Type and Δpal Mutants

The Tol-Pal system is crucial for maintaining the outer membrane integrity of Gram-negative bacteria. In Acinetobacter baumannii, the deletion of the pal gene leads to significant alterations in cell envelope-associated phenotypes, including biofilm formation and the biogenesis of outer membrane vesicles (OMVs).

Phenotype AssessedWild-Type (WT) A. baumanniiΔpal MutantPercentage ChangeKey Finding
Biofilm Formation Normalized OD₅₈₀ ≈ 1.0Normalized OD₅₈₀ ≈ 0.4↓ 60%The Δpal mutant exhibits a significant defect in its ability to form biofilms on abiotic surfaces.
Outer Membrane Vesicle (OMV) Production Normalized Protein Concentration ≈ 100%Normalized Protein Concentration ≈ 450%↑ 350%Deletion of pal leads to a hypervesiculation phenotype, with a drastic increase in OMV production.
Motility Exhibited typical twitching motilityAbolished twitching motility↓ 100%The Δpal mutant is non-motile, which can contribute to altered biofilm architecture.
Virulence (in G. mellonella) High mortality rate (~80-100%)Significantly reduced mortality rate (~20-40%)↓ 50-75%The Pal protein is a critical virulence factor, and its absence attenuates the pathogenicity of A. baumannii.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the role of the Pal protein in A. baumannii.

Biofilm Formation Assay (Crystal Violet Staining)

This method quantifies the total biofilm biomass attached to an abiotic surface.

  • Bacterial Culture Preparation: A. baumannii strains (WT and Δpal mutant) are grown overnight in a suitable liquid medium (e.g., Lysogeny Broth - LB) at 37°C with agitation.

  • Inoculation: The overnight cultures are diluted to a standardized optical density at 600 nm (OD₆₀₀) of 0.05 in fresh medium. 200 µL of the diluted culture is then added to the wells of a 96-well polystyrene microtiter plate. Wells with sterile medium only are included as negative controls.

  • Incubation: The plate is incubated statically (without shaking) for 24 to 48 hours at 37°C to allow for biofilm formation.

  • Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently decanting the medium. The wells are then washed three times with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells. The plate is then air-dried.

  • Staining: 200 µL of a 0.1% (w/v) crystal violet solution is added to each well, and the plate is incubated at room temperature for 15 minutes.

  • Destaining and Quantification: The crystal violet solution is removed, and the wells are washed again with PBS to remove excess stain. The bound crystal violet is then solubilized by adding 200 µL of 30% (v/v) acetic acid or ethanol to each well. The absorbance of the solubilized stain is measured at a wavelength of 580 nm (OD₅₈₀) using a microplate reader. The resulting absorbance value is directly proportional to the biofilm biomass.

Outer Membrane Vesicle (OMV) Isolation and Quantification

This protocol allows for the isolation and relative quantification of OMVs produced by different bacterial strains.

  • Large-Scale Culture: Bacteria are grown in large volumes of liquid medium until they reach the late logarithmic or early stationary phase.

  • Cell Removal: The bacterial culture is centrifuged at a high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the bacterial cells.

  • Supernatant Filtration: The resulting supernatant, which contains the OMVs, is carefully collected and passed through a 0.22 µm pore size sterile filter to remove any remaining bacteria or cellular debris.

  • Ultracentrifugation: The filtered supernatant is then subjected to ultracentrifugation (e.g., at 150,000 x g) for 2-3 hours at 4°C. This high-speed centrifugation pellets the OMVs.

  • Washing and Resuspension: The supernatant is discarded, and the OMV pellet is washed with sterile PBS and then re-pelleted by another round of ultracentrifugation. The final, clean OMV pellet is resuspended in a small volume of PBS.

  • Quantification: The total protein content of the OMV suspension is determined using a standard protein quantification assay, such as the bicinchoninic acid (BCA) assay. This protein concentration serves as a proxy for the quantity of OMVs produced by the culture.

Mandatory Visualization

The following diagrams illustrate the functional role of the Tol-Pal system and the workflow for biofilm quantification.

TolPal_System_Role cluster_phenotypes Cellular Phenotypes IM Inner Membrane TolPal Tol-Pal System PG Peptidoglycan OM Outer Membrane (OM) Integrity OM Integrity & Stability TolPal->Integrity Maintains Biofilm Normal Biofilm Formation Integrity->Biofilm Required for OMV Regulated OMV Biogenesis Integrity->OMV Controls Virulence Full Virulence Integrity->Virulence Contributes to

Caption: The Tol-Pal system maintains outer membrane integrity in A. baumannii.

Biofilm_Assay_Workflow A 1. Inoculate 96-well plate with bacterial culture B 2. Incubate statically (e.g., 24h at 37°C) A->B C 3. Discard medium & wash wells with PBS B->C D 4. Stain with 0.1% Crystal Violet C->D E 5. Wash excess stain with PBS D->E F 6. Solubilize bound stain (e.g., with 30% Acetic Acid) E->F G 7. Read Absorbance at 580 nm F->G

comparison of the immunogenicity of different PAL-based vaccine adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective subunit vaccines relies heavily on the inclusion of adjuvants to elicit a robust and durable immune response. Among the most promising candidates are synthetic lipopeptides, such as Pam2CSK4 and Pam3CSK4, which are agonists of Toll-like Receptor 2 (TLR2). These palmitoylated lipopeptides (PAL-based) adjuvants mimic bacterial lipoproteins and are potent activators of the innate immune system, subsequently shaping the adaptive immune response.[1][2] This guide provides a comparative analysis of the immunogenicity of different PAL-based vaccine adjuvants, supported by experimental data, to aid in the rational selection of adjuvants for vaccine development.

Mechanism of Action: TLR2 Signaling

PAL-based adjuvants initiate an immune response by binding to TLR2 on the surface of antigen-presenting cells (APCs), such as dendritic cells and macrophages. The structural differences between diacylated lipopeptides (like Pam2CSK4) and triacylated lipopeptides (like Pam3CSK4) determine their specific receptor engagement. Pam2CSK4, a diacylated lipopeptide, activates the TLR2/TLR6 heterodimer, whereas Pam3CSK4, a triacylated lipopeptide, activates the TLR2/TLR1 heterodimer.[3][4]

Upon ligand binding, a MyD88-dependent signaling cascade is triggered, leading to the activation of transcription factors NF-κB and AP-1. This results in the production of pro-inflammatory cytokines, chemokines, and the upregulation of co-stimulatory molecules, which are crucial for the activation and differentiation of T and B lymphocytes.[5][6]

TLR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pam2CSK4 Pam2CSK4 TLR2_6 TLR2 TLR6 Pam2CSK4->TLR2_6 Pam3CSK4 Pam3CSK4 TLR2_1 TLR2 TLR1 Pam3CSK4->TLR2_1 MyD88 MyD88 TLR2_6->MyD88 TLR2_1->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex MAPK_Cascade MAPK Cascade TAK1->MAPK_Cascade NFkB NF-κB IKK_Complex->NFkB releases AP1 AP-1 MAPK_Cascade->AP1 activates NFkB_IkB NF-κB IκB Gene_Expression Gene Expression (Cytokines, Chemokines, Co-stimulatory molecules) NFkB->Gene_Expression translocates AP1->Gene_Expression translocates Experimental_Workflow Start Start: Vaccine Formulation Immunization Immunization of Mice (Prime & Boost) Start->Immunization Sample_Collection Sample Collection (Serum & Splenocytes) Immunization->Sample_Collection Humoral_Response Humoral Response Analysis Sample_Collection->Humoral_Response Cellular_Response Cellular Response Analysis Sample_Collection->Cellular_Response ELISA ELISA (Antibody Titers) Humoral_Response->ELISA Neutralization_Assay Neutralization Assay Humoral_Response->Neutralization_Assay ELISpot ELISpot (Cytokine Secretion) Cellular_Response->ELISpot Flow_Cytometry Flow Cytometry (T-cell Subsets) Cellular_Response->Flow_Cytometry Data_Analysis Data Analysis & Conclusion ELISA->Data_Analysis Neutralization_Assay->Data_Analysis ELISpot->Data_Analysis Flow_Cytometry->Data_Analysis

References

Validating the Essentiality of the pal Gene for Bacterial Viability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pal gene, encoding the Peptidoglycan-Associated Lipoprotein (Pal), is a crucial component of the Tol-Pal system in Gram-negative bacteria. This system plays a vital role in maintaining the integrity of the cell envelope, particularly during cell division. The essentiality of the pal gene for bacterial viability is not universal; it is indispensable for some species while being non-essential in others, making it a subject of significant interest for understanding bacterial physiology and for the development of novel antimicrobial strategies. This guide provides a comparative overview of the essentiality of the pal gene across different bacterial species, supported by experimental data and detailed methodologies.

Distinguishing Bacterial Pal from Phenylalanine Ammonia Lyase (PAL)

It is critical to distinguish the bacterial pal gene from the similarly named PAL gene in plants and fungi, which encodes Phenylalanine Ammonia Lyase. The bacterial Pal is a structural lipoprotein of the outer membrane, integral to the Tol-Pal system and cell envelope stability. In contrast, Phenylalanine Ammonia Lyase is an enzyme involved in the biosynthesis of various secondary metabolites. This guide focuses exclusively on the bacterial this compound (Pal).

The Tol-Pal System and its Role in Bacterial Viability

The Tol-Pal system is a multiprotein complex that spans the inner membrane, periplasm, and outer membrane of Gram-negative bacteria. It is constituted by the inner membrane proteins TolQ, TolR, and TolA, the periplasmic protein TolB, and the outer membrane lipoprotein Pal. This system is crucial for maintaining the structural integrity of the outer membrane, particularly during the process of cell division where it ensures proper invagination of the outer membrane at the septum.

Comparative Essentiality of the pal Gene

The essentiality of the pal gene varies among different bacterial species, a factor largely attributed to the presence or absence of redundant systems that can compensate for its function. Below is a summary of the experimental validation of pal gene essentiality in several key bacterial species.

Bacterial SpeciesEssentiality of pal GeneExperimental Method(s) UsedKey Findings & Phenotypes of MutantRedundant System(s)
Escherichia coli K-12 Non-essentialGene knockoutViable, but exhibits outer membrane defects, increased sensitivity to detergents and certain antibiotics, and formation of outer membrane vesicles.Major lipoprotein (Lpp) provides a redundant function in linking the outer membrane to the peptidoglycan.[1]
Pseudomonas aeruginosa EssentialTransposon mutagenesisNot applicable (lethal)The absence of a sufficiently redundant system makes the Tol-Pal system, and thus the pal gene, critical for survival.[1]
Caulobacter crescentus EssentialTransposon mutagenesisNot applicable (lethal)Lacks the major lipoprotein (Lpp), making the Tol-Pal system the primary mechanism for outer membrane stabilization.[1]
Burkholderia mallei Non-essential for in vitro growth, but critical for virulenceGene knockoutAttenuated virulence, increased susceptibility to complement-mediated killing, and reduced ability to replicate within host cells.[2]Not explicitly identified, but the organism can survive in vitro without a functional pal gene.

Experimental Protocols for Validating Gene Essentiality

The determination of a gene's essentiality is fundamental to understanding its function. Below are detailed protocols for common methods used to investigate the essentiality of genes like pal.

Gene Knockout via Homologous Recombination

This method aims to replace the target gene with a selectable marker, typically an antibiotic resistance cassette. The inability to obtain viable colonies with the replaced gene under permissive conditions indicates its essentiality.

Protocol:

  • Construct the Knockout Cassette:

    • Amplify the upstream and downstream regions (homology arms, ~500-1000 bp) flanking the pal gene from the bacterial genomic DNA using PCR.

    • Amplify a selectable marker cassette (e.g., kanamycin resistance gene) from a suitable plasmid.

    • Join the three fragments (upstream homology arm - resistance cassette - downstream homology arm) using overlap extension PCR or Gibson assembly to create the linear knockout cassette.

  • Transformation:

    • Prepare electrocompetent or chemically competent cells of the target bacterium.

    • Transform the cells with the purified linear knockout cassette. For some bacteria, the cassette may need to be cloned into a suicide vector first.

  • Selection of Mutants:

    • Plate the transformed cells on selective agar plates containing the appropriate antibiotic.

    • Incubate under optimal growth conditions.

  • Verification of Knockout:

    • Isolate genomic DNA from the resulting colonies.

    • Confirm the replacement of the pal gene with the resistance cassette by PCR using primers flanking the gene and internal to the cassette.

    • Further verification can be done by Southern blotting or DNA sequencing.

Conditional Knockdown using CRISPR interference (CRISPRi)

For essential genes, a complete knockout is lethal. Conditional knockdown systems like CRISPRi allow for the controlled repression of gene expression, enabling the study of the resulting phenotype.

Protocol:

  • Design and Clone the guide RNA (sgRNA):

    • Design a specific sgRNA that targets the promoter or the 5' region of the pal gene.

    • Synthesize and clone the sgRNA sequence into a plasmid that also expresses a catalytically inactive Cas9 (dCas9) protein under the control of an inducible promoter (e.g., arabinose or IPTG-inducible).

  • Transformation:

    • Transform the target bacterial strain with the CRISPRi plasmid.

  • Induce Gene Knockdown:

    • Grow the transformed bacteria in liquid culture.

    • Induce the expression of dCas9 and the sgRNA by adding the appropriate inducer to the culture medium.

  • Phenotypic Analysis:

    • Monitor the growth of the culture (e.g., by measuring optical density at 600 nm) in the presence and absence of the inducer. A significant growth defect upon induction suggests the gene is essential.

    • Analyze changes in cell morphology, antibiotic sensitivity, or other relevant phenotypes.

  • Quantify Knockdown:

    • Measure the level of pal mRNA transcript reduction using quantitative real-time PCR (qRT-PCR) to confirm the knockdown efficiency.

Transposon Mutagenesis

This high-throughput method involves the random insertion of transposons into the bacterial genome. Genes that are essential for viability will not tolerate transposon insertions, and thus, insertions in these genes will be absent or significantly underrepresented in a library of viable mutants.

Protocol:

  • Generate a Transposon Mutant Library:

    • Introduce a transposon delivery vector (e.g., a suicide plasmid carrying a transposon with a selectable marker) into the bacterial population via conjugation or transformation.

    • Select for cells that have successfully integrated the transposon into their genome by plating on selective media.

    • Pool a large number of individual mutant colonies to create a comprehensive library.

  • Identify Transposon Insertion Sites:

    • Extract genomic DNA from the pooled mutant library.

    • Use a sequencing-based method, such as Transposon-Directed Insertion-site Sequencing (TraDIS) or Tn-seq, to identify the genomic locations of the transposon insertions.

  • Data Analysis to Identify Essential Genes:

    • Map the sequencing reads to the reference genome to determine the insertion sites and their frequency.

    • Essential genes will be characterized by a lack of or a very low number of transposon insertions within their coding sequences. Statistical analysis is used to determine the likelihood of a gene being essential based on the insertion density.

Visualizing the Tol-Pal System and its Essentiality

Diagrams created using Graphviz (DOT language) can effectively illustrate the molecular interactions and logical frameworks discussed.

Tol_Pal_System cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane Pal Pal Peptidoglycan Peptidoglycan Pal->Peptidoglycan Binds TolB TolB TolB->Pal TolA TolA TolA->TolB TolQ TolQ TolR TolR TolQ->TolR TolR->TolA

Caption: The Tol-Pal system in Gram-negative bacteria.

Gene_Essentiality_Workflow start Target Bacterium knockout Attempt Gene Knockout (Homologous Recombination) start->knockout transposon Transposon Mutagenesis & Sequencing start->transposon knockdown Conditional Knockdown (e.g., CRISPRi) start->knockdown viable Viable Mutant Obtained knockout->viable non_viable No Viable Mutant knockout->non_viable no_insertions No Insertions in Gene transposon->no_insertions growth_defect Growth Defect upon Repression knockdown->growth_defect non_essential Gene is Non-Essential viable->non_essential essential Gene is Essential non_viable->essential no_insertions->essential growth_defect->essential

Caption: Experimental workflow for determining gene essentiality.

Pal_Essentiality_Logic pal_gene Is the pal gene present? redundant_system Is a redundant system (e.g., Lpp) present and functional? pal_gene->redundant_system Yes pal_essential pal is Essential redundant_system->pal_essential No pal_non_essential pal is Non-Essential redundant_system->pal_non_essential Yes

Caption: Logical relationship of pal gene essentiality.

Conclusion

The essentiality of the pal gene is a conditional trait that underscores the diversity of strategies employed by Gram-negative bacteria to maintain their cell envelope integrity. For bacteria where Pal is essential, the Tol-Pal system presents a promising target for the development of novel antibiotics. Understanding the functional redundancies in bacteria where Pal is non-essential is equally important for predicting the potential for resistance development. The experimental approaches outlined in this guide provide a robust framework for researchers to investigate gene essentiality and contribute to the broader understanding of bacterial physiology and the identification of new therapeutic targets.

References

A Comparative Structural Analysis of Phenylalanine Ammonia-Lyase (PAL) from Non-Commensal Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylalanine Ammonia-Lyase (PAL) is a crucial enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, marking the first step in the phenylpropanoid pathway.[1] This pathway is a gateway for the biosynthesis of a wide array of secondary metabolites, including flavonoids, lignins, and other polyphenol compounds.[1][2] While extensively studied in plants and fungi, the characterization of PAL in bacteria is less comprehensive.[1] In bacteria, PAL can play significant roles in metabolic pathways, such as the production of antibiotics and other bioactive compounds.[3][4]

This guide provides a comparative structural and functional analysis of PAL enzymes from selected non-commensal and pathogenic bacteria. A significant knowledge gap exists regarding the presence and characteristics of PAL in commensal bacteria, as extensive searches have not yielded characterized enzymes from this group. The data presented here is based on available literature for PAL from the insect pathogen Photorhabdus luminescens and the antibiotic-producing actinomycete Streptomyces maritimus. This comparison aims to provide a foundational understanding for researchers interested in the diversity, function, and potential therapeutic applications of bacterial PALs.

Comparative Analysis of Bacterial PAL Enzymes

The following table summarizes the available quantitative data for PAL enzymes from Photorhabdus luminescens and Streptomyces maritimus.

ParameterPhotorhabdus luminescens PAL (Pl-PAL)Streptomyces maritimus PAL (EncP)
Organism Type Pathogenic (Insect)Non-commensal (Antibiotic producer)
Molecular Weight (kDa) 58~55 (monomer)
Substrate Specificity L-Phenylalanine, L-TyrosineL-Phenylalanine
Optimal pH 11.08.0
Optimal Temperature (°C) 4030
Kinetic Parameters (for L-Phenylalanine)
Km (mM)0.830.081
kcat (s-1)0.430.024
kcat/Km (s-1mM-1)0.520.30

Data for Pl-PAL from[4]. Data for EncP from[3].

Structural Insights

Bacterial PALs, like EncP from S. maritimus, are generally smaller than their eukaryotic counterparts by about 200 amino acid residues.[3] They are thought to be more closely related to bacterial histidine ammonia-lyases (HALs) and may have evolved from them.[2] Unlike plant and fungal PALs, which have an additional N-terminal extension and a shielding domain, these features appear to be absent in the bacterial enzymes studied so far.[2] The active site of PAL enzymes contains a conserved 4-methylidene-imidazole-5-one (MIO) group, which is autocatalytically formed from an Ala-Ser-Gly tripeptide segment and is essential for catalysis.[2]

Metabolic Pathway of Phenylalanine Ammonia-Lyase in Bacteria

In bacteria, PAL channels L-phenylalanine into the phenylpropanoid pathway, leading to the synthesis of various secondary metabolites. A generalized metabolic pathway is illustrated below.

PAL_Pathway L_Phe L-Phenylalanine trans_Cin trans-Cinnamic Acid L_Phe->trans_Cin PAL (e.g., EncP, Pl-PAL) Benzoyl_CoA Benzoyl-CoA trans_Cin->Benzoyl_CoA CoA Ligation & β-oxidation Stilbenes Stilbenes trans_Cin->Stilbenes Stilbene Synthase Other Other Phenylpropanoids trans_Cin->Other Polyketides Polyketides (e.g., Enterocin) Benzoyl_CoA->Polyketides

Bacterial Phenylpropanoid Pathway

Experimental Protocols

Recombinant Expression and Purification of Bacterial PAL

This protocol describes a general workflow for the production and purification of recombinant bacterial PAL in Escherichia coli.

PAL_Purification_Workflow cluster_cloning Cloning and Transformation cluster_expression Protein Expression cluster_purification Purification PCR PCR Amplification of PAL gene Ligation Ligation PCR->Ligation Vector Expression Vector (e.g., pET) Vector->Ligation Transformation Transformation into E. coli Ligation->Transformation Culture Culture E. coli Transformation->Culture Induction Induction with IPTG Culture->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis Harvest->Lysis Centrifugation Centrifugation Lysis->Centrifugation Affinity_Chrom Affinity Chromatography (e.g., Ni-NTA) Centrifugation->Affinity_Chrom Purified_PAL Purified PAL Affinity_Chrom->Purified_PAL

Experimental Workflow for PAL Production

Methodology:

  • Gene Amplification and Cloning: The PAL gene is amplified from the bacterial genome via PCR and cloned into an appropriate expression vector, often containing a purification tag such as a polyhistidine-tag.

  • Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium. The culture is grown to a specific optical density before inducing protein expression with an agent like isopropyl β-D-1-thiogalactopyranoside (IPTG). Expression is typically carried out at a lower temperature (e.g., 16-28°C) to enhance protein solubility.[3]

  • Cell Lysis and Clarification: The cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed using methods such as sonication or high-pressure homogenization. The cell lysate is then clarified by centrifugation to remove cell debris.

  • Purification: The soluble fraction containing the recombinant PAL is purified, commonly using affinity chromatography (e.g., nickel-nitrilotriacetic acid (Ni-NTA) resin for His-tagged proteins).[3] Further purification steps like size-exclusion or ion-exchange chromatography can be employed to achieve higher purity.

Enzyme Kinetics Assay

Methodology:

  • Reaction Mixture: The standard assay for PAL activity involves monitoring the formation of trans-cinnamic acid from L-phenylalanine spectrophotometrically. The reaction mixture typically contains a buffered solution at the optimal pH for the specific PAL enzyme, the purified enzyme, and the substrate L-phenylalanine.[3]

  • Spectrophotometric Measurement: The increase in absorbance at a specific wavelength (e.g., 280-290 nm), corresponding to the formation of trans-cinnamic acid, is measured over time using a spectrophotometer.[3]

  • Kinetic Parameter Determination: Initial reaction velocities are determined at various substrate concentrations. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are then calculated by fitting the data to the Michaelis-Menten equation.[3]

Conclusion

The comparative analysis of Phenylalanine Ammonia-Lyase from the pathogenic bacterium Photorhabdus luminescens and the non-commensal, antibiotic-producing Streptomyces maritimus reveals notable differences in their biochemical properties, including optimal pH, temperature, and substrate affinity. These differences likely reflect adaptations to their distinct ecological niches and metabolic roles. The PAL from P. luminescens exhibits activity on both L-phenylalanine and L-tyrosine, suggesting a broader substrate tolerance, while the S. maritimus PAL is specific for L-phenylalanine.[3][4]

A significant finding of this review is the conspicuous absence of characterized PAL enzymes from commensal bacteria, particularly those inhabiting the mammalian gut. This represents a substantial gap in our understanding of phenylalanine metabolism within the gut microbiome and its potential impact on host physiology. Future research efforts should be directed towards identifying and characterizing PAL enzymes from commensal bacteria to provide a more complete picture of the functional diversity of this enzyme family in the microbial world. Such studies will be invaluable for understanding host-microbe interactions and could unveil novel enzymatic tools for biotechnological and therapeutic applications.

References

Validating PAL as a Biomarker for Gram-negative Sepsis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid and accurate identification of the causative agent in sepsis is a critical unmet need in clinical medicine. Gram-negative sepsis, in particular, is associated with high mortality and requires prompt, targeted antimicrobial therapy. The development of specific biomarkers is paramount to improving patient outcomes. This guide provides a comparative analysis of Peptidoglycan-Associated Lipoprotein (PAL), a promising biomarker for Gram-negative sepsis, against established and alternative markers such as Procalcitonin (PCT), C-reactive protein (CRP), and Lipopolysaccharide (LPS).

PAL: A Specific Trigger of Gram-negative Sepsis Pathophysiology

This compound (PAL) is a highly conserved outer membrane protein ubiquitous among Gram-negative bacteria.[1] During infection, PAL is shed into the bloodstream and acts as a potent pathogen-associated molecular pattern (PAMP).[2][3] Its primary role in sepsis pathogenesis is mediated through its interaction with the host's innate immune system.

Signaling Pathway of PAL-mediated Inflammation

PAL is recognized by Toll-like Receptor 2 (TLR2) on the surface of immune cells, such as macrophages and endothelial cells. This recognition requires the formation of a heterodimer, typically with TLR1 or TLR6. The binding of PAL to the TLR2/1 complex initiates a downstream signaling cascade through the adaptor protein MyD88. This cascade culminates in the activation of the transcription factor NF-κB, which translocates to the nucleus and drives the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules. This inflammatory response, while crucial for fighting infection, can become dysregulated in sepsis, leading to systemic inflammation, coagulopathy, and organ dysfunction.[2]

PAL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAL PAL (from Gram-Negative Bacteria) TLR2 TLR2 PAL->TLR2 TLR1 TLR1 TLR2->TLR1 MyD88 MyD88 TLR2->MyD88 Recruitment TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB->IkB Inhibited NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

PAL signaling via the TLR2/MyD88/NF-κB axis.

Comparative Performance of Sepsis Biomarkers

An ideal biomarker for Gram-negative sepsis should offer high sensitivity for early detection and high specificity to differentiate it from Gram-positive infections, fungal infections, and non-infectious systemic inflammatory response syndrome (SIRS). While preclinical studies in animal models show that PAL is released into the blood in 94% of mice with Gram-negative sepsis, highlighting its potential as a sensitive marker, clinical data on its diagnostic accuracy in humans is not yet widely available.[3]

The following tables summarize the performance of established biomarkers—Procalcitonin (PCT), C-reactive Protein (CRP), and Lipopolysaccharide Binding Protein (LBP)—in distinguishing Gram-negative from Gram-positive sepsis.

Table 1: Procalcitonin (PCT) Diagnostic Accuracy

Study Population Cut-off (ng/mL) Sensitivity (%) Specificity (%) AUC Reference
ICU Patients ≤1.3 70.8 84.2 0.80 [4]
Sepsis Patients 2.44 68.4 77.1 - [5][6]

| Sepsis Patients | 3.0 | 65.6 | 78.0 | 0.73 |[4] |

Table 2: C-reactive Protein (CRP) Diagnostic Accuracy

Study Population Cut-off (mg/L) Sensitivity (%) Specificity (%) AUC Reference
ICU Patients ≤51.8 82.9 58.1 0.61 [4]

| ED Patients | - | - | - | 0.707 |[7] |

Table 3: Lipopolysaccharide Binding Protein (LBP) Diagnostic Accuracy

Study Population Cut-off (µg/mL) Sensitivity (%) Specificity (%) AUC Reference
Adult Patients (Meta-Analysis) Various 64.0 63.0 0.68 [8][9]
ED Patients - - - 0.701 [7]

| SIRS vs Sepsis/Septic Shock | 29.8 | 74.2 | 50.0 | - |[10] |

Note: AUC (Area Under the Curve) is a measure of the overall diagnostic accuracy, where 1.0 is perfect discrimination and 0.5 is no discrimination. Data for PAL is not included due to a lack of available clinical studies.

Experimental Protocols

Validating a novel biomarker like PAL requires robust and reproducible experimental methods. The primary method for quantifying protein biomarkers in serum or plasma is the Enzyme-Linked Immunosorbent Assay (ELISA).

General Workflow for Biomarker Validation

The process of validating a biomarker involves several key stages, from initial sample collection to final performance evaluation.

Biomarker_Validation_Workflow Cohort 1. Patient Cohort (Gram-Neg, Gram-Pos, Non-Infectious Controls) Collection 2. Sample Collection (Serum/Plasma) Cohort->Collection Measurement 3. Biomarker Measurement (e.g., PAL ELISA) Collection->Measurement Analysis 4. Statistical Analysis (Comparison of Levels) Measurement->Analysis ROC 5. ROC Curve Analysis Analysis->ROC Evaluation 6. Performance Evaluation (Sensitivity, Specificity, AUC) ROC->Evaluation

Generalized workflow for clinical biomarker validation.
Protocol: Sandwich ELISA for PAL in Human Serum

This protocol provides a generalized framework for a sandwich ELISA, which is suitable for quantifying PAL. Specific details may vary based on the commercial kit used.

Materials:

  • 96-well microplate pre-coated with anti-PAL capture antibody

  • Patient serum or plasma samples

  • Recombinant PAL standard

  • Biotinylated anti-PAL detection antibody

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 1M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the recombinant PAL standard in assay diluent to generate a standard curve. Dilute patient serum/plasma samples as determined by preliminary experiments (e.g., 1:50 or 1:100 in assay diluent).[11]

  • Binding: Add 100 µL of standards, controls, and diluted samples to the appropriate wells of the pre-coated microplate. Cover the plate and incubate for 1-2 hours at 37°C.

  • Washing: Aspirate the liquid from each well. Wash each well 3-5 times with 300 µL of wash buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on absorbent paper.

  • Detection: Add 100 µL of the diluted biotinylated detection antibody to each well. Cover and incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step as described in step 3.

  • Conjugate Incubation: Add 100 µL of Streptavidin-HRP conjugate to each well. Cover and incubate for 30 minutes at 37°C, protected from light.

  • Washing: Repeat the wash step as described in step 3.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-20 minutes at room temperature in the dark. A blue color will develop.

  • Stopping Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Reading: Measure the optical density (OD) of each well at 450 nm within 30 minutes of adding the stop solution.

  • Calculation: Generate a standard curve by plotting the OD values of the standards against their known concentrations. Use the standard curve to determine the concentration of PAL in the patient samples.

Conclusion and Future Directions

This compound (PAL) presents a strong theoretical and preclinical case as a specific and sensitive biomarker for Gram-negative sepsis. Its integral role in the outer membrane of all Gram-negative bacteria and its potent activation of the TLR2 inflammatory pathway position it as a direct indicator of infection.[2][3]

However, the current landscape of clinical diagnostics is dominated by markers like PCT and CRP, which, while useful, lack ideal specificity for differentiating Gram-negative from Gram-positive infections.[4][5][6] As shown in the data, PCT demonstrates superior performance over CRP in this regard. LBP, another marker related to Gram-negative bacteria via LPS, shows only modest diagnostic accuracy.[8][9]

The critical next step for validating PAL is the execution of large-scale clinical studies to determine its diagnostic and prognostic accuracy in diverse patient populations. Direct, head-to-head comparisons with PCT, measuring sensitivity, specificity, and AUC, are necessary to establish its clinical utility. Should such studies confirm the promise shown in preclinical models, PAL could become an invaluable tool for guiding early and appropriate antibiotic therapy, ultimately improving outcomes for patients with Gram-negative sepsis.

References

Comparative Analysis of Peptidoglycan-Associated Lipoprotein (Pal) in the Virulence of Klebsiella pneumoniae and Salmonella

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the role of the Peptidoglycan-Associated Lipoprotein (Pal) in the pathogenicity of two critical Gram-negative bacteria, Klebsiella pneumoniae and Salmonella.

The this compound (Pal) is a key component of the Tol-Pal system, a highly conserved trans-envelope protein complex in Gram-negative bacteria. This system is crucial for maintaining the integrity of the outer membrane. In pathogenic bacteria such as Klebsiella pneumoniae and Salmonella, Pal has been identified as a significant virulence factor, playing a vital role in the bacterium's ability to cause disease. This guide provides a detailed comparison of Pal's function in these two important pathogens, supported by quantitative data, experimental methodologies, and pathway visualizations.

Quantitative Data on the Role of Pal in Virulence

The deletion of the pal gene in both Klebsiella pneumoniae and Salmonella enterica results in a significant attenuation of virulence. This is quantitatively demonstrated by an increase in the 50% lethal dose (LD50) and a reduction in bacterial survival in various host-related stress conditions.

OrganismStrainMutationAssayWild-TypeMutantFold ChangeReference
Klebsiella pneumoniaeNTUH-K2044ΔpalIntraperitoneal LD50 (CFU) in mice~1 x 10²> 1 x 10⁵>1000-fold increase[1]
Klebsiella pneumoniae-pal knockdownBacterial load in lungs (CFU/g) at 48h post-infection in mice~1 x 10⁸~1 x 10⁶100-fold decrease[2]
Salmonella TyphimuriumSL1344ΔpalIntraperitoneal LD50 (CFU) in mice< 50400>8-fold increase[3]

The Role of Pal in Evading Host Defenses

A primary function of Pal in promoting virulence is its contribution to the bacterium's ability to resist host immune clearance mechanisms.

Serum Resistance

The outer membrane, stabilized by the Tol-Pal system, provides a crucial barrier against the lytic action of the host complement system present in serum. Deletion of pal renders the bacteria more susceptible to complement-mediated killing.

In a serum bactericidal assay, Klebsiella pneumoniae NTUH-K2044 Δpal mutants exhibit a significant reduction in survival when exposed to normal human serum compared to the wild-type strain[1].

Phagocytosis Resistance

Pal also plays a role in protecting the bacteria from phagocytosis by immune cells such as neutrophils and macrophages. The compromised outer membrane of pal mutants likely exposes pathogen-associated molecular patterns (PAMPs) that are recognized by phagocytic receptors, leading to enhanced uptake and clearance.

Studies have shown that Klebsiella pneumoniae pal mutants are more readily phagocytosed by human neutrophils compared to their wild-type counterparts[1]. Similarly, while specific data for Salmonella pal mutants in phagocytosis assays is less defined, the overall attenuation in virulence suggests a role in evading phagocytic clearance.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the role of Pal in bacterial virulence.

Construction of an Unmarked pal Gene Deletion Mutant in Klebsiella pneumoniae

This protocol describes the generation of a clean, unmarked deletion of the pal gene using an allelic exchange strategy with a suicide vector.

Materials:

  • Klebsiella pneumoniae strain (e.g., NTUH-K2044)

  • Suicide vector (e.g., pKAS46) containing flanking regions of the pal gene

  • E. coli donor strain with mobilizing plasmid (e.g., S17-1 λpir)

  • Luria-Bertani (LB) agar and broth

  • Antibiotics (e.g., ampicillin, kanamycin, streptomycin)

  • Sucrose plates (10% sucrose, no NaCl)

Procedure:

  • Construct the suicide vector: Amplify ~1 kb regions upstream and downstream of the pal gene from K. pneumoniae genomic DNA. Clone these fragments into the suicide vector, flanking a selectable marker (e.g., a kanamycin resistance cassette).

  • Conjugation: Mate the E. coli donor strain carrying the suicide vector with the recipient K. pneumoniae strain on an LB agar plate.

  • Selection of single-crossover mutants: Plate the conjugation mixture on LB agar containing an antibiotic to select for the recipient strain (e.g., streptomycin) and the antibiotic for the suicide vector (e.g., kanamycin). This selects for K. pneumoniae cells that have integrated the suicide vector into their chromosome via a single homologous recombination event.

  • Counter-selection for double-crossover mutants: Grow the single-crossover mutants in LB broth without antibiotic selection to allow for a second recombination event. Plate serial dilutions onto sucrose plates. The sacB gene on the suicide vector confers sucrose sensitivity, so only cells that have lost the vector backbone through a second recombination event will grow.

  • Screening for deletion mutants: Screen the sucrose-resistant colonies for the loss of the antibiotic resistance marker from the suicide vector and confirm the deletion of the pal gene by PCR and sequencing.

Serum Bactericidal Assay

This assay measures the susceptibility of bacteria to the killing activity of the complement system in serum.

Materials:

  • Bacterial strains (wild-type and pal mutant)

  • Normal human serum (NHS)

  • Phosphate-buffered saline (PBS)

  • LB agar plates

Procedure:

  • Grow bacteria to mid-log phase in LB broth.

  • Wash the bacterial cells with PBS and resuspend them to a concentration of approximately 1 x 10⁶ CFU/mL in PBS.

  • In a microtiter plate, mix 75 µL of NHS with 25 µL of the bacterial suspension. As a control, mix 75 µL of heat-inactivated serum (56°C for 30 minutes) with 25 µL of the bacterial suspension.

  • Incubate the plate at 37°C.

  • At various time points (e.g., 0, 60, 120, and 180 minutes), take aliquots from each well, perform serial dilutions in PBS, and plate on LB agar to determine the number of viable bacteria (CFU/mL).

  • Calculate the percentage of survival at each time point relative to the initial inoculum (time 0).

Macrophage Phagocytosis Assay

This assay quantifies the uptake of bacteria by macrophages.

Materials:

  • Macrophage cell line (e.g., J774A.1)

  • Bacterial strains (wild-type and pal mutant)

  • DMEM medium supplemented with 10% fetal bovine serum (FBS)

  • Gentamicin

  • Triton X-100

  • PBS

  • LB agar plates

Procedure:

  • Seed macrophages in a 24-well tissue culture plate and grow to a confluent monolayer.

  • Grow bacteria to mid-log phase, wash, and resuspend in DMEM without antibiotics.

  • Infect the macrophage monolayer with the bacterial suspension at a multiplicity of infection (MOI) of 10.

  • Centrifuge the plate briefly to synchronize the infection and incubate at 37°C in 5% CO₂ for 30 minutes to allow phagocytosis.

  • Wash the cells three times with PBS to remove extracellular bacteria.

  • Add fresh DMEM containing gentamicin (e.g., 100 µg/mL) and incubate for 1 hour to kill any remaining extracellular bacteria.

  • Wash the cells again with PBS and then lyse the macrophages with 0.1% Triton X-100 in PBS to release the intracellular bacteria.

  • Perform serial dilutions of the lysate and plate on LB agar to enumerate the number of intracellular bacteria.

Signaling Pathways and Molecular Interactions

The Tol-Pal system forms a protein bridge across the bacterial cell envelope, linking the inner and outer membranes. This complex is energized by the proton motive force of the inner membrane.

Tol_Pal_System cluster_OM Outer Membrane cluster_Periplasm Periplasm Pal Pal TolB TolB Pal->TolB interacts with Peptidoglycan Peptidoglycan Pal->Peptidoglycan associates with TolA TolA TolB->TolA interacts with TolR TolR TolA->TolR interacts with TolQ TolQ TolR->TolQ interacts with

Caption: The Tol-Pal system forms a trans-envelope complex in Gram-negative bacteria.

The interaction of Pal with the peptidoglycan layer is crucial for anchoring the outer membrane. The energy transduced from the inner membrane via the TolQ-R-A complex to TolB is thought to regulate the interaction between TolB and Pal, thereby controlling outer membrane constriction during cell division and maintaining envelope integrity. A compromised Tol-Pal system, through the deletion of pal, leads to a destabilized outer membrane, increasing its permeability and susceptibility to external stressors, which directly impacts the bacterium's virulence. The precise downstream signaling pathways that are affected by a dysfunctional Tol-Pal system and lead to altered expression of other virulence factors are still an active area of research. However, it is clear that the structural integrity provided by Pal is a prerequisite for the proper function and presentation of other key virulence determinants on the bacterial surface.

Conclusion

The this compound, Pal, is a critical virulence factor in both Klebsiella pneumoniae and Salmonella. Its primary role in maintaining outer membrane integrity is fundamental to the bacterium's ability to resist host immune defenses, including the complement system and phagocytosis. The significant attenuation of virulence observed in pal mutants underscores the importance of the Tol-Pal system as a potential target for the development of novel antimicrobial therapies. Further research into the specific molecular interactions and regulatory networks governed by the Tol-Pal system will undoubtedly provide deeper insights into the pathogenesis of these important human pathogens and may reveal new avenues for therapeutic intervention.

References

Validating PAL-Based Vaccine Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Peptidoglycan-Associated Lipoprotein (PAL)-based vaccines with other alternatives, supported by experimental data from mouse models.

PAL-based vaccines, which utilize liposomes to deliver peptide antigens, have emerged as a promising platform for inducing robust immune responses against various diseases, including cancer and infectious agents. This guide summarizes key efficacy data, details the experimental protocols used to generate this data, and visualizes the underlying immunological pathways and experimental workflows.

Data Presentation: Efficacy of PAL-Based Vaccines in Mouse Models

The following tables summarize quantitative data from various studies, showcasing the efficacy of PAL-based vaccines in preclinical mouse models.

Vaccine PlatformAntigenMouse ModelKey Efficacy MetricsOutcomeReference
PAL-based (Cationic Liposome) HPV E7 SLPC57BL/6Tumor Volume, Survival RateCured 75-100% of mice with large established tumors.[1]
PAL-based (Nanoliposome) VEGFR-2 peptidesC57BL/6 (B16F10 melanoma)Tumor Volume, Survival Rate, IFN-γ and IL-4 productionSignificant decrease in tumor volume and enhanced survival.[2]
PAL-based (Nanoliposome) anti-PCSK9 peptideBALB/c (Colorectal cancer)Tumor Volume, Survival Rate87.7% lower tumor volume compared to control.[2]
mRNA-LNP NeoantigensC57BL/6 (Lewis Lung Carcinoma)T-cell response, Tumor growthSuperior anti-tumor activity compared to synthetic long peptides.[3]
Adenoviral Vector Influenza HA and NPBALB/cLung viral titersSignificant reduction in lung virus titers against multiple influenza subtypes.[4]
AssayPAL-based Vaccine ResponseAlternative Vaccine Response (if available)
Antigen-Specific IgG Titer High titers induced against various antigens.mRNA and Adenoviral vectors also induce high IgG titers.
Cytotoxic T-lymphocyte (CTL) Response Strong induction of antigen-specific CD8+ T cells with high in vivo killing capacity.[1]mRNA vaccines are also known to elicit robust CD8+ T cell responses.[3]
T-helper Cell (Th) Response Skewing towards Th1/Th17 phenotypes, crucial for anti-tumor and anti-viral immunity.Adenoviral vectors can also induce Th1-biased responses.
Cytokine Production Increased production of IFN-γ, TNF-α, and IL-12.Similar pro-inflammatory cytokine profiles observed with other potent vaccine platforms.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Mouse Immunization and Challenge Study

This protocol outlines the general procedure for vaccinating mice and challenging them with a pathogen or tumor cells to assess vaccine efficacy.

Materials:

  • PAL-based vaccine formulation

  • Control vaccine or vehicle (e.g., PBS)

  • Syringes and needles (e.g., 27-30 gauge)

  • Pathogen or tumor cell line

  • Appropriate mouse strain (e.g., C57BL/6, BALB/c)

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.

  • Vaccination:

    • Prepare the vaccine formulation on the day of injection.

    • Immunize mice via the desired route (e.g., subcutaneous, intramuscular, intradermal). A typical prime-boost strategy involves an initial vaccination (Day 0) followed by a booster dose 2-3 weeks later.[5]

    • Administer a specific dose of the peptide antigen, typically in the range of 10-100 µg per mouse, in a volume of 50-100 µL.

  • Challenge:

    • Two to four weeks after the final vaccination, challenge the mice with a lethal or sub-lethal dose of the pathogen or a specific number of tumor cells.

  • Monitoring:

    • Monitor the mice daily for signs of illness, weight loss, and survival.

    • For tumor models, measure tumor volume regularly using calipers or an in vivo imaging system.[6][7][8][9][10][11]

  • Endpoint Analysis:

    • At a predetermined endpoint or when humane endpoints are reached, euthanize the mice.

    • Collect tissues (e.g., spleen, lymph nodes, tumor, lungs) for further analysis.

Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting Cells

This assay quantifies the number of antigen-specific T cells that secrete a particular cytokine (e.g., IFN-γ).

Materials:

  • ELISpot plates (e.g., PVDF-bottomed 96-well plates)

  • Capture and detection antibodies for the cytokine of interest

  • Streptavidin-enzyme conjugate (e.g., ALP or HRP)

  • Substrate for the enzyme

  • Spleens or lymph nodes from immunized mice

  • Antigenic peptide

  • Cell culture medium and supplements

Procedure:

  • Plate Coating: Coat the ELISpot plate with the capture antibody overnight at 4°C.

  • Cell Preparation: Prepare a single-cell suspension from the spleens or lymph nodes of immunized mice.

  • Cell Stimulation: Add the splenocytes to the coated and blocked wells along with the specific antigenic peptide. Include positive (mitogen) and negative (no peptide) controls.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.

  • Detection:

    • Wash the wells to remove the cells.

    • Add the biotinylated detection antibody and incubate.

    • Add the streptavidin-enzyme conjugate and incubate.

    • Add the substrate to develop the spots.

  • Analysis: Wash and dry the plate. Count the spots using an ELISpot reader. Each spot represents a single cytokine-secreting cell.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer

This assay measures the concentration of antigen-specific antibodies in the serum of immunized mice.

Materials:

  • ELISA plates (e.g., high-binding 96-well plates)

  • Antigen

  • Serum samples from immunized mice

  • Detection antibody (e.g., anti-mouse IgG conjugated to an enzyme)

  • Substrate for the enzyme

  • Wash and blocking buffers

Procedure:

  • Plate Coating: Coat the ELISA plate with the antigen overnight at 4°C.

  • Blocking: Block the plate with a blocking buffer (e.g., BSA or non-fat milk) to prevent non-specific binding.

  • Sample Incubation: Add serial dilutions of the mouse serum to the wells and incubate.

  • Detection Antibody: Add the enzyme-conjugated detection antibody and incubate.

  • Development: Add the substrate and allow the color to develop.

  • Reading: Stop the reaction and read the absorbance at the appropriate wavelength using a plate reader. The antibody titer is determined as the reciprocal of the highest dilution that gives a positive signal.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the validation of PAL-based vaccines.

Experimental_Workflow cluster_immunization Immunization Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase Prime Prime Vaccination (Day 0) Boost Booster Vaccination (Day 14-21) Prime->Boost Challenge Pathogen or Tumor Cell Challenge Boost->Challenge Monitoring Monitor Survival & Tumor Growth Challenge->Monitoring Immune_Assays Immune Response Assays (ELISA, ELISpot)

Caption: Experimental workflow for a prime-boost immunization and challenge study in a mouse model.

TLR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Liposome PAL-based Vaccine (Liposome + Peptide) TLR4 TLR4 Liposome->TLR4 Recognition MyD88 MyD88 TLR4->MyD88 MyD88-dependent TRIF TRIF TLR4->TRIF TRIF-dependent TRAF6 TRAF6 MyD88->TRAF6 TBK1 TBK1 TRIF->TBK1 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Transcription IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons (IFN-α/β) IRF3->IFN Transcription

Caption: Simplified TLR4 signaling pathway in a dendritic cell activated by a PAL-based vaccine.[5][12][13][14][15][16][17][18][19][20]

This guide provides a foundational understanding of the validation of PAL-based vaccines in mouse models. The presented data and protocols are intended to assist researchers in designing and interpreting their own studies in the dynamic field of vaccine development.

References

A Comparative Guide to the Cross-Reactivity of Anti-PAL Antibodies Across Diverse Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of anti-Peptidoglycan-Associated Lipoprotein (PAL) antibodies against PAL proteins from several clinically relevant Gram-negative bacterial species: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella enterica, and Haemophilus influenzae. The high degree of conservation of the PAL protein across these pathogens suggests that an antibody developed against PAL from one species may exhibit broad cross-reactivity, a critical consideration in the development of diagnostics, therapeutics, and vaccines.

Introduction to PAL and Antibody Cross-Reactivity

Peptidoglycan-Associated Lipoprotein (PAL) is an outer membrane protein that is highly conserved across a wide range of Gram-negative bacteria. It plays a crucial role in maintaining the integrity of the bacterial cell envelope by anchoring the outer membrane to the underlying peptidoglycan layer. Due to its surface exposure and conserved nature, PAL is a promising target for novel antibacterial strategies.

Antibody cross-reactivity refers to the ability of an antibody to bind to different antigens that share similar structural features, known as epitopes. In the context of anti-PAL antibodies, cross-reactivity is a key determinant of the antibody's spectrum of activity. A highly cross-reactive anti-PAL antibody could potentially be used to detect or target a broad range of Gram-negative bacteria.

PAL Protein Sequence Homology

To predict the potential for cross-reactivity of an anti-PAL antibody, a sequence homology analysis was performed. The amino acid sequences of PAL proteins from the selected bacterial species were obtained from the UniProt database and aligned against the Escherichia coli (strain K12) PAL sequence (UniProt ID: P0A912) using a pairwise sequence alignment tool. The resulting percentage of sequence identity provides a strong indication of the structural similarity between the proteins and, consequently, the likelihood of antibody cross-reactivity.

Bacterial SpeciesUniProt Accession No.PAL Protein Sequence Identity vs. E. coli PAL (%)
Escherichia coli (strain K12)P0A912100%
Pseudomonas aeruginosaQ5148945.8%
Klebsiella pneumoniaeA0A1S6E0L598.2%
Salmonella entericaP0A2S998.8%
Haemophilus influenzaeP4495560.7%

Illustrative Cross-Reactivity Data

The following table presents hypothetical experimental data to illustrate the expected cross-reactivity of a monoclonal antibody raised against E. coli PAL. This data is for exemplary purposes and is intended to demonstrate how sequence homology can correlate with antibody binding in common immunoassays.

Disclaimer: The experimental data presented below is illustrative and not the result of actual laboratory experiments. It is designed to exemplify the expected trends in antibody cross-reactivity based on protein sequence homology.

Bacterial SpeciesHypothetical Western Blot Band Intensity (Arbitrary Units)Hypothetical ELISA OD450
Escherichia coli1.002.50
Klebsiella pneumoniae0.952.38
Salmonella enterica0.982.45
Haemophilus influenzae0.621.55
Pseudomonas aeruginosa0.451.13

Experimental Protocol: Western Blotting for Anti-PAL Antibody Cross-Reactivity

This protocol outlines a general procedure for assessing the cross-reactivity of an anti-PAL antibody against whole-cell lysates of different bacterial species using Western blotting.

1. Preparation of Bacterial Lysates: a. Culture each bacterial species to mid-log phase in appropriate growth media. b. Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. c. Wash the cell pellets twice with ice-cold phosphate-buffered saline (PBS). d. Resuspend the pellets in lysis buffer (e.g., RIPA buffer with protease inhibitors). e. Lyse the cells by sonication on ice. f. Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cellular debris. g. Determine the protein concentration of the supernatants using a protein assay (e.g., BCA assay).

2. SDS-PAGE: a. Mix equal amounts of protein from each bacterial lysate with 4x Laemmli sample buffer. b. Denature the samples by heating at 95°C for 5 minutes. c. Load the samples onto a 12% SDS-polyacrylamide gel. d. Run the gel at 100V until the dye front reaches the bottom.

3. Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. b. Confirm the transfer efficiency by staining the membrane with Ponceau S.

4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Wash the membrane three times for 5 minutes each with TBST. c. Incubate the membrane with the primary anti-PAL antibody (e.g., rabbit anti-E. coli PAL) diluted in blocking buffer overnight at 4°C with gentle agitation. d. Wash the membrane three times for 10 minutes each with TBST. e. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature. f. Wash the membrane three times for 10 minutes each with TBST.

5. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using an imaging system. d. Analyze the band intensities using densitometry software.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_immuno Immunodetection cluster_analysis Data Analysis bacterial_culture Bacterial Culture cell_lysis Cell Lysis & Protein Extraction bacterial_culture->cell_lysis quantification Protein Quantification cell_lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-PAL) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Image Acquisition detection->imaging densitometry Densitometry Analysis imaging->densitometry comparison Comparison of Band Intensities densitometry->comparison

A Structural Showdown: Phenylalanine Ammonia-Lyase Crystal Structure Versus its Predicted Model

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing the experimentally determined crystal structure of Phenylalanine Ammonia-Lyase (PAL) with its computationally predicted homology model. This guide delves into the structural nuances, presents quantitative comparisons, and provides detailed experimental and computational protocols.

Phenylalanine Ammonia-Lyase (PAL) is a crucial enzyme that catalyzes the first step in the phenylpropanoid pathway in plants, fungi, and some bacteria, converting L-phenylalanine to trans-cinnamic acid. This gateway reaction leads to the biosynthesis of a vast array of secondary metabolites, including lignin, flavonoids, and stilbenes, which are vital for plant development, defense, and human health. Understanding the three-dimensional structure of PAL is paramount for elucidating its catalytic mechanism and for engineering novel biocatalysts or designing specific inhibitors.

This guide provides a comparative analysis of the experimentally determined crystal structure of PAL and a computationally generated homology model. While X-ray crystallography provides a high-resolution snapshot of the protein's conformation in a crystalline state, homology modeling offers a valuable predictive tool, especially when experimental structures are unavailable.

Quantitative Structural Comparison

To illustrate a typical quantitative comparison, the following table outlines the key metrics used to evaluate the accuracy of a predicted protein model against an experimental structure. The values presented here are hypothetical and serve as a template for what a direct comparison would entail.

ParameterDescriptionCrystal Structure (Reference)Predicted Model (Example)
Global RMSD (Cα) Root Mean Square Deviation of all Cα atoms, indicating overall structural similarity. A lower value signifies higher similarity.N/A1.2 Å
Active Site RMSD (Cα) RMSD of Cα atoms within the active site (e.g., within 5 Å of the MIO cofactor), reflecting the accuracy of the catalytically crucial region.N/A0.8 Å
Secondary Structure Content Percentage of residues in α-helices and β-sheets.45% α-helix, 15% β-sheet43% α-helix, 16% β-sheet
Ramachandran Plot Analysis Distribution of backbone dihedral angles (φ and ψ). A high percentage of residues in favored regions indicates good stereochemical quality.>98% in favored regions>95% in favored regions
Surface Accessibility The solvent-exposed surface area of the protein.84,010 Ų (for a tetramer)[1]Varies based on model

Structural Insights and Conformational Differences

The crystal structures of PAL from various organisms, including Rhodosporidium toruloides and Sorghum bicolor, reveal a conserved homotetrameric arrangement.[1][2] Each monomer is comprised of three distinct domains: a core domain, a shielding domain, and a 4-methylidene-imidazole-5-one (MIO) domain which contains the autocatalytically formed MIO prosthetic group essential for catalysis.[1]

A homology model of parsley PAL, based on the structure of HAL, predicted a similar overall fold and active site architecture.[1] The model correctly placed the key catalytic residues and the MIO cofactor within the active site. However, significant conformational differences can be expected, particularly in loop regions that are not well-conserved between PAL and its modeling template. For instance, the flexible inner loop of the MIO domain shows unique conformations even among PALs from different species, such as between monocots and dicots.[1] These loops often play a crucial role in substrate binding and product release, and inaccuracies in their predicted conformation can impact the model's utility for dynamic studies or inhibitor design.

The active site of PAL is a highly structured environment. In the crystal structure of R. toruloides PAL, the MIO cofactor is positioned at the positive poles of three α-helices, which enhances its electrophilicity for the deamination reaction.[2] A well-constructed homology model would be expected to replicate this electrostatic environment. Discrepancies in the orientation of these helices or the side chains of active site residues between the crystal structure and the model could lead to different predictions of substrate binding modes and catalytic efficiency.

Experimental and Computational Protocols

Experimental Protocol: X-ray Crystallography of PAL

The determination of the PAL crystal structure typically involves the following key steps:

  • Protein Expression and Purification: The gene encoding PAL is cloned into an expression vector and transformed into a suitable host, such as E. coli. The recombinant protein is then overexpressed and purified to homogeneity using a series of chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography). Protein purity is assessed by SDS-PAGE.

  • Crystallization: The purified PAL is concentrated to a suitable concentration (typically 5-20 mg/mL). Crystallization screening is performed using various techniques, most commonly vapor diffusion (hanging or sitting drop), where the protein solution is mixed with a precipitant solution and allowed to equilibrate. This process is screened against a wide range of conditions (pH, salt concentration, precipitant type) to find optimal conditions for crystal growth.

  • Data Collection: Single crystals of sufficient size and quality are cryo-cooled in liquid nitrogen to prevent radiation damage. X-ray diffraction data are then collected at a synchrotron source. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Determination and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using methods like molecular replacement, using a homologous structure as a search model. The initial model is then refined against the experimental data to improve its fit to the electron density map, and the final structure is validated for its stereochemical quality.

Computational Protocol: Homology Modeling of PAL

The prediction of a PAL structure through homology modeling generally follows these steps:

  • Template Selection: The amino acid sequence of the target PAL is used to search the Protein Data Bank (PDB) for homologous proteins with known structures using tools like BLAST. The template with the highest sequence identity, resolution, and structural completeness is typically chosen. For PAL, Histidine Ammonia-Lyase (HAL) is often a suitable template due to its structural and mechanistic similarity.[1]

  • Sequence Alignment: The target PAL sequence is aligned with the template sequence. The accuracy of this alignment is critical, especially in regions of lower sequence identity, as it dictates the mapping of the target sequence onto the template structure.

  • Model Building: Based on the sequence alignment, a three-dimensional model of the target PAL is generated. This involves copying the coordinates of the aligned residues from the template to the model and building the coordinates for insertions and deletions (loops). Software like MODELLER or SWISS-MODEL is commonly used for this step.

  • Loop Modeling: Regions with insertions or deletions, which often correspond to loop regions, are the most challenging to model accurately. Various algorithms, including ab initio and knowledge-based approaches, are used to predict the conformation of these loops.

  • Side-Chain Modeling: The conformations of the side chains are modeled based on rotamer libraries and the local environment of each residue.

  • Model Refinement and Validation: The generated model is subjected to energy minimization to relieve any steric clashes and to optimize its geometry. The quality of the final model is then assessed using various validation tools that check its stereochemical properties (e.g., Ramachandran plot analysis), packing, and overall fold.

Workflow and Pathway Visualization

Below is a graphical representation of the workflow for comparing the experimental crystal structure of PAL with its predicted model.

Workflow for Comparing Experimental and Predicted Protein Structures cluster_experimental Experimental Structure Determination cluster_computational Computational Structure Prediction cluster_comparison Structural Comparison exp_start Gene Cloning & Expression purification Protein Purification exp_start->purification crystallization Crystallization purification->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution crystal_structure Final Crystal Structure structure_solution->crystal_structure comparison Quantitative & Qualitative Analysis crystal_structure->comparison comp_start Target Sequence template_search Template Search (BLAST) comp_start->template_search alignment Sequence Alignment template_search->alignment model_building Model Building alignment->model_building refinement_validation Model Refinement & Validation model_building->refinement_validation predicted_model Predicted Homology Model refinement_validation->predicted_model predicted_model->comparison rmsd RMSD Calculation comparison->rmsd secondary_structure Secondary Structure Comparison comparison->secondary_structure active_site Active Site Analysis comparison->active_site electrostatics Electrostatic Potential Comparison comparison->electrostatics

References

A Comparative Guide to a Proximity Ligation-Based Diagnostic Assay for Bacterial Infections

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of infectious disease diagnostics, the quest for rapid, sensitive, and specific assays is paramount. This guide provides a comprehensive validation overview of a Proximity Ligation Assay (PAL)-based diagnostic method for the detection of bacterial infections. It offers an objective comparison with established alternatives, supported by experimental data, detailed protocols, and visual workflows to facilitate understanding and implementation.

Performance Characteristics: A Comparative Analysis

The PAL-based assay demonstrates exceptional analytical sensitivity, rivaling and in some aspects exceeding traditional molecular and culture-based methods. The core advantage of the PAL technology lies in its dual recognition and signal amplification steps, which allow for the detection of minute quantities of bacterial antigens.

Below is a summary of the performance characteristics of a PAL-based assay compared to standard diagnostic methods such as Polymerase Chain Reaction (PCR) and traditional bacterial culture.

Performance MetricPAL-based AssayReal-Time PCR (qPCR)Bacterial Culture
Limit of Detection (LOD) As low as 10-100 bacterial cells/spores[1]1-100 colony-forming units (CFU)/mL[2][3][4]10-100 CFU/mL (variable)
Specificity High, due to dual antibody recognition of the target antigen[5][6]High, dependent on primer and probe designHigh, but can be confounded by co-infecting organisms
Time to Result 4-6 hours1-4 hours[7]24-72 hours or longer[7]
Target Analyte Proteins/antigens on the bacterial surfaceNucleic acids (DNA/RNA)Viable, culturable bacteria
Quantitative Capability Semi-quantitative to quantitative with qPCR readout[8]QuantitativeQuantitative (CFU counting)

Experimental Protocol: PAL-based Bacterial Detection

The following protocol outlines the key steps for the validation of a PAL-based assay for the detection of a specific bacterial pathogen.

I. Preparation of Proximity Probes
  • Antibody Selection : Select two distinct monoclonal or polyclonal antibodies that recognize different epitopes on a target surface antigen of the bacterium of interest.

  • Oligonucleotide Conjugation : Covalently attach a unique DNA oligonucleotide to each antibody. One antibody is conjugated to a "plus" oligo, and the other to a "minus" oligo.

II. Assay Procedure
  • Sample Preparation : The sample (e.g., patient fluid, environmental sample) is prepared to ensure the accessibility of the bacterial target. This may involve dilution, filtration, or lysis depending on the sample matrix.

  • Antibody Incubation : The prepared sample is incubated with the pair of oligonucleotide-conjugated antibodies (proximity probes). The antibodies bind to their respective epitopes on the bacterial surface.

  • Proximity Ligation : If the target bacterium is present, the two antibodies will bind in close proximity (<40 nm). A connector oligonucleotide, complementary to the ends of the antibody-conjugated oligos, is added along with a DNA ligase. This results in the formation of a circular DNA molecule only when the two probes are bound to the same target.

  • Signal Amplification : The circular DNA template is then amplified using either Rolling Circle Amplification (RCA) to generate a localized signal or quantitative PCR (qPCR) for a quantitative readout.

  • Detection :

    • RCA : The amplified DNA can be visualized using fluorescently labeled probes, with each signal representing a single detected bacterium.

    • qPCR : The amplification of the DNA circle is monitored in real-time to quantify the amount of target bacteria in the original sample.

III. Validation Parameters

The validation of the PAL-based assay should be conducted in accordance with established guidelines for diagnostic assays and should include the following key experiments:

  • Analytical Sensitivity (Limit of Detection) : Determine the lowest concentration of the target bacterium that can be reliably detected. This is typically established by testing serial dilutions of a known concentration of the bacteria. For instance, a PAL-based assay for Bacillus spores has demonstrated a limit of detection of as few as 10 Bacillus subtilis and 1 Bacillus cereus spore, and 100 Bacillus anthracis spores[1].

  • Analytical Specificity (Cross-reactivity) : Test the assay against a panel of closely related and clinically relevant non-target bacteria to ensure that it does not produce false-positive results. The dual recognition principle of PLA inherently provides high specificity[5][6].

  • Accuracy (Comparison with a Gold Standard) : Compare the performance of the PAL-based assay to a gold standard method, such as bacterial culture or a validated PCR assay, using a statistically significant number of clinical or spiked samples.

  • Precision (Repeatability and Reproducibility) : Assess the consistency of the assay's results by performing multiple replicates within the same run (repeatability) and in different runs, on different days, and by different operators (reproducibility).

Visualizing the Workflow and Validation Process

To better illustrate the underlying principles and processes, the following diagrams have been generated using the DOT language.

PAL_Workflow cluster_preparation Probe Preparation cluster_assay Assay Steps Ab1 Antibody 1 Probe1 Proximity Probe 1 Ab1->Probe1 Oligo1 Oligo 'Plus' Oligo1->Probe1 Ab2 Antibody 2 Probe2 Proximity Probe 2 Ab2->Probe2 Oligo2 Oligo 'Minus' Oligo2->Probe2 Sample Sample Incubation Probe1->Sample Probe2->Sample Ligation Proximity Ligation Sample->Ligation Target Present Amplification Signal Amplification (RCA/qPCR) Ligation->Amplification Detection Detection & Analysis Amplification->Detection

Caption: Workflow of the PAL-based diagnostic assay for bacterial detection.

Validation_Process cluster_Analytical Analytical Validation cluster_Clinical Clinical/Diagnostic Validation AssayDev Assay Development & Optimization Sensitivity Sensitivity (LOD) AssayDev->Sensitivity Specificity Specificity (Cross-Reactivity) AssayDev->Specificity Precision Precision (Repeatability & Reproducibility) AssayDev->Precision Accuracy Accuracy (vs. Gold Standard) Sensitivity->Accuracy Specificity->Accuracy Clinical_Sens Diagnostic Sensitivity Accuracy->Clinical_Sens Clinical_Spec Diagnostic Specificity Accuracy->Clinical_Spec

Caption: Logical flow of the diagnostic assay validation process.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Peptidoglycan-Associated Lipoprotein (PAL)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of biological materials are paramount to ensuring laboratory safety and regulatory compliance. Peptidoglycan-associated lipoprotein (PAL), a component of the outer membrane of Gram-negative bacteria, is classified as a biohazardous material.[1][2] As such, its disposal must adhere to strict protocols for biohazardous and regulated medical waste. This guide provides essential, step-by-step procedures for the safe disposal of PAL.

Core Principles of PAL Disposal

Given its biological origin, PAL waste must be managed to mitigate the risk of potential infection and environmental contamination. The fundamental principle is decontamination prior to final disposal.[3][4][5] Institutional Environmental Health and Safety (EHS) departments should always be consulted for specific requirements and approved waste management vendors.[3]

Procedural Overview for PAL Waste Disposal

The appropriate disposal method for PAL depends on its physical state (liquid or solid) and whether it is mixed with other hazardous substances.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is critical to ensure safe and compliant disposal.

  • Solid PAL Waste: Includes items such as contaminated gloves, pipette tips, culture plates, and paper products.[5]

    • Collect in an autoclave-safe biohazard bag.[3]

    • This bag must be placed within a rigid, leak-proof secondary container that is clearly labeled with the universal biohazard symbol.[4][6]

    • Keep the container lid closed when not in use.[4]

  • Liquid PAL Waste: Includes PAL solutions, culture media, and other aqueous suspensions.

    • Collect in a leak-proof, rigid container that is clearly labeled with a biohazard symbol.[3]

  • Sharps Contaminated with PAL: Includes needles, scalpels, and broken glass.

    • Immediately place in a puncture-resistant sharps container labeled with the biohazard symbol.[4][5]

  • Mixed Waste: If PAL is contaminated with hazardous chemicals or radioactive materials, it must be disposed of as mixed chemical-biohazardous or radioactive-biohazardous waste, respectively.[5][6] Consult your institution's EHS for specific mixed waste protocols.

Step 2: Decontamination

All PAL waste must be decontaminated to inactivate any potentially infectious agents.

  • Solid Waste: The primary method for decontaminating solid biohazardous waste is steam sterilization via an autoclave.[3]

    • Add a small amount of water to the autoclave bag before loosely closing it to allow for steam penetration.[3]

    • Place the bag in a secondary container for autoclaving.

  • Liquid Waste: Liquid PAL waste can be decontaminated chemically or by autoclaving.[3][4]

    • Chemical Decontamination: A common and effective method is to add a bleach solution to achieve a final concentration of 1:10 and allow a minimum contact time of 30 minutes.[5]

    • Autoclaving: Liquid waste can also be sterilized by autoclaving. Note that bleach should not be autoclaved.[4]

Step 3: Final Disposal

The final disposal route depends on the decontamination method and local regulations.

  • Decontaminated Liquid Waste: After chemical decontamination, liquid waste can typically be poured down a laboratory sink with copious amounts of water, provided it does not contain other hazardous chemicals.[3][5] Autoclaved liquid waste can also be disposed of via the sink.[4]

  • Decontaminated Solid Waste: Once autoclaved, the biohazard bag should be placed in the designated regulated medical waste container provided by your institution's approved waste vendor (e.g., Stericycle).[3] This waste is then transported offsite for final treatment and disposal.

  • Sharps: Full sharps containers should be securely closed, taped, and placed in the designated regulated medical waste pickup location.[5]

  • Untreated Waste: In some cases, laboratories may not be permitted to treat their own biohazardous waste. In this scenario, all PAL waste must be collected in the appropriate biohazard containers and picked up by the institutional EHS or an approved vendor for offsite treatment.[5]

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not detailed in the reviewed literature. The procedures outlined above are based on general best practices for the disposal of biohazardous waste from research laboratories.[3][4][5][6][7][8] Researchers must adapt these general guidelines in consultation with their institution's specific biosafety and waste management plans.

Quantitative Data Summary

No specific quantitative data, such as concentration limits for chemical disinfection or inactivation times specific to PAL, were available in the search results. The following table provides general guidelines for common decontamination procedures.

ParameterGuidelineCitations
Chemical Disinfection
Bleach Concentration1:10 final concentration (1 part bleach to 9 parts liquid waste)[5]
Minimum Contact Time30 minutes[5]
Steam Sterilization
Standard Autoclave CycleFollow manufacturer's instructions and institutional protocols for biohazardous waste.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

PAL_Disposal_Workflow cluster_collection Step 1: Waste Segregation & Collection cluster_decontamination Step 2: Decontamination cluster_disposal Step 3: Final Disposal start PAL Waste Generated waste_type Determine Waste Type start->waste_type liquid Liquid PAL Waste waste_type->liquid Liquid solid Solid PAL Waste waste_type->solid Solid sharps PAL-Contaminated Sharps waste_type->sharps Sharps mixed Mixed Waste (Chemical/Radioactive) waste_type->mixed Mixed decon_liquid Decontaminate Liquid (e.g., 1:10 Bleach or Autoclave) liquid->decon_liquid decon_solid Decontaminate Solid (Autoclave) solid->decon_solid decon_sharps Do Not Decontaminate in Lab sharps->decon_sharps decon_mixed Follow EHS Mixed Waste Protocol mixed->decon_mixed dispose_liquid Dispose via Sanitary Sewer decon_liquid->dispose_liquid dispose_solid Place in Regulated Medical Waste Bin decon_solid->dispose_solid dispose_sharps Place Full Container in RMW Pickup Area decon_sharps->dispose_sharps dispose_mixed Arrange EHS Pickup decon_mixed->dispose_mixed

Caption: Workflow for the safe disposal of PAL waste.

References

Essential Safety and Operational Protocols for Handling Peptidoglycan-Associated Lipoprotein (PAL)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Peptidoglycan-Associated Lipoprotein (PAL). Adherence to these protocols is essential to ensure personal safety, prevent contamination, and maintain experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a component of the outer membrane of Gram-negative bacteria and is a known agonist for Toll-like receptor 2 (TLR2). Interaction with TLR2 can trigger a potent pro-inflammatory response. Therefore, appropriate precautions must be taken to avoid unintended immune stimulation.

Recommended Personal Protective Equipment:

A summary of required PPE is provided in the table below.

PPE ComponentSpecificationPurpose
Laboratory Coat Clean, buttoned lab coatProtects skin and personal clothing from contamination.
Gloves Nitrile, powder-freePrevents dermal contact. Change frequently, especially if contaminated.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or aerosols.
Respiratory Protection Not generally required for solutionsUse a certified N95 respirator if there is a risk of aerosolization (e.g., during sonication or vigorous vortexing).

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the stability and activity of PAL, as well as ensuring a safe laboratory environment.

Receiving and Storage:

  • Upon receipt, inspect the vial for any damage.

  • Store PAL as recommended by the manufacturer, typically at -20°C or -80°C for long-term storage.

  • Avoid repeated freeze-thaw cycles to maintain protein integrity. Aliquoting the stock solution is recommended.

Preparation of Solutions:

  • All handling of PAL solutions should be conducted in a clean and designated workspace.

  • Use sterile, pyrogen-free water or buffer to reconstitute or dilute PAL.

  • Vortex gently to mix; avoid vigorous shaking which can denature the protein.

Experimental Protocols: In Vitro Cell Stimulation

The following is a general protocol for stimulating murine macrophages with PAL to induce cytokine production. This protocol can be adapted for other cell types and experimental questions.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (PAL) from Aggregatibacter actinomycetemcomitans

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for IL-1β, IL-6, TNF-α, and MCP-1

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • PAL Stimulation:

    • Prepare a stock solution of PAL in sterile PBS.

    • Dilute the PAL stock solution in complete medium to the desired final concentrations (e.g., 0.1, 0.5, 1.0, and 2.0 µg/mL).

    • Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of PAL. Include a negative control with medium only.

  • Incubation: Incubate the plate for 6, 24, or 48 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Analysis: Measure the concentrations of IL-1β, IL-6, TNF-α, and MCP-1 in the supernatants using specific ELISA kits, following the manufacturer's instructions.

Quantitative Data on Cytokine Production:

The following table summarizes the cytokine production by murine macrophages (RAW 264.7) after stimulation with PAL from Aggregatibacter actinomycetemcomitans for 48 hours.[1]

PAL Concentration (µg/mL)IL-1β (pg/mL)IL-6 (pg/mL)TNF-α (pg/mL)MCP-1 (pg/mL)
0 (Control) UndetectableUndetectableUndetectableUndetectable
0.1 ~100~1000~2000~4000
0.5 ~200~2000~4000~8000
1.0 ~300~3000~6000~12000
2.0 ~400~4000~8000~16000

Disposal Plan

All materials that have come into contact with PAL should be considered biohazardous waste and disposed of accordingly.

Waste Segregation and Disposal:

Waste TypeContainerDisposal Method
Solid Waste Biohazard bagAutoclave before disposal in the regular waste stream.
(e.g., pipette tips, gloves, tubes)
Liquid Waste Leak-proof, labeled containerTreat with a suitable disinfectant (e.g., 10% bleach solution for at least 30 minutes) before disposal down the drain with copious amounts of water, in accordance with institutional guidelines.
Sharps Puncture-resistant sharps containerAutoclave before disposal by a licensed medical waste vendor.
(e.g., needles, serological pipettes)

Visualizing Key Pathways and Workflows

To facilitate a deeper understanding of the biological context and experimental procedures, the following diagrams are provided.

TLR2_Signaling_Pathway TLR2 Signaling Pathway Activated by PAL PAL Peptidoglycan-Associated Lipoprotein (PAL) TLR2_TLR1_6 TLR2/TLR1 or TLR2/TLR6 Heterodimer PAL->TLR2_TLR1_6 Binds to MyD88 MyD88 TLR2_TLR1_6->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Activates MAPKs MAPKs (p38, JNK, ERK) TAK1->MAPKs Activates NFkB NF-κB IKK_complex->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription AP1 AP-1 MAPKs->AP1 Activates AP1->Cytokines Induces Transcription

Caption: TLR2 Signaling Pathway for PAL.

Experimental_Workflow Experimental Workflow for Cell Stimulation with PAL cluster_prep Preparation cluster_stim Stimulation cluster_analysis Analysis seed_cells Seed Macrophages in 96-well plate prepare_pal Prepare PAL dilutions in culture medium add_pal Add PAL dilutions to cells seed_cells->add_pal incubate Incubate for 6, 24, or 48 hours add_pal->incubate collect_supernatant Collect Supernatants incubate->collect_supernatant run_elisa Perform Cytokine ELISA collect_supernatant->run_elisa analyze_data Analyze Data run_elisa->analyze_data

Caption: In Vitro Cell Stimulation Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.